Product packaging for Amylin (20-29) (human)(Cat. No.:CAS No. 118068-30-7)

Amylin (20-29) (human)

カタログ番号: B055679
CAS番号: 118068-30-7
分子量: 1009.1 g/mol
InChIキー: RMSCIVKVSZSEHU-ITYUDAQQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Amylin (20-29) (human) is a defined proteolytic fragment of the full-length amylin hormone, also known as Islet Amyloid Polypeptide (IAPP). This decapeptide, corresponding to residues 20 to 29 of the human amylin sequence, encompasses a critical domain responsible for the protein's propensity to form amyloid fibrils. Its primary research value lies in the study of amyloidogenesis, the process underlying the pathological deposition of proteins in amyloidosis and various neurodegenerative diseases. In type 2 diabetes, the aggregation of full-length amylin into cytotoxic oligomers and fibrils is a key pathological event contributing to beta-cell apoptosis. Researchers utilize Amylin (20-29) (human) as a robust and simplified model system to investigate the molecular mechanisms of fibril formation, including nucleation, elongation, and the structural determinants of amyloidogenicity. Its applications extend to high-throughput screening for inhibitors of amyloid aggregation, biophysical studies analyzing fibril structure and stability, and cell-based assays to evaluate amyloid-induced cytotoxicity. This peptide is an indispensable tool for elucidating the pathogenesis of type 2 diabetes and for developing novel therapeutic strategies targeting amyloid formation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H68N12O16 B055679 Amylin (20-29) (human) CAS No. 118068-30-7

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)/t21-,22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSCIVKVSZSEHU-ITYUDAQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402480
Record name AC1N9ZV8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118068-30-7
Record name AC1N9ZV8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Human Amylin (20-29)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. The fragment spanning residues 20-29, with the sequence SNNFGAILSS, is widely recognized as the core amyloidogenic region of the full-length peptide.[1][2][3][4] This technical guide delineates the mechanism of action of the human Amylin (20-29) fragment, focusing on its pivotal role in amyloid fibril formation and subsequent cytotoxicity. The primary mechanism is not classical receptor-mediated signaling but rather a pathogenic cascade of aggregation and membrane disruption.

Core Mechanism of Action: Amyloid Aggregation and Cytotoxicity

The predominant and most extensively studied mechanism of action of Amylin (20-29) is its intrinsic propensity to self-assemble into β-sheet-rich amyloid fibrils.[2][3] This process is central to the β-cell cytotoxicity observed in type 2 diabetes. The fragment itself is sufficient to initiate and propagate amyloid formation.[4]

The Amyloid Cascade of Amylin (20-29)

The aggregation of Amylin (20-29) follows a nucleation-dependent polymerization pathway, which can be characterized by a lag phase, an exponential growth phase, and a plateau phase.

  • Monomeric State: In solution, the peptide exists as a soluble monomer, likely in a random coil conformation.

  • Oligomerization (Lag Phase): Monomers slowly associate to form soluble, metastable oligomeric intermediates. These oligomers are considered to be the most toxic species.[2] During this phase, a transient parallel β-sheet structure forms, which is a critical intermediate on the pathway to fibril formation.[1]

  • Fibril Formation (Growth Phase): The oligomeric nuclei act as templates for the rapid recruitment of further monomers, leading to the elongation of protofibrils. These protofibrils then associate to form mature, insoluble amyloid fibrils.

  • Mature Fibrils (Plateau Phase): A stable state is reached where the majority of the peptide is incorporated into large fibrillar aggregates.

Amylin_Aggregation_Pathway Monomer Soluble Amylin (20-29) Monomers (Random Coil) Oligomer Toxic Oligomeric Intermediates (Transient β-sheet) Monomer->Oligomer Nucleation (Lag Phase) Protofibril Protofibrils Monomer->Protofibril Recruitment Oligomer->Protofibril Elongation Fibril Mature Amyloid Fibrils (Insoluble) Protofibril->Fibril Maturation

Cytotoxicity via Membrane Disruption

The primary cytotoxic effect of Amylin (20-29) aggregates is the physical disruption of cellular membranes, leading to loss of ionic homeostasis and eventual cell death.[1][2][5] Several models for this membrane damage have been proposed:

  • Pore Formation: Oligomers may insert into the lipid bilayer and form pore-like structures, leading to uncontrolled ion influx and leakage of cellular contents.[6]

  • Carpet Model (Detergent-like Mechanism): Peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane thinning and micellization.[6][7]

  • Lipid Extraction: The growing amyloid fibrils can extract lipid molecules from the bilayer, leading to a loss of membrane integrity.[8]

Solid-state NMR spectroscopy has demonstrated that the human Amylin (20-29) fragment can induce membrane fragmentation.[1] This interaction is thought to be initiated by electrostatic forces between the peptide and the negatively charged components of the cell membrane.[7]

Membrane_Disruption_Mechanisms cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Oligomers Amylin (20-29) Oligomers Pore Pore Formation Oligomers->Pore Carpet Carpet/Detergent Mechanism Oligomers->Carpet Extraction Lipid Extraction Oligomers->Extraction Cytotoxicity Ion Dysregulation, Membrane Leakage, Cell Death Pore->Cytotoxicity Carpet->Cytotoxicity Extraction->Cytotoxicity

Receptor Interactions and Signaling

Current scientific literature does not support a direct role for the Amylin (20-29) fragment in activating the canonical amylin receptors, which are heterodimers of the calcitonin receptor and receptor activity-modifying proteins (RAMPs).[9] The signaling functions attributed to amylin, such as regulation of glucose homeostasis and satiety, are mediated by the full-length peptide.[10] The (20-29) fragment is primarily viewed as a pathogenic entity driving amyloid formation rather than a signaling molecule.

Quantitative Data Summary

There is a notable absence of quantitative data such as binding affinities (Kd) or potency (EC50/IC50) for Amylin (20-29) in the context of receptor-mediated signaling. This is consistent with its primary mechanism being aggregation-driven cytotoxicity. The available quantitative data primarily relates to the kinetics of its aggregation or the effects of inhibitors on this process.

ParameterDescriptionValue/ObservationReference(s)
Aggregation Propensity The inherent tendency to form amyloid fibrils.High; considered the core amyloidogenic region of human amylin.[2][3][4]
Toxicity The ability to induce cell death.Cytotoxic to pancreatic β-cells, primarily through membrane disruption.[2][5]
Receptor Binding Affinity for amylin or calcitonin receptors.Not reported; presumed to be negligible in a signaling context.N/A

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This is the most common method to monitor the kinetics of amyloid fibril formation in vitro.[11]

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

  • Reagents:

    • Amylin (20-29) peptide, pre-treated to ensure a monomeric starting state (e.g., dissolved in HFIP and lyophilized).[12]

    • Thioflavin T (ThT) stock solution.

    • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).[11]

  • Procedure:

    • Prepare a solution of Amylin (20-29) at the desired concentration (e.g., 40 µM) in the assay buffer containing ThT (e.g., 20 µM).[11]

    • Dispense the mixture into a 96-well black, clear-bottom plate.[11]

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) with intermittent shaking in a plate reader.[11]

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) with excitation at ~440 nm and emission at ~480-510 nm.[13][14]

  • Data Analysis: Plot fluorescence intensity versus time to obtain a sigmoidal curve representing the lag, growth, and plateau phases of fibril formation.

ThT_Assay_Workflow Start Prepare Monomeric Amylin (20-29) Mix Mix with ThT in Assay Buffer Start->Mix Incubate Incubate in Plate Reader (Constant Temp, Shaking) Mix->Incubate Measure Measure Fluorescence (Ex: ~440nm, Em: ~480nm) Incubate->Measure Analyze Plot Intensity vs. Time (Sigmoidal Curve) Measure->Analyze

Atomic Force Microscopy (AFM) for Fibril Morphology

AFM is used to visualize the morphology of amyloid aggregates at the nanoscale.[15][16]

  • Principle: A sharp tip on a cantilever scans the surface of a sample, providing a high-resolution topographical image.

  • Procedure:

    • Incubate Amylin (20-29) under conditions that promote fibril formation (as in the ThT assay).

    • At desired time points, deposit a small aliquot of the peptide solution onto a freshly cleaved mica surface.[17]

    • Allow the sample to adsorb for a few minutes.[17]

    • Gently wash the surface with ultrapure water to remove unbound peptide and buffer salts.[17]

    • Dry the sample thoroughly (e.g., with a stream of nitrogen or overnight in a dust-free environment).[17]

    • Image the surface using an AFM in tapping mode.[17]

  • Data Analysis: Analyze the images to determine the morphology, height, and length of oligomers, protofibrils, and mature fibrils.[15]

Cytotoxicity Assays

These assays measure the effect of Amylin (20-29) on cell viability.

  • Principle: Colorimetric or fluorometric assays that measure metabolic activity or membrane integrity as an indicator of cell viability.

  • Common Assays:

    • MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[13]

    • CCK-8 Assay: A more sensitive assay using a water-soluble tetrazolium salt.[11]

  • Procedure (General):

    • Seed cells (e.g., pancreatic β-cell lines like RIN-m5F or INS-1) in a 96-well plate and allow them to adhere overnight.[11][18]

    • Prepare solutions of Amylin (20-29) at various concentrations in cell culture medium. The peptide may be pre-aggregated for a specific time to test the toxicity of different species.

    • Replace the cell culture medium with the peptide-containing medium.

    • Incubate for a specified period (e.g., 24-48 hours).[11][18]

    • Add the assay reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's protocol.[11][13]

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

The mechanism of action of human Amylin (20-29) is fundamentally linked to its identity as the amyloidogenic core of the full-length hormone. Its primary action is a pathogenic process of self-aggregation into toxic oligomers and amyloid fibrils. These aggregates then interact with and disrupt cellular membranes, leading to cytotoxicity. This fragment does not appear to possess a physiological signaling role through traditional receptor interactions. Understanding this mechanism is critical for the development of therapeutic strategies aimed at inhibiting amylin aggregation to preserve pancreatic β-cell mass and function in type 2 diabetes.

References

An In-depth Technical Guide to the Aggregation Pathway of Amylin (20-29) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aggregation pathway of the human amylin fragment (20-29), a key player in the development of type 2 diabetes. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for studying aggregation, and visualizes the critical pathways and workflows.

The Core Aggregation Pathway of Amylin (20-29)

The 37-residue human islet amyloid polypeptide (hIAPP or amylin) is a hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1][2] Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death.[1][3] The sequence spanning residues 20-29 (SNNFGAILSS) has been identified as the primary amyloidogenic core of hIAPP, driving the aggregation process.[1][2][4] This region is highly prone to self-assembly, forming the characteristic cross-β sheet structure of amyloid fibrils.[5]

The aggregation of amylin (20-29) is a nucleation-dependent process that begins with soluble monomers transitioning into oligomeric intermediates.[6][7] These oligomers are transient and can adopt a parallel β-sheet structure, particularly in the FGAIL segment (residues 23-27).[4][6] The formation of these oligomeric intermediates represents a significant energy barrier and is the rate-limiting step in fibril formation, accounting for the characteristic lag phase observed in aggregation kinetics.[6][8]

Once a stable nucleus is formed, it acts as a template for the rapid addition of monomers, leading to the elongation of protofilaments.[6] These protofilaments can then associate to form mature amyloid fibrils.[5] The amylin (20-29) fragment can assemble into polymorphic fibrils, exhibiting both parallel and antiparallel β-sheet arrangements within the protofilament layers.[5][9] The interface of these β-sheets is often stabilized by hydrophobic interactions between residues such as F23, A25, and L27, forming a "hydrophobic zipper".[5]

The S20G mutation, a naturally occurring variant associated with a higher risk of early-onset type 2 diabetes, has been shown to accelerate the aggregation of amylin.[10][11][12] This is attributed to an increase in the hydrophobicity of the amyloidogenic core, which enhances the rate of fibril formation.[10]

Below is a diagram illustrating the key steps in the amylin (20-29) aggregation pathway.

Amylin_Aggregation_Pathway Monomer Soluble Monomers (Random Coil) Oligomers Transient Oligomers (Parallel β-sheet) Monomer->Oligomers Nucleation (Lag Phase) Protofilaments Protofilaments Monomer->Protofilaments Monomer Addition Nuclei Stable Nuclei Oligomers->Nuclei Nuclei->Protofilaments Elongation Fibrils Mature Fibrils (Cross-β Structure) Protofilaments->Fibrils Maturation

A simplified schematic of the amylin (20-29) aggregation pathway.

Quantitative Data on Amylin (20-29) Aggregation

The following tables summarize key quantitative data from studies on amylin (20-29) aggregation, providing a comparative overview of fibril morphology and aggregation kinetics.

Table 1: Morphological Characteristics of Amylin (20-29) Fibrils

ParameterValueMethodReference
Fibril Width (Wild-Type)6 - 8 nmAFM[13]
Fibril Width (Wild-Type)<20 nmCryo-EM[4]
Fibril Crossover Length (Wild-Type)~25 nmCryo-EM[4]
Fibril Width (S20G Variant)43 ± 5 nmEM[14]
Protofibril Width (18 hours)~27 nm and ~34 nmAFM[15]
Protofibril Width (48 hours)~50 nmAFM[15]

Table 2: Kinetic Parameters of Amylin (20-29) Aggregation

ConditionParameterValueMethodReference
Wild-TypeLag Phase~1.5 hoursThT Assay[16]
Wild-TypeElongation Time~1 hourThT Assay[16]
S20G Mutant vs. Wild-TypeAggregation Rate~3-fold higherThT Assay[10][11]
S20G Mutant vs. Wild-TypeAmyloid Formation~2-fold moreThT Assay[10][11]
Fibril Growth RateElongation Rate1.1 nm/minuteAFM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study amylin (20-29) aggregation.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β sheet structure of amyloid fibrils.[17][18]

Protocol:

  • Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water and filter it through a 0.22 µm syringe filter. Store the stock solution in the dark at 4°C.[17][19]

  • Preparation of Reaction Mixture: In a 96-well black, clear-bottom plate, mix the amylin (20-29) peptide solution (typically at a final concentration of 10-50 µM) with ThT (final concentration of 10-25 µM) in an appropriate buffer (e.g., phosphate (B84403) buffered saline, pH 7.4).[19][20]

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a microplate reader.[20]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[17][20]

  • Data Analysis: Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve. The lag time, elongation rate, and final fluorescence intensity can be determined from this curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid fibrils.

Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

Protocol:

  • Sample Preparation: Place a 3-5 µL aliquot of the aggregated peptide solution onto a carbon-coated copper grid for 1-3 minutes.[2][21]

  • Washing: Wick away the excess sample with filter paper and wash the grid with a drop of distilled water.

  • Negative Staining: Apply a drop of 2% (w/v) uranyl acetate (B1210297) solution to the grid for 1 minute for negative staining.[21]

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Examine the grid using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.[2][21]

Atomic Force Microscopy (AFM)

AFM provides high-resolution images of the surface topography of amyloid fibrils.

Principle: A sharp tip at the end of a cantilever scans the surface of the sample. The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional image of the surface.

Protocol:

  • Sample Deposition: Deposit a small volume (e.g., 10 µL) of the fibril solution onto a freshly cleaved mica surface.[11]

  • Incubation: Allow the sample to adsorb to the surface for a few minutes.

  • Washing and Drying: Gently rinse the surface with deionized water to remove unadsorbed material and then dry the sample under a gentle stream of nitrogen gas.[3]

  • Imaging: Image the sample in tapping mode using a silicon cantilever with an appropriate spring constant and resonant frequency.[22]

  • Image Analysis: Analyze the images to determine the height, width, and morphology of the fibrils.[11]

The following diagram illustrates a general experimental workflow for studying amylin aggregation.

Experimental_Workflow cluster_prep Sample Preparation cluster_aggregation Aggregation Monitoring cluster_analysis Structural Analysis Peptide Synthesize/Purchase Amylin (20-29) Peptide Solution Prepare Peptide Solution in Buffer Peptide->Solution ThT ThT Fluorescence Assay Solution->ThT TEM Transmission Electron Microscopy (TEM) Solution->TEM AFM Atomic Force Microscopy (AFM) Solution->AFM NMR Solid-State NMR Solution->NMR ThT->TEM ThT->AFM ThT->NMR

A typical experimental workflow for amylin aggregation studies.

Advanced Structural Biology Techniques

For atomic-level structural information, more advanced techniques are employed.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This technique provides detailed information about the secondary structure and intermolecular contacts within amyloid fibrils.[1][5][6]

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the high-resolution three-dimensional reconstruction of fibril structures from images of vitrified samples.[23][24]

  • X-ray Fiber Diffraction: This method provides information about the repeating structural motifs within the amyloid fibril, such as the cross-β spine.[8][25]

  • Raman Spectroscopy: This technique can be used to probe the secondary structure of peptides in solution and in the aggregated state by analyzing the amide I and amide III vibrational bands.[7][26]

Conclusion

The aggregation of the amylin (20-29) fragment is a critical event in the pathogenesis of type 2 diabetes. Understanding the intricate details of its aggregation pathway, from monomer to mature fibril, is essential for the development of therapeutic strategies aimed at inhibiting this process. The combination of kinetic assays and high-resolution structural biology techniques provides a powerful toolkit for researchers in this field. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of amyloid diseases and designing novel interventions.

References

The Role of Amylin (20-29) in Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. In type 2 diabetes (T2D), human amylin misfolds and aggregates into amyloid fibrils, forming deposits in the islets of Langerhans. This process is strongly associated with β-cell dysfunction and death, contributing to the progressive nature of the disease. A critical region within the amylin sequence, spanning residues 20-29 (SNNFGAILSS), has been identified as the primary amyloidogenic core responsible for its aggregation and subsequent cytotoxicity. This technical guide provides an in-depth analysis of the role of the human amylin (20-29) fragment in the pathophysiology of T2D, focusing on its mechanisms of action, experimental characterization, and therapeutic implications.

The Pivotal Role of the Amylin (20-29) Fragment

The amino acid sequence of the 20-29 region of human amylin is highly prone to forming β-sheet structures, which is the hallmark of amyloid fibrils.[1] This intrinsic property drives the aggregation process, initiating the formation of toxic oligomers and protofibrils that ultimately mature into insoluble amyloid plaques.[2] In contrast, rodent amylin, which differs in this critical 20-29 region, is non-amyloidogenic and does not cause β-cell toxicity.[3] This key difference underscores the central role of the 20-29 fragment in the pathogenesis of T2D.

The toxicity of amylin (20-29) and its aggregates is multifaceted, primarily targeting the pancreatic β-cells that produce it. The proposed mechanisms of cytotoxicity include:

  • Membrane Disruption: The amylin (20-29) fragment and its early-stage oligomers can directly interact with and disrupt the integrity of β-cell membranes.[4] This leads to increased membrane permeability, unregulated ion influx, and ultimately, cell lysis.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded amylin aggregates within the ER disrupts its normal function, leading to ER stress. This triggers the unfolded protein response (UPR), which, if prolonged, activates apoptotic pathways.[5]

  • Mitochondrial Dysfunction: Amylin oligomers can translocate to mitochondria, impairing their function and leading to the release of pro-apoptotic factors like cytochrome c.[5]

  • Induction of Apoptosis: The culmination of membrane disruption, ER stress, and mitochondrial dysfunction is the activation of apoptotic signaling cascades, leading to programmed β-cell death.[4][6][7][8][9]

Quantitative Analysis of Amylin Aggregation and Cytotoxicity

While direct quantitative data for the isolated human amylin (20-29) fragment is limited in the literature, extensive research on the full-length human amylin provides critical insights into the behavior of its amyloidogenic core. The following tables summarize key quantitative parameters related to the aggregation and cytotoxicity of full-length human amylin. It is important to note that the aggregation and toxic properties of the full-length protein are primarily driven by the 20-29 region.

ParameterValueConditionsReference
Aggregation Kinetics
Lag Time (Full-Length hIAPP)~6.1 ± 0.4 hours25 µM IAPP, ThT assay[10]
Inhibition of Aggregation
IC50 (Compound 18)3.04 µMThT assay, inhibition of full-length amylin aggregation[11]
IC50 (Compound 22)2.71 µMThT assay, inhibition of full-length amylin aggregation[11]
IC50 (Arg-1 inhibitor)~1 µMInhibition of WT-amylin fibril elongation rates[12]

Table 1: Quantitative Data on Full-Length Human Amylin Aggregation.

ParameterValueCell Line/ConditionsReference
Cytotoxicity
Cell Viability Reduction (30 µM h-amylin)to 52% after 24hRat INS-1/832-13 β-cells, Alamar blue assay[3]
Inhibition of Cytotoxicity
IC50 (Arg-1 inhibitor)~47 ± 17 µMMIN6 mouse pancreatic β-cells, challenged with 80 µM WT-amylin[12]
Cell Viability (with Compound 22)~93%INS-1E cells incubated with amylin aggregates and inhibitor[11]

Table 2: Quantitative Data on Full-Length Human Amylin Cytotoxicity.

Experimental Protocols

Thioflavin T (ThT) Assay for Amylin Aggregation

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human amylin or amylin (20-29) fragment in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure a monomeric state.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

    • Prepare the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the amylin solution to the desired final concentration (e.g., 10-50 µM).

    • Add Thioflavin T to a final concentration of 10-20 µM.

    • If testing inhibitors, add the compound at various concentrations.

  • Data Acquisition:

    • Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve.

    • From this curve, determine the lag time (the time before rapid aggregation begins) and the maximum fluorescence intensity.

ThT_Assay_Workflow cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_acq Data Acquisition cluster_analysis Data Analysis Amylin_Stock Prepare Monomeric Amylin Stock Mix_Reagents Mix Amylin, ThT, and Buffer (and Inhibitors if applicable) Amylin_Stock->Mix_Reagents ThT_Stock Prepare ThT Stock Solution ThT_Stock->Mix_Reagents Buffer Prepare Assay Buffer Buffer->Mix_Reagents Incubate_Read Incubate at 37°C with shaking Measure Fluorescence Periodically Mix_Reagents->Incubate_Read Plot_Curve Plot Fluorescence vs. Time Incubate_Read->Plot_Curve Analyze_Kinetics Determine Lag Time and Max Fluorescence Plot_Curve->Analyze_Kinetics

Workflow for the Thioflavin T (ThT) assay to monitor amylin aggregation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Culture:

    • Culture pancreatic β-cells (e.g., INS-1E, MIN6) in appropriate culture medium in a 96-well plate until they reach the desired confluency.

  • Treatment:

    • Prepare solutions of amylin (20-29) or full-length amylin at various concentrations.

    • Remove the culture medium from the cells and add the amylin-containing medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

MTT_Assay_Workflow cluster_culture Cell Culture cluster_treat Treatment cluster_mtt MTT Reaction cluster_measure Measurement & Analysis Seed_Cells Seed Pancreatic β-cells in 96-well plate Add_Amylin Treat cells with Amylin (and/or inhibitors) Seed_Cells->Add_Amylin Incubate_Cells Incubate for 24-48 hours Add_Amylin->Incubate_Cells Add_MTT Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Workflow for the MTT cell viability assay.

Signaling Pathways of Amylin (20-29)-Induced β-Cell Apoptosis

The aggregation of amylin (20-29) initiates a cascade of intracellular events that converge on apoptotic pathways. The following diagram illustrates the key signaling pathways involved.

Amylin_Apoptosis_Pathway Amylin_Agg Amylin (20-29) Aggregation (Oligomers) Membrane Plasma Membrane Amylin_Agg->Membrane Interaction ER Endoplasmic Reticulum (ER) Amylin_Agg->ER Internalization & Accumulation Mito Mitochondrion Amylin_Agg->Mito Internalization & Accumulation Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption ER_Stress ER Stress ER->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Mito->Mito_Dysfunction Ion_Imbalance Ion Imbalance (e.g., Ca2+ influx) Membrane_Disruption->Ion_Imbalance Ion_Imbalance->ER_Stress Ion_Imbalance->Mito_Dysfunction UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation UPR->Caspase_Activation Prolonged Stress CytoC Cytochrome c Release Mito_Dysfunction->CytoC CytoC->Caspase_Activation Apoptosis β-Cell Apoptosis Caspase_Activation->Apoptosis

References

An In-depth Technical Guide to the Amyloid Fibril Formation of Human Amylin (20-29)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid hormone co-secreted with insulin (B600854) by the pancreatic β-cells.[1][2] It plays a physiological role in glucose homeostasis by regulating gastric emptying and suppressing glucagon (B607659) secretion.[3] However, the misfolding and aggregation of human amylin into insoluble amyloid fibrils is a pathological hallmark of type 2 diabetes (T2D), observed in the pancreatic islets of over 90% of patients.[4][5] These amyloid deposits are associated with β-cell dysfunction and death, contributing to the progression of the disease.[5]

Extensive research has identified a specific segment within the full-length peptide, residues 20-29, as the primary amyloidogenic core responsible for its propensity to aggregate.[4][6][7][8][9][10][11] This fragment, with the sequence Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser (SNNFGAILSS), readily forms amyloid-like fibrils in vitro and serves as a critical model system for understanding the fundamental mechanisms of amylin aggregation and for developing therapeutic inhibitors.[6][10] This guide provides a comprehensive technical overview of the fibril formation process of the human amylin (20-29) fragment, detailing its molecular mechanism, structural properties, and the key experimental methodologies used for its characterization.

The Amyloidogenic Core: Mechanism of Fibril Formation

The aggregation of amylin (20-29) follows a nucleation-dependent polymerization pathway, a process common to many amyloidogenic proteins.[12] This process begins with soluble, natively unstructured monomers that undergo conformational changes and self-associate to form soluble oligomeric intermediates.[12][13] These oligomers are considered by many to be the most cytotoxic species in amyloid-related diseases.[1][5] The oligomers act as nuclei for the subsequent rapid elongation phase, where they recruit more monomers to form larger, insoluble protofibrils. These protofibrils then associate laterally to form the mature, ribbon-like amyloid fibrils characteristic of this peptide fragment.[14]

Amylin_Fibril_Formation_Pathway cluster_0 Aggregation Pathway of Amylin (20-29) Monomer Soluble Monomers (Random Coil) Oligomer Soluble Oligomers (Transient β-sheet) Monomer->Oligomer Nucleation (Lag Phase) Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils (Cross-β-sheet Ribbons) Protofibril->Fibril Maturation / Lateral Association

Caption: Nucleation-dependent amyloid formation pathway of human amylin (20-29).

Structural Characteristics and Polymorphism

Amylin (20-29) fibrils exhibit significant structural polymorphism, meaning they can adopt multiple, distinct, yet stable, fibrillar structures from the same peptide sequence.[15][16][17] This diversity is a critical consideration in the study of amyloid pathology and inhibitor design. The fundamental structure of all amyloid fibrils is the cross-β sheet, where β-strands run perpendicular to the fibril axis, stabilized by hydrogen bonds running parallel to it.[12]

Studies using solid-state nuclear magnetic resonance (SSNMR), X-ray fiber diffraction, and Raman spectroscopy have revealed that amylin (20-29) can assemble into fibrils with either parallel or antiparallel β-strand arrangements within the β-sheets.[15][18] The interface of the cross-β spine is often defined by a hydrophobic zipper formed by residues such as Phe23, Ala25, and Leu27.[15] Electron and atomic force microscopy have shown that these protofibrils assemble into higher-order structures, predominantly flat ribbons composed of numerous smaller protofibrils.[14][19]

ParameterDescriptionReported Value(s)Source(s)
Protofibril Width The diameter of the fundamental fibrillar subunit.~3.6 nm[14]
Mature Fibril Width The width of laterally associated protofibrils.16.7 (± 3.1) nm; 23.9 (± 2.6) nm[19]
β-Sheet Arrangement The relative orientation of β-strands within a sheet.Parallel and Antiparallel polymorphs[15][18]
Core Structure The fundamental repeating unit of the fibril.Cross-β spine with a hydrophobic core (F23, A25, L27)[15]
Morphology The overall shape of the mature aggregates.Flat ribbons, twisted fibrils (in early stages)[14][16][17]

Table 1: Summary of key structural parameters reported for human amylin (20-29) amyloid fibrils.

Key Experimental Methodologies

The characterization of amylin (20-29) fibril formation requires a multi-technique approach to probe conformational changes, aggregation kinetics, and final morphology. A critical consideration for this specific peptide is that its fibrils do not bind Thioflavin-T (ThT), the most common fluorescent dye used to monitor amyloid kinetics.[14] Therefore, alternative methods must be employed.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis Biophysical Analysis Prep Peptide Preparation (e.g., HFIP treatment, dissolution in buffer) Incubate Incubation (Controlled temperature, concentration, and time) Prep->Incubate Kinetics Aggregation Kinetics (Turbidity Assay) Incubate->Kinetics Structure Secondary Structure (Circular Dichroism) Incubate->Structure Morphology Fibril Morphology (TEM / AFM) Incubate->Morphology

Caption: A typical experimental workflow for studying amylin (20-29) aggregation.

Peptide Preparation and Aggregation Assay

A standardized protocol is essential for reproducible results.

  • Pre-treatment: To ensure a monomeric, non-aggregated starting state, lyophilized amylin (20-29) peptide is often pre-treated by dissolving in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by evaporation under a stream of nitrogen gas and vacuum desiccation. This process breaks down any pre-existing β-sheet structures.

  • Solubilization: The treated peptide film is then dissolved in a suitable buffer, such as 50 mM phosphate (B84403) buffer at pH 7.4.[20]

  • Incubation: The peptide solution (e.g., at a concentration of 40 µM) is incubated at a controlled temperature (e.g., 25°C or 37°C) under quiescent (undisturbed) conditions for a specified time course (e.g., hours to days).[19][21] Aliquots are taken at various time points for analysis.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the aggregates.

  • Sample Application: A small aliquot (5-10 µL) of the incubated peptide solution is applied to a carbon-coated copper TEM grid for 1-2 minutes.

  • Washing: The grid is gently washed with deionized water to remove buffer salts.

  • Negative Staining: The grid is stained with 1-2% (w/v) uranyl acetate (B1210297) or phosphotungstic acid for 30-60 seconds to enhance contrast. Excess stain is wicked away with filter paper.

  • Drying and Imaging: The grid is allowed to air dry completely before being loaded into the transmission electron microscope for imaging.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the peptide's secondary structure over time.[14]

  • Sample Preparation: A solution of amylin (20-29) is prepared in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for CD analysis (typically 10-50 µM).

  • Measurement: The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm). CD spectra are recorded over the far-UV range (typically 190-260 nm) at various time points during incubation.

  • Data Interpretation: The initial random coil conformation of the monomeric peptide is characterized by a single negative peak around 200-205 nm.[12][22] As the peptide aggregates and forms β-sheets, the spectrum shifts to show a characteristic single negative minimum around 218 nm.[14]

Turbidity Assay

As a substitute for the ThT assay, aggregation kinetics can be monitored by measuring the increase in light scattering (turbidity) as insoluble fibrils form.[23]

  • Assay Setup: The aggregation assay is set up in a microplate reader. The amylin (20-29) solution is added to the wells of a clear-bottomed microplate.

  • Measurement: The absorbance (optical density) is measured at a wavelength where the peptide does not absorb, typically between 350 nm and 405 nm.[22]

  • Kinetic Analysis: Measurements are taken at regular intervals over the course of the incubation period. The resulting curve of absorbance versus time provides information about the lag phase, growth rate, and plateau of fibril formation.

Factors Influencing Amylin (20-29) Fibril Formation

The aggregation of amylin (20-29) is sensitive to various factors, making it a target for therapeutic intervention. The development of inhibitors that can prevent or disrupt fibril formation is a key area of research.

  • Inhibitors: Several strategies have been explored to inhibit amylin (20-29) aggregation.

    • β-Sheet Breakers: Introducing proline residues, known to disrupt β-sheet structures, can prevent fibrillization.[21][23] Rat amylin, which is non-amyloidogenic, naturally contains three prolines in this region.[23][24]

    • Peptoids and Retropeptoids: Transforming the peptide into its corresponding peptoid (N-substituted glycine (B1666218) oligomer) or retropeptoid sequence has been shown to create effective inhibitors of amyloid formation by disrupting the hydrogen bond network required for β-sheet formation.[10][25][26]

    • Small Molecules: Certain polyphenolic compounds and other small molecules have been identified that can bind to amylin monomers or oligomers and redirect the aggregation pathway, preventing the formation of toxic species.[27]

  • Promoters/Modulators:

    • Concentration: Like all nucleation-dependent processes, higher peptide concentrations accelerate the rate of fibril formation.

    • Metal Ions: Metal ions such as zinc (Zn²⁺) and copper (Cu²⁺) can influence the aggregation process. Studies have shown that Zn²⁺ can enhance the aggregation of the amylin fragment, while Cu²⁺ can significantly decrease it.[20][21]

    • Genetic Mutations: The S20G mutation, found in some East Asian populations, is linked to an accelerated rate of amyloid aggregation and an increased risk of T2D, highlighting the sensitivity of the aggregation process to single amino acid changes.[4][28]

Factors_Influencing_Aggregation cluster_inhibitors Examples of Inhibitors cluster_promoters Examples of Promoters Amylin Amylin (20-29) Aggregation Inhibitors Inhibitors Inhibitors->Amylin Peptoids Peptoids Proline Substitutions Proline Substitutions Small Molecules\n(e.g., Cu²⁺) Small Molecules (e.g., Cu²⁺) Promoters Promoters Promoters->Amylin High Concentration High Concentration S20G Mutation S20G Mutation Metal Ions (e.g., Zn²⁺) Metal Ions (e.g., Zn²⁺)

Caption: Key factors that inhibit or promote the aggregation of amylin (20-29).

Conclusion and Future Directions

The human amylin (20-29) fragment is an invaluable tool for dissecting the molecular intricacies of amyloid formation. Its aggressive amyloidogenicity and structural polymorphism underscore the complexity of protein misfolding diseases. While significant progress has been made in characterizing its aggregation pathway and fibrillar structures, critical questions remain. Future research will likely focus on the high-resolution structural characterization of the transient and toxic oligomeric intermediates, the precise mechanisms by which inhibitors interact with different species along the aggregation pathway, and the translation of these fundamental findings into the rational design of potent therapeutics for type 2 diabetes. The continued development of advanced biophysical techniques will be paramount to unraveling the dynamics of this complex self-assembly process.

References

An In-depth Technical Guide on the Structure and Function of Amylin (20-29) (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human amylin fragment (20-29), a key player in the pathology of type 2 diabetes. This peptide segment is widely recognized as the amyloidogenic core of the full-length human islet amyloid polypeptide (hIAPP).[1][2][3] An understanding of its structure, aggregation properties, and cytotoxic mechanisms is crucial for the development of therapeutics targeting amyloid diseases.

Core Structural and Functional Characteristics

Human Amylin (20-29) is a decapeptide with the primary sequence Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser (SNNFGAILSS).[1] This fragment is a critical determinant of the amyloidogenic propensity of the full-length 37-residue amylin hormone.[4] While the full-length hormone plays a role in glycemic regulation, its aggregation into amyloid fibrils is associated with the destruction of pancreatic β-cells in type 2 diabetes.[5][6] The 20-29 region has been identified as being primarily responsible for this fibril formation.[3][7]

In solution, monomeric amylin is largely unstructured.[7] However, in the presence of membrane mimetics like SDS micelles, the region encompassing residues 20-29 is located at the lipid-solvent interface.[5] The aggregation process is characterized by a conformational change to a β-sheet-rich structure, which is the fundamental building block of amyloid fibrils.[1] These fibrils exhibit a characteristic cross-β structure where β-strands are perpendicular to the fibril axis.[1]

The aggregation of Amylin (20-29) is a complex process that can result in various polymorphic fibril structures, including those with out-of-register antiparallel β-strands, in-register antiparallel β-strands, or in-register parallel β-strands.[1] The specific morphology can be influenced by experimental conditions such as seeding.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biophysical and cytotoxic properties of Amylin (20-29) and its parent peptide, human amylin.

Table 1: Biophysical Properties of Amylin Fibrils

ParameterValueMethodReference
Fibril Growth Rate~1.1 nm/minuteAtomic Force Microscopy (AFM)[8]
Fibril Width6 - 8 nmAtomic Force Microscopy (AFM)[8]
Twisted Fibril Height4.0 - 10.0 nmAtomic Force Microscopy (AFM)[5]
Striated Ribbon Fibril Height2.5 - 5.0 nmAtomic Force Microscopy (AFM)[5]
Protofibril Widths16.7 (± 3.1) nm and 23.9 (± 2.6) nmAtomic Force Microscopy (AFM)[9]

Table 2: Cytotoxicity of Amylin and its Fragments

Peptide/FragmentConcentrationCell LineEffect on Cell ViabilityReference
Human Amylin (full length)30 µMINS-1 β-cells52% viability after 24h[8]
Human Amylin (full length)30 µMINS-1 β-cells38% viability after 48h[10]
Human Amylin (full length)30 µMINS-1 β-cells31% viability after 84h[10]
Amylin (20-29)800 µg/mLHeLa cells60% viability[7]
N22K h-amylin mutant30 µMINS-1/832-13 β-cells~40% viability after 24h[10]
S29P h-amylin mutant30 µMINS-1/832-13 β-cells~35% viability after 24h[10]
H18P h-amylin mutant30 µMINS-1/832-13 β-cells~83% viability after 24h[10]

Signaling Pathways and Experimental Workflows

Amyloid Fibril Formation Pathway

The aggregation of Amylin (20-29) follows a nucleation-dependent polymerization mechanism, beginning with soluble monomers that misfold and associate to form toxic oligomeric intermediates. These oligomers then act as seeds for the rapid elongation into protofibrils and ultimately mature amyloid fibrils.

Amylin_Aggregation_Pathway Monomer Soluble Monomers (Random Coil) Oligomer Toxic Oligomers (β-sheet rich) Monomer->Oligomer Nucleation (Lag Phase) Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Amyloid Fibrils (Cross-β Structure) Protofibril->Fibril Maturation

Amylin (20-29) aggregation cascade.
Proposed Cellular Toxicity Pathway

The cytotoxic effects of Amylin (20-29) are primarily attributed to the prefibrillar oligomeric species. These oligomers are thought to interact with and disrupt cellular membranes, leading to increased membrane permeability, cellular stress, and ultimately apoptosis.

Amylin_Toxicity_Pathway Oligomers Amylin (20-29) Oligomers Membrane Cell Membrane Oligomers->Membrane Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Stress Cellular Stress (ER Stress, Oxidative Stress) Disruption->Stress Apoptosis Apoptosis Stress->Apoptosis

Proposed mechanism of Amylin (20-29) induced cytotoxicity.
Experimental Workflow for Amylin (20-29) Research

A typical research workflow for investigating the properties of Amylin (20-29) involves peptide synthesis, preparation of aggregates, biophysical characterization of these aggregates, and assessment of their cytotoxic effects on relevant cell lines.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Synthesis Peptide Synthesis & Purification Aggregation Induce Aggregation Synthesis->Aggregation ThT ThT Assay (Aggregation Kinetics) Aggregation->ThT AFM AFM Imaging (Morphology) Aggregation->AFM Cytotoxicity Cell Viability Assay (e.g., CCK-8) Aggregation->Cytotoxicity

General experimental workflow for studying Amylin (20-29).

Detailed Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This protocol is adapted from methodologies described for monitoring amyloid fibril formation.[11][12]

Objective: To monitor the kinetics of Amylin (20-29) aggregation in real-time.

Materials:

  • Amylin (20-29) peptide, lyophilized

  • 50 mM Phosphate (B84403) buffer, pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, flat-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Peptide Preparation: Dissolve lyophilized Amylin (20-29) in the phosphate buffer to a final concentration of 1 mM. To ensure a monomeric starting state, sonicate the peptide solution for approximately 25 minutes if turbidity is observed.[11]

  • Reaction Setup: In each well of the 96-well plate, prepare a final reaction volume of 200 µL containing:

    • 40 µM Amylin (20-29)

    • 20 µM Thioflavin T

    • 50 mM Phosphate buffer, pH 7.4

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 25°C in the plate reader.

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 5 minutes) with a brief shaking period before each reading.

  • Data Analysis: Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, which can be analyzed to determine aggregation kinetics.

Atomic Force Microscopy (AFM) for Fibril Morphology

This protocol is based on methods used for imaging amyloid fibrils.[7][9]

Objective: To visualize the morphology of Amylin (20-29) aggregates.

Materials:

  • Aggregated Amylin (20-29) sample (from ThT assay or separate incubation)

  • Freshly cleaved mica substrates

  • Deionized water

  • Atomic Force Microscope

Procedure:

  • Sample Preparation: Incubate Amylin (20-29) at a concentration of 200-300 µM in 50 mM phosphate buffer (pH 7.4) at 25°C for 24 hours to allow for fibril formation.[7]

  • Deposition: Dilute the aggregated sample (e.g., to 100 µg/ml) in deionized water.[9] Deposit a small volume (e.g., 10-20 µL) of the diluted sample onto a freshly cleaved mica substrate and allow it to adsorb for 1-2 minutes.

  • Washing and Drying: Gently wash the mica surface with deionized water to remove unadsorbed material and then dry the sample under a gentle stream of nitrogen or by air drying.

  • Imaging: Image the sample using an AFM operating in tapping mode. Acquire both height and phase images to characterize the fibril morphology, including height, width, and any periodic structures.[9]

Cell Viability Assay (CCK-8)

This protocol is a general guideline based on described cytotoxicity assays.[1][7]

Objective: To quantify the cytotoxic effect of Amylin (20-29) aggregates on a relevant cell line.

Materials:

  • Pancreatic β-cell line (e.g., INS-1E) or other relevant cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Amylin (20-29) aggregates

  • 96-well clear tissue culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 8 x 10³ cells per well in 100 µL of complete culture medium.[1][7] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare different concentrations of Amylin (20-29) aggregates in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the Amylin (20-29) aggregates. Include untreated control wells.

  • Incubation: Incubate the cells with the aggregates for a specified period (e.g., 24 or 48 hours).

  • Viability Measurement:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 30 minutes to 2 hours at 37°C.[1]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

This guide provides a foundational understanding of the structure and function of human Amylin (20-29). The provided data, pathways, and protocols serve as a valuable resource for researchers and professionals engaged in the study of amyloid diseases and the development of novel therapeutic interventions.

References

Amylin (20-29) (Human): A Technical Guide to its Sequence, Amyloidogenicity, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The core amyloidogenic properties of the full-length peptide are largely attributed to the 20-29 segment. This technical guide provides an in-depth overview of the Amylin (20-29) fragment, detailing its amino acid sequence, amyloidogenic characteristics, and the experimental protocols used for its study. Quantitative data on fibril morphology and aggregation kinetics are presented, along with a proposed mechanism for its cytotoxicity through membrane disruption.

Amylin (20-29) Sequence and Physicochemical Properties

The human Amylin (20-29) fragment is a decapeptide with the following amino acid sequence:

  • One-Letter Code: SNNFGAILSS

  • Three-Letter Code: Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser[1][2][3]

This sequence is recognized as the primary amyloidogenic region of the full-length human amylin.[4][5][6] The presence of aromatic (Phe) and hydrophobic (Ala, Ile, Leu) residues contributes to its high propensity for self-assembly into β-sheet rich structures.[5]

PropertyValueReference
Molecular FormulaC43H68N12O16[1][2]
Molecular Weight1009.09 g/mol [1][2]
Purity (typical)> 95%[2]

Amyloidogenicity and Fibril Morphology

Amylin (20-29) readily forms amyloid-like fibrils in vitro, a process characterized by a conformational change from a random coil to a β-sheet structure.[7] These fibrils exhibit polymorphic structures, often appearing as flat ribbons composed of numerous protofibrils.[7]

ParameterDescriptionValue(s)Experimental TechniqueReference
Fibril Morphology Overall appearanceFlat ribbons, twisted fibrils, branched structuresTEM, AFM[7][8][9]
Protofibril Width Width of the fundamental fibrillar unit~3.6 nmElectron Microscopy[7]
16.7 (± 3.1) nm and 23.9 (± 2.6) nmAtomic Force Microscopy[9]
Ribbon Thickness Height of the flat fibrillar structures7.4 ± 0.6 nmAtomic Force Microscopy[8]
Twisted Fibril Height Height of helical fibril structures15.5 ± 0.4 nm, 22.9 ± 0.3 nm, 29.7 ± 0.5 nmAtomic Force Microscopy[8]

Experimental Protocols

Peptide Handling and Sample Preparation for Aggregation Assays

Proper handling and preparation of the Amylin (20-29) peptide are critical for reproducible aggregation studies. Impurities or pre-existing aggregates can significantly affect the kinetics of fibril formation.

  • Peptide Dissolution: Dissolve the lyophilized Amylin (20-29) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM to ensure the peptide is in a monomeric, unstructured state.[10]

  • Aliquoting and Storage: Aliquot the peptide solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator, and store the resulting peptide films at -20°C.[10]

  • Reconstitution for Assays: Immediately before an experiment, reconstitute the peptide film in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the desired final concentration (e.g., 15 µM).[10] Sonication may be used to aid dissolution and break up any small, pre-formed aggregates.[6]

Monitoring Aggregation Kinetics

While Thioflavin T (ThT) is a common fluorescent dye used to monitor amyloid aggregation, it is important to note that fibrils formed from the Amylin (20-29) fragment do not bind ThT.[7] Therefore, alternative methods are required to quantify its aggregation kinetics.

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it suitable for monitoring the formation of oligomers and larger aggregates over time.[3][7]

  • Sample Preparation: Prepare the Amylin (20-29) solution as described in section 3.1 in a suitable buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.4) to a final concentration of 50 µM.[3]

  • Instrumentation: Use a DLS instrument (e.g., Zetasizer NanoZS) to measure the hydrodynamic radius of the peptide species at various time points.[3]

  • Data Acquisition: Acquire data at regular intervals (e.g., every 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to generate a kinetic profile of aggregation.[3][7] An increase in the average particle size over time indicates aggregation.[11]

Characterization of Fibril Morphology

TEM provides high-resolution images of fibril morphology.

  • Sample Preparation: Incubate the Amylin (20-29) solution under aggregating conditions (e.g., 37°C with gentle agitation).

  • Grid Preparation: Apply a 5-10 µL aliquot of the aged peptide solution to a glow-discharged, carbon-coated copper grid for 1-2 minutes.[12][13]

  • Negative Staining: Wick away the excess sample with filter paper and wash the grid with deionized water. Stain the grid with 1-2% uranyl acetate (B1210297) for 30-60 seconds.[12][14]

  • Imaging: After drying, image the grid using a transmission electron microscope operating at a suitable voltage (e.g., 120 kV).[14]

AFM provides topographical information about the fibrils, including height and periodicity.

  • Sample Preparation: Incubate the Amylin (20-29) solution as for TEM.

  • Surface Deposition: Deposit a small volume (e.g., 10-20 µL) of the sample onto a freshly cleaved mica surface and allow it to adsorb for 5-10 minutes.[9][15]

  • Washing and Drying: Gently rinse the mica surface with deionized water and dry it under a gentle stream of nitrogen.

  • Imaging: Image the surface in tapping mode using an atomic force microscope.[8]

Mechanism of Cytotoxicity: Membrane Disruption

A primary mechanism of Amylin-induced cytotoxicity involves the interaction of soluble oligomers with cellular membranes, leading to membrane permeabilization and disruption of ion homeostasis.[2][16] While the Amylin (20-29) fragment lacks the N-terminal region responsible for strong membrane binding in the full-length peptide, it can still induce membrane disorder and fragmentation, particularly at higher concentrations.[1][17]

The proposed mechanism involves the following steps:

  • Self-Assembly: Monomeric Amylin (20-29) self-assembles into soluble oligomers.

  • Membrane Interaction: These oligomers interact with the lipid bilayer.

  • Membrane Destabilization: The accumulation of peptide on the membrane surface can lead to various forms of disruption, including the formation of ion-permeable channels or pores, and in some cases, membrane fragmentation.[2][4][17]

Below is a diagram illustrating the proposed mechanism of membrane disruption by Amylin oligomers.

Amylin_Membrane_Disruption Monomer Amylin (20-29) Monomers Oligomer Soluble Oligomers Monomer->Oligomer Aggregation Membrane Cell Membrane (Lipid Bilayer) Oligomer->Membrane Membrane Interaction Pore Pore Formation & Membrane Permeabilization Membrane->Pore Disruption Toxicity Cellular Toxicity (Ion Dysregulation, Apoptosis) Pore->Toxicity

Mechanism of Amylin (20-29)-induced membrane disruption.

Conclusion

The Amylin (20-29) fragment serves as a critical model system for studying the fundamental mechanisms of amyloid formation and toxicity associated with type 2 diabetes. Its amyloidogenic nature, coupled with its defined sequence, makes it an ideal target for the development and screening of aggregation inhibitors. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers dedicated to understanding and combating amyloid-related diseases.

References

An In-depth Technical Guide to the Early-Stage Aggregation of Human Amylin (20-29)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Human islet amyloid polypeptide (hIAPP or amylin) is a 37-residue hormone implicated in the pathogenesis of Type 2 Diabetes (T2D) through its aggregation into amyloid deposits in the pancreas. This aggregation leads to the death of insulin-producing β-cells. Extensive research has identified the specific fragment spanning residues 20-29 (SNNFGAILSS) as the core amyloidogenic region driving this process. Early-stage, soluble oligomers of amylin, rather than mature fibrils, are now widely considered to be the primary cytotoxic species. This guide provides a comprehensive technical overview of the early-stage aggregation of the human amylin (20-29) fragment, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying processes to support research and therapeutic development.

The Central Role of Amylin (20-29) in Amyloidogenesis

Human amylin is co-secreted with insulin (B600854) and plays a role in glycemic regulation.[1] However, under conditions associated with T2D, it self-assembles into amyloid fibrils that are toxic to pancreatic β-cells.[1][2] The primary amino acid sequence is the key determinant of this aggregation propensity. While human amylin readily forms fibrils, the analogous peptide in rodents does not, a difference attributed to six amino acid variations, five of which are concentrated in the 20-29 region.[3][4] This specific 10-residue segment, hIAPP(20-29), is itself highly amyloidogenic and is considered the critical nucleation core for the fibrillation of the full-length peptide.[4][5][6] Studies have confirmed that this fragment can form amyloid fibrils in vitro and that single proline substitutions within this sequence can significantly inhibit aggregation.[7][8]

The mechanism of toxicity is believed to stem from the formation of early-stage, prefibrillar aggregates such as dimers, trimers, and other soluble oligomers.[6][9] These intermediates are thought to induce cell death by permeabilizing cell membranes, a process that mature fibrils are less capable of.[2][10] Therefore, understanding and targeting the initial steps of hIAPP(20-29) aggregation is a primary strategy in the development of T2D therapeutics.

The Aggregation Cascade: From Monomer to Protofibril

The self-assembly of amylin (20-29) follows a nucleation-dependent polymerization pathway, characterized by a lag phase during which aggregation-competent nuclei are formed. This process involves a significant conformational change from a largely disordered monomeric state to a highly organized, β-sheet-rich structure.

Key Stages:

  • Monomeric State: In solution, the peptide exists as a largely random coil.[11]

  • Nucleation (Lag Phase): Monomers slowly associate to form unstable oligomeric nuclei. This is the rate-limiting step of the overall process. Molecular dynamics simulations suggest that this phase involves the formation of transient, parallel β-sheets, particularly within the FGAIL sequence (residues 23-27).[6][9]

  • Elongation: Once a stable nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the growth of larger protofibrils.

  • Mature Fibrils: Protofibrils associate and anneal to form the characteristic mature amyloid fibrils, though these are considered less toxic than the oligomeric precursors.

G cluster_0 Early-Stage Aggregation (Cytotoxic) Monomer Disordered Monomer (Random Coil) Oligomer Soluble Oligomers (Transient β-sheet) Monomer->Oligomer Nucleation (Slow, Rate-Limiting) Protofibril Protofibrils Oligomer->Protofibril Elongation (Rapid) Fibril Mature Fibrils Protofibril->Fibril Maturation

Quantitative Analysis of Aggregation

Quantitative characterization of the aggregation process is crucial for evaluating potential inhibitors and understanding the mechanism of fibrillization. Various biophysical techniques are employed to measure kinetic parameters and the size distribution of aggregates.

Table 1: Summary of Quantitative Data on Amylin and Amylin (20-29) Aggregation

Parameter Value / Observation Method Peptide Reference
Aggregation Kinetics Sigmoidal curve with distinct lag, growth, and plateau phases Thioflavin T (ThT) Assay hIAPP(20-29) [3][12]
Secondary Structure Transition from random coil (CD min ~202 nm) to β-sheet (CD min ~218 nm) Circular Dichroism (CD) Full-length Amylin [11]
Monomer Size ~2 nm Dynamic Light Scattering (DLS) Full-length Amylin [13]
Aggregate Size (Toxic) Predominantly 100–300 nm Nanoparticle Tracking Analysis (NTA) Full-length Amylin [14]
Fibril Morphology Twisted fibrils Atomic Force Microscopy (AFM) hIAPP(20-29) [3]
Effect of Zn(II) Aggregation pattern similar to peptide alone ThT Assay hIAPP(20-29) [3]

| Effect of Cu(II) | Inhibition of aggregation | ThT Assay | Full-length Amylin |[3] |

Key Experimental Methodologies

Reproducible and accurate data rely on standardized experimental protocols. Below are detailed methods for the most common assays used to study amylin (20-29) aggregation.

Table 2: Detailed Experimental Protocols

Experiment Objective Detailed Protocol
Peptide Preparation To generate a consistent, monomeric starting stock for aggregation assays. 1. Dissolve synthetic amylin (20-29) peptide in 100% hexafluoroisopropyl alcohol (HFIP) to a concentration of ~1 mM to break up any pre-formed aggregates.[13]2. Aliquot the stock solution into microcentrifuge tubes.3. Lyophilize the aliquots to remove HFIP, resulting in a dry peptide film.4. Store the lyophilized peptide at -20°C until use.5. Immediately before an experiment, resuspend the peptide film in the desired buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) and sonicate briefly to ensure complete dissolution.[12]
Thioflavin T (ThT) Fluorescence Assay To monitor the kinetics of amyloid fibril formation in real-time. 1. Prepare a stock solution of ThT (e.g., 1 mM) in the assay buffer.2. In a 96-well, black, clear-bottom microplate, combine the freshly prepared peptide solution (e.g., final concentration 40 µM) with ThT (e.g., final concentration 20 µM) in the assay buffer.[12]3. Seal the plate to prevent evaporation.4. Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 25°C or 37°C), with intermittent shaking.5. Record fluorescence intensity over time (e.g., every 10-15 minutes for 24-48 hours) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.6. Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve.
Circular Dichroism (CD) Spectroscopy To observe changes in the peptide's secondary structure during aggregation. 1. Prepare a peptide solution (e.g., 40 µM) in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5).[15]2. Place the solution in a quartz cuvette with a 1.0 mm path length.[11]3. Record CD spectra from ~190 nm to 260 nm at various time points (e.g., t=0, 1h, 6h, 24h) at a constant temperature.4. Baseline correct each spectrum by subtracting the spectrum of the buffer alone.[15]5. Analyze the spectra for a shift from a minimum near 200 nm (random coil) to a minimum near 218 nm (β-sheet).

| Transmission Electron Microscopy (TEM) | To visualize the morphology of the final aggregated species. | 1. Incubate the peptide solution under aggregating conditions (e.g., 50 µM for 48 hours at 37°C).[16]2. Apply a small volume (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for 1-2 minutes.3. Wick off the excess sample with filter paper.4. Negatively stain the sample by applying a drop of 2% (w/v) uranyl acetate (B1210297) for 1 minute.[17]5. Wick off the excess stain and allow the grid to air dry completely.6. Image the grid using a transmission electron microscope. |

G cluster_prep 1. Sample Preparation cluster_run 2. Assay Execution cluster_analysis 3. Data Analysis p1 Dissolve peptide in HFIP p2 Lyophilize to dry film p1->p2 p3 Resuspend in assay buffer + ThT p2->p3 r1 Pipette into 96-well plate p3->r1 r2 Incubate in plate reader (e.g., 25°C with shaking) r1->r2 r3 Measure fluorescence (Ex: 440nm / Em: 485nm) over time r2->r3 a1 Plot Fluorescence vs. Time r3->a1 a2 Analyze sigmoidal curve (Lag time, Rate) a1->a2

Factors Influencing Early-Stage Aggregation

The aggregation of amylin (20-29) is sensitive to a variety of intrinsic and extrinsic factors, which can either promote or inhibit the process. Understanding these factors is critical for designing effective therapeutic inhibitors and for ensuring the stability of peptide-based drugs.

  • Amino Acid Sequence: The sequence is the primary determinant. The hydrophobic patch 23FGAIL27 is particularly critical for self-assembly.[6] Substituting residues in the 20-29 region with proline, a known β-sheet breaker, effectively inhibits amyloid formation.[3][8]

  • Metal Ions: Divalent metal ions can modulate aggregation. While Cu(II) has been shown to inhibit amylin aggregation, Zn(II) appears to have a more complex or negligible effect on the aggregation pattern of the 20-29 fragment itself.[3]

  • pH and Net Charge: As a cationic peptide, amylin's aggregation is influenced by pH, which alters its net charge and intermolecular electrostatic interactions.[7][18]

  • Membranes: Negatively charged lipid bilayers can strongly promote amylin aggregation by acting as a catalytic surface, concentrating the peptide and favoring a conformational change to an α-helical intermediate that precedes β-sheet formation.[2]

G cluster_inhibitors Inhibitory Factors cluster_promoters Promoting Factors center_node Amylin (20-29) Aggregation Proline Proline Substitutions Proline->center_node Copper Cu(II) Ions Copper->center_node Hydrophobic Hydrophobic Residues (e.g., FGAIL) Hydrophobic->center_node Membranes Anionic Membranes Membranes->center_node Zinc Zn(II) Ions (Complex Effect) Zinc->center_node

Conclusion and Future Directions

The human amylin (20-29) fragment is a validated and critical target for understanding the molecular basis of β-cell toxicity in Type 2 Diabetes. Its early-stage aggregation into soluble oligomers represents the key pathological event. This guide has outlined the fundamental aggregation pathway, summarized key quantitative data, and provided detailed experimental protocols for its study. Future research will likely focus on high-resolution structural characterization of transient oligomeric intermediates and the continued development of small molecules or peptide-based inhibitors that can specifically target and neutralize these toxic species before they can damage pancreatic cells. The methodologies and principles described herein provide a robust foundation for these ongoing drug discovery and development efforts.

References

An In-depth Technical Guide to Amylin (20-29) (Human) Oligomer Formation and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human amylin, a 37-amino acid peptide hormone co-secreted with insulin, plays a crucial role in glucose homeostasis. However, its propensity to misfold and aggregate into toxic oligomers and amyloid fibrils is a key pathological feature of type 2 diabetes (T2D), contributing to the loss of pancreatic β-cells. The amyloidogenic core of human amylin is largely attributed to the 20-29 amino acid sequence (hIAPP20-29). This technical guide provides a comprehensive overview of the formation of hIAPP20-29 oligomers and the molecular mechanisms underlying their cytotoxicity. We present quantitative data on oligomer properties and toxicity, detailed experimental protocols for studying these phenomena, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding and aid in the development of therapeutic interventions.

Introduction

Amylin, or Islet Amyloid Polypeptide (IAPP), is a neuroendocrine hormone that contributes to glucose regulation by delaying gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety.[1] While human amylin is highly prone to aggregation, rodent amylin, which differs in the critical 20-29 region, is not.[2][3] This highlights the central role of the hIAPP20-29 fragment in amyloid formation.[2][4] Emerging evidence strongly suggests that the soluble, pre-fibrillar oligomeric species of amylin, rather than the mature fibrils, are the primary cytotoxic entities responsible for β-cell death.[5] These oligomers induce cellular dysfunction through various mechanisms, including membrane disruption, endoplasmic reticulum (ER) stress, and mitochondrial damage, ultimately leading to apoptosis.[6] Understanding the biophysical properties of these oligomers and the precise molecular pathways of their toxicity is paramount for the development of effective therapeutics against T2D.

Amylin (20-29) Oligomer Formation

The aggregation of amylin is a complex process that begins with the misfolding of monomers, which then self-assemble into soluble oligomers of various sizes. These oligomers can further assemble into larger protofibrils and eventually mature into insoluble amyloid fibrils characterized by a cross-β-sheet structure. The hIAPP20-29 region is critical for initiating this cascade.

Biophysical Properties of Amylin (20-29) Oligomers

The transient and heterogeneous nature of amylin oligomers makes their characterization challenging. However, various biophysical techniques have provided insights into their size and structure.

PropertyMethodObservationReference(s)
Oligomer Size Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS)Oligomers up to hexamers have been detected for human amylin.[7]
Oligomer Conformation ESI-IMS-MSOligomeric species are shown to have an elongated conformation.[7]
Secondary Structure Molecular Dynamics (MD) SimulationsIAPP(20-29) peptides form stacked, parallel β-sheets.[1]
Aggregation Kinetics Thioflavin T (ThT) Fluorescence AssayhIAPP20-29 exhibits a rapid elongation phase of aggregation.[8]

Mechanisms of Amylin (20-29) Oligomer-Induced Toxicity

Amylin oligomers exert their cytotoxic effects on pancreatic β-cells through a multi-pronged attack on cellular integrity and function.

Membrane Disruption

One of the primary mechanisms of amylin oligomer toxicity is the disruption of the cell membrane. This can occur through several proposed models:

  • Pore Formation: Oligomers can insert into the lipid bilayer and form heterogeneous ion channels, leading to uncontrolled ion influx and loss of membrane potential.

  • Carpet Model: Prefibrillar species can bind to the membrane surface, causing mechanical stress and leading to leakage.

  • Detergent-like Effect: Growing amyloid fibrils on the membrane surface can extract lipid molecules, causing membrane fragmentation.[9]

The interaction of amylin with the membrane is facilitated by electrostatic interactions between the positively charged amylin and negatively charged lipids in the cell membrane.

Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded amylin oligomers within the ER can disrupt its function, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, chronic ER stress can overwhelm the UPR, leading to the activation of pro-apoptotic pathways. Overexpression of human amylin has been shown to induce ER stress and upregulate pro-apoptotic genes.[6]

Mitochondrial Dysfunction

Amylin oligomers can also target mitochondria, leading to mitochondrial damage and dysfunction. This can result in the release of reactive oxygen species (ROS), a decrease in ATP production, and the release of pro-apoptotic factors like cytochrome c.

Apoptosis

The culmination of membrane disruption, ER stress, and mitochondrial dysfunction is the induction of apoptosis, or programmed cell death. Amylin-induced apoptosis is a key contributor to the decline in β-cell mass in T2D.

Quantitative Analysis of Amylin Toxicity and Inhibition

The cytotoxicity of amylin and the efficacy of potential inhibitors are often quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate the potency of inhibitors of amylin aggregation.

CompoundAssayIC50 (µM)Cell LineReference(s)
Rosmarinic Acid ThT Fluorescence Assay0.2-0.3-[10]
Compound 18 ThT Fluorescence Assay3.04-[5]
Compound 22 ThT Fluorescence Assay2.71-[5]
Arg-1 peptide Fibril Elongation Inhibition0.6 ± 0.5-[11]
Arg-2 peptide Fibril Elongation Inhibition~10-[11]

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

  • Amylin (20-29) peptide

  • Thioflavin T (ThT)

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • 96-well black, flat-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)

Procedure:

  • Prepare a stock solution of Amylin (20-29) in an appropriate solvent (e.g., 100% DMSO or HFIP) to ensure it is in a monomeric state.

  • Prepare a working solution of Amylin (20-29) by diluting the stock solution in 50 mM phosphate buffer to the desired final concentration (e.g., 40 µM).[8]

  • Prepare a stock solution of ThT in deionized water.

  • Prepare the reaction mixture in each well of the 96-well plate with a final volume of 200 µL, containing the Amylin (20-29) solution and ThT at a final concentration of 20 µM.[8]

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).[8][12]

  • Monitor the fluorescence intensity at regular intervals using the plate reader.

  • Plot the fluorescence intensity as a function of time to obtain an aggregation curve.

Transmission Electron Microscopy (TEM) for Oligomer Visualization

TEM is a powerful technique for visualizing the morphology of amyloid aggregates.

Materials:

  • Amylin (20-29) aggregate solution

  • Carbon-coated copper grids

  • Uranyl acetate (B1210297) or other negative stain solution

  • Transmission Electron Microscope

Procedure:

  • Prepare Amylin (20-29) aggregates by incubating a solution of the peptide under conditions that promote aggregation.

  • Apply a small volume (e.g., 5-10 µL) of the aggregate solution onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick off the excess solution with filter paper.

  • Wash the grid by floating it on a drop of deionized water.

  • Negatively stain the sample by placing the grid on a drop of uranyl acetate solution for a few minutes.

  • Wick off the excess stain and allow the grid to air dry completely.

  • Image the grid using a Transmission Electron Microscope.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • Cell culture medium

  • Amylin (20-29) oligomer solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the pancreatic β-cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Amylin (20-29) oligomer solution for the desired incubation period (e.g., 24-72 hours).[13]

  • After the incubation period, remove the treatment medium.

  • Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14][15]

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14][15]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizing Key Pathways and Workflows

Signaling Pathways of Amylin-Induced Toxicity

The following diagram illustrates the key signaling pathways involved in Amylin (20-29) oligomer-induced β-cell toxicity.

Amylin_Toxicity_Pathway Amylin_Oligomers Amylin (20-29) Oligomers Membrane Cell Membrane Amylin_Oligomers->Membrane ER Endoplasmic Reticulum (ER) Amylin_Oligomers->ER Mitochondria Mitochondria Amylin_Oligomers->Mitochondria Pore_Formation Pore Formation / Permeabilization Membrane->Pore_Formation Ion_Imbalance Ion Imbalance Pore_Formation->Ion_Imbalance Apoptosis Apoptosis Ion_Imbalance->Apoptosis ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis Mito_Damage Mitochondrial Damage Mitochondria->Mito_Damage ROS Increased ROS Mito_Damage->ROS ROS->Apoptosis Cell_Death β-Cell Death Apoptosis->Cell_Death

Caption: Amylin (20-29) oligomer-induced toxicity pathways.

Experimental Workflow for Studying Amylin Aggregation and Toxicity

The following diagram outlines a typical experimental workflow for investigating the aggregation and cytotoxic effects of Amylin (20-29).

Experimental_Workflow Peptide_Prep Amylin (20-29) Peptide Preparation Aggregation_Assay Aggregation Assay (ThT) Peptide_Prep->Aggregation_Assay Cell_Culture Pancreatic β-Cell Culture Peptide_Prep->Cell_Culture Treatment EM_Analysis Morphology Analysis (TEM) Aggregation_Assay->EM_Analysis Data_Analysis Data Analysis and Interpretation Aggregation_Assay->Data_Analysis EM_Analysis->Data_Analysis Toxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Toxicity_Assay Toxicity_Assay->Data_Analysis

Caption: Workflow for Amylin aggregation and toxicity studies.

Conclusion

The formation of Amylin (20-29) oligomers is a critical event in the pathogenesis of type 2 diabetes. These oligomers induce β-cell death through a complex interplay of membrane disruption, ER stress, and mitochondrial dysfunction. This guide has provided a detailed overview of the current understanding of these processes, including quantitative data and experimental protocols to facilitate further research in this area. A thorough understanding of the molecular mechanisms of amylin toxicity is essential for the rational design of novel therapeutics aimed at preventing or reversing the detrimental effects of amylin aggregation in T2D. Future research should continue to focus on the structural characterization of these transient oligomeric species and the identification of specific molecular targets to inhibit their formation and toxicity.

References

Biophysical Properties of Human Amylin (20-29): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The core amyloidogenic potential of human amylin is largely attributed to the specific amino acid sequence within its 20-29 region (hIAPP20-29), which has the sequence SNNFGAILSS.[1][2][3] This technical guide provides an in-depth overview of the key biophysical properties of the human amylin (20-29) peptide fragment, focusing on its aggregation kinetics, secondary structure, and interactions with membranes. Detailed experimental protocols and visualizations are provided to facilitate further research and therapeutic development.

Aggregation and Fibril Formation

The amylin (20-29) fragment is highly prone to self-assembly, forming amyloid-like fibrils that exhibit characteristic cross-β-sheet structures.[1][4] The aggregation process is a critical area of study, as inhibiting this cascade is a primary therapeutic strategy.

Aggregation Kinetics

The aggregation of amylin (20-29) typically follows a nucleation-dependent polymerization model, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation).[3][5] This process can be monitored in real-time using Thioflavin T (ThT) fluorescence assays.

Table 1: Factors Influencing Amylin (20-29) Aggregation Kinetics

FactorObservationReference(s)
Peptide Concentration Higher concentrations generally lead to a shorter lag phase and a faster aggregation rate.[3]
Temperature Aggregation is temperature-dependent, with physiological temperatures (37°C) often used in in vitro assays.[6]
pH Aggregation can occur at physiological pH (7.4).[5] Some studies have also investigated aggregation at slightly acidic pH to mimic secretory granule environments.[7]
Metal Ions Certain metal ions can modulate aggregation. For instance, Zn(II) has been shown to influence the aggregation pattern, while Cu(II) may inhibit aggregation and the formation of β-sheet structures.[5]
Counterions The type of counterion present (e.g., TFA vs. HCl) can affect the ability of the peptide to form ordered deposits.[7]
Fibril Morphology

The fibrils formed by amylin (20-29) are polymorphic, displaying variations in their width and twisting periodicity.[4] Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing these fibrillar structures. Mature fibrils often appear as unbranched, elongated structures.[4][8]

Table 2: Morphological Characteristics of Amylin (20-29) Fibrils

ParameterTypical Value(s)Technique(s)Reference(s)
Fibril Width 6-10 nm for mature fibrils of the full-length peptide, with fragments showing similar characteristics.[9] Polymorphic structures with widths of ~16.7 nm and ~23.9 nm have also been observed for the 20-29 fragment.[4]TEM, AFM[4][9]
Periodicity Twisting along the fibril axis is sometimes observed, particularly in younger fibrils.[4]AFM[4]
Structure Fibrils are composed of β-sheets stacked perpendicular to the fibril axis.[4]X-ray Diffraction, Solid-State NMR[1][10]

Secondary Structure

The conformational transition from a soluble, often random coil state to an insoluble β-sheet-rich structure is a key event in amyloid formation.[11] Circular Dichroism (CD) spectroscopy is a primary tool for monitoring these changes in secondary structure.

Conformational States

In solution, prior to aggregation, amylin (20-29) is predominantly unstructured or in a random coil conformation.[1][7] During the lag phase of aggregation, the peptide may transiently sample α-helical or β-turn structures before committing to the β-sheet conformation characteristic of amyloid fibrils.[12][13]

Table 3: Secondary Structure Characteristics of Amylin (20-29)

ConformationConditionCharacteristic CD SignalReference(s)
Random Coil Soluble, monomeric state in aqueous buffer.Minimum at ~200-205 nm.[1][11][14]
α-Helix Can be induced in the presence of membrane mimetics like SDS micelles or certain solvents.Minima at ~208 nm and ~222 nm.[15]
β-Sheet Aggregated, fibrillar state.Minimum at ~216-218 nm.[3][11]

Membrane Interactions

The interaction of amylin and its fragments with cell membranes is considered a crucial aspect of its cytotoxicity. The amylin (20-29) fragment can interact with and disorder lipid bilayers, although its membrane-disrupting capabilities may differ from the full-length peptide.[12]

Mechanism of Interaction

Amylin (20-29) can bind to and insert into lipid membranes, particularly those containing anionic lipids, which are prevalent in cell membranes.[16] This interaction can cause considerable disorder within the membrane's hydrophobic core and interfacial region.[12] However, membrane disordering by the 20-29 fragment alone does not appear to be sufficient to cause the significant membrane permeabilization observed with the full-length peptide.[12][17] The unstructured nature of the C-terminal region (including residues 20-29) when the N-terminus is membrane-bound may facilitate the initiation of aggregation on the membrane surface.[18]

Experimental Protocols

Peptide Synthesis and Purification

Synthetic human amylin (20-29) peptide is typically produced via solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[19][20]

  • Synthesis: The peptide is assembled on a solid support resin, with each amino acid sequentially added and protected.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed, often using a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[13]

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis start Start spps Solid-Phase Peptide Synthesis start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage crude Crude Peptide cleavage->crude rphplc RP-HPLC Purification crude->rphplc analysis Purity & Mass Analysis rphplc->analysis pure Pure Peptide analysis->pure

Fig. 1: Workflow for Amylin (20-29) Synthesis and Purification.
Thioflavin T (ThT) Aggregation Assay

This assay monitors amyloid fibril formation in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[21][22]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., 10 mM phosphate (B84403), 150 mM NaCl, pH 7.0) and filter through a 0.2 µm filter. Store in the dark.[21]

    • Prepare the amylin (20-29) peptide stock solution, ensuring it is fully monomerized (e.g., by dissolving in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in buffer).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, combine the peptide solution (at the desired final concentration, e.g., 25-40 µM) with the ThT working solution (final concentration e.g., 10-20 µM) in the assay buffer.[5][6]

  • Data Acquisition:

    • Measure fluorescence intensity over time using a plate reader, with excitation at ~440-450 nm and emission at ~482-485 nm.[3][21][23]

    • Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking.[6]

  • Data Analysis:

    • Plot fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag) and the apparent rate constant of fibril growth.

G prep Prepare Monomeric Peptide & ThT Working Solution mix Mix Peptide, ThT, and Buffer in 96-well Plate prep->mix read Incubate at 37°C Measure Fluorescence Over Time (Ex: 440nm, Em: 485nm) mix->read plot Plot Fluorescence vs. Time read->plot analyze Analyze Sigmoidal Curve (Lag Time, Rate) plot->analyze

Fig. 2: Experimental Workflow for the Thioflavin T (ThT) Assay.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the peptide in different states (monomeric, aggregated, membrane-bound).[24]

  • Sample Preparation: Prepare the peptide sample at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for far-UV analysis (e.g., 190-260 nm).

  • Data Acquisition:

    • Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum at a controlled temperature (e.g., 25°C or 37°C).

    • Record a spectrum of the buffer alone to serve as a baseline.

  • Data Analysis:

    • Subtract the buffer spectrum from the sample spectrum.

    • The resulting spectrum can be qualitatively analyzed for characteristic features of different secondary structures (e.g., minima at ~218 nm for β-sheet).[11] Quantitative analysis to estimate the percentage of each secondary structure can be performed using deconvolution algorithms.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphology of the aggregates and confirm the presence of amyloid-like fibrils.[25][26]

  • Sample Preparation: Incubate the amylin (20-29) peptide under conditions that promote aggregation for a desired period (e.g., 24-72 hours).[8]

  • Grid Preparation:

    • Place a small aliquot (e.g., 5-10 µL) of the aggregated peptide solution onto a carbon-coated copper grid (e.g., Formvar-coated).[8]

    • Allow the sample to adsorb for a few minutes.

  • Negative Staining:

    • Wick away the excess sample solution with filter paper.

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Observe the prepared grid using a transmission electron microscope at an appropriate accelerating voltage.

    • Capture images of the fibrillar structures.

G aggregate Incubate Peptide to Form Aggregates adsorb Adsorb Sample onto TEM Grid aggregate->adsorb stain Negative Stain (e.g., Uranyl Acetate) adsorb->stain dry Air Dry Grid stain->dry image Image with Transmission Electron Microscope dry->image

Fig. 3: Workflow for TEM Imaging of Amylin Fibrils.

Conclusion

The human amylin (20-29) fragment represents a critical region for the initiation and propagation of amyloid formation. Its biophysical properties, including its propensity to aggregate into β-sheet-rich fibrils and its interactions with lipid membranes, are central to the pathology of type 2 diabetes. This guide provides a foundational understanding of these properties and the experimental approaches used to study them, serving as a valuable resource for researchers and professionals working towards the development of novel diagnostics and therapeutics targeting amylin aggregation.

References

An In-depth Technical Guide to the Interaction of Human Amylin (20-29) with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The amyloidogenic core of this peptide is widely considered to be the (20-29) fragment, with the sequence SNNFGAILSS. This fragment recapitulates key aspects of the full-length protein's toxicity, primarily through its interaction with and disruption of cell membranes. This technical guide provides a comprehensive overview of the current understanding of the interaction between human amylin (20-29) and cell membranes, focusing on the biophysical mechanisms of membrane damage, the experimental protocols used to study these interactions, and the downstream signaling pathways leading to cellular demise.

Introduction

The cytotoxicity of human amylin is intrinsically linked to its propensity to aggregate and interact with cellular membranes. The (20-29) fragment, hIAPP(20-29), is a critical region for amyloidogenesis and has been shown to be amyloidogenic in isolation. In contrast, the corresponding fragment from rodents, which does not form amyloid, contains key proline substitutions in this region, highlighting the sequence-specific nature of the toxic interaction. Understanding the molecular details of how this small peptide fragment disrupts lipid bilayers is paramount for the development of therapeutic strategies against type 2 diabetes.

This guide will delve into the mechanisms of membrane disruption, present quantitative data on these interactions, provide detailed experimental protocols for key assays, and illustrate the involved signaling pathways.

Mechanisms of Amylin (20-29)-Induced Membrane Disruption

The interaction of amylin (20-29) with cell membranes is a multifaceted process that can lead to a loss of membrane integrity through several proposed mechanisms, often dependent on the peptide's concentration and aggregation state.

  • Membrane Fragmentation : At lower concentrations, amylin (20-29) can aggregate on the surface of lipid bilayers, leading to an intermediate state that extracts phospholipid molecules from the membrane. This results in the formation of peptide-lipid vesicles and subsequent membrane fragmentation.[1] This process is dependent on the peptide's ability to aggregate on the membrane surface.[1]

  • Pore Formation : Like many amyloidogenic peptides, amylin can form pores or ion channels in membranes. These are often non-selective and voltage-dependent, leading to a disruption of ion homeostasis, including the influx of Ca2+ and Na+ and the efflux of K+. This ionic imbalance is a critical step in triggering apoptotic pathways.

  • Detergent-like Effect : At higher concentrations, the growth of amyloid fibrils on the membrane surface can lead to a "detergent-like" disruption, where the fibrils essentially solubilize the membrane by incorporating lipids into the growing aggregate structure.

  • Lipid Extraction : Nascent amyloid fibers of amylin (20-29) have been proposed to directly extract lipid molecules from the membrane, contributing to membrane thinning and eventual rupture.[1]

The composition of the lipid bilayer significantly influences these interactions. Anionic lipids, such as phosphatidylserine (B164497) (PS), are known to enhance the binding and aggregation of amylin, although the (20-29) fragment shows a lower preference for anionic lipids compared to the full-length peptide.[1]

Quantitative Data on Amylin (20-29)-Membrane Interactions

The following tables summarize key quantitative data from various studies on the interaction of human amylin (20-29) with model membranes.

ParameterPeptide ConcentrationLipid CompositionMethodResultReference
Membrane Fragmentation 0.75% - 1.25% mole %DMPCSolid-State 31P NMRIsotropic peak observed, indicating membrane fragmentation.[1]
Membrane Permeability Not SpecifiedNot SpecifiedDye Leakage AssaysGreater membrane permeability induced by hIAPP(20-29) compared to rIAPP(20-29).[2]
ParameterPeptideEC50 (µM) ± SEM (Alamar Blue)EC50 (µM) ± SEM (CellTiter-Glo 2.0)EC50 (µM) ± SEM (CellTox Green)Reference
Cytotoxicity in INS-1 cells Human amylin24.0 ± 0.622.8 ± 0.714.7 ± 1.5[3]
Primate consensus48.9 ± 1.446.8 ± 1.028.8 ± 1.6[3]
Mammalian consensus51.8 ± 1.451.3 ± 1.236.7 ± 1.2[3]
Vertebrate consensus88.3 ± 3.793.0 ± 7.554.5 ± 2.8[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of amylin (20-29) with cell membranes.

Vesicle Preparation

Large unilamellar vesicles (LUVs) are commonly used as model membranes.

  • Lipid Film Formation : Dissolve desired lipids (e.g., DOPC, DOPS) in chloroform (B151607) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[4]

  • Hydration : Hydrate (B1144303) the lipid film with the desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to a final lipid concentration of 5 mM. For leakage assays, hydrate with a solution containing the fluorescent dye (e.g., calcein).[4][5]

  • Vesicle Formation : Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath. Extrude the suspension 10-15 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.[5]

Calcein (B42510) Leakage Assay

This assay measures membrane permeabilization by monitoring the release of a self-quenching fluorescent dye from vesicles.

  • Vesicle Preparation : Prepare LUVs encapsulating a high concentration of calcein (e.g., 16.3 mM) as described above.[5] Remove unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50).[5]

  • Assay Setup : In a 96-well plate, add the calcein-loaded LUVs to the assay buffer.

  • Peptide Addition : Add amylin (20-29) to the desired final concentration.

  • Fluorescence Measurement : Monitor the increase in calcein fluorescence over time using a fluorescence plate reader with excitation at 495 nm and emission at 515 nm.

  • Maximum Leakage : At the end of the experiment, add Triton X-100 (0.1% final concentration) to lyse all vesicles and determine the maximum fluorescence signal (100% leakage).

  • Data Analysis : Calculate the percentage of leakage at each time point relative to the maximum fluorescence.

Thioflavin T (ThT) Aggregation Assay

ThT is a fluorescent dye that binds to amyloid fibrils, resulting in a significant increase in fluorescence intensity.

  • Reaction Mixture : In a 96-well plate, mix amylin (20-29) at the desired concentration with ThT (e.g., 25 µM) in a suitable buffer (e.g., PBS, pH 7.4).[6] To study the effect of membranes, include LUVs in the reaction mixture.

  • Incubation : Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

  • Fluorescence Measurement : Monitor the ThT fluorescence intensity over time using a fluorescence plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[7][8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in the presence and absence of membranes.

  • Sample Preparation : Prepare a solution of amylin (20-29) (e.g., 10 µM) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer).[9] For membrane interaction studies, add LUVs at the desired lipid-to-peptide ratio.[9]

  • Data Acquisition : Record the far-UV CD spectra from 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).[9]

  • Data Analysis : Subtract the spectrum of the buffer (and LUVs, if applicable) from the peptide spectrum. Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of peptide aggregates and their effect on membrane morphology.

  • Sample Preparation : Incubate amylin (20-29) under conditions that promote fibril formation. For membrane studies, deposit a supported lipid bilayer on a mica substrate and then add the peptide solution.

  • Imaging : After a desired incubation time, deposit a small volume of the sample onto a freshly cleaved mica surface. Allow the sample to adsorb for a few minutes, then gently rinse with deionized water and dry under a stream of nitrogen.

  • Data Acquisition : Image the sample in tapping mode in air using a silicon cantilever.[10]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-resolution information on the structure and orientation of amylin (20-29) within lipid bilayers.

  • Sample Preparation : Co-dissolve amylin (20-29) and the desired lipids in an organic solvent. After removing the solvent, hydrate the sample to form multilamellar vesicles (MLVs). For aligned samples, deposit the lipid/peptide mixture onto glass plates or into anodic aluminum oxide (AAO) nanotube arrays.[2]

  • Data Acquisition : Acquire 31P NMR spectra to assess the overall lipid phase and the presence of membrane fragmentation (indicated by an isotropic peak).[1] Acquire 13C and 15N NMR spectra on isotopically labeled peptide samples to determine the secondary structure and orientation of the peptide within the membrane.

Signaling Pathways and Cellular Responses

The interaction of amylin with the cell membrane can trigger downstream signaling cascades that ultimately lead to apoptosis.

Fas-Associated Death Receptor Signaling

Human amylin has been shown to induce the expression of the Fas receptor (a member of the tumor necrosis factor receptor superfamily) and the Fas-associated death domain (FADD) in pancreatic β-cells.[11][12] This suggests that amylin aggregates may interact with the Fas receptor, leading to the recruitment of FADD and the activation of the extrinsic apoptotic pathway.

Fas_Signaling Amylin Amylin (20-29) Aggregates FasR Fas Receptor Amylin->FasR Interaction FADD FADD FasR->FADD Recruitment Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Amylin-induced Fas death receptor signaling pathway.

Caspase and MAPK Activation

Amylin-induced apoptosis is associated with the activation of effector caspases, such as caspase-3, and stress-activated protein kinases, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[13] The activation of these kinases often precedes caspase activation, suggesting a signaling cascade where membrane stress leads to MAPK activation, which in turn promotes the activation of the caspase cascade.

MAPK_Caspase_Pathway MembraneDisruption Membrane Disruption (Amylin 20-29) JNK_p38 JNK & p38 MAPK Activation MembraneDisruption->JNK_p38 Stress Signal Procaspase3 Procaspase-3 JNK_p38->Procaspase3 Activation Signal Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: MAPK and Caspase activation cascade in amylin-induced apoptosis.

Conclusion

The human amylin (20-29) fragment serves as a potent model for studying the fundamental mechanisms of amyloid-induced membrane damage and cytotoxicity. Its interaction with cell membranes is a complex process involving membrane fragmentation, pore formation, and the triggering of specific apoptotic signaling pathways. A thorough understanding of these interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of inhibitors of amylin aggregation and toxicity, offering potential therapeutic avenues for the treatment of type 2 diabetes. Future research should continue to focus on elucidating the precise structures of amylin (20-29) oligomers on and within the membrane and further dissecting the signaling networks that link membrane perturbation to cellular demise.

References

In Vitro Models of Human Amylin (20-29) Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for studying the in vitro aggregation of the human amylin fragment (20-29), a key amyloidogenic region of the full-length human islet amyloid polypeptide (hIAPP).[1][2] The aggregation of amylin is a pathological hallmark of type 2 diabetes mellitus, and understanding its mechanisms is crucial for the development of therapeutic interventions.[3][4] This document outlines established experimental protocols, summarizes key quantitative data from various studies, and visually represents the experimental workflows and conceptual relationships involved in amylin (20-29) aggregation research.

Introduction to Amylin (20-29) Aggregation

The 37-amino acid peptide hormone, human amylin (hIAPP), plays a role in glucose homeostasis.[3] However, under certain conditions, it can misfold and aggregate into amyloid fibrils in the pancreas, a process linked to the loss of β-cell mass in type 2 diabetes.[4][5] Extensive research has identified the amino acid sequence spanning residues 20-29 (SNNFGAILSS) as the primary amyloidogenic core of hIAPP.[1][2][6][7] In vitro models using this synthetic fragment provide a tractable system to investigate the fundamental mechanisms of amyloid formation, screen for aggregation inhibitors, and study the structure of amyloid fibrils.[2][3][8]

Experimental Protocols for Studying Amylin (20-29) Aggregation

A variety of biophysical techniques are employed to initiate and monitor the aggregation of amylin (20-29) in vitro. The following sections detail the common experimental protocols.

Peptide Preparation and Disaggregation

To ensure reproducible aggregation kinetics, it is critical to start with a monomeric, non-aggregated peptide solution. This is typically achieved by dissolving the lyophilized peptide in a strong organic solvent to break down any pre-existing aggregates.

Protocol for Peptide Disaggregation:

  • Dissolve the synthetic human amylin (20-29) peptide in 100% hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-20 mM.[7][9][10][11]

  • Incubate the stock solution for at least one hour at room temperature to ensure complete dissolution of any pre-formed oligomers and aggregates.[9][11]

  • For aggregation assays, aliquot the required volume of the stock solution and evaporate the organic solvent using a gentle stream of nitrogen gas or by lyophilization.[10][11]

  • Resuspend the dried peptide film in the desired buffer (e.g., phosphate (B84403) buffer, Tris-HCl) at the final working concentration.[1][9][10]

Monitoring Aggregation Kinetics with Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method for real-time monitoring of amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[12]

ThT Assay Protocol:

  • Prepare a working solution of the amylin (20-29) peptide in the desired buffer (e.g., 50 mM phosphate buffer, pH 7.4) at a concentration typically ranging from 15 µM to 50 µM.[1][10][12]

  • Add ThT to the peptide solution to a final concentration of 10-25 µM.[13][14][15]

  • Transfer the mixture to a 96-well microplate.[14]

  • Incubate the plate at a constant temperature, often 25°C or 37°C, with or without agitation.[1][10][14]

  • Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[10][12][14]

  • The resulting data is typically plotted as fluorescence intensity versus time, which often yields a sigmoidal curve characterized by a lag phase, an exponential growth phase, and a plateau phase.[12]

Characterization of Fibril Morphology

The morphology of the resulting amylin (20-29) aggregates is commonly visualized using high-resolution microscopy techniques.

Transmission Electron Microscopy (TEM) Protocol:

  • After the aggregation assay, apply a small aliquot (e.g., 10 µL) of the fibril solution onto a carbon-coated copper grid for 1-5 minutes.[13]

  • Remove excess sample with filter paper.[13]

  • Optionally, negatively stain the sample by applying a drop of 2-3% uranyl acetate (B1210297) for 30-60 seconds, then blot away the excess stain.[16]

  • Allow the grid to air dry completely.

  • Image the fibrils using a transmission electron microscope. Amylin (20-29) fibrils often appear as unbranched, twisted, or ribbon-like structures.[1][17]

Atomic Force Microscopy (AFM) Protocol:

  • Deposit a small volume of the fibril solution onto a freshly cleaved mica surface.

  • Allow the sample to adsorb for a few minutes.

  • Gently rinse the surface with deionized water to remove unadsorbed material and salts.

  • Dry the sample under a gentle stream of nitrogen.

  • Image the surface in tapping mode using an atomic force microscope. This technique can provide information on the height and morphology of the fibrils.[18]

Quantitative Data on Amylin (20-29) Aggregation

The following tables summarize quantitative data extracted from various studies on the in vitro aggregation of human amylin (20-29).

Table 1: Experimental Conditions for In Vitro Aggregation of Human Amylin (20-29)

Peptide ConcentrationBuffer SystempHTemperature (°C)AgitationReference
40 µM50 mM Phosphate Buffer7.425Not specified[1]
1.13 mM10 mM Sodium Phosphate7.1322Not specified[9]
15 µM50 mM Tris-HCl7.437Not specified[10]
1.25 mMPhosphate Buffer7.1222Not specified[17]
50 µMVarious (e.g., Tris)7.4Not specifiedVaried (0-800 rpm)[12]

Table 2: Morphological Characteristics of Human Amylin (20-29) Fibrils

TechniqueFibril MorphologyDimensionsReference
AFMTwisted fibrilsDiameter similar to full-length hIAPP[1]
AFMUnbranched fibrilsSeveral micrometers in length[9]
AFMPolymorphic structures, twisted fibrils in early stagesNot specified[18]
TEMTwisted ribbon-like fibrilsNot specified[17]

Visualizing Experimental Workflows and Concepts

Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual relationships in the study of amylin (20-29) aggregation.

Experimental_Workflow_Amylin_Aggregation start Lyophilized Amylin (20-29) Peptide disaggregation Disaggregation (DMSO or HFIP) start->disaggregation monomeric_peptide Monomeric Peptide Solution disaggregation->monomeric_peptide aggregation Initiate Aggregation (Buffer, Temp, pH) monomeric_peptide->aggregation tht_assay ThT Fluorescence Assay aggregation->tht_assay tem_afm TEM / AFM Imaging aggregation->tem_afm kinetics Aggregation Kinetics (Sigmoidal Curve) tht_assay->kinetics morphology Fibril Morphology (Twisted, Unbranched) tem_afm->morphology

Caption: Workflow for in vitro amylin (20-29) aggregation studies.

Amylin_Aggregation_Pathway cluster_toxicity Cellular Effects monomers Monomeric Amylin (20-29) (Random Coil) oligomers Soluble Oligomers (Toxic Species) monomers->oligomers Nucleation (Lag Phase) protofibrils Protofibrils oligomers->protofibrils Elongation membrane Membrane Disruption oligomers->membrane fibrils Mature Amyloid Fibrils (Cross β-sheet) protofibrils->fibrils Maturation apoptosis Apoptotic Pathways membrane->apoptosis

Caption: Conceptual pathway of amylin aggregation and toxicity.

Factors Influencing Amylin (20-29) Aggregation

Several factors can influence the kinetics and morphology of amylin (20-29) aggregation in vitro.

  • Metal Ions: Divalent metal ions such as zinc (Zn²⁺) and copper (Cu²⁺) have been shown to interact with amylin and modulate its aggregation, although the effects can be complex and concentration-dependent.[1]

  • pH: The pH of the solution can affect the charge state of the peptide and influence electrostatic interactions that are important for aggregation.[19]

  • Lipid Membranes: The presence of lipid membranes, particularly those containing anionic lipids, can accelerate amylin aggregation.[20] This is thought to be due to an increase in the local peptide concentration at the membrane surface and a conformational change upon binding.[19] The interaction with membranes is also a key aspect of amylin-induced cytotoxicity.[20]

  • Mutations: Single amino acid substitutions within the 20-29 region, such as the S20G mutation found in some East Asian populations with type 2 diabetes, can significantly enhance the amyloidogenicity and cytotoxicity of amylin.[5][21]

Cellular Toxicity of Amylin (20-29) Aggregates

While mature fibrils are the hallmark of amyloid deposits, it is the soluble oligomeric intermediates formed during the aggregation process that are now widely considered to be the most cytotoxic species.[3][4][22] These oligomers are believed to exert their toxicity primarily through the disruption of cell membranes, leading to increased membrane permeability, ion dysregulation, and the activation of apoptotic signaling pathways.[19][20][23] In vitro studies using cell cultures have demonstrated that exposure to pre-fibrillar amylin species can induce β-cell death.[22]

Conclusion

In vitro models utilizing the human amylin (20-29) fragment are indispensable tools for dissecting the molecular intricacies of amyloid formation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate amylin aggregation, its associated toxicity, and to discover and characterize potential therapeutic inhibitors. The continued refinement of these models will be pivotal in advancing our understanding of type 2 diabetes pathology and in the development of novel treatment strategies.

References

factors influencing Amylin (20-29) (human) fibrillogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Factors Influencing Human Amylin (20-29) Fibrillogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes (T2D), contributing to β-cell dysfunction and death. The core amyloidogenic properties of Amylin are largely attributed to the specific amino acid sequence spanning residues 20-29 (SNNFGAILSS). Understanding the factors that modulate the fibrillogenesis of this critical fragment is paramount for developing therapeutic strategies to inhibit amyloid formation. This guide provides a comprehensive overview of the key physicochemical, molecular, and environmental factors that influence the self-assembly of Amylin (20-29) into amyloid fibrils. It details the experimental protocols used to study this process and presents quantitative data on various modulators, offering a foundational resource for researchers in the field.

The Amyloidogenic Core: Amylin (20-29)

The sequence of Amylin is highly conserved across mammals, yet only humans, primates, and cats form amyloid deposits.[1] This difference is primarily due to variations in the 20-29 region.[1][2][3][4] The human Amylin(20-29) fragment, with the sequence SNNFGAILSS, is recognized as the primary amyloidogenic region responsible for initiating the misfolding and aggregation cascade of the full-length protein.[1][5] In contrast, rodent Amylin, which is non-amyloidogenic, contains three proline residues within this segment, which act as potent β-sheet breakers.[4][6] This highlights the central role of the 20-29 sequence in the pathogenesis of amyloid-related β-cell toxicity.

Physicochemical Factors Driving Fibrillogenesis

pH and Electrostatic Interactions

The rate of Amylin fibrillogenesis is highly dependent on pH, which modulates the protonation state of ionizable residues and thereby alters electrostatic interactions.[7]

  • Acidic pH: In the low pH environment of secretory granules (approx. pH 5.5), where Amylin is stored, fibril formation is inhibited.[4][8][9] This inhibition is largely due to the protonation of His18 (in the full-length peptide), which creates electrostatic repulsion between monomers, acting as an "electrostatic switch".[7][10]

  • Neutral pH: At physiological pH (7.4), the peptide is more prone to aggregation.[9] The overall positive charge of human Amylin at neutral pH facilitates interactions with negatively charged surfaces, such as cell membranes, which can promote amyloid nucleation.[4]

  • Terminal Charges: For the Amylin(20-29) fragment, electrostatic attraction between the N-terminal amine (-NH₂) and C-terminal carboxyl (-COOH) groups can promote self-assembly.[11]

Temperature

Temperature significantly affects the kinetics of fibril formation.

  • Moderate Increase: Increasing the temperature from 4°C to 40°C can increase the fibril elongation rate by two orders of magnitude, following the Arrhenius law. This suggests that conformational changes are associated with the binding of monomers to the ends of growing fibrils.

  • Physiological Temperature: Slight increases around physiological temperature (e.g., from 37°C to 42°C) can accelerate the aggregation process, leading to the formation of more compact aggregates in a shorter time.[12]

  • High Temperature: While elevated temperatures can accelerate aggregation, they can also be used to induce the degradation of mature hIAPP(20-29) fibrils, providing a potential avenue for disassembling amyloid aggregates.[13]

Peptide Concentration

Fibril formation is a concentration-dependent, nucleation-polymerization process.[14] Higher concentrations of the Amylin (20-29) peptide increase the probability of intermolecular interactions, leading to faster nucleation and elongation, thus reducing the lag time for fibril formation.[15][16]

Ionic Strength

The presence of salts in the solution modulates electrostatic interactions and can significantly influence aggregation kinetics.

  • Charge Shielding: Increasing the concentration of salts like NaCl shields the electrostatic repulsion between charged residues on the peptide monomers.[15] This reduction in repulsion facilitates closer association and accelerates fibril formation.[11][15]

  • Buffer Composition: The choice of buffer and its constituent ions can also have a profound effect. For instance, human Amylin aggregation is significantly faster in phosphate-buffered saline (PBS) compared to Tris buffer.[17][18]

Molecular and Environmental Modulators

Sequence Modifications

The primary amino acid sequence is the most critical determinant of amyloidogenicity.

  • Proline Substitutions: As observed in rat Amylin, the introduction of proline residues into the 20-29 region of human Amylin disrupts the formation of β-sheet structures, thereby inhibiting fibrillogenesis.[4][6][15] Even single proline substitutions can retard fibril formation for extended periods.[6] Proline substitutions outside the 20-29 core can also effectively abolish amyloid formation, indicating that other regions contribute to fibril stability.[19]

  • Other Amino Acid Changes: A single S20G mutation in full-length Amylin increases its propensity to aggregate.[20] Conversely, an F23L substitution has been shown to slow the rate of amyloid formation.[17][18]

Metal Ions

Divalent metal ions can interact with Amylin and its fragments, altering the aggregation pathway.

  • Zinc (Zn²⁺): The presence of Zn²⁺ has been shown to enhance the aggregation of the Amylin(20-29) fragment.[21][22]

  • Copper (Cu²⁺): In contrast, Cu²⁺ can induce structural changes that decrease fibrillogenesis and inhibit the formation of β-sheet conformers.[21][22][23]

Mechanical Stress

External physical forces can also induce aggregation. At high concentrations, Amylin analogues can be induced to form amyloid fibrils when subjected to continuous and extreme mechanical stress.[15]

Inhibition of Amylin (20-29) Fibrillogenesis

Targeting the aggregation of Amylin (20-29) is a key therapeutic strategy.

  • Small Molecules: Several small molecules have been identified that inhibit Amylin aggregation. These include natural polyphenols like quercetin (B1663063) and oleuropein (B1677263) aglycone, as well as drugs like benzbromarone (B1666195) and folic acid.[24][25][26]

  • Peptide-Based Inhibitors: Designing peptides with modified backbones, such as through N-methylation or the incorporation of peptoid building blocks, can effectively inhibit fibril formation.[6][27] These inhibitors are often designed based on the Amylin(20-29) sequence itself to interfere with β-sheet stacking.[6]

Quantitative Data on Fibrillogenesis Factors

The following tables summarize key quantitative data from studies on Amylin fibrillogenesis.

Table 1: Effect of Physicochemical Conditions on Fibrillogenesis

Factor Condition Observation Reference(s)
pH pH 5.5 (Acidic) Inhibits fibril formation [4][8]
pH 7.4 (Neutral) Promotes fibril formation [17][18]
Ionic Strength Increasing NaCl (up to 50 mM) Reduces electrostatic repulsion, decreases lag time [15]
Buffer 20 mM Tris, pH 7.4 T₅₀ (half-time) of 16 hours for full-length Amylin [17][18]
PBS, pH 7.4 Accelerated aggregation; T₅₀ of 3 hours for full-length Amylin [17][18]
Metal Ions Zn²⁺ Enhances aggregation of Amylin(20-29) [21][22]

| | Cu²⁺ | Inhibits aggregation of Amylin(20-29) |[21][22] |

Table 2: IC₅₀ Values of Identified Fibrillogenesis Inhibitors

Inhibitor Type Target IC₅₀ Value Reference(s)
Compound 18 1-benzylamino-2-hydroxyalkyl derivative Full-length Amylin 3.04 µM [24][25]
Compound 22 1-benzylamino-2-hydroxyalkyl derivative Full-length Amylin 2.71 µM [24][25]
Oleuropein aglycone Natural Polyphenol Full-length Amylin ~1 µM [25]
Arg-1 Peptide-based (charge mutant) Full-length Amylin ~1 µM (elongation) [10]
Quercetin Natural Polyphenol Amylin(8-37) Effective at 100 µM [26]

| Benzbromarone | Drug | Amylin(8-37) | Effective at 100 µM |[26] |

Key Experimental Protocols

Sample Preparation for Kinetic Studies

To ensure reproducible results, starting with a monomeric, disaggregated peptide solution is critical.

  • A stock solution of Amylin or its fragments is prepared by dissolving the lyophilized peptide in 100% hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (B87167) (DMSO).[10][24]

  • The stock solution is often stored at -20°C or -80°C.[10][24]

  • Prior to an experiment, an aliquot is taken, and the organic solvent is removed (e.g., by freeze-drying or evaporation).[24]

  • The peptide is then reconstituted in the desired experimental buffer (e.g., phosphate (B84403) buffer, Tris) to the final concentration. This solution may be filtered through a 0.22 µm filter to remove any pre-existing aggregates.[24]

Thioflavin T (ThT) Fluorescence Assay

This is the most widely used method for real-time monitoring of amyloid fibril formation.

  • A reaction mixture is prepared containing the Amylin peptide at the desired concentration, the experimental buffer, and a final concentration of ~10-20 µM Thioflavin T.[10][21]

  • The mixture is placed in a microplate (typically a black, clear-bottom 96-well plate).

  • Fluorescence is monitored over time using a plate reader, with excitation typically around 440 nm and emission around 485 nm.[14]

  • The resulting data produces a sigmoidal curve, from which kinetic parameters like the lag time (t_lag) and the apparent rate of fibril growth can be extracted.

Dynamic Light Scattering (DLS)

DLS is used to monitor the change in the size distribution of particles in solution over time.

  • A sample of the Amylin peptide is prepared in a suitable buffer and placed in a cuvette.

  • The sample is illuminated with a laser, and the fluctuations in the intensity of the scattered light are measured.

  • These fluctuations are correlated to the diffusion coefficient of the particles, from which the hydrodynamic radius is calculated.

  • Measurements taken over time can track the transition from monomers to oligomers and larger fibrillar species.[24]

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

These imaging techniques are used to visualize the final morphology of the aggregates.

  • After the aggregation reaction is complete (as determined by ThT assay), a small aliquot (5-10 µL) of the sample is applied to a suitable substrate (e.g., a carbon-coated copper grid for TEM, freshly cleaved mica for AFM).

  • The sample is allowed to adsorb for a few minutes.

  • Excess sample is wicked away, and the grid may be washed with deionized water.

  • For TEM, a negative stain (e.g., uranyl acetate) is typically applied to enhance contrast.[26]

  • The substrate is allowed to air dry completely before imaging. These techniques confirm the presence of fibrillar structures and provide details on their morphology, such as length, width, and periodicity.[23][26]

Visualizing Fibrillogenesis Pathways and Processes

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_prep Preparation cluster_incubation Aggregation cluster_analysis Analysis p1 Peptide Stock (in HFIP/DMSO) p2 Solvent Removal (Lyophilization) p1->p2 p3 Reconstitution in Buffer p2->p3 p4 Filtration (0.22 µm) p3->p4 inc Incubation (e.g., 37°C with shaking) p4->inc a1 Kinetic Monitoring (ThT Assay) inc->a1 a2 Size Distribution (DLS) inc->a2 a3 Morphology (TEM / AFM) inc->a3 a4 Secondary Structure (Circular Dichroism) inc->a4

Figure 1. General experimental workflow for studying Amylin (20-29) fibrillogenesis.

G Monomer Amylin (20-29) Monomers (Random Coil) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Fibril Mature Fibrils (β-Sheet Rich) Oligomer->Fibril Elongation P1 Neutral pH (7.4) P1->Monomer P1->Monomer P2 Higher Concentration P2->Monomer P2->Monomer P3 Ionic Strength (Salts) P3->Monomer P3->Monomer P4 Higher Temperature P4->Monomer P4->Monomer P5 Zn²⁺ Ions P5->Monomer P5->Monomer I1 Acidic pH (<6.0) I1->Monomer I1->Monomer I2 Proline Substitutions I2->Monomer I2->Monomer I3 Small Molecule Inhibitors I3->Monomer I3->Monomer I4 Cu²⁺ Ions I4->Monomer I4->Monomer

Figure 2. Key factors promoting (green arrows) and inhibiting (red T-arrows) the aggregation pathway.

G cluster_human Human Amylin (20-29) Pathway cluster_rat Rat / Proline Mutant Pathway hA Flexible Monomer hB β-Sheet Formation hA->hB hC Fibril Aggregation hB->hC rA Flexible Monomer rB β-Sheet Disrupted rA->rB rC Aggregation Inhibited rB->rC Proline Proline Residue (β-Sheet Breaker) Proline->hB

Figure 3. Logical diagram of how proline substitutions inhibit fibrillogenesis by disrupting β-sheet formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human amylin fragment (20-29) and its intricate relationship with Alzheimer's disease (AD). Amylin, a 37-amino acid pancreatic hormone, is known to form amyloid deposits in type 2 diabetes. Its fragment, Amylin (20-29), constitutes the core amyloidogenic region. Emerging evidence indicates a significant pathological overlap between amylin and amyloid-beta (Aβ), the primary component of senile plaques in AD. This document details the biophysical properties of Amylin (20-29), its role in neurotoxicity, its interaction with Aβ, and the signaling pathways implicated in AD pathogenesis. Detailed experimental protocols for studying amylin aggregation and neurotoxicity are provided, alongside quantitative data and visual representations of key molecular pathways to facilitate further research and therapeutic development.

Introduction

Amylin, or Islet Amyloid Polypeptide (IAPP), is a peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. The segment spanning residues 20-29 is critical for its propensity to aggregate into amyloid fibrils, a pathological hallmark of type 2 diabetes.[1] This amyloidogenic nature of amylin has drawn parallels to the aggregation of amyloid-beta (Aβ) in Alzheimer's disease.[2] Notably, the Amylin (20-29) fragment itself is amyloidogenic and has been a focus of research to understand the fundamental mechanisms of amyloid formation.[3]

The connection between type 2 diabetes and an increased risk for Alzheimer's disease has highlighted amylin as a potential molecular link.[4] Amylin aggregates have been found in the brains of AD patients, sometimes co-localized with Aβ plaques.[5] This guide explores the multifaceted role of the Amylin (20-29) fragment in the context of AD, from its intrinsic aggregation properties to its complex interplay with Aβ and neuronal signaling cascades.

Quantitative Data

The following tables summarize key quantitative data from various studies on amylin and its interactions.

Table 1: Biophysical Properties of Amylin (20-29) Fibrils

PropertyValueSource(s)
Ribbon Morphology
Height7.4 ± 0.6 nm
Width19.0 ± 1.0 nm
Fibril Morphology 1
Height15.5 ± 0.4 nm
Width39.0 ± 1.5 nm
Twisted Angle21.2 ± 0.9 °
Periodicity202.3 ± 25.7 nm
Fibril Morphology 2
Height22.9 ± 0.3 nm

Table 2: Amylin and Amyloid-β Interaction Data

ParameterValueConditionSource(s)
Plasma Amylin and Aβ Correlation
Amylin vs. Aβ1-42 (Spearman r)+0.20 (p<0.0001)Human Plasma[6]
Amylin vs. Aβ1-40 (Spearman r)+0.12 (p<0.0001)Human Plasma[6]
Amylin-Aβ Hetero-oligomerization
Brain Amylin Level Associationp = 0.006Diabetic Human Brain[7]
Brain Aβ Level Associationp = 0.023Diabetic Human Brain[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Amylin (20-29) Fibril Preparation

This protocol is adapted from procedures used for preparing amylin fibrils for structural and aggregation studies.[8][9]

  • Peptide Disaggregation:

    • Dissolve 2 mg of synthetic Amylin (20-29) peptide in 20 µl of Dimethyl sulfoxide (B87167) (DMSO).

    • Incubate at room temperature (22°C) for 1 hour to ensure the peptide is in a monomeric state.[8]

  • Fibril Formation (Antiparallel β-sheet Polymorph):

    • Slowly add 980 µl of Milli-Q grade water to the disaggregated peptide solution.

    • Subsequently, slowly add 1 ml of 20 mM sodium phosphate (B84403) buffer (pH 7.13).

    • The final solution will have a peptide concentration of 1.13 mM in 10 mM buffer with a negligible DMSO concentration.[8]

  • Incubation:

    • Allow the solution to incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., one week) to facilitate fibril formation.[9]

  • Verification:

    • Confirm fibril formation using techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to observe fibrillar morphology.[9]

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[10][11]

  • Reagent Preparation:

    • ThT Stock Solution (1 mM): Prepare a 1 mM stock solution of Thioflavin T in distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh and stored in the dark.[12]

    • Assay Buffer: Prepare a suitable buffer, for example, 10 mM phosphate buffer with 150 mM NaCl, pH 7.0.[10]

    • Peptide Solution: Prepare a stock solution of Amylin (20-29) in an appropriate solvent (e.g., HFIP) to ensure it is monomeric, then lyophilize and resuspend in the assay buffer to the desired final concentration (e.g., 50 µM).[1][11]

  • Assay Setup:

    • In a 96-well black plate, add the peptide solution to the desired final volume.

    • Add ThT from the stock solution to a final concentration of approximately 20-25 µM.[11]

    • Include control wells with buffer and ThT alone to measure background fluorescence.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-485 nm.[10][11]

    • Incubate the plate at 37°C with intermittent shaking.[11]

    • Measure the fluorescence intensity at regular intervals over the desired time course (e.g., 24-48 hours).

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity against time to generate an aggregation curve, which typically shows a lag phase, an exponential growth phase, and a plateau phase.

Dynamic Light Scattering (DLS) Analysis

DLS is used to determine the size distribution of particles in a solution, making it suitable for monitoring the formation of oligomers and larger aggregates.[13][14]

  • Sample Preparation:

    • Prepare the Amylin (20-29) solution in a filtered, appropriate buffer at the desired concentration.

    • Ensure the sample is free of dust and other contaminants by filtering or centrifugation.

  • Instrument Setup:

    • Use a DLS instrument (e.g., Zetasizer Nano ZSP).

    • Set the experimental parameters, including the temperature and the viscosity and refractive index of the buffer.[15]

  • Measurement:

    • Pipette the sample into a clean cuvette (typically ~20 µl for low-volume cuvettes).[15]

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficient of the particles.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles.[14]

    • The results are typically presented as a size distribution plot, showing the intensity, volume, or number distribution of particle sizes. An increase in the hydrodynamic radius over time is indicative of aggregation.[13]

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the conformational changes and interactions of peptides during aggregation.[16][17]

  • System Setup:

    • Peptide Structure: Obtain or build a starting structure of the Amylin (20-29) peptide. For aggregation studies, multiple peptide chains are placed in a simulation box.

    • Solvation: Solvate the system with an explicit water model (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Force Field and Simulation Parameters:

    • Choose an appropriate force field for proteins (e.g., AMBER, GROMACS).

    • Define the simulation parameters, including temperature, pressure, time step (e.g., 2 fs), and the algorithm for handling long-range electrostatic interactions (e.g., Particle Mesh Ewald).

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature and then equilibrate it under constant pressure to achieve the correct density. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired aggregation events.

  • Analysis:

    • Analyze the trajectory to study various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess structural stability.

      • Secondary structure evolution (e.g., formation of β-sheets).

      • Inter-peptide contacts and hydrogen bonding.

      • Radius of gyration to monitor the compactness of aggregates.

Signaling Pathways and Alzheimer's Disease Link

Amylin and Aβ can both interact with the amylin receptor, a G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[18][19] This interaction can trigger downstream signaling cascades that are implicated in both physiological processes and pathological conditions like AD.

Physiological Amylin Receptor Signaling

In its physiological role, amylin signaling is involved in glucose homeostasis and satiety. The activation of the amylin receptor can lead to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This can influence various cellular processes, including gene expression and metabolism. Another key pathway involves the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is important for cell growth and differentiation.

Physiological_Amylin_Signaling Amylin Amylin (monomeric) AmR Amylin Receptor (CTR + RAMP) Amylin->AmR binds G_protein G Protein AmR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ERK_pathway ERK Pathway G_protein->ERK_pathway activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Physiological Cellular Response (e.g., glucose homeostasis) PKA->Cellular_Response ERK_pathway->Cellular_Response

Caption: Physiological signaling cascade of the amylin receptor.

Pathological Signaling in Alzheimer's Disease

In the context of AD, both amylin oligomers and Aβ can bind to the amylin receptor, leading to aberrant signaling. This pathological activation is linked to neurotoxicity and the progression of AD pathology. One significant pathway involves the dysregulation of Cyclin-dependent kinase 5 (CDK5). Aβ binding to the amylin receptor can lead to the cleavage of p35 to p25, which hyperactivates CDK5.[20][21] Hyperactive CDK5, in turn, contributes to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, and ultimately leads to synaptic dysfunction and neuronal death.[20] Amylin treatment has been shown to suppress this Aβ-induced CDK5 activation.[20][21] Additionally, pathological activation can lead to increased intracellular calcium levels, which can trigger apoptotic pathways.[22]

Pathological_Amylin_Signaling_AD cluster_ligands Ligands Amylin_Oligomers Amylin Oligomers AmR Amylin Receptor (CTR + RAMP) Amylin_Oligomers->AmR binds Abeta Amyloid-β (Aβ) Abeta->AmR binds G_protein G Protein AmR->G_protein activates p35_p25 p35 -> p25 G_protein->p35_p25 induces Ca_influx ↑ Intracellular Ca²⁺ G_protein->Ca_influx CDK5 CDK5 Activation p35_p25->CDK5 Tau Tau Hyperphosphorylation CDK5->Tau Neurotoxicity Synaptic Dysfunction & Neuronal Death Tau->Neurotoxicity Ca_influx->Neurotoxicity

Caption: Pathological signaling in Alzheimer's disease involving amylin and Aβ.

Neurotoxicity and Cross-Seeding

While full-length human amylin has demonstrated neurotoxicity in primary hippocampal cultures, similar to that of Aβ, the Amylin (20-29) fragment was found to be nontoxic at similar concentrations in the same study.[23] However, the Amylin (20-29) fragment is known to be amyloidogenic and can disrupt membranes, suggesting that its toxicity may be context-dependent.[3]

A crucial aspect of the amylin-Aβ link is the concept of "cross-seeding," where aggregates of one peptide can accelerate the aggregation of the other.[24] Molecular dynamics simulations and in vitro studies have shown that Aβ can act as a seed for amylin oligomerization, and vice versa.[25][26] This interaction can lead to the formation of hetero-oligomers, which may possess unique toxic properties and contribute to the accelerated pathology observed in individuals with both type 2 diabetes and AD.[7]

Conclusion

The Amylin (20-29) fragment is a critical player in the amyloidogenic properties of full-length amylin and serves as a valuable model for studying the fundamental mechanisms of amyloid formation. Its connection to Alzheimer's disease is multifaceted, involving direct interaction with Aβ, the potential for cross-seeding, and the modulation of shared signaling pathways through the amylin receptor. While the direct neurotoxicity of the Amylin (20-29) fragment is debated, its role in promoting aggregation and its interplay with Aβ underscore its importance in the broader context of neurodegenerative diseases. Further research into the specific structural and functional consequences of amylin-Aβ interactions is crucial for the development of novel therapeutic strategies that target the intersection of metabolic and neurodegenerative disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore this complex and critical area of study.

References

Neurotoxic Effects of Human Amylin (20-29) Oligomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into oligomers and fibrils is a pathological hallmark of type 2 diabetes and has been increasingly implicated in neurodegenerative diseases. The fragment spanning amino acids 20-29 of human Amylin is widely recognized as the primary amyloidogenic core, crucial for the peptide's propensity to misfold and aggregate.[1][2] While the neurotoxicity of the full-length human Amylin is well-documented, the direct neurotoxic effects of the isolated Amylin (20-29) fragment oligomers present a more complex and debated picture.

This technical guide provides a comprehensive overview of the neurotoxic effects attributed to human Amylin (20-29) oligomers. It synthesizes available data on its direct and indirect roles in neuronal dysfunction, details the experimental protocols used to assess its cytotoxicity, and visualizes the key signaling pathways implicated in its pathological actions. The information presented is intended to equip researchers and drug development professionals with a thorough understanding of the current state of knowledge and the methodologies to investigate this critical peptide fragment.

The Dichotomy of Amylin (20-29) Neurotoxicity: A Review of the Evidence

The scientific literature presents a nuanced view of the direct neurotoxicity of the Amylin (20-29) fragment. An early and influential study reported that various Amylin peptide fragments, including the 20-29 residue sequence, were not toxic to rat primary hippocampal cultures at concentrations where the full-length peptide exhibited significant neurotoxicity.[3] This has led to the long-standing view that the neurotoxic conformation is adopted by the full-length peptide.

However, the indispensable role of the 20-29 region in the amyloidogenesis and cytotoxicity of the full-length human Amylin is undisputed.[1][2] This segment is known to be essential for the formation of β-sheet structures, which are the foundation of toxic oligomers and fibrils.[4][5] Furthermore, studies have demonstrated that the Amylin (20-29) fragment can interact with and disrupt cellular membranes, a key mechanism of amyloid toxicity.[6][7] This membrane fragmentation is proposed to occur through a detergent-like mechanism.[8]

More recent research, while often focusing on the full-length peptide, continues to underscore the importance of the 20-29 region in mediating toxic effects. The transition from oligomers to fibrils is thought to involve the formation of intermolecular β-sheet structures localized near Phenylalanine-23 within the 20-29 region.[4][5] This suggests that while the isolated fragment may not consistently exhibit direct neurotoxicity under all experimental conditions, its properties are central to the pathogenic actions of the parent peptide.

It is plausible that the neurotoxicity of Amylin (20-29) oligomers is context-dependent, influenced by factors such as oligomer conformation, concentration, incubation time, and the specific neuronal cell type being studied. The following sections will delve into the known mechanisms of toxicity and the experimental approaches to their study, largely derived from research on the full-length peptide but with a focus on the contributions of the 20-29 amyloidogenic core.

Mechanisms of Amylin-Mediated Neurotoxicity

The neurotoxic effects of Amylin are multifaceted, involving a cascade of events that ultimately lead to neuronal dysfunction and apoptosis. The Amylin (20-29) fragment is a key player in initiating these processes.

Membrane Disruption and Pore Formation

A primary mechanism of Amylin toxicity is the disruption of the neuronal plasma membrane.[9] Amylin oligomers can insert into the lipid bilayer, leading to increased membrane permeability and the formation of ion-permeable channels or pores.[7] This disrupts ion homeostasis, leading to an influx of ions such as Ca2+, which can trigger downstream apoptotic pathways. The Amylin (20-29) fragment has been shown to be capable of fragmenting membranes.[6]

Oxidative Stress

Amylin aggregates can induce the production of reactive oxygen species (ROS) in neurons, leading to oxidative stress.[9] This can damage cellular components, including lipids, proteins, and DNA, and contribute to neuronal death. The generation of ROS is a common feature of many amyloidogenic proteins.

Mitochondrial Dysfunction

Mitochondria are critical targets of Amylin-induced toxicity. Amylin oligomers can impair mitochondrial function by reducing mitochondrial membrane potential, inhibiting the activity of respiratory chain complexes, and increasing mitochondrial ROS production. This leads to a cellular energy deficit and the release of pro-apoptotic factors.

Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded Amylin peptides can induce stress in the endoplasmic reticulum, the cellular organelle responsible for protein folding. This ER stress can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

Activation of Apoptotic Signaling Pathways

Amylin oligomers can activate intracellular signaling cascades that promote apoptosis. Key pathways include the activation of caspases, particularly caspase-3, and the stimulation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[10]

Quantitative Data on Amylin-Induced Cytotoxicity

While specific quantitative data for the neurotoxicity of Amylin (20-29) oligomers are limited and contested, studies on the full-length human Amylin provide valuable insights into its cytotoxic potential. The following table summarizes representative data from the literature.

Peptide/FragmentCell LineAssayConcentration (µM)Incubation Time (h)Observed EffectReference
Human Amylin (full-length)Rat Insulinoma (RIN-m5F)MTT0.5 - 1024Dose-dependent decrease in cell viability[11]
Human Amylin (full-length)SH-SY5Y NeuroblastomaMTT524Reduced cell viability[12]
Amylin (20-29) fragmentRat Primary Hippocampal CulturesMicroscopic evaluation, LDHNot specifiedNot specifiedReported as non-toxic at similar concentrations to full-length Amylin[3]
Amylin-amyloidPancreatic INS-1 and Neuronal Neuro2A cellsMTT3.7524Significant cytotoxicity, neutralized by Rosmarinic Acid[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of Amylin (20-29) oligomers.

Preparation of Amylin (20-29) Oligomers

Consistent and reproducible preparation of oligomers is critical for cytotoxicity studies.

  • Peptide Solubilization: Dissolve synthetic human Amylin (20-29) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM to ensure it is in a monomeric state.

  • HFIP Evaporation: Aliquot the desired amount of the peptide solution into a microcentrifuge tube and evaporate the HFIP using a gentle stream of nitrogen gas or under vacuum.

  • Oligomer Formation: Resuspend the peptide film in cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10-100 µM).

  • Incubation: Incubate the peptide solution at 37°C for a specified period (e.g., 2-24 hours) to allow for oligomer formation. The optimal incubation time should be determined empirically, for example, by monitoring aggregation using Thioflavin T fluorescence.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[12]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of Amylin (20-29) oligomers and control solutions.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

This assay measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Culture and treat neuronal cells with Amylin (20-29) oligomers as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[14][15][16]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14][15] The amount of LDH released is proportional to the number of damaged cells.

Apoptosis Assays

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment with Amylin (20-29) oligomers, lyse the cells using a specific lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Z-DEVD-AFC).[17]

  • Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence signal according to the substrate used.[18] The signal intensity is proportional to the caspase-3 activity.

Measurement of Intracellular Calcium

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon exposure to Amylin (20-29) oligomers.

  • Cell Loading: Load neuronal cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them with the dye in culture medium.[10]

  • Washing: Wash the cells to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths.

  • Stimulation: Add Amylin (20-29) oligomers to the cells.

  • Real-time Measurement: Continuously record the changes in fluorescence over time to monitor the influx of calcium.[19]

Assessment of Oxidative Stress and Mitochondrial Function
  • Cell Loading: Incubate neuronal cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[20]

  • Treatment: Treat the cells with Amylin (20-29) oligomers.

  • Fluorescence Measurement: Measure the increase in fluorescence, which corresponds to the level of intracellular ROS, using a fluorescence microscope, flow cytometer, or plate reader.[21]

The JC-1 dye is commonly used to measure changes in mitochondrial membrane potential.

  • Cell Staining: Incubate neuronal cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[22][23][24]

  • Treatment: Expose the cells to Amylin (20-29) oligomers.

  • Fluorescence Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[22][23][24]

Signaling Pathways and Visualizations

The neurotoxic effects of Amylin are mediated by complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways implicated in Amylin-induced neuronal cell death.

Amylin_Membrane_Disruption Amylin_Oligomers Amylin (20-29) Oligomers Membrane Neuronal Membrane Amylin_Oligomers->Membrane Interaction Pore_Formation Pore/Channel Formation Membrane->Pore_Formation Disruption Ion_Dysregulation Ion Homeostasis Disruption Pore_Formation->Ion_Dysregulation Ca_Influx Increased Intracellular Ca2+ Ion_Dysregulation->Ca_Influx Apoptosis Apoptosis Ca_Influx->Apoptosis

Caption: Amylin (20-29) oligomer interaction with the neuronal membrane.

Amylin_Oxidative_Stress_Mitochondria Amylin_Oligomers Amylin (20-29) Oligomers Mitochondria Mitochondria Amylin_Oligomers->Mitochondria Interaction ROS_Production Increased ROS Production Mitochondria->ROS_Production MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Amylin-induced oxidative stress and mitochondrial dysfunction.

Amylin_Apoptotic_Signaling Amylin_Oligomers Amylin (20-29) Oligomers Cellular_Stress Cellular Stress (Membrane, Oxidative, ER) Amylin_Oligomers->Cellular_Stress MAPK_Pathway MAPK Pathway Activation (JNK, p38) Cellular_Stress->MAPK_Pathway Caspase_Cascade Caspase Cascade Activation Cellular_Stress->Caspase_Cascade Caspase3 Caspase-3 Activation MAPK_Pathway->Caspase3 Caspase_Cascade->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathways activated by Amylin.

Experimental_Workflow_Cytotoxicity Start Start Prepare_Oligomers Prepare Amylin (20-29) Oligomers Start->Prepare_Oligomers Seed_Cells Seed Neuronal Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat Cells with Oligomers Prepare_Oligomers->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate 24-48h Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (MTT or LDH) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General workflow for assessing Amylin (20-29) cytotoxicity.

Conclusion

The neurotoxic effects of human Amylin (20-29) oligomers are a subject of ongoing research with some conflicting findings regarding its direct toxicity as an isolated fragment. However, its central role as the amyloidogenic core of the full-length Amylin peptide is well-established, and it is clear that this region is critical for the mechanisms of neurotoxicity, including membrane disruption, induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways.

This technical guide has provided a comprehensive overview of the current understanding of Amylin (20-29) neurotoxicity, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways involved. It is hoped that this resource will be valuable for researchers and drug development professionals working to unravel the complex role of Amylin in neurodegenerative diseases and to develop therapeutic strategies targeting its pathological aggregation and cytotoxic effects. Further research is warranted to fully elucidate the specific conditions under which Amylin (20-29) oligomers exert direct neurotoxicity and to identify the full spectrum of their downstream signaling targets in neuronal cells.

References

The Core of Amylin Aggregation: An In-depth Technical Guide to the Self-Assembly of Amylin (20-29) into Fibrils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Under pathological conditions associated with type 2 diabetes, amylin can misfold and aggregate into amyloid fibrils, leading to β-cell dysfunction and death. The core sequence responsible for this amyloidogenic propensity has been identified as the fragment spanning residues 20-29, with the sequence SNNFGAILSS.[1][2][3][4][5] Understanding the self-assembly of this critical fragment into fibrils is paramount for the development of therapeutics targeting amylin aggregation. This technical guide provides a comprehensive overview of the self-assembly of human amylin (20-29) into fibrils, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Mechanism of Fibril Formation

The self-assembly of amylin (20-29) into mature fibrils is a complex process that proceeds through a nucleation-dependent polymerization pathway.[6][7] This process is characterized by a lag phase, during which soluble monomers associate to form oligomeric nuclei, followed by a rapid elongation phase where these nuclei act as templates for the addition of further monomers.[8] Finally, the reaction reaches a plateau phase where the concentration of soluble peptide is in equilibrium with the fibrillar aggregates.[9]

The process involves a significant conformational change from a predominantly random coil structure in the monomeric state to a β-sheet-rich structure in the fibrillar form.[10] These β-sheets are oriented perpendicular to the long axis of the fibril, forming the characteristic cross-β structure of amyloid fibrils.[11] The hydrophobic residues within the 20-29 sequence, particularly the FGAIL segment, are critical for driving the aggregation process.[12] Aromatic stacking interactions involving Phenylalanine at position 23 (F23) also play a significant role in stabilizing the fibril structure.

Amylin (20-29) fibrils exhibit structural polymorphism, meaning they can adopt different stable structures from the same peptide sequence.[13][14][15] Solid-state Nuclear Magnetic Resonance (ssNMR) studies have revealed the coexistence of fibrils with both parallel and antiparallel β-sheet arrangements.[15] The specific morphology and polymorphic form can be influenced by experimental conditions such as pH, temperature, and the presence of seeding fibrils.

Quantitative Analysis of Amylin (20-29) Fibril Formation

The kinetics of amylin (20-29) fibrillization can be quantitatively assessed using various biophysical techniques. The following tables summarize key quantitative data from the literature.

ParameterValueExperimental ConditionsTechniqueReference
Lag Time ~1.5 h40 µM peptide, 50 mM phosphate (B84403) buffer (pH 7.4), 25°CThioflavin T (ThT) Fluorescence Assay[7][13]
~7 h (Pramlintide-M)40 µM peptide, 50 mM phosphate buffer (pH 7.4), 25°CThioflavin T (ThT) Fluorescence Assay[13]
Elongation Rate ~1.1 nm/minute-Atomic Force Microscopy (AFM)[16][17]

Table 1: Kinetic Parameters of Amylin (20-29) Fibril Formation. This table presents reported lag times and elongation rates for the aggregation of amylin (20-29) and a related peptide under specific experimental conditions.

Fibril MorphologyHeight (nm)Width (nm)Periodicity (nm)TechniqueReference
Ribbons 2.5 - 5.0--Atomic Force Microscopy (AFM)[18]
Twisted Fibrils 4.0 - 10.0-25 and 50Atomic Force Microscopy (AFM)[18]
Polymorph 1 -9.1 ± 2.9-Atomic Force Microscopy (AFM)[19]
Polymorph 2 -9.7 ± 4.4-Atomic Force Microscopy (AFM)[19]
Mature Fibrils 20 ± 4.5--Atomic Force Microscopy (AFM)[20]
Protofibrils -16.7 ± 3.1 and 23.9 ± 2.6-Atomic Force Microscopy (AFM)[21]

Table 2: Dimensional Analysis of Amylin (20-29) Fibrils. This table summarizes the reported dimensions of different amylin (20-29) fibril morphologies as determined by atomic force microscopy.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the self-assembly of amylin (20-29). The following sections provide methodologies for key experiments.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring the kinetics of amyloid fibril formation in real-time.[3][13][22][23]

Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β structure of amyloid fibrils.

Protocol:

  • Peptide Preparation: Dissolve synthetic human amylin (20-29) peptide in a suitable solvent like DMSO to prepare a stock solution (e.g., 1 mM).[13] To ensure a monomeric starting state, the stock solution can be sonicated.[13]

  • Reaction Mixture: In a 96-well black, flat-bottom plate, prepare the reaction mixture containing the amylin (20-29) peptide at the desired final concentration (e.g., 40 µM), Thioflavin T (e.g., 20 µM), and buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final volume of 200 µL.[13]

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) in a plate reader with shaking capabilities.[3][13][23]

  • Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-20 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[3][22][23]

  • Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time and the apparent rate of fibril growth. The lag time is often determined as the intersection of the baseline and the tangent of the elongation phase.[3]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of fibril morphology.

Protocol:

  • Sample Preparation: Incubate amylin (20-29) under conditions that promote fibril formation.

  • Grid Preparation: Apply a small aliquot (e.g., 3-5 µL) of the fibril solution onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Remove excess sample with filter paper and apply a drop of a negative staining solution (e.g., 2% uranyl acetate) for 1-2 minutes.

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the grid using a transmission electron microscope at an appropriate accelerating voltage.

Atomic Force Microscopy (AFM)

AFM is used to visualize the three-dimensional topography of fibrils and to perform dimensional analysis.[14][21][24]

Protocol:

  • Sample Preparation: Prepare amylin (20-29) fibril solutions as for TEM.

  • Substrate Deposition: Deposit a small volume of the fibril solution onto a freshly cleaved mica surface and allow it to adsorb for a few minutes.

  • Washing and Drying: Gently rinse the mica surface with deionized water to remove unadsorbed material and then dry the sample under a gentle stream of nitrogen gas.

  • Imaging: Image the sample in tapping mode using an atomic force microscope.

  • Data Analysis: Analyze the AFM images to determine the height, width, and periodicity of the fibrils.[19][21]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure changes of amylin (20-29) during aggregation.[10][25][26][27]

Protocol:

  • Sample Preparation: Prepare a solution of amylin (20-29) in a suitable buffer (e.g., phosphate buffer) at a concentration typically in the range of 10-50 µM. The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Record CD spectra in the far-UV region (e.g., 190-260 nm) at different time points during the aggregation process.

  • Data Analysis: A random coil conformation is characterized by a minimum around 200 nm, while a β-sheet structure shows a characteristic minimum around 218 nm. The change in the CD signal at 218 nm can be used to monitor the formation of β-sheet structure over time.[10]

Visualizations

Self-Assembly Pathway of Amylin (20-29)

Self_Assembly_Pathway Monomer Monomers (Random Coil) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (Lag Phase) Protofibril Protofibrils Monomer->Protofibril Monomer Addition (Elongation Phase) Oligomer->Protofibril Elongation Fibril Mature Fibrils (Cross-β-sheet) Protofibril->Fibril Maturation

Caption: The self-assembly of amylin (20-29) from monomers to mature fibrils.

Experimental Workflow for Characterization

Experimental_Workflow cluster_prep Sample Preparation cluster_aggregation Aggregation cluster_analysis Analysis Peptide Amylin (20-29) Monomers Incubation Incubation (Controlled Conditions) Peptide->Incubation ThT ThT Assay (Kinetics) Incubation->ThT CD CD Spectroscopy (Secondary Structure) Incubation->CD TEM TEM (Morphology) Incubation->TEM AFM AFM (Morphology & Dimensions) Incubation->AFM

Caption: A typical experimental workflow for studying amylin (20-29) fibrillization.

Conclusion

The self-assembly of the human amylin (20-29) fragment into amyloid fibrils is a critical event in the pathogenesis of type 2 diabetes. A thorough understanding of the underlying mechanisms, kinetics, and structural features of this process is essential for the rational design of inhibitors. This technical guide has provided a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in this endeavor. The continued application of these and other advanced biophysical techniques will undoubtedly lead to a deeper understanding of amylin aggregation and pave the way for novel therapeutic interventions.

References

Methodological & Application

Application Note: Amylin (20-29) (Human) Aggregation Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1] The aggregation of human amylin into amyloid fibrils is a pathological hallmark of type 2 diabetes mellitus (T2DM), contributing to β-cell dysfunction and death. The core amyloidogenic sequence responsible for this aggregation is located within the 20-29 residue fragment (hIAPP20-29).[2][3] This region, with the sequence SNNFGAILSS, readily forms amyloid fibrils and serves as a crucial model system for studying the mechanisms of amyloid formation and for screening potential therapeutic inhibitors.[3]

This application note provides a detailed protocol for an in vitro aggregation assay of human Amylin (20-29) using the Thioflavin T (ThT) fluorescence method. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for real-time monitoring of the aggregation process.[1][4]

Key Principles

The assay monitors the kinetics of Amylin (20-29) aggregation by measuring the fluorescence of Thioflavin T. The aggregation process typically follows a sigmoidal curve characterized by three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (saturation).

Experimental Protocol

1. Materials and Reagents

  • Amylin (20-29) (human) peptide (e.g., Bachem, Anaspec)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • Sterile, nuclease-free water

  • 96-well black, clear-bottom non-binding surface plates

  • Plate reader with fluorescence detection capabilities

2. Preparation of Solutions

  • Amylin (20-29) Stock Solution (1 mM):

    • Carefully weigh the lyophilized Amylin (20-29) peptide.

    • To disaggregate any pre-formed oligomers, dissolve the peptide in 100% anhydrous DMSO to a final concentration of 1 mM.[5]

    • Vortex briefly and sonicate for 25 minutes if turbidity is observed.[6]

    • Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Sodium Phosphate Buffer (50 mM, pH 7.4):

    • Prepare a 50 mM sodium phosphate buffer solution.

    • Adjust the pH to 7.4 using NaOH or HCl.

    • Filter the buffer through a 0.22 µm filter.

  • Thioflavin T (ThT) Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of ThT in sterile, nuclease-free water.

    • Protect the solution from light by wrapping the container in aluminum foil.

    • Store at 4°C for up to one week.

3. Aggregation Assay Procedure

  • Working Solutions: On the day of the experiment, thaw the Amylin (20-29) stock solution. Prepare a working solution of ThT by diluting the 1 mM stock to 20 µM in 50 mM Sodium Phosphate buffer (pH 7.4).[6]

  • Reaction Setup:

    • In a 96-well black, clear-bottom plate, add the appropriate volume of 50 mM Sodium Phosphate buffer.

    • Add the 20 µM ThT working solution to each well to a final concentration of 20 µM.

    • Initiate the aggregation reaction by adding the Amylin (20-29) stock solution to a final concentration of 40 µM.[6] The final volume in each well should be 200 µL.[6]

    • Note: For inhibitor screening, the inhibitor would be added to the wells before the addition of the Amylin (20-29) peptide.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at 25°C.[6]

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 24 hours or until the plateau phase is reached.

    • Set the excitation wavelength to 440-450 nm and the emission wavelength to 480-490 nm.[7][8]

4. Data Analysis

  • Subtract the background fluorescence of the buffer and ThT from the fluorescence readings of the samples containing Amylin (20-29).

  • Plot the fluorescence intensity against time. The resulting curve should be sigmoidal.

  • The lag time can be determined by fitting the data to a sigmoidal equation or by identifying the time at which the fluorescence begins to increase rapidly.

Quantitative Data Summary

The following table summarizes typical experimental parameters for Amylin (20-29) aggregation assays based on published literature.

ParameterValueReference(s)
Amylin (20-29) Concentration15 µM - 1.13 mM[5][7][9]
Thioflavin T (ThT) Concentration15 µM - 32 µM[7][10]
Buffer System50 mM Sodium Phosphate, pH 7.4[4][6]
20 mM Tris-HCl, pH 7.4[10]
20 mM Sodium Acetate, pH 5.5[9]
Incubation Temperature25°C or 37°C[6][7]
Excitation Wavelength440 - 450 nm[7][8][10]
Emission Wavelength480 - 490 nm[7][8][10]
Typical Lag TimeVaries (minutes to hours)[4]

Diagrams

Amylin_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Amylin_Prep Amylin (20-29) Stock (1 mM in DMSO) Mix Combine Reagents in 96-well Plate: - Buffer - ThT (final 20 µM) - Amylin (final 40 µM) Amylin_Prep->Mix ThT_Prep ThT Stock (1 mM in H2O) ThT_Prep->Mix Buffer_Prep Buffer (e.g., 50 mM NaPi, pH 7.4) Buffer_Prep->Mix Incubate Incubate at 25°C in Plate Reader Mix->Incubate Initiate Reaction Measure Measure Fluorescence (Ex: 450 nm, Em: 485 nm) at time intervals Incubate->Measure Measure->Incubate Repeat Analyze Data Analysis: Plot Fluorescence vs. Time Measure->Analyze

Caption: Experimental workflow for the Amylin (20-29) aggregation assay.

This protocol provides a reliable and reproducible method for monitoring the aggregation of the amyloidogenic Amylin (20-29) fragment. It is a valuable tool for fundamental research into amyloid formation and for the high-throughput screening of potential aggregation inhibitors. For further confirmation of fibril morphology, techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) are recommended.

References

Application Notes and Protocols for Thioflavin T Assay of Amylin (20-29) (human) Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. The aggregation of human Amylin into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The core amyloidogenic sequence of human Amylin has been identified as the region spanning residues 20-29 (SNNFGAILSS).[1][2][3] Understanding the kinetics of Amylin (20-29) aggregation is therefore crucial for developing therapeutic strategies to inhibit amyloid formation.

The Thioflavin T (ThT) assay is a widely used, convenient, and sensitive method for monitoring the kinetics of amyloid fibril formation in real-time.[4][5] Thioflavin T is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red shift in its emission spectrum upon binding to the β-sheet structures of amyloid fibrils.[4] This allows for the quantitative analysis of fibrillization kinetics, including the determination of key parameters such as the lag time (t_lag), the apparent elongation rate (k_app), and the maximum fluorescence intensity.

These application notes provide a detailed protocol for performing the Thioflavin T assay to monitor the aggregation kinetics of the human Amylin (20-29) peptide fragment.

Data Presentation: Kinetics of Amylin (20-29) Aggregation

The following table summarizes representative kinetic parameters for the aggregation of Amylin fragments under different conditions, as determined by the Thioflavin T assay. It is important to note that kinetic parameters are highly sensitive to experimental conditions.

Peptide FragmentConcentration (µM)ConditionsLag Time (t_lag) (hours)Elongation Rate (Arbitrary Units)Maximum Fluorescence (Arbitrary Units)Reference
hIAPP-F (20-29)4050 mM phosphate (B84403) buffer, pH 7.4, 25°C~2Not Reported~150[2]
hIAPP-F (20-29) + Zn(II)4050 mM phosphate buffer, pH 7.4, 25°C~2Not Reported~150[2]
Pramlintide-M4050 mM phosphate buffer, pH 7.4, 25°C~7Not Reported~50[2]
Pramlintide-M + Zn(II)4050 mM phosphate buffer, pH 7.4, 25°C~12Not Reported~40[2]
Amylin (full length)10Varying buffer concentrations, pH 5.0Varies with bufferNot ReportedVaries with buffer[6]
Amylin (full length)2.2 mMMechanical stress, 37°C~24Not ReportedNot Reported[1]

Experimental Protocols

Preparation of Monomeric Amylin (20-29) Stock Solution

To obtain reproducible kinetic data, it is critical to start with a monomeric and aggregate-free peptide solution. Pre-existing aggregates can act as seeds, significantly altering the aggregation kinetics.

Materials:

  • Amylin (20-29) peptide (lyophilized powder)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Milli-Q or ultrapure water

  • Microcentrifuge tubes

Protocol:

  • Carefully weigh the lyophilized Amylin (20-29) peptide.

  • Dissolve the peptide in 100% HFIP to a concentration of 1 mM.[7] HFIP helps to break down any pre-existing β-sheet structures and dissolve the peptide into a monomeric state.

  • Aliquot the solution into microcentrifuge tubes.

  • Allow the HFIP to evaporate completely in a fume hood or using a speed vacuum concentrator. This will leave a thin film of the peptide.

  • Store the dried peptide aliquots at -20°C or -80°C until use.[7]

Thioflavin T Assay for Amylin (20-29) Aggregation Kinetics

This protocol is designed for a 96-well plate format, allowing for high-throughput analysis.

Materials:

  • Prepared monomeric Amylin (20-29) aliquots

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)[2]

  • Black, clear-bottom 96-well plates

  • Plate sealer

  • Fluorescence plate reader with temperature control and shaking capabilities

Protocol:

a. Reagent Preparation:

  • Amylin (20-29) Working Solution: Immediately before the experiment, re-suspend a dried aliquot of Amylin (20-29) in the desired assay buffer to the final desired concentration (e.g., 40 µM).[2] Vortex briefly to ensure complete dissolution. Some protocols may recommend sonication to aid dissolution.[2]

  • Thioflavin T Stock Solution: Prepare a 1 mM ThT stock solution in Milli-Q water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C for up to a week.

  • Thioflavin T Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20 µM.[2] This concentration is recommended to be in slight excess of the peptide concentration to ensure saturation of binding sites on the fibrils as they form.

b. Assay Setup:

  • In a 96-well black, clear-bottom plate, add the appropriate volumes of the Amylin (20-29) working solution and the ThT working solution to each well to achieve the desired final concentrations. The final volume in each well is typically 200 µL.[2]

  • Controls:

    • Negative Control: Assay buffer with ThT only (to measure background fluorescence).

    • Peptide Control (optional): Amylin (20-29) in assay buffer without ThT (to check for intrinsic peptide fluorescence, which is usually negligible).

  • Seal the plate with a plate sealer to prevent evaporation during the incubation.

c. Data Acquisition:

  • Place the 96-well plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 25°C or 37°C).[1][2]

  • Set the plate reader to measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-48 hours or until the fluorescence signal reaches a plateau).

  • Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 480-490 nm.[7]

  • Enable shaking (e.g., orbital or linear) between readings to promote uniform aggregation. The shaking parameters (speed and duration) should be kept consistent across experiments.

d. Data Analysis:

  • Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the sample wells at each time point.

  • Plot the corrected fluorescence intensity as a function of time. The resulting curve should be sigmoidal, characterized by:

    • Lag Phase: A period of slow or no increase in fluorescence, during which nucleation occurs.

    • Elongation Phase: A rapid increase in fluorescence as fibrils grow.

    • Plateau Phase: A state of equilibrium where the fluorescence intensity is maximal and constant.

  • The kinetic parameters can be determined by fitting the data to a sigmoidal equation (e.g., the Boltzmann equation). The lag time (t_lag) can also be estimated as the time at which the fluorescence intensity reaches 10% of the maximum, and the time to reach 50% of the maximum fluorescence is denoted as t_50.

Mandatory Visualizations

Amylin_Aggregation_Pathway Amylin (20-29) Aggregation Pathway Monomers Monomeric Amylin (20-29) (Random Coil/α-Helix) Oligomers Soluble Oligomers Monomers->Oligomers Nucleation (Lag Phase) Fibrils Mature Amyloid Fibrils (Cross β-Sheet Structure) Monomers->Fibrils Monomer Addition (Elongation Phase) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Protofibrils->Fibrils Maturation

Caption: A simplified diagram illustrating the nucleation-dependent polymerization pathway of Amylin (20-29) aggregation.

ThT_Assay_Workflow Thioflavin T Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Prep Prepare Monomeric Amylin (20-29) Stock Mix Mix Amylin (20-29) and ThT in 96-well plate Peptide_Prep->Mix ThT_Prep Prepare ThT Working Solution ThT_Prep->Mix Incubate Incubate at controlled temperature with shaking Mix->Incubate Measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) at time intervals Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Kinetic Parameters (t_lag, k_app) Plot->Analyze

Caption: A flowchart outlining the key steps in the Thioflavin T assay for monitoring Amylin (20-29) aggregation kinetics.

Logical_Relationship Logical Relationship of Assay Components Amylin Amylin (20-29) Monomers Fibrils Amyloid Fibrils (β-sheet rich) Amylin->Fibrils Aggregation ThT_Bound ThT-Fibril Complex (High Fluorescence) Fibrils->ThT_Bound Binding ThT Thioflavin T (Low Fluorescence) ThT->ThT_Bound Binding Fluorescence Fluorescence Signal ThT_Bound->Fluorescence Results in

Caption: A diagram showing the interaction between Amylin fibrils and Thioflavin T, leading to a measurable fluorescence signal.

References

Application Notes and Protocols for TEM Analysis of Amylin (20-29) (Human) Fibril Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes. The fragment spanning residues 20-29 (SNNFGAILSS) is considered a critical amyloidogenic core, as it readily forms amyloid fibrils in vitro. Transmission Electron Microscopy (TEM) is an essential technique for characterizing the morphology of these fibrils, providing insights into their structure, polymorphism, and assembly.[1][2][3][4][5] These application notes provide detailed protocols for the preparation and TEM analysis of Amylin (20-29) fibrils.

Section 1: Quantitative Data on Fibril Morphology

The morphology of Amylin (20-29) fibrils can be polymorphic, exhibiting variations in width, height, and periodicity depending on the specific experimental conditions.[1][6] Below is a summary of reported morphological data.

Morphological FeatureReported Dimensions/CharacteristicsSource
Protofibril Width ~3.6 nm[2]
Protofilament Width ~5.0 nm[2][7]
Fibril / Ribbon Height 2.5 nm to 5.0 nm[8]
Twisted Fibril Width Apparent maxima of 9 ± 1 nm[8]
Twisted Fibril Periodicity 50 nm to 250 nm[8]
Helical Fibril Periodicity 203.8 ± 16.8 nm[9]
General Morphology Flat ribbons, twisted fibrils, helical fibrils, and laterally associated sheets.[2][6][7][9][2][6][7][9]

Section 2: Experimental Protocols

Protocol 2.1: In Vitro Fibril Formation of Amylin (20-29)

This protocol describes the steps to induce the aggregation of synthetic Amylin (20-29) peptide into amyloid fibrils.

Materials:

  • Lyophilized synthetic human Amylin (20-29) peptide (SNNFGAILSS)

  • Deionized (DI) water or appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Incubator or water bath with agitation capabilities

  • Microcentrifuge tubes

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Reconstitute the peptide in DI water or the desired buffer to create a stock solution (e.g., 1 mM). The choice of solvent can influence fibril morphology.

  • Preparation of Working Solution:

    • Dilute the stock solution to the final working concentration for fibrillation (e.g., 100 µM).[10]

  • Incubation and Agitation:

    • Incubate the peptide solution at 37°C.[10]

    • Provide gentle agitation (e.g., 200 rpm on an orbital shaker) to promote fibril formation.[10]

    • Incubation times can vary, typically ranging from several hours to days. Fibril formation can be monitored over time using techniques like the Thioflavin T (ThT) assay.[11][12][13] For TEM analysis, samples can be taken at various time points (e.g., 6 hours, 24 hours, 48 hours) to observe the progression of fibril assembly.[6][10]

Protocol 2.2: TEM Grid Preparation by Negative Staining

Negative staining is a common method for visualizing amyloid fibrils with TEM, providing high contrast to resolve fine morphological details.[14][15]

Materials:

  • Fibril solution from Protocol 2.1

  • TEM grids (e.g., 300-mesh copper grids with carbon support film)

  • Glow discharger

  • Negative stain solution (e.g., 1-2% aqueous Uranyl Acetate). Caution: Uranyl acetate (B1210297) is radioactive and toxic; handle with appropriate safety precautions.

  • High-purity water for washing

  • Filter paper (e.g., Whatman #1)

  • Fine-tipped forceps

Procedure:

  • Grid Preparation:

    • Use forceps to hold a TEM grid by its edge.

    • Render the carbon surface of the grid hydrophilic by glow-discharging it for approximately 30 seconds.[16] This ensures even spreading of the sample.

  • Sample Application:

    • Place a 3-5 µL drop of the Amylin (20-29) fibril solution onto the carbon-coated side of the glow-discharged grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Blotting and Washing:

    • Carefully blot away the excess liquid from the edge of the grid using a wedge of filter paper. Do not allow the grid to dry completely.

    • To remove buffer salts that may crystallize and obscure the sample, wash the grid by touching it to the surface of one or two drops of high-purity water, blotting away the excess liquid after each wash.[17]

  • Negative Staining:

    • Immediately apply a 3-5 µL drop of the negative stain solution (e.g., 2% uranyl acetate) to the grid.

    • Incubate for 30-60 seconds.

  • Final Blotting and Drying:

    • Blot away the excess stain solution thoroughly using a wedge of filter paper.

    • Allow the grid to air-dry completely before inserting it into the TEM.

Protocol 2.3: TEM Imaging and Data Acquisition

This protocol outlines the general procedure for imaging the prepared grids.

Instrumentation:

  • Transmission Electron Microscope

  • Digital camera for image acquisition

Procedure:

  • Microscope Setup:

    • Operate the TEM at a standard accelerating voltage (e.g., 80-120 kV).

  • Grid Loading and Survey:

    • Load the prepared grid into the microscope.

    • At low magnification, survey the grid to locate areas with a good distribution of well-stained fibrils.

  • Image Acquisition:

    • Increase the magnification to a range suitable for resolving fibril morphology (e.g., 20,000x to 150,000x).[10]

    • Acquire images of representative fibrils, focusing on capturing clear details of their width, length, and any periodic features like twisting.

  • Morphological Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the dimensions of the fibrils from the acquired micrographs. Calibrate the measurements using the scale bar on the images.

Section 3: Visualized Workflows and Relationships

Experimental Workflow for Fibril Preparation and Analysis

G cluster_0 Fibril Formation cluster_1 TEM Grid Preparation cluster_2 TEM Imaging & Analysis P1 Reconstitute Amylin (20-29) Peptide Stock P2 Prepare Working Solution (e.g., 100 µM) P1->P2 P3 Incubate at 37°C with Agitation P2->P3 P4 Collect Samples at Time Points P3->P4 G2 Apply Fibril Sample to Grid (1-2 min) P4->G2 Fibril Sample G1 Glow-Discharge TEM Grid G1->G2 G3 Blot and Wash with DI Water G2->G3 G4 Apply Negative Stain (e.g., Uranyl Acetate) G3->G4 G5 Blot Excess Stain and Air Dry G4->G5 T1 Load Grid into TEM (80-120 kV) G5->T1 Prepared Grid T2 Acquire Images (20k-150k Mag) T1->T2 T3 Perform Morphological Analysis (ImageJ) T2->T3

Caption: Workflow for Amylin (20-29) fibril preparation and TEM analysis.

Logical Relationship of Amylin (20-29) in Fibril Assembly

G Monomer Amylin (20-29) Monomers Oligomer Soluble Oligomers Monomer->Oligomer Aggregation (Lag Phase) Protofibril Protofibrils (~3.6 nm wide) Oligomer->Protofibril Elongation Fibril Mature Fibrils (Ribbons, Twisted Structures) Protofibril->Fibril Lateral Association & Twisting

Caption: Hierarchical assembly of Amylin (20-29) from monomers to mature fibrils.

References

Application Notes and Protocols for Circular Dichroism Analysis of Amylin (20-29) Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and characterizing the secondary structure of the human amylin fragment (20-29), a key amyloidogenic region of the full-length amylin peptide, using circular dichroism (CD) spectroscopy.

Introduction

Human amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone that plays a role in glucose metabolism. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes. The fragment spanning residues 20-29 (sequence: SNNFGAILSS) has been identified as a critical amyloidogenic core responsible for the aggregation propensity of the entire peptide.[1][2] Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It is particularly well-suited for monitoring the conformational changes that amylin (20-29) undergoes during aggregation, from a largely unstructured monomer to a β-sheet-rich fibrillar state.[2][3]

Quantitative Secondary Structure Analysis

While the monomeric form of amylin (20-29) in aqueous solution is predominantly a random coil, it readily transitions to a β-sheet conformation upon aggregation.[2] Molecular dynamics simulations provide insight into the secondary structure composition of small oligomers, such as trimers, which are intermediates in the fibril formation process.

SystemCoil (%)β-Strand (%)Helix (%)Source
Amylin (20-29) Trimer43 ± 557 ± 00 ± 0[4]

Table 1: Average secondary structure content of human amylin (20-29) trimers as determined by molecular dynamics simulations.[4]

Experimental Protocols

Protocol 1: Preparation of Amylin (20-29) for CD Analysis

This protocol outlines the steps for preparing the amylin (20-29) peptide for secondary structure analysis by CD spectroscopy.

Materials:

  • Lyophilized human amylin (20-29) peptide (high purity, >95%)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Sterile, RNase/DNase-free water

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • 0.22 µm syringe filters

Procedure:

  • Disaggregation of Peptide Stock: To ensure a monomeric starting state, dissolve the lyophilized amylin (20-29) peptide in HFIP to a concentration of 1 mg/mL. HFIP is a strong disaggregating solvent.

  • Incubation and Sonication: Vortex the peptide solution briefly and incubate at room temperature for at least 1 hour. Sonicate the solution in a bath sonicator for 10-15 minutes to further break up any pre-existing aggregates.

  • Solvent Evaporation: Aliquot the desired amount of the peptide stock solution into a microcentrifuge tube. Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator (e.g., SpeedVac). Ensure the resulting peptide film is completely dry.

  • Reconstitution in Buffer: Reconstitute the peptide film in the desired experimental buffer (e.g., 10 mM sodium phosphate, pH 7.4) to the target concentration (typically 10-100 µM for CD analysis). It is crucial to use a buffer with low chloride ion concentration, as chloride absorbs strongly in the far-UV region.

  • Vortexing and Filtration: Vortex the reconstituted peptide solution thoroughly to ensure complete dissolution. To remove any remaining small aggregates or particulates that could cause light scattering, filter the solution through a 0.22 µm syringe filter immediately before the CD measurement.

  • Concentration Determination: Accurately determine the final peptide concentration using a suitable method, such as UV absorbance at 214 nm or a quantitative amino acid analysis. This is critical for the accurate calculation of molar ellipticity.

Protocol 2: Circular Dichroism Spectroscopy of Amylin (20-29)

This protocol describes the acquisition of far-UV CD spectra to monitor the secondary structure of amylin (20-29).

Instrumentation:

  • Circular Dichroism Spectropolarimeter equipped with a temperature-controlled sample holder

  • Quartz cuvette with a short pathlength (e.g., 1 mm)

  • Nitrogen gas source for purging the instrument

Procedure:

  • Instrument Setup and Purging: Turn on the CD spectropolarimeter and the lamp. Purge the instrument with high-purity nitrogen gas for at least 30 minutes prior to measurements to remove oxygen, which absorbs in the far-UV region.

  • Temperature Equilibration: Set the desired temperature for the experiment (e.g., 25°C or 37°C) in the temperature controller of the sample holder and allow it to equilibrate.

  • Baseline Correction: Fill the quartz cuvette with the experimental buffer. Place the cuvette in the sample holder and record a baseline spectrum under the same conditions that will be used for the sample measurement. This spectrum will be subtracted from the sample spectrum.

  • Sample Measurement: Carefully replace the buffer in the cuvette with the prepared amylin (20-29) sample solution, avoiding the introduction of air bubbles.

  • Data Acquisition: Acquire the CD spectrum in the far-UV range (e.g., 190-260 nm). Typical instrument parameters are:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 2 seconds

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

  • Time-Course Monitoring (Optional): To study the aggregation kinetics, repeat the spectral acquisition at regular time intervals (e.g., every 30 minutes) over the desired period (e.g., 24-48 hours).

  • Data Processing:

    • Average the accumulated scans for each time point.

    • Subtract the corresponding baseline (buffer) spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹. The formula for this conversion is: [θ] = (mdeg × 100) / (c × l × N) where:

      • mdeg is the recorded ellipticity in millidegrees

      • c is the peptide concentration in mol/L

      • l is the pathlength of the cuvette in cm

      • N is the number of amino acid residues (10 for amylin 20-29)

  • Secondary Structure Deconvolution: Use a deconvolution software or web server (e.g., BeStSel, DichroWeb) to estimate the percentages of α-helix, β-sheet, random coil, and other secondary structural elements from the processed CD spectra.

Visualizations

The following diagrams illustrate the experimental workflow and the structural transition of amylin (20-29).

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide Lyophilized Amylin (20-29) disaggregation Disaggregation in HFIP peptide->disaggregation evaporation HFIP Evaporation disaggregation->evaporation reconstitution Reconstitution in Buffer evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration concentration Concentration Determination filtration->concentration instrument_setup Instrument Setup & Purging concentration->instrument_setup baseline Baseline Measurement (Buffer) instrument_setup->baseline sample_measurement Sample Measurement baseline->sample_measurement data_acquisition Data Acquisition (190-260 nm) sample_measurement->data_acquisition processing Data Processing (to Molar Ellipticity) data_acquisition->processing deconvolution Secondary Structure Deconvolution processing->deconvolution results Secondary Structure Percentages deconvolution->results

Experimental workflow for CD analysis of Amylin (20-29).

aggregation_pathway monomer Monomeric Amylin (20-29) (Random Coil) oligomer Soluble Oligomers (Increasing β-Sheet) monomer->oligomer Aggregation fibril Amyloid Fibrils (High β-Sheet Content) oligomer->fibril Elongation

Conformational transition of Amylin (20-29) during aggregation.

References

Application Notes: Amylin (20-29) (Human) Cytotoxicity Assay in INS-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1][2] The human form of amylin has a propensity to aggregate and form amyloid deposits in the islets of Langerhans, a pathological hallmark of type 2 diabetes.[2][3][4] The amyloidogenic properties of human amylin are largely attributed to the amino acid sequence spanning residues 20-29.[1][2][3] This fragment, Amylin (20-29), readily forms β-sheet structures that assemble into cytotoxic oligomers and fibrils.[5] These aggregates induce pancreatic β-cell death through mechanisms including membrane disruption, endoplasmic reticulum (ER) stress, mitochondrial damage, and activation of apoptotic pathways.[1][3]

The rat insulinoma (INS-1) cell line is a well-established in vitro model for studying pancreatic β-cell physiology and dysfunction.[6][7][8] These cells exhibit glucose-stimulated insulin secretion, making them a relevant system for investigating the cytotoxic effects of human Amylin (20-29).[6] This application note provides detailed protocols for assessing the cytotoxicity of human Amylin (20-29) in INS-1 cells using two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Signaling Pathways in Amylin (20-29)-Induced Cytotoxicity

Amylin (20-29) aggregates trigger a cascade of intracellular events leading to apoptosis. Key signaling pathways implicated in this process include the activation of c-Jun N-terminal kinase (JNK), p38 kinase, and the Fas-associated death receptor pathway.[9][10] Upon exposure to Amylin (20-29), there is an increased expression of Fas and Fas-associated death domain (FADD), which initiates a caspase cascade, ultimately leading to programmed cell death.[10][11] Autophagy has been identified as a protective mechanism that can mitigate Amylin-induced toxicity by clearing protein aggregates and damaged organelles.[12][13]

Amylin_Cytotoxicity_Pathway Amylin Amylin (20-29) Aggregates Membrane Plasma Membrane Disruption Amylin->Membrane ER_Stress ER Stress Amylin->ER_Stress Mitochondria Mitochondrial Damage Amylin->Mitochondria Fas Fas Receptor Activation Amylin->Fas JNK JNK/c-Jun Activation Amylin->JNK Autophagy Autophagy (Protective) Amylin->Autophagy Apoptosis Apoptosis Membrane->Apoptosis Caspase Caspase Activation ER_Stress->Caspase Mitochondria->Caspase Fas->Caspase JNK->Apoptosis Caspase->Apoptosis Autophagy->Apoptosis

Caption: Signaling pathways of Amylin (20-29) induced cytotoxicity.

Data Presentation

The following tables summarize hypothetical quantitative data from cytotoxicity assays to illustrate the expected dose-dependent and time-course effects of Amylin (20-29) on INS-1 cell viability.

Table 1: Dose-Response of Amylin (20-29) on INS-1 Cell Viability (MTT Assay)

Amylin (20-29) Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
192 ± 4.8
575 ± 6.1
1058 ± 5.5
2535 ± 4.9
5021 ± 3.7

INS-1 cells were treated with varying concentrations of Amylin (20-29) for 24 hours.

Table 2: Time-Course of Amylin (20-29)-Induced Cytotoxicity (LDH Assay)

Incubation Time (hours)% Cytotoxicity (Mean ± SD)
00 ± 1.5
615 ± 2.1
1232 ± 3.5
2455 ± 4.2
4878 ± 5.0

INS-1 cells were treated with 25 µM Amylin (20-29) for the indicated durations.

Experimental Protocols

INS-1 Cell Culture

Materials:

  • INS-1 Rat Insulinoma Cell Line

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • HEPES (1 M)

  • Sodium Pyruvate (100 mM)

  • β-mercaptoethanol (50 mM)

  • Penicillin-Streptomycin (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • T-75 cell culture flasks

  • 96-well cell culture plates

Complete Growth Medium:

  • RPMI-1640

  • 10% (v/v) Heat-Inactivated FBS

  • 10 mM HEPES

  • 1 mM Sodium Pyruvate

  • 50 µM β-mercaptoethanol

  • 1% (v/v) Penicillin-Streptomycin

Protocol:

  • Culture INS-1 cells in T-75 flasks with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.

  • For sub-culturing, aspirate the old medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of Complete Growth Medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.

  • Seed new T-75 flasks at a split ratio of 1:3 to 1:6. Change the medium every 2-3 days.

Preparation of Amylin (20-29) Stock Solution
  • Reconstitute lyophilized human Amylin (20-29) peptide in sterile, endotoxin-free water or DMSO to create a 1 mM stock solution.

  • Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium.

MTT Cytotoxicity Assay

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15]

MTT_Assay_Workflow Seed Seed INS-1 cells in 96-well plate (e.g., 1x10^4 cells/well) Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with Amylin (20-29) (various concentrations) Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24h) Treat->Incubate2 Add_MTT Add MTT solution (final conc. 0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Incubate4 Incubate overnight (or shake for 15 min) Solubilize->Incubate4 Read Read absorbance at 570 nm Incubate4->Read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed INS-1 cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of Complete Growth Medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Amylin (20-29) in Complete Growth Medium.

  • Remove the medium from the wells and add 100 µL of the Amylin (20-29) dilutions. Include a vehicle control (medium without Amylin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17][18]

LDH_Assay_Workflow Setup Seed and treat cells as in MTT assay (include controls for spontaneous and maximum LDH release) Incubate Incubate for desired time Setup->Incubate Centrifuge Centrifuge plate (250 x g, 10 min) Incubate->Centrifuge Transfer Transfer supernatant to a new 96-well plate Centrifuge->Transfer Add_Reagent Add LDH reaction mixture Transfer->Add_Reagent Incubate_RT Incubate at room temperature for 30 min (protect from light) Add_Reagent->Incubate_RT Add_Stop Add stop solution (optional, depending on kit) Incubate_RT->Add_Stop Read Read absorbance at 490 nm Add_Stop->Read

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare three sets of controls:

    • Vehicle Control: Cells treated with medium only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

    • Medium Background Control: Wells with medium but no cells.

  • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of stop solution if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Conclusion

The protocols and data presented in this application note provide a framework for assessing the cytotoxic effects of human Amylin (20-29) on INS-1 pancreatic β-cells. These assays are crucial tools for researchers in the fields of diabetes and neurodegenerative diseases, as well as for professionals involved in the screening and development of therapeutic agents aimed at inhibiting amylin aggregation and toxicity. The MTT and LDH assays offer robust and quantifiable methods to evaluate cell viability and membrane integrity, respectively, providing valuable insights into the mechanisms of Amylin-induced β-cell death.

References

Application Notes and Protocols for MTT Assay: Assessing Amylin (20-29) (Human) Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for the quantitative assessment of cell death induced by the human amylin fragment (20-29). This peptide sequence is a critical amyloidogenic region of human amylin, also known as Islet Amyloid Polypeptide (IAPP), and its aggregation is strongly associated with the loss of pancreatic β-cells in type 2 diabetes.[1][2][3] The protocols and data presented herein are intended to facilitate research into the cytotoxic effects of amylin (20-29) and the screening of potential therapeutic inhibitors.

Introduction

Human amylin is a 37-residue peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[4] In type 2 diabetes, amylin can misfold and aggregate into oligomers and amyloid fibrils, which are toxic to β-cells.[1][4][5] The region spanning amino acids 20-29 is considered to be the core amyloidogenic and cytotoxic segment of the full-length peptide.[1][2][3] The MTT assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]

Data Presentation

The following table summarizes quantitative data from various studies that have employed the MTT assay to evaluate the cytotoxicity of human amylin and its fragments. This data can serve as a reference for designing new experiments.

Cell LineAmylin Concentration (µM)Incubation Time (hours)Resulting Cell Viability (%)Reference
INS-13.7524Significantly reduced (exact % not specified)[9]
INS-10.52486 ± 3[10]
INS-1102452 ± 5[10]
INS-12524Not specified, used for inhibitor studies[11]
Neuro-2A3.7524Significantly reduced (exact % not specified)[9]
SH-SY5Y3.7524Not specified, used for inhibitor studies[9]
INS-1/832-1330 (full-length h-Amylin)2452[12]
COS-10.52494 ± 3[10]
COS-1102468 ± 4[10]

Experimental Protocols

Materials
  • Human Amylin (20-29) peptide (synthetic, high purity)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pancreatic β-cell lines (e.g., INS-1, RIN-5F) or other relevant cell lines (e.g., Neuro-2A, SH-SY5Y)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO))

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for MTT Assay
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation and Treatment with Amylin (20-29):

    • Prepare a stock solution of Amylin (20-29) in sterile, endotoxin-free water or an appropriate solvent. To promote the formation of cytotoxic oligomers, pre-incubate the peptide solution at 37°C for a specified period (e.g., 2-24 hours) before adding to the cells.

    • Prepare serial dilutions of the Amylin (20-29) peptide in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM).

    • After the 24-hour incubation of the cells, carefully remove the culture medium from each well.

    • Add 100 µL of the prepared Amylin (20-29) dilutions to the respective wells. Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After the 4-hour incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently pipette up and down to ensure complete solubilization. The plate can be left overnight at 37°C to ensure all formazan is dissolved.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis prep_cells Cell Culture & Seeding (e.g., INS-1, 4x10^4 cells/well) treatment Treat Cells with Amylin (20-29) prep_cells->treatment prep_amylin Prepare Amylin (20-29) Solutions prep_amylin->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Caption: Workflow for MTT assay to assess Amylin (20-29) cytotoxicity.

Signaling Pathway of Amylin-Induced Cell Death

The precise signaling cascade initiated by Amylin (20-29) leading to β-cell death is complex and involves multiple pathways. The formation of amyloid oligomers is a key initiating event.[13] These oligomers can interact with and disrupt the cell membrane, leading to increased membrane permeability.[13] This can trigger downstream apoptotic pathways, including the activation of caspase-8 and caspase-3.[13] Furthermore, amylin-induced toxicity has been linked to the Fas-associated death receptor signaling pathway, involving the upregulation of Fas and FADD.[13] Endoplasmic reticulum (ER) stress and mitochondrial dysfunction are also implicated in amylin-induced apoptosis.[1][13]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular amylin Amylin (20-29) Monomers oligomers Toxic Oligomers amylin->oligomers Aggregation membrane Membrane Disruption & Permeabilization oligomers->membrane fas_receptor Fas Receptor oligomers->fas_receptor er_stress ER Stress membrane->er_stress mitochondria Mitochondrial Dysfunction membrane->mitochondria caspase8 Caspase-8 Activation fas_receptor->caspase8 caspase3 Caspase-3 Activation er_stress->caspase3 mitochondria->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of Amylin (20-29) induced cell death.

References

Application Notes and Protocols for Amylin (20-29) (human) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin (20-29) is a fragment of the full-length human islet amyloid polypeptide (hIAPP) and constitutes the core amyloidogenic region responsible for its aggregation into fibrils.[1][2][3][4] These aggregates are a pathological hallmark of type 2 diabetes, contributing to pancreatic β-cell dysfunction and death.[5] Understanding the aggregation kinetics and cytotoxicity of Amylin (20-29) is crucial for developing therapeutic inhibitors.

These application notes provide detailed protocols for the preparation, handling, and experimental use of Amylin (20-29) (human) solutions, with a focus on aggregation and cytotoxicity assays.

Peptide Characteristics

PropertyValueReference
Sequence Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser[6]
Molecular Weight 1009.08 g/mol [6]
Appearance White powder[6]

Solution Preparation and Storage

Proper preparation of Amylin (20-29) solutions is critical for reproducible experimental results, as this peptide is prone to aggregation.

1. Reconstitution of Lyophilized Peptide:

Amylin (20-29) is insoluble in water.[6] A stock solution should be prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Protocol:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the required volume of 100% DMSO to the vial to create a stock solution, for example, at a concentration of 10 mM.[7][8]

    • Vortex briefly to ensure the peptide is fully dissolved.

    • This stock solution can be stored at -20°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions:

For experiments, the DMSO stock solution is diluted into the desired aqueous buffer.

  • Protocol:

    • Thaw an aliquot of the Amylin (20-29) DMSO stock solution.

    • Dilute the stock solution into the final aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) to the desired working concentration.[7]

    • It is crucial to use the freshly prepared working solution immediately to minimize pre-aggregation.

Storage and Stability:

FormStorage TemperatureDurationReference
Lyophilized Powder4°CShort-term[9]
Lyophilized Powder-20°CUp to 12 months[9]
Reconstituted in DMSO-20°CStable[8]

Note: It is strongly advised not to refreeze any unused portions of the aqueous working solution.[6] Rehydrate the peptide just before use for best results.[6]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Materials:

  • Amylin (20-29) stock solution in DMSO

  • Thioflavin T (ThT)

  • Phosphate buffer (50 mM, pH 7.4)[10]

  • Black, clear-bottom 96-well microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a ThT stock solution: Dissolve ThT in distilled water to a concentration of 1 mM. Filter through a 0.22 µm filter.

  • Prepare the reaction mixture: In each well of the 96-well plate, combine the following:

    • Phosphate buffer (50 mM, pH 7.4)

    • ThT stock solution to a final concentration of 10-20 µM.[10]

    • Amylin (20-29) stock solution to a final desired concentration (e.g., 40 µM).[10]

  • Set up controls: Include wells with buffer and ThT only (blank) and wells with potential inhibitors if screening for anti-aggregation compounds.

  • Incubate and measure:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at a constant temperature, typically 25°C or 37°C.[10]

    • Measure the fluorescence intensity at regular intervals using a plate reader.

      • Excitation wavelength: ~450 nm[11]

      • Emission wavelength: ~485 nm[11]

  • Data Analysis: Subtract the blank fluorescence from all readings. Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve. From this curve, key kinetic parameters such as the lag time (t_lag) and the apparent rate constant of fibril growth can be determined.

Quantitative Data for ThT Assay:

ParameterTypical Value Range
Amylin (20-29) Concentration10 - 100 µM
ThT Concentration10 - 20 µM
Excitation Wavelength444 - 450 nm
Emission Wavelength480 - 491 nm
Protocol 2: Cell Viability (Cytotoxicity) Assay using CCK-8

The cytotoxicity of Amylin (20-29) aggregates can be assessed using various cell-based assays. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells. It utilizes a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce an orange-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Pancreatic β-cell line (e.g., INS-1) or other relevant cell lines

  • Complete cell culture medium

  • Amylin (20-29) prepared as described above

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12][13]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14][15]

  • Peptide Treatment:

    • Prepare various concentrations of Amylin (20-29) by diluting the stock solution in cell culture medium.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest peptide concentration wells.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Amylin (20-29) or the vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).[15]

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.[3][14]

    • Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours at 37°C.[3][14]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % viability against the Amylin (20-29) concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways

Full-length Amylin acts through amylin receptors (AMYRs), which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[16] The primary signaling pathway involves the activation of Gαs proteins, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase.[17] This can subsequently lead to the phosphorylation of ERK1/2.[17] While the (20-29) fragment is primarily studied for its aggregation properties, understanding the signaling of the parent peptide provides context for its biological effects.

Amylin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amylin Amylin AMYR Amylin Receptor (CTR + RAMP) Amylin->AMYR Gs Gαs AMYR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates ERK p-ERK1/2 PKA->ERK phosphorylates (indirectly) Response Cellular Response (e.g., Gene Transcription) ERK->Response

Caption: Amylin receptor signaling cascade.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing Amylin (20-29) and conducting aggregation and cytotoxicity experiments.

Experimental_Workflow cluster_agg Aggregation Assay cluster_cyto Cytotoxicity Assay start Start: Lyophilized Amylin (20-29) Peptide reconstitute Reconstitute in 100% DMSO to create 10 mM stock start->reconstitute aliquot Aliquot and Store at -20°C reconstitute->aliquot prep_working Prepare Fresh Working Solution by diluting stock in buffer/medium aliquot->prep_working tht_assay Perform ThT Assay (Incubate with ThT, measure fluorescence) prep_working->tht_assay cell_treat Treat Cells with Peptide (24-72h incubation) prep_working->cell_treat agg_data Analyze Aggregation Kinetics (t_lag, rate) tht_assay->agg_data cck8_assay Perform CCK-8 Assay (Add reagent, incubate 1-4h) cell_treat->cck8_assay cyto_data Measure Absorbance (450nm) & Calculate % Viability (IC50) cck8_assay->cyto_data

Caption: Workflow for Amylin (20-29) experiments.

References

Application Notes and Protocols for Screening Inhibitors of Amylin (20-29) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1] The aggregation of human Amylin into amyloid fibrils is a pathological hallmark of type 2 diabetes mellitus (T2DM), contributing to β-cell dysfunction and apoptosis.[2] The region spanning residues 20-29 of human Amylin has been identified as a critical amyloidogenic core responsible for initiating and promoting fibril formation.[1][3][4][5][6] Consequently, screening for and identifying inhibitors of Amylin (20-29) aggregation is a promising therapeutic strategy for T2DM.

These application notes provide a comprehensive overview and detailed protocols for screening potential inhibitors of human Amylin (20-29) aggregation. The methodologies described herein are essential for identifying and characterizing compounds that can modulate the aggregation process and associated cytotoxicity.

Amylin Aggregation Pathway

The aggregation of Amylin is a complex process that begins with the misfolding of soluble monomers. These monomers self-assemble into small, soluble oligomers, which are considered the primary cytotoxic species.[7] These oligomers can further assemble into larger protofibrils and eventually mature into insoluble, β-sheet-rich amyloid fibrils.[8] The Amylin (20-29) fragment is known to be amyloidogenic and plays a crucial role in this aggregation cascade.[1][3]

Amylin_Aggregation_Pathway Monomers Soluble Amylin Monomers Oligomers Soluble Cytotoxic Oligomers Monomers->Oligomers Self-Assembly Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Amyloid Fibrils Protofibrils->Fibrils Maturation Inhibitors Aggregation Inhibitors Inhibitors->Monomers Stabilize Monomers Inhibitors->Oligomers Block Oligomerization Inhibitors->Protofibrils Inhibit Elongation

Figure 1: Amylin Aggregation Pathway and Points of Inhibition.

Experimental Protocols

A multi-assay approach is recommended for the comprehensive screening and validation of Amylin (20-29) aggregation inhibitors. The following protocols describe key in vitro assays.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor amyloid fibril formation in real-time.[3] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human Amylin (20-29) peptide in a suitable solvent (e.g., 100% DMSO) and determine its concentration.

    • Prepare a stock solution of Thioflavin T (e.g., 15 µM) in deionized water (pH 7.4).[9]

    • Prepare the aggregation buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).[3][10]

    • Prepare stock solutions of test inhibitor compounds at various concentrations.

  • Assay Setup (96-well plate format):

    • In a black, flat-bottom 96-well plate, add the following to each well for a final volume of 200 µL:[3][10]

      • Amylin (20-29) peptide to a final concentration of 40 µM.[3][10]

      • Thioflavin T to a final concentration of 20 µM.[3][10]

      • Test inhibitor at the desired final concentration (or vehicle control).

      • Aggregation buffer to the final volume.

  • Incubation and Measurement:

    • Incubate the plate at 25°C.[3][10]

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[9][11]

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

    • Determine the lag time and the maximum fluorescence intensity for each condition.

    • Calculate the percentage of inhibition by comparing the maximum fluorescence of samples with inhibitors to the control.

Figure 2: Workflow for the Thioflavin T (ThT) Assay.
Transmission Electron Microscopy (TEM)

TEM is a powerful technique used to directly visualize the morphology of amyloid fibrils and assess the effect of inhibitors on fibril formation.[12][13][14][15]

Protocol:

  • Sample Preparation:

    • Incubate Amylin (20-29) peptide with and without the test inhibitor under conditions that promote aggregation (as in the ThT assay).

    • At desired time points, take aliquots of the incubation mixture.

  • Grid Preparation and Staining:

    • Place a 3 µL drop of the sample onto a carbon-coated copper grid for 3 minutes.[12]

    • Wick away the excess liquid using filter paper.[12]

    • Immediately apply a 3 µL drop of a 2% uranyl acetate (B1210297) staining solution to the grid for 3 minutes.[12]

    • Wick away the excess stain and allow the grid to air dry completely.[12]

  • Imaging:

    • Examine the grids using a transmission electron microscope operating at 80 keV.[12]

    • Acquire images at various magnifications (e.g., 10,000x to 25,000x) to observe the overall fibril distribution and individual fibril morphology.[12]

  • Analysis:

    • Compare the morphology and abundance of fibrils in the presence and absence of the inhibitor. Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-10 nm.[12]

Cell Viability Assays (MTT / CCK-8)

Cell viability assays are crucial for determining whether an inhibitor can mitigate the cytotoxicity induced by Amylin (20-29) aggregates.

Protocol:

  • Cell Culture:

    • Culture a relevant cell line, such as pancreatic β-cells (e.g., RIN-m5F or INS-1) or a model cell line (e.g., HeLa), in appropriate culture medium.[2][10]

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare Amylin (20-29) aggregates by pre-incubating the peptide.

    • Treat the cells with:

      • Vehicle control

      • Amylin (20-29) aggregates alone

      • Amylin (20-29) aggregates pre-incubated with the test inhibitor

      • Inhibitor alone (to test for intrinsic toxicity)

  • Incubation:

    • Incubate the treated cells for 24-48 hours.

  • Viability Measurement (MTT Assay Example):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[16]

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine if the inhibitor can rescue cells from Amylin-induced toxicity.

Data Presentation

Quantitative data from inhibitor screening should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Inhibition of Amylin (20-29) Aggregation by Test Compounds

Compound IDThT Inhibition (%) @ 10 µMIC50 (µM)Effect on Fibril Morphology (TEM)Protection against Cytotoxicity (%)
Control 0-Long, dense fibrils0
Compound X 91.52.71Reduced fibril formation40
Compound Y 55.215.8Shorter, sparse fibrils25
Compound Z 4.3>100No significant change5

Data is hypothetical and for illustrative purposes. Actual values should be determined experimentally. IC50 values for some inhibitors have been reported in the range of 2.71 to 3.04 µM.[9][17]

Logical Workflow for Inhibitor Screening

The screening process for Amylin (20-29) aggregation inhibitors should follow a logical progression from high-throughput primary screening to more detailed secondary and validation assays.

Figure 3: Logical Workflow for Screening Amylin Aggregation Inhibitors.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the identification and characterization of inhibitors targeting the aggregation of the critical Amylin (20-29) fragment. A combination of biophysical and cell-based assays is essential for a thorough evaluation of potential therapeutic candidates. The systematic application of these methods will aid researchers in the discovery of novel agents for the treatment of type 2 diabetes.

References

Application Notes and Protocols: In Vitro Neurotoxicity Model Using Amylin (20-29) (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, a pancreatic polypeptide co-secreted with insulin, has been implicated in the pathophysiology of type 2 diabetes and neurodegenerative diseases like Alzheimer's disease. The human amylin fragment (20-29), with the sequence SNNFGAILS S, is considered a critical amyloidogenic region responsible for the peptide's aggregation and subsequent cytotoxicity. This document provides detailed application notes and experimental protocols for establishing an in vitro neurotoxicity model using the human amylin fragment (20-29) on the human neuroblastoma cell line, SH-SY5Y. This model is a valuable tool for studying the mechanisms of amylin-induced neurotoxicity and for screening potential therapeutic agents.

The neurotoxic effects of amylin are believed to be mediated through several mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. Key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are also implicated in these processes.

Data Presentation

The following tables summarize quantitative data from studies investigating the neurotoxic effects of amylin fragments. It is important to note that while the focus of this document is the Amylin (20-29) fragment, specific quantitative data for this exact fragment is limited in publicly available literature. Therefore, data from the closely related and similarly amyloidogenic fragment, human Amylin (17-29), is included as a representative example of the expected dose-dependent toxicity in SH-SY5Y cells.

Table 1: Effect of Human Amylin Fragment (17-29) on SH-SY5Y Cell Viability

Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)Assay
348No significant changeMTT
204879% (21% decrease)[1]MTT

Table 2: Markers of Apoptosis and Oxidative Stress Induced by Amylin

MarkerCell LineAmylin FragmentConcentration (µM)Observation
Caspase-3 ActivationRINm5FFull-length human amylinNanomolar concentrationsSignificant activation[2]
Bax/Bcl-2 RatioSH-SY5YOther Apoptotic InducersVariesIncreased ratio indicates apoptosis[3][4][5]
Reactive Oxygen Species (ROS)SH-SY5YFull-length human amylinNot specifiedIncreased production[6][7]
Catalase OverexpressionSH-SY5YAmylin (20-29)25Neuroprotective effect[8]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Neurotoxicity Assessment culture SH-SY5Y Cell Culture differentiate Differentiation (Optional) (e.g., with Retinoic Acid) culture->differentiate seed Seed cells into plates differentiate->seed treat_cells Treat cells with Amylin (20-29) (Dose-response and time-course) seed->treat_cells Incubate prepare_amylin Prepare Amylin (20-29) solution prepare_amylin->treat_cells mtt MTT Assay (Cell Viability) treat_cells->mtt ros ROS Assay (Oxidative Stress) treat_cells->ros caspase Caspase-3 Assay (Apoptosis) treat_cells->caspase western Western Blot (Bax/Bcl-2 Ratio) treat_cells->western

Figure 1: Experimental workflow for the in vitro neurotoxicity model.

signaling_pathway amylin Amylin (20-29) Aggregates membrane Cell Membrane Interaction amylin->membrane ros Increased ROS Production membrane->ros mito Mitochondrial Dysfunction ros->mito mapk MAPK Pathway Activation (p38, JNK) ros->mapk bax_bcl2 Increased Bax/Bcl-2 Ratio mito->bax_bcl2 caspase3 Caspase-3 Activation mapk->caspase3 bax_bcl2->caspase3 apoptosis Apoptosis / Neuronal Cell Death caspase3->apoptosis

Figure 2: Proposed signaling pathway for Amylin (20-29) neurotoxicity.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

A. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic Acid (for differentiation)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

B. Protocol for Undifferentiated SH-SY5Y Culture:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency.

C. Protocol for Neuronal Differentiation (Optional but Recommended):

  • Seed SH-SY5Y cells at a desired density in a culture plate.

  • After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM Retinoic Acid.

  • Continue to culture for 5-7 days, changing the medium every 2-3 days, to allow for neuronal differentiation. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Amylin (20-29) Preparation and Treatment

A. Materials:

  • Human Amylin (20-29) peptide (lyophilized)

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

B. Protocol:

  • Reconstitute lyophilized Amylin (20-29) in sterile water to create a stock solution (e.g., 1 mM).

  • To promote the formation of neurotoxic oligomers, the stock solution can be "aged" by incubating at 37°C for a period ranging from a few hours to several days. The aggregation state can be monitored using techniques like Thioflavin T (ThT) fluorescence assay.

  • Dilute the aged Amylin (20-29) stock solution in cell culture medium to the desired final concentrations for treatment (e.g., 1, 5, 10, 25, 50 µM).

  • Remove the existing medium from the cultured SH-SY5Y cells and replace it with the medium containing the different concentrations of Amylin (20-29).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

A. Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

B. Protocol:

  • After the Amylin (20-29) treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

A. Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Hank's Balanced Salt Solution (HBSS) or PBS

B. Protocol:

  • Following Amylin (20-29) treatment, wash the cells with warm HBSS or PBS.

  • Load the cells with DCFH-DA solution (e.g., 10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells again with HBSS or PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Caspase-3 Activity Assay

A. Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Cell lysis buffer

B. Protocol:

  • After treatment with Amylin (20-29), harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • The activity of caspase-3 is proportional to the signal generated and can be expressed as a fold change relative to the untreated control.

Western Blot for Bax and Bcl-2

A. Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

B. Protocol:

  • Lyse the Amylin (20-29)-treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis of the bands to quantify the protein levels. The Bax/Bcl-2 ratio can be calculated to assess the apoptotic potential.

References

Application Notes and Protocols for Studying Amyloid Inhibitors Using Amylin (20-29) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. In type 2 diabetes, Amylin can misfold and aggregate into amyloid fibrils, a process linked to β-cell dysfunction and death. The core amyloidogenic region of human Amylin is widely recognized to be the sequence spanning residues 20-29 (hIAPP20-29).[1][2] This fragment itself can form amyloid fibrils and is a crucial tool for studying the mechanisms of Amylin aggregation and for screening potential therapeutic inhibitors. These application notes provide detailed protocols for utilizing Amylin (20-29) to identify and characterize amyloid inhibitors.

Data Presentation: Inhibition of Amylin Aggregation

The following tables summarize quantitative data for inhibitors of Amylin aggregation. While direct IC50 values for inhibitors of the Amylin (20-29) fragment are not always available in literature, the data presented for full-length Amylin are highly relevant as the 20-29 region is the primary driver of its aggregation.

Table 1: IC50 Values of Selected Inhibitors Against Human Amylin Aggregation

InhibitorIC50 ValueAssayReference
Rosmarinic Acid200-300 nMThioflavin T (ThT) Assay[3][4]
Caffeic Acid7.2 µMThioflavin T (ThT) Assay[3][4]
Salvianolic Acid A90 µMThioflavin T (ThT) Assay[3][4]
Compound 183.04 µMThioflavin T (ThT) Assay[5][6]
Compound 222.71 µMThioflavin T (ThT) Assay[5][6]

Table 2: Inhibition of Amylin-Induced Cytotoxicity

InhibitorConcentrationCell Line% Increase in Cell ViabilityReference
Rosmarinic Acid5:1 molar ratio (Inhibitor:Amylin)Pancreatic INS-1 cellsSignificant detoxification[3]
Rosmarinic Acid5:1 molar ratio (Inhibitor:Amylin)Neuronal Neuro2A cellsSignificant detoxification[3]

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Amylin (20-29) (human) peptide

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Test inhibitors

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of Amylin (20-29) in sterile, nuclease-free water. To ensure the peptide is in a monomeric state, it can be pre-treated with hexafluoroisopropanol (HFIP) and lyophilized.

    • Prepare a 1 mM stock solution of ThT in sterile, nuclease-free water.

    • Prepare stock solutions of test inhibitors at desired concentrations in an appropriate solvent (e.g., DMSO, water).

  • Assay Setup:

    • In a 96-well plate, combine the following in each well for a final volume of 200 µL:

      • Amylin (20-29) to a final concentration of 10-25 µM.

      • ThT to a final concentration of 10-20 µM.

      • Test inhibitor at various concentrations. Include a vehicle control (solvent only).

      • PBS (pH 7.4) to the final volume.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15-30 minutes) for up to 24 hours or until the fluorescence of the control reaches a plateau.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the inhibitor-treated samples to the control.

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid fibrils and to assess the effect of inhibitors on fibril formation.

Materials:

  • Aggregated Amylin (20-29) samples from the ThT assay (with and without inhibitors)

  • Carbon-coated copper grids (e.g., 400 mesh)

  • Uranyl acetate (B1210297) or phosphotungstic acid (negative stains)

  • Ultrapure water

  • Filter paper

Protocol:

  • Sample Preparation:

    • At the end of the ThT assay, take an aliquot (5-10 µL) of the aggregated Amylin (20-29) solution.

  • Grid Preparation:

    • Place a drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

    • Wick away the excess sample with a piece of filter paper.

  • Staining:

    • Wash the grid by placing it on a drop of ultrapure water for 1 minute.

    • Remove the water and place the grid on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 1-2 minutes for negative staining.

    • Wick away the excess stain.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope at an appropriate magnification.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells and is used to assess the cytotoxicity of Amylin (20-29) aggregates and the protective effects of inhibitors.

Materials:

  • Pancreatic β-cell line (e.g., RIN-m5F, INS-1)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Amylin (20-29) aggregates (prepared as in the ThT assay)

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the pancreatic β-cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare Amylin (20-29) aggregates by incubating the peptide at 37°C for a predetermined time.

    • Treat the cells with:

      • Vehicle control (medium only)

      • Amylin (20-29) aggregates (e.g., 10-20 µM)

      • Amylin (20-29) aggregates pre-incubated with various concentrations of the test inhibitor.

      • Inhibitor alone (to test for inherent toxicity).

    • Incubate the treated cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against inhibitor concentration to determine the protective effect.

Mandatory Visualizations

Amylin_Cytotoxicity_Pathway Amylin Amylin (20-29) Aggregates Membrane Plasma Membrane Disruption Amylin->Membrane ROS Reactive Oxygen Species (ROS) Production Amylin->ROS JNK_p38 JNK / p38 MAPK Activation Membrane->JNK_p38 ROS->JNK_p38 Caspase3 Caspase-3 Activation JNK_p38->Caspase3 Apoptosis Apoptosis / Cell Death Caspase3->Apoptosis

Caption: Signaling pathway of Amylin-induced cytotoxicity.

Experimental_Workflow Start Start: Prepare Amylin (20-29) and Inhibitor Stocks ThT_Assay ThT Aggregation Assay (Monitor Fibril Formation) Start->ThT_Assay TEM Transmission Electron Microscopy (Visualize Fibril Morphology) ThT_Assay->TEM Analyze Aggregates Cytotoxicity_Assay Cell Viability (MTT) Assay (Assess Cytotoxicity and Protection) ThT_Assay->Cytotoxicity_Assay Test on Cells Data_Analysis Data Analysis (IC50, % Inhibition, Cell Viability) TEM->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Identify Lead Inhibitors Data_Analysis->End

Caption: Experimental workflow for screening amyloid inhibitors.

References

Application Notes and Protocols for Seeding Amylin (20-29) (human) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes. The region spanning residues 20-29 (SNNFGAILSS) is considered the amyloidogenic core of the full-length peptide and is crucial for fibril formation.[1][2][3] Studying the aggregation kinetics of Amylin (20-29) is essential for understanding the mechanisms of amyloid formation and for the development of potential inhibitors.

Seeded aggregation assays are a powerful tool to study the elongation phase of amyloid formation, bypassing the often stochastic nucleation phase. This is achieved by introducing pre-formed fibril "seeds" into a solution of monomeric peptide, which then act as templates for rapid aggregation. This application note provides a detailed protocol for inducing and monitoring the seeded aggregation of human Amylin (20-29) using the Thioflavin T (ThT) fluorescence assay.

Quantitative Data Summary

The following table summarizes typical experimental parameters for Amylin (20-29) aggregation assays, compiled from various sources.

ParameterValueNotes
Amylin (20-29) Monomer Concentration 10 - 50 µMHigher concentrations can accelerate aggregation.
Amylin (20-29) Seed Concentration 2% - 10% (w/w of monomer)The percentage of seeds will influence the lag time and rate of aggregation.
Thioflavin T (ThT) Concentration 10 - 25 µMA common working concentration for robust signal.
Buffer Phosphate-Buffered Saline (PBS), pH 7.4 or 50 mM Phosphate Buffer, pH 7.4Physiological pH is commonly used.
Incubation Temperature 25°C or 37°CHigher temperatures can increase the rate of aggregation.
Plate Type 96-well or 384-well black, clear-bottom platesBlack plates are used to minimize light scattering and background fluorescence.
Reading Wavelengths (Ex/Em) ~440 nm / ~485 nmOptimal wavelengths for ThT fluorescence upon binding to amyloid fibrils.

Experimental Protocols

1. Preparation of Monomeric Amylin (20-29) Stock Solution

To ensure the starting material is monomeric and free of pre-existing aggregates, which could act as seeds, proper preparation of the Amylin (20-29) stock solution is critical.

  • Materials:

    • Lyophilized Amylin (20-29) peptide

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ultrapure water

    • Microcentrifuge tubes

  • Protocol:

    • Dissolve the lyophilized Amylin (20-29) peptide in HFIP to a concentration of 1 mM.

    • Incubate the solution at room temperature for 1-2 hours to ensure complete dissolution and monomerization.

    • Aliquot the solution into smaller volumes in microcentrifuge tubes.

    • Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.

    • Store the dried peptide aliquots at -80°C until use.

    • Immediately before use, dissolve a dried aliquot in DMSO to create a concentrated stock solution (e.g., 5-10 mM).

2. Preparation of Amylin (20-29) Fibril Seeds

This protocol describes the formation of mature fibrils from monomeric Amylin (20-29), which are then fragmented to create active seeds.

  • Materials:

    • Monomeric Amylin (20-29) stock solution (from Protocol 1)

    • Aggregation buffer (e.g., PBS, pH 7.4)

    • Microcentrifuge tubes

    • Incubator/shaker

    • Probe or bath sonicator

  • Protocol:

    • Dilute the monomeric Amylin (20-29) stock solution into the aggregation buffer to a final concentration of 100 µM in a microcentrifuge tube.

    • Incubate the solution at 37°C with gentle agitation (e.g., 200 rpm) for 24-48 hours to allow for the formation of mature fibrils.

    • Confirm fibril formation using a method such as Transmission Electron Microscopy (TEM) or by observing a plateau in ThT fluorescence.

    • To create seeds, sonicate the fibril solution on ice.[1] For a probe sonicator, use short pulses (e.g., 10-15 cycles of 1 second on, 1 second off) at a low power setting. For a bath sonicator, sonicate for 2-5 minutes.[4] The goal is to fragment the long fibrils into shorter, active seeds.

    • The resulting seed solution can be used immediately or aliquoted and stored at -80°C.

3. Seeded Aggregation Assay using Thioflavin T (ThT)

This assay monitors the kinetics of Amylin (20-29) aggregation in the presence of pre-formed seeds.

  • Materials:

    • Monomeric Amylin (20-29) stock solution

    • Amylin (20-29) fibril seed solution

    • ThT stock solution (e.g., 1 mM in ultrapure water, filtered)

    • Aggregation buffer (e.g., PBS, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Plate reader with fluorescence capabilities

  • Protocol:

    • Prepare the reaction mixture in the wells of the microplate. For a final volume of 200 µL per well:

      • Add the required volume of aggregation buffer.

      • Add monomeric Amylin (20-29) to the desired final concentration (e.g., 25 µM).

      • Add ThT to a final concentration of 20 µM.

      • For seeded reactions: Add the Amylin (20-29) fibril seed solution to the desired final concentration (e.g., 2.5 µM, which corresponds to a 10% seed-to-monomer ratio).

      • For control (unseeded) reactions: Add an equivalent volume of aggregation buffer instead of the seed solution.

    • Seal the plate to prevent evaporation.

    • Place the plate in a plate reader set to the desired temperature (e.g., 37°C).

    • Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. Readings should be taken at regular intervals (e.g., every 5-10 minutes) with a brief shaking step before each reading to ensure a homogenous solution.

    • The resulting data will show a sigmoidal curve for the unseeded reaction, characterized by a lag phase, an exponential growth phase, and a plateau. The seeded reaction should exhibit a significantly reduced or absent lag phase.

Visualizations

Aggregation_Pathway Seeded Aggregation of Amylin (20-29) cluster_unseeded Unseeded Pathway (Nucleation-Dependent) cluster_seeded Seeded Pathway Monomer Monomeric Amylin (20-29) Oligomers Soluble Oligomers Monomer->Oligomers Primary Nucleation (Lag Phase) Seeded_Aggregation Rapid Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Mature Fibrils Protofibrils->Fibrils Elongation Seeds Fibril Seeds Fibrils->Seeds Sonication Seeds->Seeded_Aggregation Templating Seeded_Aggregation->Fibrils Elongation

Caption: General pathways for unseeded and seeded Amylin (20-29) aggregation.

Experimental_Workflow Experimental Workflow for Seeded Aggregation Assay start Start: Lyophilized Amylin (20-29) prep_monomer Prepare Monomeric Stock (HFIP/DMSO Treatment) start->prep_monomer prep_fibrils Incubate to Form Mature Fibrils prep_monomer->prep_fibrils setup_assay Set up ThT Assay in 96-well Plate (Monomer + Seeds + ThT) prep_monomer->setup_assay Monomer Solution prep_seeds Sonicate Fibrils to Create Seeds prep_fibrils->prep_seeds prep_seeds->setup_assay Seed Solution run_assay Incubate and Monitor Fluorescence in Plate Reader setup_assay->run_assay analyze Analyze Aggregation Kinetics run_assay->analyze

Caption: Workflow for the preparation and execution of a seeded Amylin (20-29) aggregation assay.

References

Application Notes and Protocols for Dynamic Light Scattering (DLS) Analysis of Amylin (20-29) Oligomer Size

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes. The sequence spanning residues 20-29 (SNNFGAILSS) is recognized as the primary amyloidogenic region of the full-length protein.[1][2] Understanding the early stages of Amylin (20-29) aggregation, particularly the formation and size of soluble oligomers, is crucial for developing therapeutic interventions. Dynamic Light Scattering (DLS) is a non-invasive technique well-suited for characterizing the size distribution of these oligomeric species in solution.[3][4] This document provides detailed application notes and protocols for the use of DLS in studying the oligomerization of human Amylin (20-29).

Principle of Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (Rh) of the particles is then calculated using the Stokes-Einstein equation. DLS is particularly useful for detecting the presence of aggregates and monitoring changes in particle size over time.[3]

Data Presentation

The following table summarizes representative quantitative data on the size of Amylin and its oligomers obtained by DLS. It is important to note that much of the existing literature focuses on the full-length human Amylin (hIAPP).

PeptideConditionHydrodynamic Radius (Rh) / DiameterReference
Full-length hIAPPInitial state (0 h)~2 nm (diameter)[3]
Full-length hIAPPAggregated (36 h)Multiple larger species[3]
Full-length hIAPPOligomers with SMAQA copolymer~30 nm (diameter)[5]
Full-length hIAPP10-peptide oligomers25-50 nm (diameter)[6]
Full-length hIAPPFibrils>1000 nm (diameter)[7]

Experimental Protocols

Sample Preparation of Monomeric Amylin (20-29)

The preparation of a monomeric, aggregate-free starting solution is critical for reproducible DLS studies of peptide aggregation. The following protocol is adapted from methods used for amyloidogenic peptides.[3][8]

Materials:

  • Amylin (20-29) peptide, human (lyophilized powder)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Milli-Q water or desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • 0.22 µm syringe filters

  • Low-binding microcentrifuge tubes

Procedure:

  • Disaggregation of Lyophilized Peptide:

    • Dissolve the lyophilized Amylin (20-29) peptide in HFIP to a concentration of 1 mM. HFIP helps to break down pre-existing aggregates.[3]

    • Aliquot the solution into low-binding microcentrifuge tubes.

    • Lyophilize the aliquots to remove the HFIP, resulting in a peptide film.

    • Store the lyophilized peptide films at -20°C or -80°C.

  • Preparation of Stock Solution:

    • Immediately before the experiment, dissolve the lyophilized Amylin (20-29) film in a small volume of DMSO to create a high-concentration stock solution (e.g., 5-10 mM).

    • Vortex briefly to ensure complete dissolution.

  • Preparation of Working Solution:

    • Dilute the DMSO stock solution into the desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the final working concentration (typically in the µM range). The final DMSO concentration should be kept low (e.g., <2% v/v) to minimize its effect on aggregation.[3]

    • Filter the working solution through a 0.22 µm syringe filter to remove any dust or large, pre-formed aggregates.

DLS Measurement of Amylin (20-29) Aggregation Kinetics

This protocol describes how to monitor the change in oligomer size over time.

Materials and Equipment:

  • Prepared monomeric Amylin (20-29) working solution

  • DLS instrument with temperature control

  • Low-volume quartz cuvette or multi-well plate compatible with the DLS instrument

  • Appropriate buffer for dilution

Procedure:

  • Instrument Setup:

    • Set the DLS instrument to the desired temperature (e.g., 25°C or 37°C).

    • Ensure the instrument is clean and free of dust.

  • Sample Loading:

    • Carefully pipette the freshly prepared and filtered Amylin (20-29) working solution into the DLS cuvette or well. Avoid introducing air bubbles.

    • If using a multi-well plate, centrifuge the plate briefly to remove any bubbles.[9]

  • Data Acquisition:

    • Place the sample in the DLS instrument and allow it to equilibrate to the set temperature for at least 5-10 minutes.

    • Perform an initial DLS measurement (t=0) to characterize the starting monomeric/small oligomeric species.

    • Continue to acquire DLS measurements at regular time intervals (e.g., every 15-30 minutes for the initial phase, then hourly) to monitor the growth of oligomers and larger aggregates.

    • For each time point, acquire multiple readings and average them to ensure data quality.

  • Data Analysis:

    • Analyze the autocorrelation function to obtain the size distribution (intensity, volume, and number).

    • The appearance of larger species over time indicates oligomerization and aggregation.

    • Plot the average hydrodynamic radius or the size distribution as a function of time to visualize the aggregation kinetics.

Visualizations

Experimental Workflow for DLS Analysis of Amylin (20-29) Oligomerization

G cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_output Output P1 Lyophilized Amylin (20-29) P2 Dissolve in HFIP P1->P2 P3 Lyophilize to remove HFIP P2->P3 P4 Dissolve in DMSO (Stock) P3->P4 P5 Dilute in Buffer (Working) P4->P5 P6 Filter (0.22 µm) P5->P6 D1 Load Sample into Cuvette P6->D1 D2 Temperature Equilibration D1->D2 D3 Time-course DLS Measurement D2->D3 D4 Data Analysis D3->D4 O1 Size Distribution vs. Time D4->O1 O2 Aggregation Kinetics D4->O2

Caption: Workflow for preparing Amylin (20-29) and analyzing its aggregation by DLS.

Logical Diagram of Amylin (20-29) Aggregation Pathway

G M Monomers SO Small Oligomers M->SO Nucleation LO Large Oligomers SO->LO Elongation P Protofibrils LO->P F Mature Fibrils P->F

Caption: Simplified pathway of Amylin (20-29) aggregation from monomers to fibrils.

References

Application Notes: Unraveling the Fibrillar Architecture of Amylin (20-29) with Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Amylin, a 37-residue peptide hormone, is a key player in the pathology of type II diabetes mellitus, where its aggregation into amyloid fibrils is associated with pancreatic β-cell dysfunction and death. The core amyloidogenic properties of Amylin are largely attributed to its (20-29) fragment. Atomic Force Microscopy (AFM) has emerged as a powerful tool to investigate the morphology and assembly of these amyloid fibrils at the nanoscale, providing high-resolution topographical images.[1][2][3][4] These insights are crucial for understanding the mechanisms of fibril formation and for the development of therapeutic strategies aimed at inhibiting or modulating Amylin aggregation.

Key Findings from AFM Studies

AFM studies have revealed that Amylin (20-29) forms amyloid-like fibrils that exhibit significant structural polymorphism.[1][3] The morphology of these fibrils can vary depending on factors such as incubation time and solution conditions (e.g., pH and electrolyte composition).[5]

  • Early-Stage Fibrils: At earlier time points (e.g., 6 hours of aging), fibrils often display a twisted or helical morphology with observable periodicity.[1][6][7]

  • Mature Fibrils: With longer incubation periods (e.g., 18 hours or more), these twisted structures can transition into flatter, ribbon-like fibrils that are often wider and lack distinct periodicity.[5][8] These mature fibrils can further assemble into larger, more complex structures such as twisted bundles and laterally associated sheets.[7]

  • Polymorphism: The coexistence of different fibrillar forms, including straight, rod-like structures, branching fibrils, and twisted ribbons, highlights the polymorphic nature of Amylin (20-29) aggregation.[8][9] This polymorphism is a critical consideration in the development of aggregation inhibitors, as different fibril types may exhibit varying levels of cytotoxicity.

Significance for Drug Development

The detailed structural information provided by AFM is invaluable for drug development professionals. By visualizing the effects of potential inhibitor compounds on Amylin (20-29) aggregation, researchers can:

  • Screen for molecules that prevent fibril formation or alter fibril morphology.

  • Understand the mechanism of action of lead compounds.

  • Optimize drug candidates to effectively target specific stages of the aggregation pathway.

The ability to quantitatively assess changes in fibril dimensions and morphology with AFM provides a robust method for evaluating the efficacy of therapeutic interventions.

Quantitative Data Summary

The following table summarizes the quantitative morphological data of human Amylin (20-29) fibrils as determined by AFM in various studies.

Aging TimeFibril Height (nm)Fibril Width (nm)Periodicity/TwistNotesReference
6 hoursNot specifiedNot specifiedObserved twistingYounger fibrils show periodicity.[1][6][7]
18 hours4 - 527 (mean), 34 (mean)Periodicity disappearsTwo main width populations observed. Fibrils are straight and rod-like.[8]
18 hoursNot specified16.7 (± 3.1), 23.9 (± 2.6)Not specifiedDifferent widths observed on the same protofibril.[7]
24+ hoursNot specifiedNot specifiedCoexistence of ribbons and helical fibrilsTwo distinct fibril types observed.[9]
Not specified9.1 (± 2.9) - Polymorph 1Not specifiedNot specifiedUnbranched fibrils, several micrometers in length.[10]
Not specified9.7 (± 4.4) - Polymorph 2Not specifiedNot specifiedSimilar morphology to polymorph 1.[10]
10 hours (with MoS2)20 (± 4.5) to 2.3 (± 0.6)Not specifiedNot specifiedFibril height decreases with increasing MoS2 concentration.[11]

Note: AFM width measurements can be overestimated due to tip convolution effects; height measurements are generally more accurate.[8]

Experimental Protocols

This section provides a detailed protocol for the AFM imaging of Amylin (20-29) fibrils, synthesized from multiple sources.[2][12][13][14][15][16]

1. Amylin (20-29) Fibril Formation

  • Peptide Disaggregation: To ensure a monomeric starting state, dissolve 2 mg of synthetic human Amylin (20-29) peptide in 20 µl of dimethyl sulfoxide (B87167) (DMSO) and incubate at room temperature for 1 hour.[15]

  • Fibril Formation Buffer: Prepare a 20 mM sodium phosphate (B84403) buffer at pH 7.13.[15]

  • Initiation of Fibrillation: Slowly add 980 µl of ultrapure water to the peptide-DMSO solution, followed by 1 ml of the sodium phosphate buffer. The final solution will have a peptide concentration of approximately 1.13 mM in 10 mM buffer.[15]

  • Incubation: Incubate the peptide solution at 37°C without agitation for the desired time (e.g., 6, 18, or 24 hours) to allow for fibril formation. For time-lapse studies, aliquots can be taken at different time points.

2. Substrate Preparation (Mica)

  • Cleaving Mica: Using sharp tweezers, carefully cleave a sheet of muscovite (B576469) mica to expose a fresh, atomically flat surface.[17]

  • Surface Modification (Optional but Recommended): To improve the adhesion of fibrils, the mica surface can be functionalized with (3-aminopropyl)triethoxysilane (APTES).

    • Apply 20 µl of 0.1% (v/v) APTES solution evenly onto the freshly cleaved mica.[16]

    • Allow it to react for 10 minutes.[16]

    • Rinse thoroughly with 15 ml of ultrapure water to remove unreacted APTES.[16]

    • Dry the surface with a gentle stream of high-purity nitrogen gas.[16]

3. Sample Deposition for AFM Imaging

  • Dilution: Dilute the fibril solution to a final concentration of approximately 10-100 µg/ml with ultrapure water.[5][7]

  • Deposition: Apply a 10-20 µl drop of the diluted fibril solution onto the prepared mica surface.[16]

  • Adsorption: Allow the sample to adsorb onto the surface for 3-20 minutes.[16]

  • Washing: Gently rinse the mica surface with ultrapure water to remove unbound fibrils and buffer salts, which can cause imaging artifacts.[12][13][16] A dip-washing technique is recommended for optimal salt removal while retaining fibrils.[12][13]

  • Drying: Dry the sample thoroughly under a gentle stream of nitrogen gas or in a vacuum desiccator before imaging.[16]

4. AFM Imaging

  • Imaging Mode: Tapping mode AFM (also known as intermittent-contact mode) is highly recommended for imaging soft biological samples like amyloid fibrils to minimize sample damage.[14]

  • Cantilever Selection: Use a high-resolution silicon probe suitable for tapping mode imaging in air.

  • Imaging Parameters:

    • Scan Size: Start with larger scan sizes (e.g., 10 µm x 10 µm) to locate fibrils and then zoom in to smaller scan sizes (e.g., 1 µm x 1 µm or 500 nm x 500 nm) for high-resolution imaging.[7][18]

    • Scan Rate: A scan rate of 1 Hz is a good starting point.[16]

    • Amplitude Setpoint: Adjust the amplitude setpoint to the lowest possible value that maintains stable tip-sample engagement to minimize imaging forces.

  • Image Acquisition: Collect both topography and phase images. Phase imaging can provide additional information on the surface properties of the fibrils.[7]

5. Data Analysis

  • Image Processing: Use appropriate software (e.g., Gwyddion) to flatten images and remove artifacts.[10]

  • Quantitative Measurements: Perform cross-sectional analysis to measure the height and width of individual fibrils. Fibril length and periodicity can also be measured from the processed images.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_substrate Substrate Preparation cluster_afm AFM Procedure peptide Amylin (20-29) Peptide disaggregation Disaggregation (DMSO) peptide->disaggregation fibrillation Fibrillation (Buffer, 37°C) disaggregation->fibrillation fibril_solution Fibril Solution fibrillation->fibril_solution deposition Sample Deposition fibril_solution->deposition mica Mica Sheet cleave Cleave Surface mica->cleave apts APTES Functionalization (Optional) cleave->apts prepared_mica Prepared Mica apts->prepared_mica prepared_mica->deposition adsorption Adsorption deposition->adsorption washing Washing & Drying adsorption->washing imaging AFM Imaging (Tapping Mode) washing->imaging analysis Data Analysis imaging->analysis quantitative_data Height, Width, Periodicity analysis->quantitative_data Morphological Data

Caption: Experimental workflow for AFM imaging of Amylin (20-29) fibrils.

Logical Relationships in Fibril Polymorphism

G cluster_assemblies Higher-Order Assemblies monomers Amylin (20-29) Monomers oligomers Soluble Oligomers monomers->oligomers Aggregation (Lag Phase) protofibrils Early Protofibrils (Twisted, Periodic) oligomers->protofibrils Elongation mature_fibrils Mature Fibrils (Flat, Ribbon-like) protofibrils->mature_fibrils Maturation (Loss of Periodicity) bundles Twisted Bundles mature_fibrils->bundles sheets Lateral Sheets mature_fibrils->sheets branching Branching Fibrils mature_fibrils->branching

Caption: Polymorphic pathways of Amylin (20-29) fibril formation.

References

Application Note: Fluorescent Labeling of Amylin (20-29) (human) for Tracking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-residue peptide hormone that is co-secreted with insulin (B600854) from pancreatic β-cells. The human variant has a high propensity to misfold and form amyloid aggregates, which are a pathological hallmark of type II diabetes.[1] The specific fragment, Amylin (20-29), with the sequence Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser, is recognized as the core amyloidogenic region responsible for the aggregation properties of the full-length peptide.[2][3][4] Fluorescently labeling this peptide fragment is a critical tool for studying its cellular localization, interaction with membranes, and the kinetics of aggregation in real-time using techniques like confocal microscopy.[1][5] This document provides detailed protocols for the fluorescent labeling of Amylin (20-29) for tracking and visualization in biological systems.

Labeling Strategy Selection

The choice of labeling chemistry is dictated by the amino acid sequence of the peptide. The Amylin (20-29) fragment (SNNFGAILSS) lacks lysine (B10760008) and cysteine residues, which are common targets for fluorescent labeling. Therefore, the primary strategies involve targeting the N-terminal α-amine or incorporating a reactive group through custom peptide synthesis.

  • N-Terminal Amine Labeling: This is the most direct method for the standard Amylin (20-29) peptide. Amine-reactive dyes, such as those containing an N-hydroxysuccinimide (NHS) ester, react with the primary amine at the N-terminus to form a stable amide bond.[][7] To achieve selectivity for the N-terminus over other potential reactive sites, the reaction pH must be carefully controlled.

  • Click Chemistry: This method offers high specificity and efficiency but requires a custom-synthesized peptide.[8] The peptide is synthesized with either an azide (B81097) or an alkyne functional group. This group is then "clicked" onto a fluorescent dye containing the complementary functional group (alkyne or azide, respectively) in a highly specific cycloaddition reaction, often catalyzed by copper(I).[9][10] This method is advantageous for its high yield and selectivity.[7]

G cluster_0 Labeling Chemistries for Amylin (20-29) peptide_nhs Amylin (20-29) (N-Terminal NH₂) product_nhs Labeled Amylin (Stable Amide Bond) peptide_nhs->product_nhs pH 7.5-8.5 dye_nhs Fluorophore-NHS Ester dye_nhs->product_nhs peptide_click Amylin (20-29) (with Alkyne group) product_click Labeled Amylin (Stable Triazole Linkage) peptide_click->product_click Cu(I) Catalyst dye_click Fluorophore-Azide dye_click->product_click

Caption: Overview of common labeling chemistries for Amylin (20-29).

Fluorophore Selection

The choice of fluorophore depends on the specific application, including the instrumentation available (e.g., microscope filter sets), the potential for phototoxicity, and the desired signal brightness. Dyes with high quantum yields and extinction coefficients are preferred.

Table 1: Properties of Common Fluorophores for Peptide Labeling

Fluorophore Excitation (nm) Emission (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Quantum Yield (Φ) Reactive Group
FITC (Fluorescein) ~495 ~517 ~75,000 ~0.92 NHS Ester
Alexa Fluor™ 488 ~490 ~525 ~73,000 ~0.92 NHS Ester
Cy®3 ~550 ~570 ~150,000 ~0.15 NHS Ester, Azide
TAMRA ~552 ~578 ~91,000 ~0.10 NHS Ester
Alexa Fluor™ 555 ~555 ~580 ~155,000 ~0.10 NHS Ester
Cy®5 ~650 ~670 ~250,000 ~0.20 NHS Ester, Azide

| BODIPY™ FL | ~503 | ~512 | ~80,000 | ~0.90 | NHS Ester |

Data are approximate and can vary with environmental conditions. Sources:[][7].

Experimental Protocols

Protocol 1: N-Terminal Labeling with an Amine-Reactive NHS-Ester Dye

This protocol describes the labeling of the N-terminal α-amine of Amylin (20-29). It is crucial to use an amine-free buffer (e.g., phosphate (B84403) or bicarbonate) as buffers like Tris contain primary amines that will compete with the peptide for the dye.[11]

Materials:

  • Amylin (20-29) peptide

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide Preparation: Dissolve the Amylin (20-29) peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye (NHS ester) in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[11]

  • Labeling Reaction: Add a 3- to 5-fold molar excess of the dye stock solution to the peptide solution while gently vortexing.[11] The optimal ratio may require optimization.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. This step removes or modifies unreacted dye to facilitate purification.

  • Purification: Proceed immediately to purification of the labeled peptide via RP-HPLC as described in Protocol 3.

Protocol 2: Labeling via Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol requires a custom-synthesized Amylin (20-29) containing an alkyne or azide group and a corresponding azide- or alkyne-modified fluorescent dye.

Materials:

  • Alkyne- or Azide-modified Amylin (20-29) peptide

  • Azide- or Alkyne-modified fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to protect the peptide and improve efficiency)

  • Reaction Solvent: Aqueous buffer system (e.g., phosphate buffer) or a mixture with an organic co-solvent like DMSO or t-butanol.

Procedure:

  • Reactant Preparation: Dissolve the modified peptide and the fluorescent dye in the reaction solvent. A typical starting concentration is 1-10 mM.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Reaction Assembly: In a reaction vial, combine the peptide and dye solutions. If using a ligand, add TBTA at this stage.

  • Initiation: Initiate the click reaction by adding the reagents in the following order: CuSO₄, then sodium ascorbate. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction is often quantitative and very rapid.[7]

  • Purification: Purify the labeled peptide via RP-HPLC as described in Protocol 3.

Protocol 3: Purification of the Labeled Peptide by RP-HPLC

Purification is essential to separate the fluorescently labeled peptide from unreacted dye and unlabeled peptide.[13]

Methodology:

  • System Setup: Use a C18 reverse-phase column suitable for peptide separations.

  • Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1% before injection.[13]

  • Elution: Inject the sample onto the column and elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30-45 minutes).

  • Detection: Monitor the elution using a dual-wavelength detector. Set one wavelength to detect the peptide backbone (214-220 nm) and the second to the maximum absorbance wavelength of the chosen fluorophore (e.g., ~495 nm for FITC).[13]

  • Fraction Collection: Collect the peak corresponding to the dual-absorbing species, which is the labeled peptide. Unlabeled peptide will elute earlier, and free dye will typically elute much later in the gradient.

  • Lyophilization: Freeze-dry the collected fractions to obtain the purified labeled peptide as a powder. Store at -20°C or -80°C, protected from light.

Characterization and Quality Control

After purification, it is crucial to confirm the identity and purity of the final product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm successful conjugation by verifying that the molecular weight of the product matches the theoretical mass of the peptide plus the mass of the fluorophore.

  • UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance at the protein max (~280 nm, though Amylin 20-29 lacks Trp/Tyr so 220 nm is better for presence) and the dye's absorbance maximum.

Experimental Workflow and Troubleshooting

G prep_peptide 1. Prepare Peptide Solution (Amylin 20-29 in buffer) react 3. Mix & Incubate (1-2 hours, room temp, dark) prep_peptide->react prep_dye 2. Prepare Dye Solution (e.g., NHS-Ester in DMSO) prep_dye->react purify 4. Purify by RP-HPLC (Separate labeled peptide) react->purify characterize 5. Characterize (Mass Spec & UV-Vis) purify->characterize store 6. Lyophilize & Store (-20°C or -80°C) characterize->store use 7. Ready for Tracking Studies store->use

Caption: General experimental workflow for fluorescent labeling of Amylin (20-29).

Table 2: Troubleshooting Common Issues in Peptide Labeling

Problem Possible Cause Suggested Solution
Low Labeling Efficiency - Inactive dye (hydrolyzed NHS ester).- Competing nucleophiles in buffer (e.g., Tris, azide).- Peptide concentration is too low. - Use fresh, anhydrous DMSO/DMF for dye stock.- Use amine-free buffers like phosphate or bicarbonate.[11]- Increase peptide/dye concentration.
Multiple Labeled Species - High dye-to-peptide molar ratio causing non-specific labeling (not an issue for Amylin 20-29).- Non-covalently bound dye. - Reduce the molar ratio of dye to peptide.[11]- Ensure thorough purification by RP-HPLC.
Peptide Precipitation - Low solubility of the peptide or dye in the reaction mixture. - Perform the reaction in a larger volume.- Add a small percentage of an organic co-solvent (e.g., up to 25% DMSO).[11]

| Difficulty in Purification | - Labeled and unlabeled peptides have very similar retention times. | - Optimize the HPLC gradient to be shallower, increasing the separation between peaks. |

Disclaimer: All protocols are intended as a starting point. Optimization may be required for specific peptides, dyes, and experimental conditions. All products should be used for research purposes only.

References

Application Notes and Protocols: Cell-Based Assays for Amylin (20-29) (human) Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, playing a role in glycemic regulation.[1] The human form of amylin has a propensity to form amyloid fibrils, a characteristic linked to the development of type 2 diabetes.[1][2] The fragment Amylin (20-29) is recognized as the primary amyloidogenic region of the full-length peptide.[2][3][4] Understanding the interaction of this fragment with amylin receptors is crucial for developing therapeutic strategies targeting amyloid formation and its pathological consequences.

Amylin receptors are complex heterodimers, consisting of the calcitonin receptor (CTR) coupled with one of three Receptor Activity-Modifying Proteins (RAMPs).[1][5][6][7] This association gives rise to three main receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).[5][6][8][9] These receptors belong to the Class B G protein-coupled receptor (GPCR) family and their activation primarily stimulates the Gs-adenylate cyclase-cAMP signaling pathway, although other pathways involving ERK and intracellular calcium have also been reported.[6][10][11][12]

These application notes provide detailed protocols for cell-based assays to investigate the binding of the Amylin (20-29) fragment to human amylin receptors. The methodologies described include fluorescence polarization competition assays, functional cAMP assays, and radioligand binding assays.

Data Presentation

Table 1: Ligand Binding Affinities for Amylin Receptors
LigandReceptor SubtypeAssay TypeCell LineBinding Affinity (Ki / Kd)Reference
Rat Amylin(27-37) Mutated AnalogsAmylin Receptor 1 ECDFluorescence PolarizationHEK293TKI: 29 nM to 243 nM[13]
Rat Amylin(27-37) Mutated AnalogsAmylin Receptor 2 ECDFluorescence PolarizationHEK293TKI: 134 nM to 287 nM[13]
Rat Amylin(27-37) Mutated AnalogsAmylin Receptor 3 ECDFluorescence PolarizationHEK293S GnTI-KI: 12 nM to 151 nM[13]
FITC-sCT(22-32)Amylin Receptor 1 ECDFluorescence PolarizationHEK293Kd: 81 nM[14]
FITC-sCT(13-32)MBP-CTR ECDFluorescence Polarization-Kd: 1.15 µM[15]
FITC-sCT(13-32)MBP-RAMP2-CTR ECDFluorescence Polarization-Kd: 4.40 µM[15]

Note: Data for the specific Amylin (20-29) fragment is limited in publicly available literature. The presented data for related C-terminal fragments can be used as a reference for expected binding affinities.

Signaling Pathways and Experimental Workflows

Amylin Receptor Signaling Pathway

Amylin_Signaling Amylin Receptor Signaling Pathway cluster_receptor Amylin Receptor Complex CTR CTR G_Protein Gs Protein CTR->G_Protein activates RAMP RAMP (1, 2, or 3) Amylin Amylin (20-29) Amylin->CTR binds AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Amylin receptor activation by a ligand like Amylin (20-29) initiates a Gs-protein coupled signaling cascade, leading to the production of cAMP and subsequent downstream cellular responses.

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow Workflow for Fluorescence Polarization Competition Assay start Start prep_cells Prepare cells expressing Amylin Receptor subtype start->prep_cells prep_membranes Prepare cell membranes prep_cells->prep_membranes add_tracer Add fluorescently labeled tracer (e.g., FITC-sCT fragment) prep_membranes->add_tracer add_competitor Add varying concentrations of Amylin (20-29) (human) add_tracer->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze data to determine IC50 and Ki values measure_fp->analyze end End analyze->end

Caption: A generalized workflow for determining the binding affinity of Amylin (20-29) using a fluorescence polarization competition assay.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled tracer from the amylin receptor by the unlabeled Amylin (20-29) peptide.[16] The change in fluorescence polarization is proportional to the amount of tracer displaced.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably co-expressing human CTR and a human RAMP (RAMP1, RAMP2, or RAMP3).[8][17]

  • Cell Membranes: Prepared from the expressing cell line.

  • Fluorescent Tracer: A fluorescently labeled peptide with known affinity for the amylin receptor (e.g., FITC-labeled salmon calcitonin (sCT) fragment).[13][14]

  • Test Ligand: Amylin (20-29) (human), synthetic peptide.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mg/mL fatty acid-free BSA, 0.1% (v/v) Tween 20.[15]

  • Microplates: 96-well or 384-well black, low-binding microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Methodology:

  • Cell Membrane Preparation:

    • Culture cells to high confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce or other suitable homogenizer.

    • Perform differential centrifugation to isolate the plasma membrane fraction.[16]

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

    • Store membrane aliquots at -80°C.[18]

  • Assay Procedure:

    • Prepare serial dilutions of the Amylin (20-29) peptide in assay buffer.

    • In the microplate wells, add a fixed concentration of the fluorescent tracer.

    • Add the serially diluted Amylin (20-29) or buffer (for control wells).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.[14]

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the Amylin (20-29) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amylin (20-29) that displaces 50% of the fluorescent tracer).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer.

Protocol 2: cAMP Functional Assay

This assay measures the functional consequence of Amylin (20-29) binding to the receptor, specifically the production of intracellular cyclic AMP (cAMP).

Materials:

  • Cell Line: HEK293 or CHO-K1 cells expressing the desired amylin receptor subtype (e.g., AMY1, AMY3).[6][10][17] These cells may also co-express a reporter system, such as a cyclic nucleotide-gated (CNG) channel or a luciferase reporter under the control of a cAMP response element (CRE).[6][17]

  • Test Ligand: Amylin (20-29) (human), synthetic peptide.

  • Positive Control: Full-length human amylin or rat amylin.

  • Assay Buffer/Medium: As recommended for the specific cAMP assay kit.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Methodology:

  • Cell Preparation:

    • Seed the cells into 96-well or 384-well cell culture plates at an appropriate density.

    • Allow the cells to adhere and grow overnight.

  • Assay Procedure:

    • Prepare serial dilutions of Amylin (20-29) and the positive control in the assay medium.

    • Remove the culture medium from the cells and replace it with the assay medium containing the diluted ligands.

    • Include wells with medium only as a negative control.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels (or reporter signal) against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

    • Compare the EC50 and maximal response (Emax) of Amylin (20-29) to that of the full-length amylin to determine its potency and efficacy as an agonist or antagonist.

Protocol 3: Radioligand Competition Binding Assay

This is a highly sensitive and robust method to determine the binding affinity of a ligand.[19] It involves the competition between the unlabeled Amylin (20-29) and a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Line: As in Protocol 1.

  • Cell Membranes: Prepared from the expressing cell line.[18]

  • Radioligand: A radiolabeled ligand with high affinity for the amylin receptor (e.g., 125I-labeled rat amylin or 125I-CGRP).[5][18]

  • Test Ligand: Amylin (20-29) (human), synthetic peptide.

  • Binding Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl2, 5 mM KCl, 10 mM NaCl, 0.1% (w/v) BSA, 0.25% (w/v) bacitracin.[18]

  • Wash Buffer: Ice-cold PBS.

  • Filtration System: A vacuum manifold with glass fiber filters.

  • Scintillation Counter: For detecting radioactivity.

Methodology:

  • Assay Setup:

    • In reaction tubes, add a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled Amylin (20-29) peptide.

    • For determining non-specific binding, add a high concentration of unlabeled full-length amylin to a set of tubes.[18]

    • For total binding, add only the radioligand and buffer.

    • Add the cell membrane preparation (e.g., 20-50 µg protein) to each tube to start the reaction.[18]

  • Incubation and Filtration:

    • Incubate the tubes for 1 hour at 37°C.[18]

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Detection and Analysis:

    • Place the filters in counting vials and measure the radioactivity using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Amylin (20-29) concentration.

    • Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

References

Troubleshooting & Optimization

Amylin (20-29) (human) peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with the Amylin (20-29) (human) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Amylin (20-29) (human) peptide, and why is it prone to solubility issues?

A1: Amylin (20-29) is a fragment of the 37-residue human hormone Amylin (also known as Islet Amyloid Polypeptide or hIAPP).[1][2][3] This specific sequence, SNNFGAILSS, is considered the core amyloidogenic region responsible for the aggregation and fibril formation characteristic of the full-length protein.[1][2][3] Its high propensity to self-assemble into β-sheet structures is the primary reason for its poor solubility in aqueous solutions.[4]

Q2: My lyophilized Amylin (20-29) peptide won't dissolve in water or buffer. What should I do?

A2: Direct reconstitution in aqueous buffers is often challenging due to the peptide's hydrophobicity and tendency to aggregate. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5] This stock can then be diluted into your aqueous experimental buffer.

Q3: What is the recommended procedure for reconstituting and handling the peptide?

A3: For maximum recovery and reliable results, follow this general protocol:

  • Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6]

  • Allow the peptide to warm to room temperature before reconstitution.[7]

  • Prepare a stock solution by dissolving the peptide in 100% DMSO.[5]

  • To aid dissolution, you can briefly sonicate the mixture.[7]

  • Store the stock solution at -20°C.[6][8]

  • For experiments, dilute the stock solution into your desired aqueous buffer. Further dilutions can be made in the assay buffer.[6]

Q4: How does pH affect the solubility and aggregation of Amylin (20-29)?

A4: The pH of the solution can significantly impact the peptide's charge and, consequently, its aggregation. While the 20-29 fragment itself lacks charged residues, studies on the full-length amylin show that acidic pH can retard fibrillization due to electrostatic repulsion.[9][10] For many experiments involving amylin and its fragments, a physiological pH of 7.4 is often used, typically with a phosphate (B84403) buffer.[5][11] However, formulating amylin analogues at a more acidic pH is a strategy to improve stability.[12]

Q5: Are there any chemical modifications or impurities I should be aware of?

A5: Yes. Deamidation of asparagine (Asn) residues, which are present in the Amylin (20-29) sequence, can accelerate amyloid formation.[4] Even small amounts of deamidated peptide can act as a seed, inducing aggregation of the purified peptide.[13] It is crucial to use high-purity peptide and handle it carefully to minimize chemical degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide precipitates immediately upon dilution into aqueous buffer. 1. The peptide concentration is too high for the aqueous buffer. 2. "Salting out" effect from high ionic strength buffer. 3. Rapid aggregation kinetics.1. Try diluting to a lower final concentration. Studies often use concentrations in the micromolar range (e.g., 15-100 µM).[5][14] 2. Attempt dilution into sterile, deionized water first, then add buffer components. 3. Work quickly and keep solutions on ice to slow down aggregation kinetics.
Solution appears cloudy or contains visible particulates after reconstitution. Incomplete dissolution or formation of aggregates.1. Briefly sonicate the peptide solution.[7] 2. If using an organic solvent for the stock, ensure it is fully dissolved before diluting. 3. Filter the final solution through a 0.22 µm filter to remove pre-existing aggregates.
Inconsistent experimental results (e.g., variable aggregation rates). 1. Inconsistent stock solution concentration. 2. Presence of seed aggregates in the stock solution. 3. Variations in experimental conditions (temperature, agitation).1. Ensure the stock solution is homogenous before each use. 2. Freshly prepare the diluted peptide solution for each experiment. 3. Strictly control temperature and agitation, as these factors influence fibril formation.[1][4]

Experimental Protocols

Protocol 1: General Peptide Reconstitution for Solubility Screening

This protocol is adapted from general peptide solubility guidelines.[7]

  • Preparation : Centrifuge the vial of lyophilized Amylin (20-29) at 10,000 x g for 5 minutes to pellet the powder.[7]

  • Initial Solubilization : Add a small, precise volume of 100% DMSO to create a concentrated stock solution (e.g., 1-5 mM).

  • Mixing : Vortex and/or sonicate the vial for 10-20 seconds to ensure complete dissolution. The solution should be clear.

  • Aqueous Dilution : In a separate tube, add the desired volume of the DMSO stock solution to your pre-chilled aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) while vortexing to ensure rapid mixing and minimize localized high concentrations that can promote precipitation.

  • Final Preparation : If necessary, perform a final centrifugation or filtration to remove any insoluble aggregates before use.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol is based on methodologies described in studies on amylin aggregation.[5][11]

  • Reagent Preparation :

    • Prepare a concentrated stock of Amylin (20-29) in 100% DMSO as described in Protocol 1.

    • Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM) in water and filter through a 0.22 µm filter.

    • Prepare the assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).[11]

  • Reaction Mixture : In a 96-well black plate, combine the assay buffer, ThT (final concentration of ~20 µM), and the Amylin (20-29) stock solution to the desired final peptide concentration (e.g., 40 µM).[11] The final DMSO concentration should be kept low (e.g., <2%) to minimize solvent effects.[5]

  • Incubation and Measurement : Incubate the plate at a constant temperature (e.g., 25°C or 37°C) in a plate reader.[5][11]

  • Data Acquisition : Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~482 nm.[15] An increase in fluorescence indicates peptide aggregation.

Visual Guides

G cluster_0 Peptide Solubilization Workflow start Start: Lyophilized Amylin (20-29) Peptide centrifuge Centrifuge vial to pellet powder start->centrifuge dissolve Dissolve in 100% DMSO to create stock solution centrifuge->dissolve mix Vortex / Sonicate to ensure dissolution dissolve->mix dilute Dilute stock into aqueous buffer mix->dilute check Solution Clear? dilute->check ready Ready for Experiment check->ready Yes troubleshoot Troubleshoot: - Use lower concentration - Check buffer pH/ionic strength - Filter solution check->troubleshoot No

Caption: Recommended workflow for solubilizing Amylin (20-29).

G cluster_1 Factors Influencing Amylin (20-29) Aggregation peptide Amylin (20-29) (Soluble Monomers) aggregates Insoluble Aggregates (β-sheet Fibrils) peptide->aggregates Aggregation conc High Peptide Concentration conc->aggregates temp Increased Temperature temp->aggregates ph Neutral pH (e.g., 7.4) ph->aggregates impurities Deamidated Peptides (Seeds) impurities->aggregates proline Proline Substitutions proline->peptide Inhibit low_ph Acidic pH low_ph->peptide Inhibit

Caption: Key factors that promote or inhibit aggregation.

References

Technical Support Center: In Vitro Aggregation of Human Amylin (20-29)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature aggregation of human Amylin (20-29) during in vitro experiments.

Troubleshooting Guides

Issue 1: Peptide Solubility and Stock Solution Preparation

Question: My lyophilized Amylin (20-29) peptide is difficult to dissolve, or it precipitates immediately upon reconstitution. What should I do?

Answer:

The hydrophobic nature of the Amylin (20-29) fragment can lead to solubility challenges. Proper handling and the use of appropriate solvents are critical to prevent premature aggregation.

Recommended Protocol for Stock Solution Preparation:

  • Initial Dissolution: Dissolve the lyophilized Amylin (20-29) peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to prepare a stock solution (e.g., 1 mM).[1][2] HFIP is effective at disrupting pre-existing β-sheet structures and ensuring a monomeric state.[3][4]

  • Aliquoting and Storage: Aliquot the HFIP stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][2]

  • Removal of HFIP: Before each experiment, the HFIP must be removed as it can influence aggregation kinetics.[3][5] This is typically done by lyophilization or by evaporating the HFIP under a gentle stream of nitrogen gas.[1][6]

  • Resuspension for Assay: Once the HFIP is removed, the resulting peptide film can be resuspended in the desired experimental buffer (e.g., phosphate (B84403) buffer, Tris-HCl).[1][2] It is crucial to use the resuspended peptide solution immediately to minimize aggregation before the start of the experiment.

Troubleshooting Tips:

  • Alternative Solvents: Dimethyl sulfoxide (B87167) (DMSO) can also be used to dissolve Amylin peptides and has been shown to improve disulfide formation and purification of aggregation-prone sequences.[7] However, ensure the final concentration of DMSO in your assay is low (typically <2%) as it can affect aggregation.[2]

  • Purity: Ensure the peptide is of high purity. The presence of even small amounts (<5%) of deamidated impurities can act as seeds and induce rapid aggregation.[8][9]

Issue 2: Rapid Aggregation in Negative Control

Question: I am observing a rapid increase in Thioflavin T (ThT) fluorescence in my negative control (Amylin (20-29) without any inhibitor). How can I slow this down to establish a proper baseline?

Answer:

Rapid aggregation in the control group is a common issue and can be influenced by several experimental parameters.

Factors Influencing Aggregation Rate:

  • pH: Amylin aggregation is highly pH-dependent.[10][11] Aggregation is generally slower at a lower pH (e.g., 5.5) where the peptide has a higher net positive charge, leading to electrostatic repulsion that can inhibit fibrillization.[8][10] At a more neutral or slightly basic pH (e.g., 7.4 to 8.0), aggregation is often accelerated.[8]

  • Ionic Strength: Increasing ionic strength can accelerate aggregation by shielding electrostatic repulsions between peptide monomers.[8][12] If aggregation is too rapid, consider using a buffer with a lower salt concentration.

  • Peptide Concentration: The rate of aggregation is highly dependent on the peptide concentration.[8] Reducing the concentration of Amylin (20-29) can increase the lag time of aggregation.[8]

  • Temperature: Incubation at 37°C is common to simulate physiological conditions, but this temperature also promotes aggregation.[2] If necessary, performing the experiment at a lower temperature (e.g., 25°C) can slow down the kinetics.[13][14]

  • Agitation: Mechanical agitation or shaking can significantly accelerate fibril formation by increasing the rate of nucleation. If you are experiencing overly rapid aggregation, consider running the experiment under quiescent (non-agitated) conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for studying Amylin (20-29) aggregation?

The optimal pH depends on your experimental goals. A pH of 7.4 is often used to mimic physiological conditions.[2][14] However, aggregation can be very rapid at this pH. For experiments where a longer lag phase is desired, such as screening for inhibitors, a lower pH (e.g., 5.5) may be more suitable.[8][15] It's important to note that the charge on the ThT dye itself can be influenced by pH, which can affect the fluorescence signal at acidic pH values.[10][11]

Q2: How can I confirm that the observed aggregation is amyloid-like?

Several techniques can be used to characterize the aggregates:

  • Thioflavin T (ThT) Assay: This is the most common method. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[2][8]

  • Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques can be used to visualize the morphology of the aggregates and confirm the presence of elongated fibrils.[13][14]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor the secondary structure of the peptide, showing a transition from a random coil to a β-sheet conformation during aggregation.

Q3: Are there known inhibitors I can use as a positive control in my screening assay?

Yes, several compounds have been reported to inhibit Amylin aggregation and can be used as positive controls.

  • Flavonoids: Quercetin and Rosmarinic acid have been shown to inhibit Amylin aggregation.[1][16]

  • Peptide-Based Inhibitors: Peptides designed to target the binding region of Amylin have been developed.[17][18] Proline substitutions within the 20-29 sequence, similar to those found in the non-aggregating rat Amylin, can also prevent fibril formation.[12][19]

  • Small Molecules: Compounds like Benzbromarone and Folic Acid have been identified as inhibitors.[16]

Q4: What is the role of the Amylin (20-29) fragment in the context of the full-length protein?

The 20-29 region of human Amylin (hIAPP) is widely recognized as the core amyloidogenic sequence responsible for the aggregation of the full-length 37-residue hormone.[12][18][20][21] This fragment readily forms amyloid fibrils in vitro and is often used as a model system to study the aggregation process and to screen for inhibitors.[20][22]

Quantitative Data Summary

Table 1: Influence of pH and Ionic Strength on Amylin Aggregation

ParameterConditionObservationReference(s)
pH Acidic (e.g., 5.5)Slower aggregation kinetics due to higher net positive charge and electrostatic repulsion.[8][10]
Neutral to Basic (e.g., 7.4 - 8.0)Accelerated aggregation.[8]
Ionic Strength Increasing NaCl concentration (up to 50 mM)Reduced electrostatic repulsion, leading to increased fibril formation propensity.[12]
High Ionic Strength at pH 8.0Accelerates aggregation by up to a factor of ten due to Debye screening.[8]

Table 2: Examples of In Vitro Inhibitors of Amylin Aggregation

Inhibitor ClassExample CompoundEffective Concentration / IC50Reference(s)
FlavonoidsQuercetinProtective effect on pancreatic β-cells.[1][16]
ChrysinInhibits amyloid aggregate formation.[23][24]
Small MoleculesCompound 22 (a 1-benzylamino-2-hydroxyalkyl derivative)IC50 = 2.71 µM (ThT assay)[2]
Compound 18 (a 1-benzylamino-2-hydroxyalkyl derivative)IC50 = 3.04 µM (ThT assay)[2]
Peptide-BasedOverlapping peptides targeting residues 11-20Dose-dependent inhibition of fibril formation.[17]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amylin Aggregation

This protocol is used to monitor the kinetics of Amylin (20-29) fibril formation in real-time.

Materials:

  • Amylin (20-29) peptide, pre-treated to be monomeric (see Troubleshooting Guide 1)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)[14]

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~482 nm)[23]

Procedure:

  • Prepare Reagents:

    • Prepare the Amylin (20-29) solution at the desired final concentration (e.g., 15-40 µM) in the assay buffer.[2][13][14]

    • Prepare the ThT working solution by diluting the stock to a final concentration of 10-20 µM in the assay buffer.[13][14]

    • For inhibitor studies, prepare inhibitor solutions at various concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 2%).[2]

  • Set up the Plate:

    • Test wells: Add Amylin (20-29), inhibitor, and ThT solution to the wells.

    • Positive control (no inhibitor): Add Amylin (20-29), vehicle (e.g., 2% DMSO), and ThT solution.

    • Negative control (no peptide): Add buffer, vehicle, and ThT solution.

    • The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement:

    • Place the plate in the plate reader set to the desired temperature (e.g., 37°C).[2]

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-48 hours).[17]

    • If desired, intermittent shaking can be programmed between reads to accelerate aggregation.

  • Data Analysis:

    • Subtract the fluorescence of the negative control from all other readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation, showing a lag phase, an exponential growth phase, and a plateau phase.[8]

    • The percentage of inhibition can be calculated by comparing the final fluorescence of the test wells to the positive control.

Visualizations

Amylin_Aggregation_Pathway Amylin (20-29) Aggregation Pathway Monomers Soluble Monomers (Random Coil) Oligomers Soluble Oligomers (β-sheet rich) Monomers->Oligomers Nucleation (Lag Phase) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Mature Amyloid Fibrils Protofibrils->Fibrils Maturation

Caption: The pathway of Amylin (20-29) aggregation from monomers to mature fibrils.

Experimental_Workflow General Experimental Workflow for Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Dissolve Peptide in HFIP P2 Remove HFIP (Lyophilize/Evaporate) P1->P2 P3 Resuspend in Assay Buffer P2->P3 A1 Combine Peptide, Inhibitor, and ThT in Microplate P3->A1 A2 Incubate with Kinetic Fluorescence Reading A1->A2 D1 Plot Fluorescence vs. Time A2->D1 D3 Characterize Aggregates (TEM/AFM) A2->D3 D2 Calculate % Inhibition D1->D2

Caption: A typical workflow for screening inhibitors of Amylin (20-29) aggregation.

Inhibition_Mechanisms Potential Mechanisms of Aggregation Inhibition Monomers Monomers Oligomers Oligomers Monomers->Oligomers Nucleation NonToxic Non-Toxic/ Off-Pathway Aggregates Fibrils Fibrils Oligomers->Fibrils Elongation Inhibitor Inhibitor Inhibitor->Monomers Stabilize Monomer Conformation Inhibitor->Monomers Redirect to Off-Pathway Inhibitor->Oligomers Block Elongation

References

Technical Support Center: Optimizing ThT Assays for Amylin (20-29) (human)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Thioflavin T (ThT) assay to study the aggregation of the human Amylin (20-29) fragment.

Troubleshooting Guide

This guide addresses common issues encountered during ThT assays with Amylin (20-29) in a question-and-answer format.

Q1: Why am I observing no increase in ThT fluorescence, or a very weak signal, even though I expect aggregation?

Possible Causes & Solutions:

  • Suboptimal Peptide Concentration: The concentration of Amylin (20-29) may be too low to form detectable aggregates within the experimental timeframe. Studies have used concentrations around 40 µM for this fragment.[1]

    • Recommendation: Increase the peptide concentration. Perform a concentration titration to find the optimal concentration for your experimental conditions.

  • Inappropriate Buffer Conditions: pH and buffer composition can significantly impact aggregation kinetics. A phosphate (B84403) buffer at pH 7.4 is commonly used.[1]

    • Recommendation: Ensure your buffer pH is appropriate and consistent. Consider testing a range of pH values if aggregation is still not observed.

  • Peptide Quality and Handling: The initial state of the peptide is crucial. Pre-existing aggregates or improper storage can affect results.

    • Recommendation: Ensure the peptide is fully monomeric at the start of the experiment. This can be achieved by dissolving the peptide in an appropriate solvent (like HFIP) and then removing the solvent before reconstituting in buffer. Always filter the peptide stock solution to remove any pre-existing seeds.[2]

  • Incubation Conditions: Temperature and agitation play a role in fibril formation.[3]

    • Recommendation: Incubate at a constant temperature, typically 25°C or 37°C.[1][4] Gentle agitation can sometimes promote aggregation, but this needs to be consistent across all samples.

Q2: My ThT fluorescence data shows high variability between replicates. What could be the cause?

Possible Causes & Solutions:

  • Inconsistent Pipetting: Small variations in the volumes of peptide or ThT stock solutions can lead to significant differences in fluorescence.

    • Recommendation: Use calibrated pipettes and be meticulous with pipetting. Prepare a master mix for replicates where possible.

  • Presence of Bubbles: Bubbles in the wells of a microplate can interfere with fluorescence readings.

    • Recommendation: Centrifuge the plate briefly after adding all reagents to remove bubbles.

  • Plate Type: Using the wrong type of microplate can lead to high background fluorescence and variability.

    • Recommendation: Use black, clear-bottom, non-treated polystyrene plates for fluorescence assays to minimize background and well-to-well variation.[3]

  • Inconsistent Incubation: Variations in temperature or agitation across the plate can lead to different aggregation rates.

    • Recommendation: Ensure uniform incubation conditions for the entire plate.

Q3: I see an initial high ThT fluorescence that doesn't change over time. What does this indicate?

Possible Causes & Solutions:

  • Pre-existing Aggregates: The peptide stock solution may already contain a significant amount of aggregated species.

    • Recommendation: Prepare fresh peptide stock solutions and filter them through a 0.2 µm syringe filter before use.[2][3]

  • Compound Interference: If testing inhibitors, the compound itself might be fluorescent or interact with ThT, causing a high background signal.[5]

    • Recommendation: Run control experiments with the compound and ThT in the absence of the peptide to check for intrinsic fluorescence or interactions.

  • ThT Concentration: Very high concentrations of ThT can self-assemble into micelles, leading to increased background fluorescence.[6]

    • Recommendation: Use an optimal ThT concentration, typically in the range of 10-25 µM.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Amylin (20-29) in a ThT assay?

A common starting concentration for Amylin (20-29) is 40 µM.[1] However, the optimal concentration can vary depending on the specific experimental conditions, so a pilot experiment with a range of concentrations is recommended.

Q2: What is the optimal concentration of ThT to use?

The optimal ThT concentration for maximizing the fluorescence signal with amyloid fibrils is generally between 20-50 µM.[6][8] However, at concentrations of 50 µM or higher, ThT may influence the aggregation kinetics.[6][8][9] A concentration of 10-25 µM is often recommended for kinetic studies to minimize this effect while still providing a good signal-to-noise ratio.[6][7]

Q3: What buffer and pH should I use for Amylin (20-29) aggregation?

A commonly used buffer is a phosphate buffer at a pH of 7.4.[1] This mimics physiological conditions.

Q4: What are the appropriate excitation and emission wavelengths for ThT?

The excitation maximum for ThT is around 440-450 nm, and the emission maximum is around 482-485 nm when bound to amyloid fibrils.[3][7]

Q5: How should I prepare my Amylin (20-29) stock solution?

To ensure a monomeric starting state, it is recommended to dissolve the lyophilized peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by evaporation of the solvent and reconstitution in the desired buffer. The stock solution should be filtered through a 0.2 µm filter before use to remove any pre-existing aggregates.

Q6: Can metal ions affect the aggregation of Amylin (20-29)?

Yes, metal ions can influence the aggregation kinetics. For instance, Zn(II) has been shown to enhance the aggregation of the human Amylin (20-29) fragment, while Cu(II) can inhibit it.[1] It is important to be aware of any potential metal ion contamination in your buffers and reagents.

Q7: How can I confirm that the observed increase in ThT fluorescence is due to amyloid fibril formation?

While ThT is a valuable tool, it's recommended to use orthogonal methods to confirm the presence of amyloid fibrils.[2] Techniques such as Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the aggregates, and Circular Dichroism (CD) spectroscopy can confirm the presence of β-sheet structures.[2][10]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for ThT Assay Components

ComponentRecommended ConcentrationReference(s)
Amylin (20-29)40 µM (starting point)[1]
Thioflavin T (ThT)10 - 25 µM for kinetic assays[6][7]
Buffer50 mM Phosphate Buffer[1]
pH7.4[1]

Table 2: Spectroscopic Settings for ThT Fluorescence Measurement

ParameterWavelength (nm)Reference(s)
Excitation440 - 450[3][7]
Emission482 - 485[3][7]

Experimental Protocols

Protocol 1: Kinetic ThT Assay for Amylin (20-29) Aggregation

  • Preparation of ThT Stock Solution:

    • Prepare a 1 mM stock solution of ThT in dH₂O.

    • Filter the solution through a 0.2 µm syringe filter.[3]

    • Store the stock solution in the dark at -20°C in aliquots to avoid repeated freeze-thaw cycles.[7] Prepare fresh for optimal results.

  • Preparation of Amylin (20-29) Monomeric Solution:

    • Dissolve lyophilized Amylin (20-29) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP using a gentle stream of nitrogen or a vacuum concentrator.

    • Store the dried peptide aliquots at -80°C.

    • Immediately before the assay, reconstitute the dried peptide in the desired buffer (e.g., 50 mM phosphate buffer, pH 7.4) to the desired stock concentration.

    • Filter the peptide solution through a 0.2 µm syringe filter to remove any pre-formed aggregates.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the appropriate volume of buffer.

    • Add the Amylin (20-29) stock solution to achieve the final desired concentration (e.g., 40 µM).

    • Add the ThT stock solution to a final concentration of 10-25 µM.[7]

    • Include control wells:

      • Buffer with ThT only (for background subtraction).

      • Amylin (20-29) without ThT (to check for intrinsic fluorescence changes).

  • Incubation and Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Incubate at a constant temperature (e.g., 25°C or 37°C).[1]

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes).

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~485 nm.[7]

    • It is recommended to shake the plate briefly before each reading to ensure a homogenous solution.[7]

  • Data Analysis:

    • Subtract the fluorescence intensity of the buffer-only control from all readings.

    • Plot the corrected fluorescence intensity against time to generate the aggregation curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement cluster_analysis Data Analysis prep_tht Prepare ThT Stock (1mM) Filter (0.2µm) add_reagents Add Buffer, Amylin (20-29), and ThT to wells prep_tht->add_reagents prep_peptide Prepare Monomeric Amylin (20-29) Stock prep_peptide->add_reagents controls Include Controls: - Buffer + ThT - Peptide only add_reagents->controls plate_reader Incubate in Plate Reader (e.g., 37°C) Read Fluorescence (Ex: 440nm, Em: 485nm) at regular intervals add_reagents->plate_reader subtract_bg Subtract Background (Buffer + ThT) plate_reader->subtract_bg plot_data Plot Fluorescence vs. Time subtract_bg->plot_data

Caption: Workflow for a kinetic ThT assay of Amylin (20-29) aggregation.

Troubleshooting_Logic start Start Troubleshooting issue Observed Issue? start->issue no_signal No/Weak Signal issue->no_signal No/Weak Signal high_variability High Variability issue->high_variability High Variability high_initial High Initial Signal issue->high_initial High Initial Signal check_conc Check Peptide/ThT Concentration no_signal->check_conc check_buffer Verify Buffer/pH no_signal->check_buffer check_peptide_prep Assess Peptide Monomerization no_signal->check_peptide_prep check_pipetting Review Pipetting Technique high_variability->check_pipetting check_plate Check Plate Type and Bubbles high_variability->check_plate check_incubation Ensure Uniform Incubation high_variability->check_incubation check_pre_agg Check for Pre-existing Aggregates high_initial->check_pre_agg check_compound Test for Compound Interference high_initial->check_compound end Resolution check_conc->end check_buffer->end check_peptide_prep->end check_pipetting->end check_plate->end check_incubation->end check_pre_agg->end check_compound->end

Caption: Troubleshooting logic for common ThT assay issues.

References

troubleshooting inconsistent Amylin (20-29) (human) aggregation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent aggregation kinetics with human Amylin (20-29). The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Amylin (20-29) aggregation kinetics are highly variable between experiments. What are the most common causes?

Inconsistent aggregation kinetics for Amylin (20-29) and other amyloid peptides are a common challenge. The variability often stems from subtle differences in experimental conditions that significantly impact the nucleation-dependent aggregation process. The primary factors include:

  • Peptide Quality and Handling: The purity of the synthetic peptide is critical. The presence of even small amounts of impurities, such as deamidated peptide, can act as seeds and accelerate aggregation.[1][2] Improper storage and handling can lead to the formation of pre-existing oligomers or "seeds" that eliminate the lag phase and lead to rapid, inconsistent aggregation.[3][4]

  • Experimental Parameters: Minor variations in pH, temperature, agitation, and peptide concentration can drastically alter aggregation kinetics.[5][6][7][8]

  • Buffer Conditions: The type and concentration of buffer salts can influence aggregation rates.[9]

  • Contaminants: The presence of metal ions like Cu(II) and Zn(II) can modulate the aggregation process.[10][11]

Q2: How does peptide quality affect aggregation, and what are the quality control standards?

The quality of the synthetic Amylin (20-29) peptide is a cornerstone for reproducible aggregation studies. Here's why and how to ensure quality:

  • Purity: High purity (typically >95% as determined by HPLC) is essential.[12] Impurities from the synthesis process can interfere with aggregation.

  • Counter-ion: The peptide is often supplied as a salt (e.g., TFA salt). It's important to be aware of the specific salt and its potential effects on your experiments.

  • Pre-existing Aggregates: Lyophilized peptides can contain small amounts of pre-formed aggregates that act as seeds.[3] A pre-treatment step to ensure a monomeric starting state is crucial.

  • Chemical Modifications: Deamidation is a common modification that can significantly accelerate aggregation.[1][2]

Quality Control Recommendations:

ParameterMethodRecommendation
Identity Mass Spectrometry (MS)Verify that the molecular weight matches the theoretical mass of Amylin (20-29).[13]
Purity High-Performance Liquid Chromatography (HPLC)Should be ≥95%.[12]
Peptide Content Amino Acid Analysis (AAA) or UV SpectrophotometryTo accurately determine the peptide concentration for preparing stock solutions.
Q3: What is the recommended procedure for preparing Amylin (20-29) to ensure a monomeric starting state?

To obtain reproducible aggregation kinetics, it is critical to start with a monomeric peptide solution. The following is a general procedure to disaggregate any pre-existing oligomers:

  • Reconstitution: Carefully reconstitute the lyophilized peptide in a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break down any pre-formed aggregates.[3]

  • Solvent Evaporation: The HFIP is then evaporated under a gentle stream of nitrogen or in a vacuum concentrator to form a peptide film.[3]

  • Final Dissolution: The peptide film is then dissolved in the desired experimental buffer. It is recommended to use the solution immediately.

Q4: How do pH, temperature, and agitation influence Amylin (20-29) aggregation kinetics?

These three parameters are critical variables that must be precisely controlled to ensure reproducibility.

ParameterEffect on Aggregation KineticsRationale
pH Aggregation is highly pH-dependent.[5] A change in pH alters the charge of the peptide, which can either promote or inhibit aggregation.[1][5] For full-length amylin, His18 acts as an electrostatic switch, inhibiting fibrillization when charged at lower pH.[5][14]Electrostatic repulsion between charged residues can prevent monomers from associating.[1]
Temperature Increased temperature generally accelerates aggregation kinetics.[8][15][16][17]Higher temperatures can promote partial unfolding of peptide monomers, exposing hydrophobic regions that drive aggregation. It also increases the kinetic energy of the molecules, leading to more frequent collisions.[16][17]
Agitation Agitation (e.g., shaking or stirring) significantly shortens the lag phase and accelerates aggregation.[6][7][18]Agitation increases the rate of secondary nucleation by fragmenting existing fibrils, thereby creating more ends for monomer addition. It also increases the diffusion of monomers to the growing fibril ends.[7]
Q5: My Thioflavin T (ThT) assay results are inconsistent. What are the potential issues?

The Thioflavin T (ThT) assay is a common method to monitor amyloid aggregation. Inconsistencies can arise from:

  • ThT Concentration: The concentration of ThT should be optimized and kept consistent.

  • ThT Binding: ThT fluorescence can be influenced by pH, as the dye itself can ionize.[5][14]

  • Pipetting Errors: Inconsistent pipetting of the peptide or ThT can lead to significant variability.

  • Plate Reader Settings: Ensure consistent settings for excitation/emission wavelengths, temperature, and shaking.

  • Well-to-Well Variation: Edge effects in microplates can be a source of variability. It's recommended to not use the outer wells or to fill them with buffer.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol provides a general framework for monitoring Amylin (20-29) aggregation.

1. Reagent Preparation:

  • Amylin (20-29) Stock Solution: Prepare a concentrated stock solution of Amylin (20-29) following the monomerization protocol described in Q3. The final concentration should be confirmed by UV-Vis spectroscopy or another quantitative method.

  • ThT Stock Solution: Prepare a concentrated stock solution of ThT (e.g., 2 mM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Filter the solution through a 0.22 µm filter. Store protected from light.

  • Assay Buffer: Prepare the desired buffer for the aggregation reaction (e.g., 50 mM phosphate buffer, pH 7.4).[11]

2. Assay Procedure:

  • In a 96-well black, clear-bottom plate, add the appropriate volume of assay buffer.

  • Add ThT from the stock solution to each well to a final concentration of 20 µM.[11]

  • Add the Amylin (20-29) stock solution to each well to the desired final concentration (e.g., 40 µM).[11]

  • The final volume in each well should be consistent (e.g., 200 µL).[11]

  • Seal the plate to prevent evaporation.

  • Place the plate in a plate reader with temperature control (e.g., 25°C or 37°C) and intermittent shaking.[11]

  • Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~480-490 nm.[19]

3. Data Analysis:

The resulting data will be a sigmoidal curve. Key parameters to analyze include:

  • Lag Time (t_lag): The time before a significant increase in fluorescence is observed.

  • Apparent Growth Rate (k_app): The maximum slope of the sigmoidal curve.

  • Maximum Fluorescence Intensity (I_max): The fluorescence intensity at the plateau.

Visualizations

Troubleshooting Workflow for Inconsistent Aggregation Kinetics

TroubleshootingWorkflow Troubleshooting Inconsistent Amylin (20-29) Aggregation Kinetics start Inconsistent Aggregation Kinetics Observed peptide_quality Step 1: Verify Peptide Quality & Handling start->peptide_quality experimental_conditions Step 2: Standardize Experimental Conditions peptide_quality->experimental_conditions If issues persist check_purity Check Purity (>95% by HPLC) peptide_quality->check_purity check_mw Verify Molecular Weight (MS) peptide_quality->check_mw monomerize Implement Monomerization Protocol (e.g., HFIP) peptide_quality->monomerize storage Ensure Proper Storage (-20°C or -80°C) peptide_quality->storage assay_procedure Step 3: Review Assay Procedure experimental_conditions->assay_procedure If issues persist control_ph Control pH Precisely experimental_conditions->control_ph control_temp Maintain Constant Temperature experimental_conditions->control_temp control_agitation Standardize Agitation (rpm, duration) experimental_conditions->control_agitation control_conc Accurately Determine Peptide Concentration experimental_conditions->control_conc consistent_results Consistent Kinetics Achieved assay_procedure->consistent_results Problem Solved check_tht Verify ThT Concentration & Purity assay_procedure->check_tht check_pipetting Review Pipetting Technique assay_procedure->check_pipetting check_plate Check for Plate Effects assay_procedure->check_plate

Caption: A step-by-step workflow for troubleshooting inconsistent Amylin (20-29) aggregation kinetics.

Factors Influencing Amylin (20-29) Aggregation

FactorsAffectingAggregation Key Factors Influencing Amylin (20-29) Aggregation Kinetics aggregation Amylin (20-29) Aggregation Kinetics (Lag Time, Rate) peptide_properties Peptide Properties peptide_properties->aggregation purity Purity (e.g., deamidation) peptide_properties->purity concentration Concentration peptide_properties->concentration initial_state Initial State (Monomeric vs. Pre-aggregated) peptide_properties->initial_state environmental_factors Environmental Factors environmental_factors->aggregation ph pH environmental_factors->ph temperature Temperature environmental_factors->temperature ionic_strength Ionic Strength / Buffer environmental_factors->ionic_strength metal_ions Metal Ions (e.g., Cu, Zn) environmental_factors->metal_ions experimental_setup Experimental Setup experimental_setup->aggregation agitation Agitation experimental_setup->agitation surface_interactions Surface Interactions (e.g., plate material) experimental_setup->surface_interactions

Caption: A diagram illustrating the interplay of factors affecting Amylin (20-29) aggregation.

References

improving reproducibility of Amylin (20-29) (human) cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Amylin (20-29) (human) cytotoxicity assays.

Troubleshooting Guide

Q1: My cytotoxicity results with Amylin (20-29) are highly variable between experiments. What are the most likely causes?

A1: Variability in Amylin (20-29) cytotoxicity assays is most often linked to the aggregation state of the peptide. The formation of cytotoxic oligomers is a dynamic process influenced by several factors:

  • Peptide Preparation: Inconsistent removal of trifluoroacetic acid (TFA) from the synthetic peptide and improper initial solubilization can lead to pre-aggregated species. It is crucial to start with a homogenous, monomeric peptide solution.

  • Aggregation Conditions: Minor variations in incubation time, temperature, pH, buffer composition, and agitation can significantly alter the rate and nature of aggregate formation.[1][2]

  • Peptide Concentration: The concentration of Amylin (20-29) directly influences the kinetics of aggregation.

  • Cell Culture Conditions: The health and density of the cell line used can affect their susceptibility to Amylin-induced toxicity.

Q2: I suspect my Amylin (20-29) peptide is aggregating too quickly/slowly. How can I control the aggregation process?

A2: Controlling the aggregation of Amylin (20-29) is key to obtaining reproducible results. Consider the following:

  • Initial Monomerization: To ensure a consistent starting point, dissolve the lyophilized peptide in 100% hexafluoroisopropanol (HFIP) to break up any pre-existing aggregates.[3][4] Then, remove the HFIP by freeze-drying.[3]

  • Buffer Selection: The choice of buffer can impact aggregation kinetics. For instance, human Amylin aggregation is faster in phosphate-buffered saline (PBS) compared to Tris buffer.[2]

  • Incubation Parameters: Carefully control the temperature (e.g., 25°C or 37°C) and agitation.[1][5] Minimal agitation is often preferred to avoid accelerating fibril formation.[1]

  • Monitor Aggregation: Use a Thioflavin T (ThT) fluorescence assay to monitor the kinetics of amyloid formation in parallel with your cytotoxicity experiments.[5][6] This will help you correlate the aggregation state with the observed toxicity.

Q3: My negative control (non-amyloidogenic Amylin, e.g., rat Amylin) is showing some toxicity. Why might this be happening?

A3: While rat Amylin is considered non-amyloidogenic due to key proline substitutions in the 20-29 region, some reports suggest it can still exhibit toxicity towards β-cell cultures under certain conditions.[2][7] This could be due to:

  • High Concentrations: At very high concentrations, even non-amyloidogenic peptides can induce cellular stress.

  • Peptide Purity: Impurities from the synthesis process could be cytotoxic.

  • Interaction with Cell Membranes: The peptide may still interact with and disrupt cell membranes, even without forming classic amyloid fibrils.[7]

Q4: The cell viability readings in my assay (e.g., MTT, AlamarBlue) are inconsistent across wells treated with the same Amylin preparation. What could be the cause?

A4: Inconsistent readings within the same treatment group can stem from several sources:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.

  • Edge Effects: Wells on the periphery of a 96-well plate are more prone to evaporation, which can concentrate the peptide and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile buffer/media.

  • Incomplete Solubilization of Formazan (B1609692): In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance.[8]

  • Pipetting Errors: Inaccurate pipetting of the peptide, assay reagents, or solubilization solution will lead to variability.

Frequently Asked Questions (FAQs)

Q5: What is the most toxic species of Amylin (20-29)?

A5: There is a general consensus that soluble oligomeric intermediates, formed during the lag phase of fibril formation, are the most cytotoxic species, rather than the mature amyloid fibrils.[9][10][11] These oligomers are believed to disrupt cell membranes and initiate apoptotic pathways.[9][12]

Q6: Why is the 20-29 region of human Amylin so important for cytotoxicity?

A6: The amino acid sequence from residues 20 to 29 is considered the amyloidogenic core of human Amylin.[9][13][14] This region is responsible for the peptide's propensity to misfold and form the β-sheet structures that drive aggregation into toxic oligomers and fibrils.[9] Species like rats, which have multiple proline substitutions in this region, do not form amyloid deposits.[1][9]

Q7: Which cell lines are recommended for Amylin (20-29) cytotoxicity assays?

A7: Pancreatic β-cell lines are the most biologically relevant and commonly used. These include:

  • Rat INS-1 and its variants (e.g., INS-1 832/13)[1][3]

  • RIN-m5F (rat pancreatic β-cells)[10] Other cell lines like SH-SY5Y (human neuroblastoma) and Neuro-2A have also been used.[5]

Q8: What are the standard concentrations and incubation times for Amylin (20-29) in cytotoxicity assays?

A8: Typical concentrations range from low micromolar (e.g., 2.5 µM - 5 µM) to higher concentrations (e.g., 15 µM - 30 µM).[3][5][8] Incubation times commonly range from 24 to 84 hours.[1][3] The optimal conditions will depend on the specific cell line and the desired level of toxicity.

Q9: Can I use an LDH release assay to measure Amylin-induced cytotoxicity?

A9: Yes, a lactate (B86563) dehydrogenase (LDH) release assay is a suitable method for quantifying cytotoxicity. It measures the release of LDH from cells with compromised plasma membranes, which is a marker of cell death.[15][16][17]

Data Summary Tables

Table 1: Effect of Human Amylin (h-Amylin) Concentration and Incubation Time on INS-1 β-Cell Viability.

h-Amylin Concentration (µM)Incubation Time (hours)Cell Viability (%)Reference
302452[3]
304838[1]
308431[1]
1024~75 (approx.)[8]

Note: Cell viability was assessed using AlamarBlue or MTT assays. Values are approximate and can vary based on specific experimental conditions.

Table 2: Comparative Cytotoxicity of Human Amylin Variants in INS-1 β-Cells (30 µM Peptide Concentration).

Amylin VariantIncubation Time (hours)Cell Viability Reduction (%)Reference
Wild-Type h-Amylin2448[1]
Wild-Type h-Amylin4862[1]
H18P mutant2417[1]
H18P mutant4830[1]
N22K mutant2460[1]
N22K mutant4873[1]
S29P mutant2465[1]
S29P mutant4871[1]

Note: A higher percentage of cell viability reduction indicates greater toxicity.

Experimental Protocols

Protocol 1: Preparation of Monomeric Amylin (20-29) Solution
  • Dissolution in HFIP: Prepare a 0.5 mM stock solution of the synthetic Amylin (20-29) peptide by dissolving the dry powder in 100% HFIP.[1][3] This step ensures the dissociation of any pre-formed aggregates.

  • Filtration: Filter the HFIP stock solution through a 0.22 µm syringe filter to remove any insoluble material.[3]

  • Aliquoting and Freeze-Drying: Aliquot the desired amounts of the peptide stock solution into sterile, non-binding microcentrifuge tubes. Freeze-dry the aliquots to completely remove the HFIP.[1][3] The resulting peptide film can be stored at -20°C.

  • Reconstitution: Immediately before use, reconstitute the freeze-dried peptide in the desired buffer (e.g., Tris-HCl) or serum-free cell culture medium to the final working concentration.[1]

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a 96-well plate with your chosen cell line (e.g., INS-1 cells at 4 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

  • Peptide Treatment: Prepare the Amylin (20-29) working solutions from the monomeric stock (Protocol 1) in the appropriate cell culture medium. Remove the old medium from the cells and add the Amylin-containing medium. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the cells with the peptide for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.[5]

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.[8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl lysis buffer or DMSO) to each well to dissolve the formazan crystals.[5][8] Incubate overnight at 37°C if necessary for complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. Use a reference wavelength of >650 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_assay Cytotoxicity Assay p1 Lyophilized Amylin (20-29) p2 Dissolve in HFIP p1->p2 p3 Freeze-dry to remove HFIP p2->p3 p4 Reconstitute in Assay Buffer/Medium p3->p4 a2 Add reconstituted Amylin to cells p4->a2 Monomeric Peptide a1 Seed Cells in 96-well plate a1->a2 a3 Incubate (e.g., 24-48h) a2->a3 a4 Perform Viability Assay (MTT, LDH, etc.) a3->a4 a5 Measure Signal (Absorbance/Fluorescence) a4->a5 Amylin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Effects Monomer Amylin Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Mature Fibrils Oligomer->Fibril Membrane Membrane Permeabilization Oligomer->Membrane Autophagy Inhibition of Autophagy Oligomer->Autophagy Mito Mitochondrial Damage Membrane->Mito ER ER Stress Membrane->ER ROS ↑ ROS Production Mito->ROS ER->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis Autophagy->Apoptosis

References

how to dissolve lyophilized Amylin (20-29) (human) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the dissolution, handling, and troubleshooting for experiments involving lyophilized Amylin (20-29) (human) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized Amylin (20-29) (human) peptide?

A1: Due to its hydrophobic nature, Amylin (20-29) is insoluble in water. The recommended solvent for initial reconstitution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For some specific applications, such as preparing samples for biophysical studies, Hexafluoroisopropanol (HFIP) has also been used to first dissolve the peptide, which is then followed by evaporation and reconstitution in the desired buffer.

Q2: What are the recommended storage conditions for the lyophilized and reconstituted peptide?

A2: Proper storage is crucial to maintain the integrity of the peptide.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or -80°CUp to 12 monthsStore in a desiccator to prevent moisture absorption.
Reconstituted in DMSO (Stock Solution)-20°C or -80°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles.
Diluted in Aqueous Buffer (Working Solution)2-8°CUse immediatelyThe peptide is prone to aggregation in aqueous solutions.

Q3: What are the key biophysical properties of Amylin (20-29) (human) peptide?

A3: Understanding the biophysical properties of Amylin (20-29) is essential for designing experiments and troubleshooting solubility issues.

PropertyValueSignificance
Amino Acid Sequence Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-SerThe central hydrophobic region (Phe-Gly-Ala-Ile-Leu) is critical for its amyloidogenic properties.
Molecular Weight ~1009.1 DaImportant for calculating molar concentrations.
Isoelectric Point (pI) ~5.2 (Calculated)The peptide will have a net neutral charge at this pH, which can lead to minimal solubility. It is more soluble at pH values further away from its pI.

Troubleshooting Guides

Problem: The lyophilized peptide does not dissolve completely in DMSO.

  • Possible Cause: Insufficient solvent volume or low-quality DMSO.

  • Solution:

    • Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. A common starting concentration for a stock solution is 1-5 mM.

    • Gently vortex the vial for 1-2 minutes to aid dissolution.

    • If solubility remains an issue, brief sonication (5-10 minutes in a water bath sonicator) can be effective. However, avoid excessive sonication as it can lead to peptide degradation.

Problem: The peptide precipitates when the DMSO stock solution is diluted with an aqueous buffer.

  • Possible Cause: The peptide is highly prone to aggregation in aqueous solutions. The final concentration of the peptide and/or the buffer composition may be promoting aggregation.

  • Solution:

    • Work quickly: Prepare the final working solution immediately before use.

    • Optimize final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 1-5% (v/v). However, be mindful of the tolerance of your experimental system (e.g., cells) to DMSO.

    • pH of the buffer: Use a buffer with a pH that is at least 2 units away from the peptide's isoelectric point (pI ~5.2). For example, using a buffer with a pH of 7.4 is common.

    • Pre-chill your buffer: Diluting the DMSO stock in a cold aqueous buffer can sometimes slow down the aggregation process.

    • Test different buffers: If precipitation persists, consider testing different buffer systems (e.g., Tris-HCl, phosphate (B84403) buffer).

Problem: Inconsistent results in aggregation assays (e.g., Thioflavin T assay).

  • Possible Cause: Variability in the initial peptide solution, including the presence of pre-formed aggregates or "seeds."

  • Solution:

    • Consistent stock solution preparation: Always prepare your peptide stock solution in the same manner.

    • Filtration of stock solution: To remove any pre-existing aggregates, you can filter the DMSO stock solution through a 0.22 µm syringe filter before making the final dilution in the aqueous buffer.

    • Use fresh dilutions: Always prepare fresh dilutions of the peptide for each experiment. Do not use previously diluted working solutions that have been stored.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Amylin (20-29) to Create a Stock Solution

  • Pre-treatment of the vial: Before opening, centrifuge the vial containing the lyophilized peptide at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom.

  • Solvent addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Dissolution: Gently vortex the vial for 1-2 minutes until the powder is completely dissolved. A brief sonication (5 minutes) can be used if necessary.

  • Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Amylin (20-29) for a Thioflavin T (ThT) Aggregation Assay

  • Prepare assay buffer: A common buffer for ThT assays is 50 mM phosphate buffer, pH 7.4.

  • Prepare ThT solution: Prepare a stock solution of ThT in the assay buffer (e.g., 1 mM) and filter it through a 0.22 µm filter. The final concentration of ThT in the assay is typically 10-25 µM.

  • Prepare peptide working solution: Thaw an aliquot of the Amylin (20-29) DMSO stock solution.

  • Initiate aggregation: Dilute the peptide stock solution into the assay buffer containing ThT to the desired final peptide concentration (e.g., 25-50 µM). Ensure the final DMSO concentration is low (e.g., <5%). Mix gently by pipetting.

  • Monitor fluorescence: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. Measurements are typically taken at regular intervals (e.g., every 5-10 minutes) at a constant temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.

Visualizations

Dissolution_Workflow start Start: Lyophilized Amylin (20-29) Peptide centrifuge Centrifuge vial to collect powder start->centrifuge add_dmso Add anhydrous DMSO to desired stock concentration (e.g., 1 mM) centrifuge->add_dmso dissolve Vortex gently / Brief sonication if needed add_dmso->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility stock_solution Aliquot into single-use tubes and store at -20°C or -80°C check_solubility->stock_solution Yes troubleshoot Troubleshoot: - Check DMSO quality - Increase solvent volume - Gentle sonication check_solubility->troubleshoot No end_stock Stock Solution Ready stock_solution->end_stock troubleshoot->add_dmso

Caption: Workflow for dissolving lyophilized Amylin (20-29).

Troubleshooting_Precipitation start Problem: Peptide precipitates upon dilution in aqueous buffer cause1 Possible Cause: High peptide concentration start->cause1 cause2 Possible Cause: Insufficient DMSO in final solution start->cause2 cause3 Possible Cause: Buffer pH is close to pI (~5.2) start->cause3 cause4 Possible Cause: Slow preparation allows for aggregation start->cause4 solution1 Solution: Lower the final peptide concentration cause1->solution1 solution2 Solution: Increase final DMSO concentration (check cell tolerance) cause2->solution2 solution3 Solution: Use a buffer with pH ≥ 7.2 or ≤ 3.2 cause3->solution3 solution4 Solution: Prepare working solution immediately before use and consider using cold buffer cause4->solution4

Caption: Troubleshooting guide for peptide precipitation.

Technical Support Center: Amylin (20-29) (Human) Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the human Amylin (20-29) fragment. This resource is intended for scientists and drug development professionals investigating the aggregation properties of this amyloidogenic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Amylin (20-29) fragment in aggregation studies?

The Amylin (20-29) region of the full-length human amylin polypeptide is widely recognized as a key amyloidogenic core sequence responsible for the initiation of amyloid fibril formation.[1][2] Studies focusing on this fragment allow for a more targeted investigation of the fundamental mechanisms of amylin aggregation, which is implicated in the pathogenesis of type 2 diabetes.

Q2: What are the typical morphologies of Amylin (20-29) aggregates?

Amylin (20-29) aggregates are known to be polymorphic, meaning they can form a variety of structures. Transmission Electron Microscopy (TEM) studies have revealed that this peptide fragment can form amyloid-like fibrils. These fibrils can exhibit twisting along their axis, particularly in the early stages of formation (around 6 hours), which may disappear as the fibrils mature over longer periods.[3]

Q3: Which form of Amylin (20-29) is considered most cytotoxic?

Consistent with findings for full-length amylin, soluble oligomeric forms of Amylin (20-29) are generally considered to be the most cytotoxic species, rather than the mature, insoluble fibrils.[1][4] These smaller, soluble aggregates are believed to be more effective at disrupting cellular membranes and initiating apoptotic signaling cascades.

Q4: What signaling pathways are implicated in Amylin (20-29)-induced cytotoxicity?

While research has extensively focused on the full-length amylin peptide, the cytotoxic mechanisms of the Amylin (20-29) fragment are understood to involve similar pathways. The aggregation of this fragment on the cell surface can lead to membrane disruption and the initiation of apoptosis. Key signaling pathways implicated in amylin-induced cytotoxicity in pancreatic β-cells include:

  • Fas-Associated Death Receptor Signaling: Aggregates can interact with cell membranes, leading to the activation of death receptor signaling pathways that trigger apoptosis.[5]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded peptide can induce ER stress, leading to an unfolded protein response that, if prolonged, results in apoptosis.[2][6]

  • Mitochondrial Dysfunction: Amylin aggregates can cause damage to mitochondria, a critical event in the apoptotic cascade.[2]

  • Oxidative Stress: The aggregation process can generate reactive oxygen species (ROS), leading to cellular damage.

It is important to note that while these pathways are established for full-length amylin, their specific activation by the Amylin (20-29) fragment is an area of ongoing investigation.

Troubleshooting Guides

Issue 1: Inconsistent or no aggregation observed in Thioflavin T (ThT) assays.

  • Possible Cause 1: Peptide Purity and Handling. Trace impurities, such as those arising from spontaneous deamidation of asparagine residues, can significantly impact aggregation kinetics.[7]

    • Troubleshooting Tip: Ensure the use of high-purity (>95%) synthetic Amylin (20-29). Prepare fresh stock solutions in an appropriate solvent like 100% hexafluoroisopropyl alcohol (HFIP) to ensure a monomeric starting state and remove any pre-formed aggregates.[8][9] Lyophilize aliquots for storage and reconstitute immediately before use.

  • Possible Cause 2: Inappropriate Buffer Conditions. The pH of the buffer has a significant effect on the charge of the peptide and can influence aggregation rates.

    • Troubleshooting Tip: Systematically evaluate a range of pH values. Aggregation is often favorable at neutral to slightly acidic pH. Ensure the buffer components themselves do not interfere with the assay. Phosphate (B84403) and Tris buffers are commonly used.[10][11]

  • Possible Cause 3: ThT Concentration. The concentration of Thioflavin T can influence the aggregation kinetics.

    • Troubleshooting Tip: While optimal concentrations can be protein-dependent, a ThT concentration of 10-20 µM is generally recommended for kinetic studies to minimize interference with the aggregation process itself.[12][13]

Issue 2: High variability in lag times for fibril formation.

  • Possible Cause 1: Inconsistent Nucleation. The lag phase is highly sensitive to the presence of pre-existing nuclei or "seeds".

    • Troubleshooting Tip: Ensure a consistent and thoroughly monomeric preparation of the peptide for each experiment. Sonication of the peptide solution before starting the assay can sometimes help to break up small, pre-existing aggregates.

  • Possible Cause 2: Surface Effects. The surface of the microplate wells can influence nucleation.

    • Troubleshooting Tip: Use non-binding surface plates to minimize surface-induced aggregation. Ensure that the same type of plate is used for all comparative experiments.

Issue 3: Difficulty visualizing fibrils with Transmission Electron Microscopy (TEM).

  • Possible Cause 1: Insufficient Fibril Formation. The concentration of fibrils may be too low for effective visualization.

    • Troubleshooting Tip: Allow sufficient incubation time for fibril formation to reach the plateau phase as determined by ThT assays. Concentrate the sample by gentle centrifugation if necessary before applying it to the TEM grid.

  • Possible Cause 2: Improper Staining. The negative stain may not be providing sufficient contrast.

    • Troubleshooting Tip: Uranyl acetate (B1210297) (1-2%) is a common and effective negative stain for amyloid fibrils. Ensure the staining and washing steps are performed correctly to avoid artifacts.[14]

Data Presentation

Table 1: Representative Effect of pH and Temperature on Amylin (20-29) Aggregation Kinetics *

pHTemperature (°C)Lag Time (hours)Apparent Elongation Rate (RFU/hour)
5.525~12 - 18Low
5.537~8 - 12Moderate
7.425~4 - 6High
7.437~2 - 4Very High
9.025~8 - 14Moderate
9.037~6 - 10Moderate-High

Experimental Protocols

1. Preparation of Monomeric Amylin (20-29) for Aggregation Assays

  • Dissolve the lyophilized Amylin (20-29) peptide in 100% HFIP to a concentration of 1 mM.

  • Aliquot the solution into microcentrifuge tubes.

  • Lyophilize the aliquots to remove the HFIP.

  • Store the lyophilized peptide at -80°C.

  • Immediately before use, reconstitute the peptide in the desired experimental buffer (e.g., 20 mM phosphate buffer, pH 7.4) to the final working concentration.[8][9]

2. Thioflavin T (ThT) Aggregation Assay

  • Prepare a stock solution of ThT (e.g., 1 mM in water).

  • In a 96-well, non-binding, black, clear-bottom plate, add the freshly prepared Amylin (20-29) solution.

  • Add ThT from the stock solution to a final concentration of 10-20 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a plate reader at the desired temperature with intermittent shaking.

  • Monitor the ThT fluorescence intensity over time with excitation at ~440 nm and emission at ~485 nm.[15]

3. Transmission Electron Microscopy (TEM) of Amylin (20-29) Fibrils

  • Incubate Amylin (20-29) under conditions that promote fibril formation.

  • Apply a small aliquot (5-10 µL) of the aggregated peptide solution to a glow-discharged, carbon-coated TEM grid for 1-2 minutes.

  • Wick off the excess solution with filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Negatively stain the sample by placing the grid on a drop of 1-2% uranyl acetate solution for 30-60 seconds.

  • Wick off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.[14]

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_assay Aggregation Assay cluster_data Data Analysis start Lyophilized Amylin (20-29) dissolve Dissolve in HFIP start->dissolve aliquot Aliquot dissolve->aliquot lyophilize Lyophilize aliquot->lyophilize store Store at -80°C lyophilize->store reconstitute Reconstitute in Buffer store->reconstitute tht_assay ThT Assay reconstitute->tht_assay tem_analysis TEM Analysis tht_assay->tem_analysis kinetics Aggregation Kinetics tht_assay->kinetics morphology Fibril Morphology tem_analysis->morphology

Caption: Workflow for Amylin (20-29) aggregation studies.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular amylin Amylin (20-29) Oligomers mem_disruption Membrane Disruption amylin->mem_disruption fas_receptor Fas Death Receptor amylin->fas_receptor er_stress ER Stress mem_disruption->er_stress mito_damage Mitochondrial Damage mem_disruption->mito_damage caspase Caspase Activation fas_receptor->caspase er_stress->caspase mito_damage->caspase apoptosis Apoptosis caspase->apoptosis

References

avoiding artifacts in TEM imaging of Amylin (20-29) (human) fibrils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artifacts during Transmission Electron Microscopy (TEM) imaging of human Amylin (20-29) fibrils.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TEM images show amorphous aggregates, globular, or flake-like structures instead of distinct fibrils. What is causing this?

A1: This is a common issue often resulting from drying artifacts or surface-mediated fibrillization . During sample preparation for conventional TEM, the drying process itself can induce the formation of non-native structures that are not present in the original solution.[1] As the liquid evaporates, changes in concentration and interactions with the substrate can cause peptides to aggregate into globules or even form fibrils that were not there to begin with.[1]

Troubleshooting Steps:

  • Optimize Drying: Avoid slow, uncontrolled air-drying. Techniques like spin-coating can prevent artifacts by bypassing the wetting/dewetting transition of the liquid layer during drying.[1]

  • Minimize Surface Incubation: To image fibrils already formed in solution, reduce the time the sample incubates on the grid surface before staining or drying to prevent the formation of new, surface-mediated structures.[1]

  • Verify with Cryo-TEM: The most reliable method to avoid drying artifacts is to use Cryogenic Transmission Electron Microscopy (Cryo-TEM). This technique flash-freezes the sample in a hydrated state, preserving the native structure of the fibrils as they exist in solution.[1][2]

  • Ensure Sample Purity: Start with highly pure (≥95%), monomeric Amylin (20-29) peptide. Contaminants or pre-existing aggregates can act as unintended nucleation seeds.[3]

Q2: My negatively stained grids show uneven stain distribution and dark, crystalline precipitates. How can I improve my staining?

A2: Stain precipitation and uneven pooling are common artifacts in negative staining TEM.[4] These issues can obscure fibril morphology and arise from the stain solution itself, improper washing, or interactions with buffer components.

Troubleshooting Steps:

  • Use Fresh, Filtered Stain: Always use a freshly prepared or recently thawed negative stain solution (e.g., uranyl acetate, uranyl formate) filtered through a 0.2 µm or 0.02 µm syringe filter immediately before use.[5] This removes small precipitates that can contaminate the grid.

  • Optimize Stain Concentration and Time: The concentration of the stain and the incubation time are critical. High concentrations or long incubation times can lead to excessive stain accumulation.[4][6] Refer to the table below for starting parameters.

  • Proper Washing: Ensure adequate washing with deionized water after sample application and before staining to remove buffer salts (like phosphates) that can react with the heavy metal stain and cause precipitation.[7]

  • pH Considerations: Be aware of the pH of your stain. For instance, phosphotungstic acid (PTA) has a variable pH and may need to be adjusted to be compatible with your sample.

Table 1: Negative Staining Parameters & Troubleshooting

ParameterUranyl Acetate (2% w/v)Phosphotungstic Acid (2% w/v)Troubleshooting Tips
Typical Concentration 1-2% (w/v) in deionized water1-2% (w/v), pH adjusted to ~7.0Start with lower concentrations to minimize background.
Incubation Time 30 seconds - 2 minutes30 seconds - 2 minutesShorter times can reduce stain accumulation and precipitation.[8]
Common Artifacts Positive staining, precipitationCan cause fibril disassembly at low pHEnsure stain is fully dissolved and filtered.[5]
Compatibility Reacts with phosphate (B84403) buffersGenerally more buffer compatibleAlways wash with water if using phosphate buffers.[7]
Q3: The fibrils on my grid are clustered in dense networks, especially around the edges of the grid square (the "coffee-ring" effect). How can I achieve a more uniform distribution?

A3: Poor fibril distribution is often caused by the drying process, where solutes and particles migrate to the edge of the evaporating droplet.[9] The hydrophobic nature of some TEM grids can also lead to poor sample spreading and aggregation.

Troubleshooting Steps:

  • Glow Discharge the Grids: Treat your carbon-coated grids with a glow discharge system immediately before use. This makes the carbon surface hydrophilic, allowing the aqueous sample to spread more evenly.

  • Use Holey Carbon Grids: Applying the sample to a holey carbon film allows fibrils to span across the holes, suspended in a thin film of stain, which can provide superior imaging conditions compared to continuous carbon films.[10]

  • Additives for Cryo-TEM: For cryo-EM, where achieving a good distribution in thin ice is critical, the addition of interface-active solutions or "spectator proteins" can help disentangle fibrils and improve grid coverage.[11]

  • Optimize Sample Concentration: Very high fibril concentrations can lead to unavoidable clustering. Try diluting your fibril stock solution before applying it to the grid.

Q4: My cryo-TEM images have a crystalline or "blotchy" background, and the contrast is very low. What is wrong?

A4: This is a classic sign of ice contamination , a major challenge in cryo-TEM sample preparation.[12] Contamination can occur as crystalline ice (from atmospheric moisture condensing on the grid) or as an amorphous ice layer that thickens over time, reducing contrast and obscuring the sample.[12][13]

Troubleshooting Steps:

  • Control the Environment: Work in a low-humidity environment. Use a vitrification apparatus with an environmental chamber to protect the grid from atmospheric moisture before plunging.

  • Optimize Blotting: Blotting time is crucial for achieving thin ice. Over-blotting can concentrate fibrils and damage them, while under-blotting results in ice that is too thick for the electron beam to penetrate. This requires empirical optimization for each sample.

  • Ensure Rapid Freezing: The plunge-freezing process must be extremely fast to prevent the formation of crystalline ice. Ensure your liquid ethane (B1197151) is at the correct temperature (just above its freezing point) and that the plunge speed is maximal.

  • Proper Grid Handling: Minimize the time the grid is exposed to the atmosphere during transfer from the vitrification device to the microscope. Use a high-vacuum cryo-transfer system if available to prevent contamination during transfer.[12]

Experimental Workflows & Protocols

Logical Workflow: Troubleshooting Common TEM Artifacts

G Start Observe TEM Image Artifact Artifact1 Amorphous Aggregates / Globular Structures Start->Artifact1 Artifact2 Uneven Staining / Precipitates Start->Artifact2 Artifact3 Poor Fibril Distribution / Clustering Start->Artifact3 Artifact4 High Background / Low Contrast (Cryo-TEM) Start->Artifact4 Cause1 Drying Artifacts / Surface-Mediated Aggregation Artifact1->Cause1 Cause2 Stain Quality / Incorrect Procedure Artifact2->Cause2 Cause3 Hydrophobic Grid / 'Coffee-Ring' Effect Artifact3->Cause3 Cause4 Ice Contamination / Thick Ice Artifact4->Cause4 Solution1 Use Cryo-TEM or Optimize Drying Method Cause1->Solution1 Solution2 Filter Stain / Optimize Washing & Incubation Cause2->Solution2 Solution3 Glow Discharge Grids / Adjust Concentration Cause3->Solution3 Solution4 Improve Vitrification Protocol / Control Humidity Cause4->Solution4

Caption: A troubleshooting flowchart for identifying common TEM artifacts.

Protocol 1: Preparation of Human Amylin (20-29) Fibrils

This protocol is adapted from procedures known to produce Amylin (20-29) fibrils.[14][15]

  • Peptide Disaggregation: Dissolve 2 mg of human Amylin (20-29) peptide powder in 20 µl of Dimethyl sulfoxide (B87167) (DMSO). Incubate at room temperature for 1 hour to ensure the peptide is in a monomeric state.[14]

  • Fibrillation Buffer Preparation: Prepare a 20 mM sodium phosphate buffer, pH 7.1-7.4.[14]

  • Initiation of Fibrillation: Slowly add 980 µl of deionized water to the DMSO-peptide solution. Follow this by adding 1 ml of the sodium phosphate buffer. The final solution will be 2 ml with a peptide concentration of approximately 1.13 mM.[14]

  • Incubation: Incubate the solution at room temperature (22°C) or 37°C without agitation. Fibril formation can often be observed visually as increased turbidity within 24-48 hours.[15]

  • Verification: Before preparing TEM grids, confirm fibril formation using an assay like Thioflavin T (ThT), which shows a significant increase in fluorescence upon binding to amyloid β-sheets.[1]

Table 2: Amylin (20-29) Fibrillization Parameters

ParameterRecommended ConditionRationale / Notes
Peptide Source High-purity synthetic peptide (>95%)Purity is critical to avoid seeding from contaminants.[3]
Disaggregation Solvent DMSOEffectively dissolves pre-formed aggregates.[14]
Final Peptide Conc. ~1.0 - 1.25 mMConcentration affects the kinetics of fibrillation.[14][15]
Buffer System 10-20 mM Sodium PhosphateMaintains a stable pH environment.[14]
pH 7.1 - 7.4Physiological pH is commonly used for in vitro studies.
Temperature 22°C - 37°CHigher temperatures can accelerate aggregation.
Agitation None (Quiescent)Agitation can introduce shear forces, potentially altering fibril morphology.

Protocol 2: Negative Staining Experimental Workflow

G cluster_prep Grid Preparation cluster_sample Sample Application cluster_wash Washing cluster_stain Staining GlowDischarge Glow Discharge Carbon-Coated Grid ApplySample Apply 3-5 µL of Fibril Solution GlowDischarge->ApplySample Hydrophilic Surface Incubate Incubate 1-2 minutes ApplySample->Incubate Blot1 Blot Excess with Filter Paper Incubate->Blot1 Wash1 Wash with 10 µL deionized H₂O Blot1->Wash1 Blot2 Blot Excess Wash1->Blot2 Wash2 Repeat Wash Blot2->Wash2 Blot3 Blot Excess Wash2->Blot3 ApplyStain Apply 5 µL of 2% Uranyl Acetate Blot3->ApplyStain IncubateStain Incubate 30-60 seconds ApplyStain->IncubateStain Blot4 Blot Away All Excess Stain IncubateStain->Blot4 AirDry Air Dry Grid Completely Blot4->AirDry Image Image in TEM AirDry->Image

Caption: Workflow for negative staining of amyloid fibrils for TEM.

Protocol 3: Cryo-TEM Sample Preparation (Vitrification) Workflow

G Start Start: Prepare Vitrification Station Step1 Glow Discharge Holey Carbon Grids Start->Step1 Step2 Place Grid in Plunge Freezer Chamber (Controlled Temp/Humidity) Step1->Step2 Minimize Contamination Step3 Apply 3 µL of Fibril Solution Step2->Step3 Step4 Blot Grid to Create a Thin Liquid Film (CRITICAL STEP) Step3->Step4 Step5 Immediately Plunge into Liquid Ethane Step4->Step5 Vitrification Step6 Transfer Grid Under Liquid Nitrogen to Storage or Microscope Step5->Step6 Maintain Vitreous State End Image Under Cryo-Conditions Step6->End

Caption: Key steps in the vitrification workflow for Cryo-TEM.

References

Technical Support Center: Studying Amylin (20-29) (Human) Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amylin (20-29) (human) oligomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is the Amylin (20-29) fragment particularly challenging to study?

The Amylin (20-29) fragment, with the sequence SNNFGAILSS, is considered a critical amyloidogenic region of the full-length human islet amyloid polypeptide (hIAPP).[1][2] Its high propensity to self-assemble into β-sheet rich structures leads to the rapid formation of oligomers and fibrils, making it difficult to isolate and characterize specific oligomeric species.[1][3] These oligomers are transient and exist in a heterogeneous mixture of sizes and conformations, further complicating detailed structural and functional analysis.[4]

Q2: What is the significance of the primary sequence of Amylin (20-29) in its aggregation?

The primary sequence of the 20-29 region is crucial for the amyloidogenic properties of human amylin. This is highlighted by the differences between human and rat amylin. Rat amylin, which is non-amyloidogenic, has six different amino acids compared to human amylin, with five of these substitutions located within the 20-29 region.[5][6][7] Notably, the presence of three proline residues in the rat sequence in this region is believed to disrupt the formation of the β-sheet structures necessary for amyloid formation.[2][5][8]

Q3: What are the most common techniques to monitor Amylin (20-29) aggregation?

Several biophysical techniques are commonly employed:

  • Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the kinetics of amyloid fibril formation. ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence intensity.[5][9]

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the aggregates, confirming the presence of oligomers and fibrils.[5]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution images of aggregate morphology and can be used to study the interaction of oligomers with surfaces, such as lipid bilayers.[10][11][12]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor changes in the secondary structure of the peptide, from a random coil to a β-sheet conformation, during aggregation.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique allows for the separation and characterization of different oligomeric species in the gas phase based on their size, shape, and mass-to-charge ratio.

Q4: How does the interaction with lipid membranes affect Amylin (20-29) oligomerization?

Lipid membranes, particularly those containing anionic lipids, can catalyze the aggregation of Amylin.[13][14] The membrane surface can act as a scaffold, increasing the local concentration of the peptide and promoting a conformational change from a random coil to an α-helical or β-sheet structure, which can accelerate oligomer formation.[13][15] This interaction is also implicated in the cytotoxic effects of Amylin oligomers, which are thought to disrupt membrane integrity.[10][14]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible aggregation kinetics in ThT assays.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Peptide Stock Preparation Ensure the initial peptide stock is fully monomeric. Prepare the stock solution in 100% hexafluoroisopropyl alcohol (HFIP) to break down any pre-existing aggregates. Lyophilize aliquots to remove HFIP before solubilizing in buffer for the experiment.[9]
Buffer Conditions Aggregation is sensitive to pH, ionic strength, and buffer composition. Use a consistent, well-defined buffer system (e.g., phosphate (B84403) buffer at pH 7.4).[12] Ensure fresh buffer is used for each experiment.
Peptide Concentration The rate of aggregation is highly dependent on the peptide concentration.[16] Use a precise method to determine the peptide concentration and ensure it is consistent across experiments.
Incubation Conditions Temperature and agitation can significantly affect aggregation kinetics. Maintain a constant temperature (e.g., 37°C) and consistent agitation (e.g., 600 rpm) if required by the protocol.[6]
Contaminants Trace amounts of metal ions or other contaminants can nucleate aggregation. Use high-purity reagents and ultra-pure water.
Problem 2: Difficulty in isolating stable oligomers for structural studies.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Transient Nature of Oligomers Oligomers are often transient intermediates on the pathway to fibril formation.[4] Try to capture early-stage oligomers by performing experiments at lower temperatures or for shorter incubation times.
Heterogeneity of Oligomeric Species The oligomer population is typically heterogeneous.[4] Techniques like size-exclusion chromatography (SEC) can be used to separate different oligomeric species, but this can be challenging due to their instability.
Use of Inhibitors/Stabilizers Small molecule inhibitors of fibril formation can sometimes be used to "trap" and stabilize oligomeric species. For example, EGCG has been shown to inhibit the formation of higher-order oligomers.
Cross-linking Strategies Photochemical cross-linking can be employed to covalently trap transient oligomers, allowing for their detection by techniques like SDS-PAGE.[5]
Problem 3: Low or variable cytotoxicity in cell-based assays.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Oligomer Preparation The toxicity of Amylin is primarily attributed to prefibrillar oligomers.[2][5][17] Ensure that the peptide preparation used for the assay is enriched in these species. Prepare fresh oligomer solutions for each experiment and characterize them using techniques like AFM or TEM.
Cell Line and Culture Conditions Different cell lines can have varying sensitivities to Amylin oligomers. Use a well-characterized cell line, such as rat INS-1 pancreatic β-cells, which are commonly used for amylin toxicity studies.[5][7] Maintain consistent cell culture conditions.
Peptide-Serum Interactions Components in the cell culture medium, such as serum proteins, can interact with the peptide and modulate its aggregation and toxicity. Consider performing experiments in serum-free medium for a defined period, but be mindful of potential effects on cell viability.
Assay Endpoint The choice of cytotoxicity assay is important. Alamar Blue or MTT assays are commonly used to assess cell viability.[5] Ensure the assay is performed at appropriate time points (e.g., 24h, 48h) to capture the toxic effects.[5]

Experimental Protocols

Protocol 1: Preparation of Amylin (20-29) Oligomers
  • Monomerization of Peptide:

    • Dissolve the synthetic Amylin (20-29) peptide in 100% HFIP to a concentration of 1 mM.[9]

    • Aliquot the solution into microcentrifuge tubes and freeze-dry to remove the HFIP.[9]

    • Store the lyophilized peptide at -20°C.

  • Oligomer Formation:

    • Just before the experiment, dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) to the desired concentration (e.g., 40 µM).[12]

    • Incubate the solution at a specific temperature (e.g., 25°C or 37°C) with or without agitation, depending on the desired aggregation rate.[6][12]

    • The incubation time will determine the distribution of oligomeric species. Shorter times will favor smaller oligomers.

Protocol 2: Thioflavin T (ThT) Aggregation Assay
  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 15 µM) in deionized water at pH 7.4.[9]

    • Prepare the Amylin (20-29) solution as described in Protocol 1.

  • Assay Procedure:

    • In a 96-well plate, mix the Amylin (20-29) solution with the ThT solution to final concentrations of, for example, 15 µM Amylin and 15 µM ThT.[9]

    • Measure the fluorescence intensity using a fluorescence spectrophotometer with an excitation wavelength of 440 nm and an emission wavelength of 480 nm.[9]

    • Take readings at regular intervals over the desired time course, with incubation at a constant temperature.

Visualizations

Aggregation_Pathway Monomer Monomeric Amylin (20-29) (Random Coil) Oligomers Transient Oligomers (β-sheet rich) Monomer->Oligomers Nucleation Fibrils Mature Fibrils Monomer->Fibrils Monomer Addition Protofibrils Protofibrils Oligomers->Protofibrils Elongation Protofibrils->Fibrils Maturation

Caption: Amylin (20-29) aggregation pathway.

Troubleshooting_Workflow Start Inconsistent ThT Results Check_Peptide Verify Peptide Monomerization (HFIP Treatment) Start->Check_Peptide Check_Buffer Confirm Buffer Consistency (pH, Ionic Strength) Check_Peptide->Check_Buffer [Monomeric] Failure Problem Persists Check_Peptide->Failure [Aggregated] Check_Conc Validate Peptide Concentration Check_Buffer->Check_Conc [Consistent] Check_Buffer->Failure [Inconsistent] Check_Conditions Standardize Incubation (Temp, Agitation) Check_Conc->Check_Conditions [Accurate] Check_Conc->Failure [Inaccurate] Success Reproducible Results Check_Conditions->Success [Standardized] Check_Conditions->Failure [Variable]

Caption: Troubleshooting inconsistent ThT results.

References

Technical Support Center: Stabilizing Amylin (20-29) Monomers for Biophysical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human Amylin (20-29) fragment. The focus is on maintaining the peptide in a monomeric state, a critical prerequisite for reliable biophysical characterization.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to maintain Amylin (20-29) in a monomeric state?

A1: The Amylin (20-29) fragment (sequence: SNNFGAILSS) is highly prone to self-aggregation and fibril formation. This is due to its inherent propensity to form β-sheet structures, which are the building blocks of amyloid fibrils.[1][2][3] Factors such as peptide concentration, pH, temperature, and the presence of seed aggregates can significantly influence the rate of aggregation.[4][5] The region spanning residues 20-29 has been identified as a key amyloidogenic segment of the full-length human amylin peptide.[5][6]

Q2: What is the recommended procedure for dissolving lyophilized Amylin (20-29) powder to obtain a monomeric stock solution?

A2: A common and effective method to prepare a monomeric stock solution of Amylin (20-29) involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is known to disrupt β-sheet structures and dissolve pre-existing peptide aggregates.[7][8]

Experimental Protocol: Preparation of Monomeric Amylin (20-29) Stock Solution

  • Dissolution in HFIP: Dissolve the lyophilized Amylin (20-29) peptide in 100% HFIP to a concentration of 1-2 mM. Vortex briefly to ensure complete dissolution.

  • Incubation: Incubate the HFIP solution at room temperature for 1-2 hours to ensure the dissociation of any pre-existing aggregates.

  • Aliquoting and Evaporation: Aliquot the solution into low-protein-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator (e.g., SpeedVac). This will result in a thin peptide film at the bottom of the tubes.

  • Storage: Store the dried peptide films at -20°C or -80°C until use.

Q3: How can I prevent my Amylin (20-29) sample from aggregating during a biophysical experiment?

A3: Several strategies can be employed to minimize aggregation during your experiments:

  • pH Control: Maintaining a slightly acidic pH (e.g., pH 5.5-6.0) can retard fibrillization. The protonation of histidine residues at acidic pH can lead to electrostatic repulsion, which disfavors aggregation.[4][9]

  • Low Temperature: Performing experiments at low temperatures (e.g., 4-5°C) can significantly slow down the kinetics of aggregation.[10]

  • Low Peptide Concentration: Use the lowest peptide concentration that is feasible for your biophysical technique. Aggregation is a concentration-dependent process.

  • Filtration: Before starting an experiment, centrifuge your reconstituted peptide solution at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet any small, pre-existing aggregates. Use the supernatant for your experiment.

  • Additives and Inhibitors: The inclusion of certain small molecules or nanoparticles can help stabilize the monomeric state. For example, flavonoids like quercetin (B1663063) have been shown to inhibit amylin aggregation.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High ThT fluorescence at the beginning of the experiment. The initial peptide solution contains pre-existing aggregates or "seeds".1. Re-prepare the monomeric stock solution using the HFIP protocol. 2. Before the experiment, centrifuge the sample at high speed and use the supernatant. 3. Filter the solution through a 0.22 µm syringe filter (use with caution as peptide may adsorb to the membrane).
Rapid aggregation observed during Circular Dichroism (CD) spectroscopy. The experimental conditions (temperature, buffer, concentration) are promoting aggregation.1. Lower the experimental temperature (e.g., to 5°C).[10] 2. Use a buffer with a slightly acidic pH (e.g., pH 6.0).[10] 3. Reduce the peptide concentration.
Inconsistent results between experimental replicates. Variability in the amount of initial seed aggregates.1. Ensure a consistent and rigorous protocol for preparing the monomeric stock solution. 2. Prepare a single, larger batch of monomeric peptide for all replicates.
Peptide precipitates out of solution. The peptide concentration is too high for the given buffer conditions, or the pH is near the isoelectric point.1. Decrease the peptide concentration. 2. Adjust the buffer pH to be further from the peptide's isoelectric point.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stabilization and aggregation of Amylin.

ParameterConditionValue/ObservationReference
pH Effect on Stability pH 5.5 vs. pH 7.4Acidic pH destabilizes oligomer assembly, while neutral pH promotes stability.[4]
Temperature for Minimizing Aggregation Low Temperature5°C was used to minimize aggregation during NMR experiments.[10]
HFIP Concentration for Fibril Promotion Low pHOptimal fibril promotion at 5% (v/v) HFIP.[7][13]
HFIP Concentration for Fibril Promotion Neutral pHOptimal fibril promotion at 25% (v/v) HFIP.[7][13]
Inhibitor IC50 Values Compound 183.04 µM[14]
Inhibitor IC50 Values Compound 222.71 µM[14]
Inhibitor IC50 Values Oleuropein aglycone1 µM[14]

Visualizations

Experimental Workflow for Preparing Monomeric Amylin (20-29)

G A Lyophilized Amylin (20-29) B Dissolve in 100% HFIP A->B C Incubate (1-2 hours) B->C D Aliquot C->D E Evaporate HFIP (Nitrogen stream or SpeedVac) D->E F Store dried peptide film at -20°C / -80°C E->F G Reconstitute in desired buffer immediately before use F->G H Centrifuge at >14,000 x g for 20 min at 4°C G->H I Use supernatant for biophysical studies H->I

Caption: Workflow for preparing monomeric Amylin (20-29) for experiments.

Logical Relationship of Factors Influencing Amylin (20-29) Aggregation

G cluster_destabilizing Promotes Aggregation cluster_stabilizing Promotes Monomeric State High Concentration High Concentration Amylin (20-29) Aggregate/Fibril Amylin (20-29) Aggregate/Fibril High Concentration->Amylin (20-29) Aggregate/Fibril Neutral pH Neutral pH Neutral pH->Amylin (20-29) Aggregate/Fibril Higher Temperature Higher Temperature Higher Temperature->Amylin (20-29) Aggregate/Fibril Agitation Agitation Agitation->Amylin (20-29) Aggregate/Fibril Seed Aggregates Seed Aggregates Seed Aggregates->Amylin (20-29) Aggregate/Fibril Low Concentration Low Concentration Amylin (20-29) Monomer Amylin (20-29) Monomer Low Concentration->Amylin (20-29) Monomer Acidic pH Acidic pH Acidic pH->Amylin (20-29) Monomer Low Temperature Low Temperature Low Temperature->Amylin (20-29) Monomer Quiescent Conditions Quiescent Conditions Quiescent Conditions->Amylin (20-29) Monomer Seed Removal Seed Removal Seed Removal->Amylin (20-29) Monomer Inhibitors Inhibitors Inhibitors->Amylin (20-29) Monomer Amylin (20-29) Monomer->Amylin (20-29) Aggregate/Fibril Equilibrium

Caption: Factors influencing the equilibrium between monomeric and aggregated Amylin (20-29).

References

selecting the right buffer for Amylin (20-29) (human) experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with the human Amylin (20-29) fragment, a key peptide in the study of amyloidosis and type 2 diabetes. Here, you will find troubleshooting advice and frequently asked questions to ensure the smooth execution and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of Amylin (20-29)?

Amylin (20-29), with the sequence SNNFGAILSS, is a highly amyloidogenic and hydrophobic fragment of the full-length human islet amyloid polypeptide (hIAPP).[1][2][3][4] This region is considered the core for the aggregation propensity of the entire peptide.[1][5][6][7] The isoelectric point (pI) of the full-length amylin is approximately 8.8, indicating that the Amylin (20-29) fragment will also carry a net positive charge at physiological pH.

Physicochemical Properties Summary

PropertyValue/DescriptionSource(s)
SequenceH-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-OH[8]
Molecular Weight~1009.07 g/mol [8]
Isoelectric Point (pI) of full-length hIAPP~8.8
HydrophobicityHigh, due to the central 'FGAIL' motif[3][9]
Aggregation PropensityHigh; readily forms β-sheet rich amyloid fibrils[1][6][10]
SolubilityInsoluble in water; requires initial dissolution in organic solvents like DMSO.[11] Some sources suggest high solubility in water, but this may be dependent on the specific salt form and purity of the peptide.[12]

2. How should I dissolve and handle Amylin (20-29) to prevent premature aggregation?

Proper dissolution is critical to obtain monomeric peptide for reproducible aggregation assays. Due to its hydrophobic nature, direct dissolution in aqueous buffers is often unsuccessful.

A recommended starting procedure is to first dissolve the lyophilized peptide in an organic solvent such as Dimethyl Sulfoxide (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to break down any pre-existing aggregates.[11][13][14] Following this, the peptide solution should be diluted to the final working concentration in the desired aqueous buffer. To further aid dissolution and minimize aggregation, brief sonication of the mixture is recommended.[15]

3. Which buffer system is most appropriate for my Amylin (20-29) experiments?

The choice of buffer depends on the specific experimental goals. Phosphate (B84403) and Tris-based buffers at or near physiological pH are the most commonly reported for studying Amylin (20-29) aggregation.

Commonly Used Buffer Systems

BufferConcentrationpHTypical ApplicationSource(s)
Phosphate Buffer10 mM - 50 mM7.13 - 7.5Aggregation kinetics (ThT assays), structural studies[5][10][13]
Tris-HCl20 mM7.4Aggregation kinetics, cytotoxicity assays[14][16]

It is important to note that the aggregation of amylin is sensitive to buffer components and ionic strength.[14] For instance, aggregation is reportedly faster in Phosphate Buffered Saline (PBS) compared to Tris buffer.[16]

Troubleshooting Guide

Issue: Inconsistent results in aggregation assays (e.g., variable lag times in ThT fluorescence).

  • Possible Cause 1: Incomplete initial disaggregation. The starting material may contain small oligomeric seeds that accelerate aggregation.

    • Solution: Ensure complete dissolution of the peptide in an appropriate organic solvent like DMSO or HFIP before dilution into the aqueous buffer.[11][13] For rigorous studies, consider a pre-treatment step with 7 M guanidine (B92328) hydrochloride followed by gel filtration to isolate the monomeric peptide.[17][18]

  • Possible Cause 2: Polymorphism of fibrils. Different experimental conditions can lead to the formation of fibrils with varying morphologies, which can affect ThT binding and fluorescence.[1][17]

    • Solution: Maintain strict consistency in all experimental parameters, including peptide concentration, buffer composition, pH, temperature, and agitation.

  • Possible Cause 3: Residual TFA from synthesis. Trifluoroacetic acid (TFA), often used in peptide purification, can influence aggregation kinetics and cellular toxicity.[14]

    • Solution: If possible, obtain peptides where TFA has been exchanged for a different counter-ion like HCl. Alternatively, be aware of its potential effects and report the salt form used.

Issue: Low or no signal in Thioflavin T (ThT) assay despite expecting aggregation.

  • Possible Cause 1: Off-pathway aggregation. The peptide may be forming amorphous aggregates or oligomers that do not bind ThT efficiently.

    • Solution: Complement ThT assays with other techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize the morphology of the aggregates.[16][19] Dynamic Light Scattering (DLS) can also be used to monitor the formation of soluble oligomers.[20]

  • Possible Cause 2: pH of the buffer. Amylin aggregation is slower at acidic pH.

    • Solution: Verify the pH of your buffer. For promoting aggregation, a pH of around 7.4 is generally optimal.

Experimental Protocols

Protocol 1: Preparation of Monomeric Amylin (20-29) for Aggregation Assays

  • Allow the lyophilized Amylin (20-29) peptide to equilibrate to room temperature.

  • Add the required volume of 100% DMSO to the vial to achieve a concentrated stock solution (e.g., 1-2 mM).[11][13]

  • Vortex briefly and sonicate for 10-15 minutes to ensure complete dissolution.[10]

  • Centrifuge the stock solution to pellet any insoluble material.

  • Dilute the supernatant from the stock solution into the final aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) to the desired working concentration (e.g., 40 µM).[10]

Protocol 2: Thioflavin T (ThT) Aggregation Assay

  • Prepare the Amylin (20-29) solution as described in Protocol 1 in your chosen buffer.

  • Add Thioflavin T to the peptide solution to a final concentration of 10-20 µM.[10]

  • Transfer the solution to a 96-well black, clear-bottom plate.

  • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[5][14]

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C), with or without agitation, depending on the desired aggregation kinetics.

Visualizing Experimental Logic

Diagram 1: Troubleshooting Workflow for Amylin (20-29) Aggregation Assays

G start Inconsistent Aggregation Results cause1 Incomplete Disaggregation? start->cause1 cause2 Fibril Polymorphism? start->cause2 cause3 Residual TFA? start->cause3 solution1 Improve Dissolution: - Use DMSO/HFIP - Sonication - Guanidine-HCl + Gel Filtration cause1->solution1 solution2 Ensure Experimental Consistency: - Constant pH, Temp, Agitation cause2->solution2 solution3 Use TFA-free Peptide or Report Counter-ion cause3->solution3

Caption: A flowchart for troubleshooting inconsistent results in Amylin (20-29) aggregation experiments.

Diagram 2: General Experimental Workflow for Studying Amylin (20-29) Aggregation

G cluster_prep Peptide Preparation cluster_assay Aggregation Assay cluster_analysis Analysis lyophilized Lyophilized Peptide dissolve Dissolve in Organic Solvent (DMSO) lyophilized->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute tht Add ThT dilute->tht incubate Incubate & Monitor (Fluorescence) tht->incubate kinetics Analyze Kinetics (Lag Time, Rate) incubate->kinetics imaging Structural Analysis (TEM/AFM) incubate->imaging

Caption: A typical workflow for investigating the aggregation of Amylin (20-29).

References

Technical Support Center: Interpreting Complex Amylin (20-29) (human) Aggregation Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex aggregation data of human Amylin (20-29).

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Amylin (20-29) fragment in aggregation studies?

The Amylin (20-29) fragment, with the sequence SNNFGAILSS, is widely recognized as the core amyloidogenic region of the full-length human islet amyloid polypeptide (hIAPP or amylin).[1][2][3][4] This segment is crucial for the initiation of amyloid formation and is often the focus of aggregation studies.[1] The sequence within this region, particularly residues 22-28 (NFGAILS), significantly influences the propensity for amyloid formation.[1] In contrast, rat amylin, which is non-amyloidogenic, has key amino acid differences within this 20-29 region, including the presence of three proline residues that act as β-sheet breakers.[5][6]

Q2: My Thioflavin T (ThT) assay is showing high background fluorescence. What could be the cause?

High background fluorescence in a ThT assay can be caused by several factors unrelated to amyloid formation. The experimental conditions themselves, such as the buffer components, can directly induce ThT fluorescence.[7] It is also important to consider that ThT can interact with other biomolecules like DNA.[7] To troubleshoot this, it is recommended to run a control containing only the buffer and ThT to check for intrinsic fluorescence.[7]

Q3: I am observing inconsistent lag times in my Amylin (20-29) aggregation kinetics. What are the potential reasons?

Inconsistent lag times in aggregation assays are a common issue and can be attributed to several factors:

  • Sample Preparation: The initial state of the peptide is critical. Stock solutions of amylin are often prepared in 100% hexafluoroisopropyl alcohol (HFIP) to ensure it is in a monomeric state before initiating aggregation experiments.[8] Improper dissolution or pre-existing small aggregates can significantly shorten the lag phase.

  • Peptide Purity: Even small amounts of impurities, such as deamidated peptide, can act as seeds and accelerate aggregation, leading to shorter and more variable lag times.[9]

  • Experimental Conditions: Factors such as pH, temperature, buffer concentration, and the presence of salts can drastically affect the rate of aggregation.[10] For instance, at a low pH, the aggregation rate increases significantly in the presence of salt.[10]

  • Mechanical Agitation: The level of agitation during the experiment can influence the kinetics. More vigorous shaking can sometimes shorten the lag time by promoting nucleation.[11]

Q4: Can I use ThT assays to screen for aggregation inhibitors if the inhibitor itself is fluorescent?

Using ThT assays to screen for fluorescent inhibitors can be problematic as the inhibitor's fluorescence can interfere with the ThT signal, making it difficult to determine the true extent of aggregation inhibition.[12] Alternative techniques that are not based on fluorescence, such as Dynamic Light Scattering (DLS) to monitor particle size or Transmission Electron Microscopy (TEM) to visualize fibril formation, should be considered to validate the results.

Troubleshooting Guides

Issue: No Aggregation or Very Slow Aggregation Detected

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Peptide Concentration Verify the concentration of your Amylin (20-29) stock solution. Aggregation is a concentration-dependent process.[9]
Suboptimal Buffer Conditions Ensure the pH and buffer composition are appropriate for inducing aggregation. For example, phosphate (B84403) buffer at pH 7.4 is commonly used.[1] The concentration of the buffer itself can also impact kinetics.[10]
Peptide Quality Ensure the peptide is of high purity and has been stored correctly. The presence of modifications or degradation can affect aggregation propensity.
Lack of Agitation Some experimental setups require mechanical agitation to promote fibril formation within a reasonable timeframe.[11]
Issue: High Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the protocol for preparing the peptide solution from the lyophilized powder. Ensure complete dissolution in HFIP before preparing aqueous solutions.[8]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the peptide stock.
Plate Reader Inconsistencies Check for temperature gradients or other variations across the microplate reader. Ensure consistent shaking for all wells.
Contamination Ensure all solutions and labware are free from contaminants that could either inhibit or accelerate aggregation.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This protocol is a common method for monitoring the kinetics of amyloid fibril formation in real-time.

  • Preparation of Amylin (20-29) Stock Solution:

    • Dissolve lyophilized human Amylin (20-29) peptide in 100% HFIP to a concentration of 1 mM and store at -20°C.[8]

    • Prior to the experiment, take an aliquot of the stock solution and freeze-dry it to remove the HFIP.[8]

  • Reaction Setup:

    • Resuspend the dried peptide in the desired buffer (e.g., 50 mM phosphate buffer, pH 7.4) to the final working concentration (e.g., 40 µM).[1]

    • Add Thioflavin T to a final concentration of 20 µM.[1]

  • Data Acquisition:

    • Transfer the reaction mixture to a 96-well plate.

    • Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 25°C or 37°C) with intermittent shaking.[1][11]

    • Measure the fluorescence intensity at regular intervals (e.g., every 20 minutes) with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[4][11]

  • Data Analysis:

    • Plot the fluorescence intensity against time. The resulting curve is typically sigmoidal.

    • The lag time can be determined as the time point where the fluorescence starts to increase.[11]

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is used to measure the size distribution of particles in a solution, providing information on the formation of aggregates.

  • Sample Preparation:

    • Prepare the Amylin (20-29) solution as described for the ThT assay, but without the addition of ThT.

  • Measurement:

    • At different time points during the incubation period, take an aliquot of the sample for DLS measurement.

    • Measure the particle size distribution. The appearance of larger particles over time indicates aggregation. For example, a shift from an initial particle size of ~2 nm (monomer) to ~1000 nm indicates complete aggregation.[8]

Quantitative Data Summary

Table 1: Factors Influencing Amylin (20-29) Aggregation
FactorObservationReference
pH Aggregation rate increases at low pH in the presence of salt.[10][10]
Buffer Concentration The concentration of the buffering agent can affect the kinetics of aggregation.[10][10]
Metal Ions The presence of metal ions like Zn(II) can influence the aggregation pattern.[1][1]
Amino Acid Substitutions Introduction of proline residues, as seen in rat amylin, can inhibit fibril formation.[5][11][5][11]
Impurities Small amounts of deamidated peptide can seed aggregation.[9][9]

Visualizations

Aggregation_Pathway Monomer Amylin (20-29) Monomer Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils Protofibril->Fibril ThT_Assay_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Peptide in HFIP B Lyophilize A->B C Resuspend in Buffer + ThT B->C D Incubate in Plate Reader C->D E Measure Fluorescence Over Time D->E F Plot Fluorescence vs. Time E->F G Determine Lag Time F->G Troubleshooting_Logic Start Inconsistent Aggregation Data Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Check_Instrument Calibrate/Check Instrumentation Start->Check_Instrument Consistent_Data Data is Consistent Check_Prep->Consistent_Data Check_Reagents->Consistent_Data Check_Instrument->Consistent_Data

References

dealing with batch-to-batch variability of synthetic Amylin (20-29) (human)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic human Amylin (20-29). This resource aims to address common challenges associated with the batch-to-batch variability of this peptide, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in aggregation kinetics between different batches of synthetic Amylin (20-29). What are the likely causes?

A1: Batch-to-batch variability in aggregation kinetics is a common issue and can stem from several factors related to peptide synthesis and handling:

  • Purity Levels: Even minor impurities can significantly impact aggregation.[1][2] Impurities may include truncated or deleted sequences, by-products from the synthesis process, or residual solvents.[3][4][5]

  • Peptide Counterion: The salt form of the peptide (e.g., TFA or acetate (B1210297) salt) can influence its solubility and aggregation propensity. Trifluoroacetic acid (TFA), a common remnant from purification, can sometimes affect experimental results.[6]

  • Post-Translational Modifications: Unintended modifications, such as oxidation of sensitive residues (e.g., Met, Trp, Cys) or deamidation of asparagine, can alter the peptide's properties.[7] Low levels of asparagine deamidation, in particular, have been shown to dramatically affect the aggregation of amyloidogenic peptides.[1][2]

  • Water Content: The amount of residual water in the lyophilized powder can vary between batches and affect the peptide's stability and solubility.[4][8]

  • Pre-existing Aggregates: The lyophilized powder may contain pre-formed seed aggregates, which can accelerate fibril formation.

Q2: How can we ensure the quality and consistency of our synthetic Amylin (20-29) batches?

A2: A robust quality control (QC) process is essential. We recommend the following analytical methods to characterize each batch:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining peptide purity.[5][6][9] It separates the target peptide from impurities, and the purity is typically reported as the percentage of the main peak's area relative to the total peak area.[6]

  • Identity Confirmation: Mass Spectrometry (MS) should be used to confirm the molecular weight of the peptide, ensuring the correct sequence has been synthesized.[5][9][10][11]

  • Quantification of Impurities: Techniques like Gas Chromatography (GC) can be used to quantify residual solvents.[4] Ion chromatography can determine the content of counterions like TFA or acetate.[6]

  • Water Content Analysis: Karl Fischer titration is a precise method for determining the water content in the lyophilized peptide.[4]

  • Net Peptide Content: This can be determined by amino acid analysis, which provides the most accurate measure of the actual amount of peptide in the lyophilized powder.[6]

Q3: My Amylin (20-29) peptide is difficult to dissolve. What is the recommended procedure for solubilization?

A3: The solubility of Amylin (20-29) can be challenging due to its hydrophobic nature. A systematic approach to solubilization is recommended. Always start with a small aliquot for testing to avoid risking the entire sample.[12] For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below. In many cases, adjusting the pH can significantly improve solubility.[13]

Q4: We are getting inconsistent results in our cell viability assays. Could this be related to the peptide batch?

A4: Yes, inconsistent cytotoxicity can be directly linked to the batch-to-batch variability of the peptide. The toxic species of Amylin is believed to be the soluble oligomers.[14][15] Variations in the propensity to form these oligomers between batches will lead to different levels of cytotoxicity. Factors such as the presence of seed aggregates, peptide purity, and modifications can all influence the formation of these toxic species. It is crucial to use well-characterized and consistent batches of peptide for these sensitive assays.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent Aggregation Kinetics (ThT Assay) 1. Variable starting concentrations: Inaccurate peptide quantification. 2. Presence of pre-formed seeds: Incomplete disaggregation of the peptide stock solution. 3. Batch-to-batch differences in purity/modifications: Presence of impurities that can act as seeds or inhibitors.[1][2] 4. pH variations in the buffer. 1. Determine the net peptide content for accurate concentration calculations. 2. Follow a strict protocol for dissolving and disaggregating the peptide before starting the assay (see Protocol 1). Sonication can be beneficial.[16] 3. Thoroughly characterize each new batch using HPLC and MS. 4. Ensure consistent buffer preparation and pH measurement.
Low or No Aggregation Signal 1. Peptide is not aggregating: Incorrect buffer conditions (pH, ionic strength). 2. Thioflavin T (ThT) issues: ThT concentration is too low or the dye has degraded.[17][18] 3. Incorrect experimental setup: Wrong excitation/emission wavelengths for ThT.1. Optimize buffer conditions. Amylin (20-29) aggregation is sensitive to pH and ionic strength. 2. Use a fresh ThT solution and ensure the concentration is optimal (typically 10-20 µM).[17][18] 3. Verify the plate reader settings (Excitation ~440-450 nm, Emission ~480-490 nm for ThT).[17]
Poor Peptide Solubility 1. High hydrophobicity of the peptide sequence. 2. Aggregation upon dissolution. 3. Incorrect solvent for the initial stock solution. 1. Use a step-wise solubilization protocol (see Protocol 1). 2. Start with a small amount of organic solvent like DMSO or DMF before adding the aqueous buffer.[12] 3. Adjusting the pH of the aqueous buffer can significantly improve solubility.[13]
Inconsistent Cell Viability Results 1. Variable formation of toxic oligomers between batches. [14] 2. Contamination of the peptide with toxic substances (e.g., residual solvents, TFA).[6] 3. Peptide precipitation in the cell culture medium. 1. Use highly characterized peptide batches. Consider pre-incubating the peptide to form oligomers before adding to cells. 2. Request peptides in a more biocompatible salt form (e.g., acetate) if TFA toxicity is a concern.[6] 3. Ensure the final concentration of any organic solvent used for the stock solution is not toxic to the cells. Check for precipitation in the medium before adding to cells.

Data Presentation

Table 1: Example Certificate of Analysis for Two Batches of Amylin (20-29)

Parameter Batch A Batch B Method
Purity (HPLC) >98%>95%Reverse-Phase HPLC
Molecular Weight ConfirmedConfirmedMass Spectrometry (ESI-MS)
Appearance White Lyophilized PowderWhite Lyophilized PowderVisual Inspection
Counterion Content (TFA) <15%<20%Ion Chromatography
Water Content 5%8%Karl Fischer Titration
Net Peptide Content 80%72%Amino Acid Analysis

This table illustrates how different batches can have varying purity, counterion, and water content, which can impact experimental results.

Experimental Protocols

Protocol 1: Solubilization and Disaggregation of Amylin (20-29)
  • Initial Preparation: Before opening, centrifuge the vial to pellet the lyophilized powder. Allow the vial to warm to room temperature to prevent condensation.[19]

  • Solubility Test: Use a small aliquot to test for solubility before dissolving the entire batch.[12]

  • Stock Solution Preparation:

    • For a highly concentrated stock solution, first dissolve the peptide in a small amount of 100% DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Sonication in a water bath for 10-15 minutes can help to break up any pre-existing aggregates.[16]

  • Working Solution Preparation:

    • Slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the DMSO stock solution to achieve the final desired concentration.

    • It is crucial to add the buffer to the DMSO stock and not the other way around to avoid precipitation.

    • The final concentration of DMSO should be kept as low as possible and be consistent across experiments, as it can affect aggregation and cell viability.

Protocol 2: Thioflavin T (ThT) Aggregation Assay
  • Reagent Preparation:

    • Prepare a stock solution of Amylin (20-29) as described in Protocol 1.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Protect from light.

    • Prepare the aggregation buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).[16]

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the aggregation buffer.

    • Add the ThT stock solution to a final concentration of 10-20 µM.[17][18]

    • Initiate the aggregation by adding the Amylin (20-29) stock solution to the desired final concentration (e.g., 25-50 µM).

  • Measurement:

    • Place the plate in a plate reader capable of fluorescence measurement.

    • Set the temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[17] Include shaking between reads if desired to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer with ThT from all readings.

    • Plot the fluorescence intensity versus time to obtain the aggregation curve.

Protocol 3: MTT Cell Viability Assay
  • Cell Culture: Seed cells (e.g., pancreatic β-cell line RIN-m5F) in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

  • Peptide Preparation:

    • Prepare Amylin (20-29) solutions at various concentrations in the cell culture medium.

    • Optionally, pre-incubate the peptide solutions at 37°C for a set period (e.g., 2-24 hours) to allow for the formation of oligomers.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Amylin (20-29).

    • Include a vehicle control (medium with the same final concentration of any solvent, e.g., DMSO, used for the peptide stock).

    • Incubate the cells for the desired time (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Experimental_Workflow_for_Amylin_Aggregation_Assay Workflow for Amylin (20-29) Aggregation Assay A Receive & QC Synthetic Amylin (20-29) B Peptide Solubilization & Disaggregation (Protocol 1) A->B Characterized Peptide D Set up 96-Well Plate (Peptide + ThT + Buffer) B->D C Prepare Reagents (ThT, Buffer) C->D E Incubate & Monitor Fluorescence in Plate Reader D->E Start Assay F Data Analysis (Plot Fluorescence vs. Time) E->F Collect Data

Caption: A flowchart of the experimental workflow for the ThT aggregation assay.

Amylin_Signaling_Pathway Simplified Amylin-Induced Apoptotic Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amylin Amylin Oligomers AmylinR Amylin Receptor (CTR + RAMP) Amylin->AmylinR Binds FasR Fas Death Receptor Amylin->FasR Interacts with/Activates Gprotein G-Protein Activation AmylinR->Gprotein FADD FADD FasR->FADD Recruits Ca Intracellular Ca2+ Release Gprotein->Ca Apoptosis Apoptosis Ca->Apoptosis Contributes to Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Casp3->Apoptosis

Caption: A diagram of a simplified signaling pathway for Amylin-induced apoptosis.

References

how to control for autofluorescence in Amylin (20-29) (human) ThT assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling autofluorescence in Thioflavin T (ThT) assays with Amylin (20-29) (human).

Troubleshooting Guide: Controlling for Autofluorescence

Autofluorescence can be a significant source of error in ThT assays, leading to inaccurate quantification of Amylin (20-29) fibril formation. This guide addresses specific issues you may encounter and provides practical solutions.

Issue 1: High Background Fluorescence in "No Peptide" Controls

  • Question: My wells containing only buffer and ThT show a high fluorescence signal. What could be the cause?

  • Answer: High background fluorescence in the absence of your peptide can originate from several sources. It is crucial to identify and minimize this background to ensure an adequate signal-to-noise ratio.

    • Possible Cause 1: Contaminated Reagents. The buffer components or the ThT stock solution itself may be contaminated with fluorescent impurities.

      • Solution: Prepare fresh buffer solutions using high-purity water and reagents. Filter the ThT stock solution through a 0.2 µm syringe filter before use.[1]

    • Possible Cause 2: Autofluorescent Plates. The microplate used for the assay can exhibit intrinsic fluorescence.

      • Solution: Use non-binding, black, clear-bottom 96-well plates specifically designed for fluorescence assays to minimize background.[2] Test different brands of plates to find one with the lowest autofluorescence at the ThT excitation and emission wavelengths.

    • Possible Cause 3: ThT Concentration. At higher concentrations, ThT itself can become self-fluorescent.

      • Solution: Optimize the ThT concentration. While 10-20 µM is common, it's advisable to perform a concentration titration to find the lowest concentration that provides a robust signal with minimal background.

Issue 2: Unexpected Fluorescence Signal in "No ThT" Controls

  • Question: I am observing a fluorescence signal in my control wells containing Amylin (20-29) but no ThT. Why is this happening?

  • Answer: This indicates that the Amylin (20-29) peptide itself, or its aggregates, possess intrinsic fluorescence, a phenomenon known as autofluorescence. Amyloid fibrils, in general, have been shown to exhibit intrinsic fluorescence.[3][4]

    • Explanation: The formation of β-sheet structures during Amylin (20-29) aggregation can lead to the generation of fluorescent species.[5] This autofluorescence can interfere with the ThT signal. Fibrils can exhibit fluorescence with excitation around 350-380 nm and emission between 430-450 nm.[3][4]

    • Solution: Implement a "No ThT" Control. For every experimental condition (e.g., different concentrations of Amylin (20-29) or presence of inhibitors), you must include a parallel control that omits ThT. The fluorescence from this control represents the autofluorescence of the peptide and any other components in the well. This value should be subtracted from the corresponding ThT-containing well to obtain the true ThT signal.

Issue 3: Reduced ThT Signal When Testing Potential Inhibitors

  • Question: The addition of my test compound significantly reduces the ThT fluorescence, suggesting it's a potent inhibitor of Amylin (20-29) aggregation. How can I be sure this is not an artifact?

  • Answer: While a reduced ThT signal is the desired outcome for an inhibitor, it's critical to rule out other possibilities that can lead to a false-positive result.[6]

    • Possible Cause 1: Fluorescence Quenching. The test compound may directly quench the fluorescence of ThT.

      • Solution: Perform a quenching control experiment. Mix your compound at the highest concentration used with pre-formed Amylin (20-29) fibrils and ThT. A rapid drop in fluorescence compared to a control without the compound indicates quenching.[2]

    • Possible Cause 2: Competitive Binding. The compound might bind to the same site on the amyloid fibril as ThT, displacing the dye and reducing the signal without preventing fibril formation.[2][7]

      • Solution: Use orthogonal methods to confirm the absence of fibrils. Techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) can visually confirm the morphology and extent of fibril formation. Circular Dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of Amylin (20-29).[2]

    • Possible Cause 3: Spectral Overlap. The compound may absorb light at the excitation or emission wavelengths of ThT, leading to an inner filter effect.[2]

      • Solution: Measure the absorbance and fluorescence spectra of your compound alone. If there is significant overlap with the ThT excitation (~440-450 nm) or emission (~480-490 nm) wavelengths, consider using a different fluorescent probe or an alternative assay.[2]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in ThT assays?

A1: Autofluorescence is the natural emission of light by biological molecules or other components in a sample upon excitation. In the context of Amylin (20-29) ThT assays, autofluorescence can arise from the peptide aggregates themselves, buffer components, or the assay plate. This intrinsic fluorescence can add to the ThT signal, leading to an overestimation of fibril formation and inaccurate kinetic data.

Q2: What are the common sources of autofluorescence in my Amylin (20-29) assay?

A2: The primary sources of autofluorescence include:

  • Amylin (20-29) aggregates: The formation of β-sheet-rich amyloid fibrils can generate intrinsic fluorescence.[3][4]

  • Buffer components: Some buffer reagents or impurities can be fluorescent.

  • Microplates: The plastic of the microplate can have inherent fluorescence.

  • Test compounds: When screening for inhibitors, the compounds themselves may be fluorescent or interfere with the ThT signal.[8]

Q3: How do I properly subtract background fluorescence?

A3: To accurately determine the ThT fluorescence corresponding to Amylin (20-29) fibril formation, you should perform the following subtractions for each time point and condition:

Corrected ThT Signal = (Fluorescence of Amylin + ThT) - (Fluorescence of Amylin without ThT) - (Fluorescence of Buffer + ThT)

This ensures that you account for both the autofluorescence of the peptide and the background fluorescence of the ThT and buffer.

Q4: Can the Amylin (20-29) peptide itself fluoresce?

A4: Yes, amyloidogenic peptides, including fragments of amylin, can exhibit intrinsic fluorescence upon aggregation.[9] This is a known property of amyloid fibrils and is not dependent on the presence of aromatic residues.[4] The formation of the highly ordered cross-β-sheet structure is thought to be responsible for this phenomenon.

Q5: Are there alternatives to ThT for monitoring Amylin (20-29) aggregation?

A5: Yes, several other techniques can be used to monitor amyloid aggregation, which can also serve as orthogonal methods to validate your ThT assay results. These include:

  • Congo Red Staining: A classic method that shows a characteristic apple-green birefringence under polarized light when bound to amyloid fibrils.

  • ANS (8-Anilino-1-naphthalenesulfonic acid) Binding: ANS is a fluorescent probe that binds to exposed hydrophobic surfaces, which increase during the initial stages of protein aggregation.

  • Intrinsic Tryptophan/Tyrosine Fluorescence: If the peptide contains these residues, changes in their intrinsic fluorescence can be monitored as they become buried during aggregation.[10]

  • Light Scattering: Dynamic Light Scattering (DLS) or static light scattering can measure the increase in particle size as aggregates form.

  • Electron Microscopy (TEM/AFM): These techniques provide direct visualization of fibril morphology.

Experimental Protocols

Protocol for a Standard Amylin (20-29) ThT Assay
  • Preparation of Amylin (20-29) Stock Solution:

    • Dissolve lyophilized Amylin (20-29) (human) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mM to ensure it is in a monomeric state.

    • Aliquot the solution into non-binding tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight.

    • Store the resulting peptide film at -20°C or -80°C.

    • Immediately before use, dissolve the peptide film in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to the desired stock concentration.

    • Centrifuge the stock solution at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C and use the supernatant for the assay.[2]

  • Preparation of ThT Stock Solution:

    • Prepare a 1 mM ThT stock solution in distilled water.

    • Filter the solution through a 0.2 µm syringe filter.[1]

    • Store the stock solution in the dark at 4°C for up to a week.

  • Assay Setup (96-well Plate Format):

    • Use a non-binding, black, clear-bottom 96-well plate.[2]

    • Prepare reaction mixtures in each well with a final volume of 100-200 µL.

    • The final concentration of Amylin (20-29) is typically in the range of 10-50 µM.

    • The final concentration of ThT is typically 10-20 µM.

    • Include the necessary controls (see table below).

  • Incubation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Incubate at 37°C, with intermittent shaking (e.g., 1 minute of shaking every 5 minutes) to promote aggregation.

    • Measure the fluorescence at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment.

Control Experiments for Autofluorescence
Control DescriptionAmylin (20-29)ThTTest CompoundPurpose
Blank NoNoNoTo measure the background fluorescence of the buffer and plate.
ThT Only NoYesNoTo measure the background fluorescence of ThT in the buffer.
Peptide Only YesNoNoTo measure the intrinsic autofluorescence of Amylin (20-29) aggregates.
Full Reaction YesYesNoTo measure the total fluorescence (ThT signal + autofluorescence).
Compound Only NoNoYesTo measure the intrinsic fluorescence of the test compound.
Compound + ThT NoYesYesTo check for direct interactions between the compound and ThT.
Quenching Control Pre-formed FibrilsYesYesTo test if the compound quenches the fluorescence of ThT bound to fibrils.

Quantitative Data Summary

ParameterTypical ValueNotes
Amylin (20-29) Conc. 10 - 50 µMConcentration-dependent aggregation kinetics.
ThT Concentration 10 - 20 µMHigher concentrations can increase background fluorescence.
Excitation Wavelength ~440 - 450 nmOptimal for ThT bound to amyloid fibrils.
Emission Wavelength ~480 - 490 nmA significant red shift from the emission of free ThT.
Incubation Temperature 37°CMimics physiological conditions.
Plate Type Black, clear-bottomMinimizes background fluorescence and light scatter.

Visualizations

G Workflow for Autofluorescence Correction in Amylin (20-29) ThT Assays cluster_0 Experimental Setup cluster_1 Fluorescence Measurement cluster_2 Data Analysis Prepare Amylin (20-29) and ThT solutions Prepare Amylin (20-29) and ThT solutions Set up reactions in 96-well plate Set up reactions in 96-well plate Prepare Amylin (20-29) and ThT solutions->Set up reactions in 96-well plate Include all necessary controls Include all necessary controls Set up reactions in 96-well plate->Include all necessary controls Incubate at 37°C with shaking Incubate at 37°C with shaking Include all necessary controls->Incubate at 37°C with shaking Measure fluorescence (Ex: 440-450 nm, Em: 480-490 nm) Measure fluorescence (Ex: 440-450 nm, Em: 480-490 nm) Incubate at 37°C with shaking->Measure fluorescence (Ex: 440-450 nm, Em: 480-490 nm) Subtract background from 'ThT Only' control Subtract background from 'ThT Only' control Measure fluorescence (Ex: 440-450 nm, Em: 480-490 nm)->Subtract background from 'ThT Only' control Subtract autofluorescence from 'Peptide Only' control Subtract autofluorescence from 'Peptide Only' control Subtract background from 'ThT Only' control->Subtract autofluorescence from 'Peptide Only' control Plot Corrected ThT Signal vs. Time Plot Corrected ThT Signal vs. Time Subtract autofluorescence from 'Peptide Only' control->Plot Corrected ThT Signal vs. Time G Logical Flow for Troubleshooting Reduced ThT Signal with Inhibitors Reduced ThT Signal with Inhibitor Reduced ThT Signal with Inhibitor Is it true inhibition? Is it true inhibition? Reduced ThT Signal with Inhibitor->Is it true inhibition? Perform Quenching Control Perform Quenching Control Is it true inhibition?->Perform Quenching Control Test 1 Perform Competitive Binding Assay Perform Competitive Binding Assay Is it true inhibition?->Perform Competitive Binding Assay Test 2 Check for Spectral Overlap Check for Spectral Overlap Is it true inhibition?->Check for Spectral Overlap Test 3 True Inhibition True Inhibition Perform Quenching Control->True Inhibition No quenching Artifact Artifact Perform Quenching Control->Artifact Quenching observed Perform Competitive Binding Assay->True Inhibition No displacement Perform Competitive Binding Assay->Artifact Displacement observed Check for Spectral Overlap->True Inhibition No overlap Check for Spectral Overlap->Artifact Overlap detected

References

best practices for handling and storing Amylin (20-29) (human) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing Amylin (20-29) (human) peptide.

Frequently Asked Questions (FAQs)

1. What is Amylin (20-29) (human) peptide?

Amylin (20-29) is a fragment of the 37-amino acid peptide hormone, human amylin (also known as Islet Amyloid Polypeptide or IAPP).[1] This specific region, with the sequence SNNFGAILSS, is recognized as the primary amyloidogenic core responsible for the aggregation and fibril formation characteristic of the full-length peptide.[1][2][3][4] Due to its high propensity to aggregate, this fragment is widely used as a model for studying the mechanisms of amyloid formation associated with type 2 diabetes.[3][5][6][7]

2. How should I store lyophilized Amylin (20-29) peptide?

For optimal stability, lyophilized Amylin (20-29) should be stored at -20°C or lower in a tightly sealed container, protected from moisture and light.[6][8][9][10][11] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can reduce the peptide's long-term stability.[6][9]

3. What is the best way to reconstitute Amylin (20-29) peptide?

Amylin (20-29) is insoluble in water.[12] The recommended procedure for reconstitution is to first dissolve the peptide in a minimal amount of 100% dimethyl sulfoxide (B87167) (DMSO).[12] Once fully dissolved in DMSO, you can then slowly add the desired aqueous buffer to reach the final working concentration. For some applications, preparing a concentrated stock solution in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also be effective for obtaining monomeric peptide, which can then be lyophilized and reconstituted in buffer for experiments.[5][9][10]

4. What is the stability of Amylin (20-29) in solution?

Peptides in solution are significantly less stable than in their lyophilized form.[9][10] The shelf-life of reconstituted Amylin (20-29) is limited, and it is highly prone to aggregation. For short-term storage, aliquots of the peptide solution can be stored at -20°C.[9][11][13][14] It is strongly recommended to use sterile, slightly acidic buffers (pH 5-6) to improve stability and reduce the risk of degradation.[9][11] Avoid repeated freeze-thaw cycles as this can accelerate aggregation and degradation.[9][10][11]

5. Why does my Amylin (20-29) solution appear cloudy or contain precipitates?

Cloudiness or precipitation is a common issue with Amylin (20-29) and is indicative of aggregation. This peptide has a high propensity to self-assemble into oligomers and fibrils, which are insoluble in aqueous solutions.[15] Factors that can promote aggregation include high peptide concentration, neutral or basic pH, elevated temperatures, and the presence of impurities.[15]

Troubleshooting Guides

Issue 1: Peptide is difficult to dissolve.

  • Cause: Amylin (20-29) is inherently hydrophobic and insoluble in aqueous buffers.

  • Solution:

    • Ensure you are using the correct initial solvent. Start by dissolving the peptide in a small volume of 100% DMSO.

    • Once dissolved in DMSO, slowly add your aqueous buffer while vortexing to facilitate mixing and prevent immediate precipitation.

    • For some applications, brief sonication may help to break up small aggregates and improve dissolution.

Issue 2: Rapid aggregation observed after reconstitution.

  • Cause: The peptide is highly prone to aggregation, which can be initiated by various factors.

  • Solution:

    • Work quickly and on ice: Prepare solutions immediately before use and keep them on ice to slow down the aggregation process.

    • Control pH: Use a slightly acidic buffer (pH 5-6) for your experiments, as neutral or basic pH can accelerate aggregation.

    • Filter the stock solution: To remove any pre-existing small aggregates that could act as seeds for fibrillation, consider filtering your stock solution through a 0.22 µm filter.[9]

    • Check for impurities: Even small amounts of deamidated peptide impurities can trigger aggregation.[15] Ensure you are using a high-purity peptide.

Issue 3: Inconsistent results in aggregation assays (e.g., Thioflavin T assay).

  • Cause: Variability in the initial state of the peptide (monomeric vs. oligomeric) can lead to inconsistent aggregation kinetics.

  • Solution:

    • Standardize peptide preparation: Always start with a fresh, monomeric stock of the peptide for each experiment. A common method is to prepare a stock solution in HFIP, lyophilize it, and then reconstitute it in the assay buffer immediately before use.[5][9][10]

    • Control experimental conditions: Ensure that the peptide concentration, buffer composition (pH, salt concentration), temperature, and agitation are identical across all experiments.[15]

    • Use non-binding plates: For plate-based assays, use non-binding surface plates to minimize peptide adsorption to the plastic, which can affect aggregation kinetics.[16]

Quantitative Data

Table 1: Recommended Storage Conditions

FormTemperatureDurationAdditional Notes
Lyophilized-20°C to -80°CYearsStore in a desiccator, protected from light.[8][10]
In Solution (Stock)-20°CDays to WeeksAliquot to avoid freeze-thaw cycles. Use a slightly acidic buffer (pH 5-6).[9][11]
In Solution (Working)4°C or on iceHoursPrepare fresh daily and use as soon as possible.

Table 2: Typical Concentrations for In Vitro Assays

Assay TypePeptide ConcentrationBuffer/MediaReference
Thioflavin T (ThT) Aggregation Assay10-40 µM50 mM Phosphate (B84403) Buffer, pH 7.4[6][8]
Cell Viability (Cytotoxicity) Assay5-200 µg/mLCell Culture Medium (e.g., DMEM)[8]
NMR Spectroscopy100 µM - 1.5 mM20 mM Phosphate Buffer in D2O, pH 7.4[8]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the formation of amyloid fibrils in real-time.

Materials:

  • Amylin (20-29) (human) peptide, high purity

  • Thioflavin T (ThT)

  • 50 mM Phosphate Buffer, pH 7.4

  • 96-well non-binding, black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a fresh, monomeric stock solution of Amylin (20-29). A recommended method is to dissolve the peptide in HFIP, lyophilize it, and then reconstitute it in the phosphate buffer immediately before the assay.

  • Prepare a stock solution of ThT (e.g., 1 mM) in the same phosphate buffer.

  • In each well of the 96-well plate, add the appropriate volumes of buffer, ThT stock solution (final concentration typically 20-25 µM), and Amylin (20-29) stock solution (final concentration typically 10-40 µM).[6][8]

  • Seal the plate to prevent evaporation.

  • Place the plate in a plate reader set to the desired temperature (e.g., 25°C or 37°C).[6]

  • Monitor the ThT fluorescence intensity over time at regular intervals. An increase in fluorescence indicates the formation of amyloid fibrils.

Protocol 2: Cell Viability (CCK-8) Assay

This protocol assesses the cytotoxicity of Amylin (20-29) aggregates on a cell line (e.g., HeLa or pancreatic β-cells).

Materials:

  • Amylin (20-29) (human) peptide

  • HeLa cells (or other suitable cell line)

  • DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plate

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 8 x 10³ cells/well and incubate overnight.[8]

  • Prepare different concentrations of Amylin (20-29) in deionized water or cell culture medium. You may want to pre-incubate the peptide solutions to allow for aggregate formation.

  • Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations (e.g., 200, 400, 600, 800 µg/mL) to the wells.[8] Include a control group with medium only.

  • Incubate the cells with the peptide for 24 hours.[8]

  • After incubation, remove the peptide-containing medium and wash the cells with PBS.

  • Add 10 µL of CCK-8 solution and 90 µL of fresh medium to each well and incubate for 4 hours.[8]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Visualizations

Amylin (20-29) Handling and Storage Workflow

G cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution cluster_solution Peptide in Solution storage Store at -20°C to -80°C (Desiccated, Dark) warm Warm to Room Temp in Desiccator storage->warm Before Use dissolve Dissolve in DMSO warm->dissolve dilute Dilute with Buffer dissolve->dilute aliquot Aliquot dilute->aliquot store_sol Store at -20°C aliquot->store_sol For Later Use use_fresh Use Immediately aliquot->use_fresh For Immediate Use

Caption: Workflow for proper storage and reconstitution of Amylin (20-29).

Amylin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm amylin Amylin amyr Amylin Receptor (CalcR + RAMP) amylin->amyr gpcr G-Protein amyr->gpcr Activates ac Adenylate Cyclase gpcr->ac erk p-ERK gpcr->erk ca ↑ [Ca2+]i gpcr->ca camp cAMP ac->camp pka PKA camp->pka response Cellular Response pka->response erk->response ca->response

Caption: Simplified signaling pathway of the full-length Amylin peptide.

References

Validation & Comparative

A Comparative Analysis of Amylin (20-29) and Amyloid Beta 1-42 Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of two key amyloidogenic peptides: Amylin (20-29) (human) and Amyloid Beta 1-42 (Aβ1-42). Both peptides are implicated in the pathology of protein misfolding diseases, namely type 2 diabetes and Alzheimer's disease, respectively. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of their comparative toxicity.

Executive Summary

Both human Amylin and Aβ1-42 exhibit significant cytotoxic effects, primarily attributed to their propensity to aggregate into toxic oligomers and fibrils. The core amyloidogenic and toxic region of human Amylin is located within residues 20-29.[1] Experimental evidence indicates that both full-length human Amylin and Aβ1-42 induce a comparable reduction in cell viability. While they share common mechanisms of toxicity, including membrane disruption, induction of oxidative stress, and mitochondrial dysfunction, subtle differences in their potency and interactions exist. Notably, these peptides can interact to form hetero-complexes that may exhibit enhanced toxicity.

Quantitative Toxicity Data

A direct comparison of the cytotoxic effects of full-length human Amylin and Aβ1-42 on human islet cells reveals a similar level of toxicity. The following table summarizes the key findings from a comparative study.

PeptideConcentrationCell TypeAssay% Cell Viability (Mean ± SD)Reference
Human AmylinNot SpecifiedHuman IsletsNot Specified77.1% ± 6.3%[2][3]
Amyloid Beta 1-42Not SpecifiedHuman IsletsNot Specified81.7% ± 4.3%[2][3]
Untreated ControlN/AHuman IsletsNot Specified93.0% ± 2.6%[2][3]

Note: While the specific concentration was not provided in the summary, the data demonstrates a statistically significant decrease in cell viability for both peptides compared to the untreated control.

Mechanisms of Toxicity

Amylin (20-29) and Aβ1-42 share several common pathways leading to cellular demise. The primary mechanisms include:

  • Membrane Disruption: Both peptides can insert into and disrupt the integrity of cellular membranes, leading to ion dysregulation and cell lysis.

  • Reactive Oxygen Species (ROS) Generation: The aggregation of both peptides is associated with the production of ROS, leading to oxidative stress and damage to cellular components.

  • Mitochondrial Dysfunction: Both Amylin and Aβ1-42 can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[4]

  • Apoptosis Induction: The culmination of these insults often leads to the activation of apoptotic signaling cascades and programmed cell death.

Interestingly, studies have shown that co-incubation of Aβ42 and human Amylin can result in a 3-fold increase in neuronal cell death compared to the peptides alone, suggesting a synergistic toxic interaction.[5]

Signaling Pathways

Both Amylin and Aβ1-42 can exert their toxic effects through the activation of the amylin receptor, a G protein-coupled receptor. This interaction triggers downstream signaling cascades that contribute to cellular dysfunction and apoptosis.

Amylin Amylin (20-29) AmylinReceptor Amylin Receptor Amylin->AmylinReceptor ROS ROS Production Amylin->ROS Mito Mitochondrial Dysfunction Amylin->Mito Membrane Membrane Disruption Amylin->Membrane Abeta Amyloid Beta 1-42 Abeta->AmylinReceptor Abeta->ROS Abeta->Mito Abeta->Membrane GProtein G-Protein Activation AmylinReceptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB Gene Gene Expression Changes CREB->Gene Apoptosis Apoptosis Gene->Apoptosis ROS->Apoptosis Mito->Apoptosis Membrane->Apoptosis

Caption: Shared signaling pathways of Amylin (20-29) and Aβ1-42 toxicity.

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the toxicity of amyloid peptides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with Amylin (20-29) or Aβ1-42 A->B C Add MTT solution and incubate B->C D Solubilize formazan (B1609692) crystals C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Peptide Preparation: Prepare stock solutions of Amylin (20-29) and Aβ1-42. Oligomeric or fibrillar forms are often prepared by pre-incubating the peptides under specific conditions.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of the amyloid peptides to the cells. Include untreated and vehicle controls.

  • Incubation: Incubate the cells with the peptides for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

Workflow:

cluster_1 LDH Release Assay Workflow F Culture cells and treat with peptides G Collect cell culture supernatant F->G H Add LDH reaction mixture G->H I Incubate and add stop solution H->I J Measure absorbance at 490 nm I->J

Caption: Workflow for a typical LDH release assay.

Detailed Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH reaction mixture (containing substrate, cofactor, and diaphorase).

  • Incubation and Stop Solution: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Then, add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.

Reactive Oxygen Species (ROS) Measurement

ROS production can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Workflow:

cluster_2 ROS Measurement Workflow K Load cells with DCF-DA L Treat cells with peptides K->L M Incubate L->M N Measure fluorescence (Ex/Em ~485/535 nm) M->N

Caption: Workflow for a typical ROS measurement assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate suitable for fluorescence measurements.

  • Probe Loading: Wash the cells with a suitable buffer and then incubate them with a solution containing DCF-DA (typically 10-25 µM) for 30-60 minutes at 37°C.

  • Treatment: Remove the DCF-DA solution, wash the cells, and then add the medium containing the amyloid peptides.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) at various time points after peptide addition. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

Both Amylin (20-29) and Amyloid Beta 1-42 are potent cytotoxic peptides that share common mechanisms of toxicity, including membrane disruption, ROS production, and mitochondrial dysfunction, often mediated through the amylin receptor. Quantitative data suggests a comparable level of toxicity for full-length human Amylin and Aβ1-42. The potential for synergistic toxicity when these peptides co-exist highlights the importance of understanding their cross-interactions in the context of co-morbid neurodegenerative and metabolic diseases. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the toxic effects of these and other amyloidogenic peptides.

References

Proline's Disruptive Influence on Amylin Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A systematic analysis of proline substitutions within the amyloidogenic core of human amylin (residues 20-29) reveals critical hotspots for aggregation and offers a blueprint for designing aggregation-resistant analogues. Proline's inherent structural rigidity acts as a potent β-sheet breaker, with substitutions at key positions dramatically impeding the fibrillization process central to the pathology of type 2 diabetes.

Human islet amyloid polypeptide (IAPP), or amylin, is a 37-residue hormone that can misfold and aggregate into amyloid fibrils, a process linked to the loss of pancreatic β-cells.[1][2] The core of this aggregation propensity lies within the 20-29 amino acid sequence (SNNFGAILSS).[3] Introducing proline, an amino acid known to be energetically unfavorable in the extended β-sheet structures that form amyloid, serves as a powerful tool to probe the structural requirements for amylin aggregation.[1][4] This guide compares the effects of single proline substitutions at each position within the human amylin (20-29) fragment, providing researchers, scientists, and drug development professionals with a clear overview of the sequence-specific determinants of amyloid formation.

Comparative Analysis of Proline Substitutions on Amylin (20-29) Aggregation

Systematic replacement of each amino acid in the amylin(20-29) fragment with proline has demonstrated that any such substitution inhibits aggregation to some extent. However, the magnitude of this inhibition is highly dependent on the position of the substitution. The following table summarizes the qualitative and semi-quantitative effects of these substitutions on amyloid fibril formation.

PositionOriginal ResidueProline VariantEffect on AggregationStructural Observations
20SerS20PMinimal InhibitionFibril morphology, significant β-sheet structure, positive Congo Red birefringence.[1][4]
21AsnN21PMinimal InhibitionFibril morphology, significant β-sheet structure, positive Congo Red birefringence.[1][4]
22AsnN22PStrong Inhibition Mostly amorphous material, little secondary structure, increased solubility, no Congo Red birefringence.[1][4]
23PheF23PModerate InhibitionLess critical than positions 22, 24, and 26-28, but still important for amyloid formation.[1][4]
24GlyG24PStrong Inhibition Mostly amorphous material, little secondary structure, increased solubility, no Congo Red birefringence.[1][4]
25AlaA25PModerate InhibitionLess critical than positions 22, 24, and 26-28, but still important for amyloid formation.[1][4] In the context of full-length IAPP, A25P has an intermediate effect on aggregation time compared to S28P and S29P.[2]
26IleI26PStrong Inhibition Mostly amorphous material, little secondary structure, increased solubility, no Congo Red birefringence.[1][4] The I26P mutation has been shown to be a potent inhibitor of full-length IAPP aggregation.[5]
27LeuL27PStrong Inhibition Mostly amorphous material, little secondary structure, increased solubility, no Congo Red birefringence.[1][4]
28SerS28PStrong Inhibition Mostly amorphous material, little secondary structure, increased solubility, no Congo Red birefringence.[1][4] In full-length IAPP, the S28P substitution significantly decreases amyloidogenicity and toxicity.[2]
29SerS29PMinimal InhibitionFibril morphology, significant β-sheet structure, positive Congo Red birefringence.[1][4] In full-length IAPP, the S29P substitution has only modest effects on aggregation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of proline-substituted amylin (20-29) aggregation.

Peptide Synthesis and Purification

Peptides corresponding to the wild-type human amylin (20-29) sequence and its proline-substituted variants were synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%. The molecular weight and identity of the purified peptides were confirmed by mass spectrometry.

Aggregation Assays

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is widely used to monitor the kinetics of fibril formation in real-time.

  • Preparation of Solutions: A stock solution of ThT is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) and filtered to remove any particulate matter. Peptide stock solutions are prepared by dissolving the lyophilized peptide in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric starting state, followed by removal of the solvent under a stream of nitrogen and resuspension in the assay buffer.

  • Assay Setup: The peptide solution is diluted to the desired final concentration in the assay buffer containing ThT. The mixture is then transferred to a multi-well plate.

  • Data Acquisition: The plate is incubated in a fluorescence plate reader, typically at a constant temperature (e.g., 37°C) with intermittent shaking. ThT fluorescence is measured at regular intervals using an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis: The fluorescence intensity is plotted against time to generate a sigmoidal aggregation curve. Key kinetic parameters such as the lag time (the time to the onset of rapid aggregation) and the apparent rate constant of fibril growth can be determined from these curves.[2]

TEM is used to directly visualize the morphology of the aggregates formed at the end of the aggregation assay.

  • Sample Preparation: A small aliquot (e.g., 5-10 µL) of the peptide solution from the aggregation assay is applied to a carbon-coated copper grid for a few minutes.

  • Staining: The grid is washed with distilled water and then negatively stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate. The excess stain is wicked away with filter paper.

  • Imaging: The dried grid is examined using a transmission electron microscope to observe the morphology of the aggregates. Fibrillar structures are characterized by their elongated, unbranched appearance, while amorphous aggregates lack a defined morphology.[1][4]

FTIR spectroscopy is employed to determine the secondary structure of the peptides in their aggregated state. The amide I region of the infrared spectrum (1600-1700 cm⁻¹) is particularly sensitive to protein secondary structure.

  • Sample Preparation: The aggregated peptide material is pelleted by centrifugation and washed with D₂O to minimize the interference from H₂O signals. The resulting pellet is then resuspended in a small volume of D₂O.

  • Data Acquisition: The sample is placed between two CaF₂ windows, and the FTIR spectrum is recorded.

  • Data Analysis: A spectrum in the amide I region with a peak around 1620-1640 cm⁻¹ is indicative of β-sheet structure, which is characteristic of amyloid fibrils. A peak around 1650-1660 cm⁻¹ suggests the presence of random coil or α-helical structures.[1][4]

Congo Red is a dye that binds to the cross-β-sheet structure of amyloid fibrils, resulting in a characteristic apple-green birefringence when viewed under cross-polarized light.

  • Sample Preparation: A small amount of the aggregated peptide solution is air-dried on a microscope slide.

  • Staining: The dried sample is stained with a Congo Red solution.

  • Microscopy: The stained sample is observed using a light microscope equipped with polarizers. The presence of green birefringence is a qualitative indicator of amyloid fibril formation.[1][4]

Visualizing the Impact of Proline Substitution

The following diagrams illustrate the conceptual workflow for assessing the impact of proline substitutions on amylin aggregation and the underlying structural consequences.

G cluster_0 Peptide Preparation cluster_1 Aggregation Analysis cluster_2 Outcome Wild-Type Amylin (20-29) Wild-Type Amylin (20-29) Aggregation Assay (ThT) Aggregation Assay (ThT) Wild-Type Amylin (20-29)->Aggregation Assay (ThT) Initiates Aggregation Proline-Substituted Variants Proline-Substituted Variants Proline-Substituted Variants->Aggregation Assay (ThT) Inhibits Aggregation Morphology (TEM) Morphology (TEM) Aggregation Assay (ThT)->Morphology (TEM) Secondary Structure (FTIR) Secondary Structure (FTIR) Aggregation Assay (ThT)->Secondary Structure (FTIR) Fibril Formation Fibril Formation Morphology (TEM)->Fibril Formation Amorphous Aggregates / Soluble Amorphous Aggregates / Soluble Morphology (TEM)->Amorphous Aggregates / Soluble Secondary Structure (FTIR)->Fibril Formation Secondary Structure (FTIR)->Amorphous Aggregates / Soluble

Caption: Experimental workflow for comparing amylin aggregation.

G Monomeric Amylin (20-29) Monomeric Amylin (20-29) β-Sheet Formation β-Sheet Formation Monomeric Amylin (20-29)->β-Sheet Formation Fibril Elongation Fibril Elongation β-Sheet Formation->Fibril Elongation Disruption of β-Sheet Disruption of β-Sheet Amyloid Fibrils Amyloid Fibrils Fibril Elongation->Amyloid Fibrils Proline Substitution Proline Substitution Proline Substitution->Disruption of β-Sheet Inhibition of Aggregation Inhibition of Aggregation Disruption of β-Sheet->Inhibition of Aggregation

Caption: Proline's mechanism of inhibiting amylin aggregation.

Conclusion

The systematic substitution of proline into the human amylin (20-29) fragment provides compelling evidence for the critical role of the central region, particularly residues Asn22, Gly24, and 26-28, in driving amyloid formation.[1][4] Proline's ability to act as a β-sheet breaker at these positions effectively halts the aggregation cascade, leading to the formation of non-fibrillar, amorphous aggregates. These findings not only illuminate the fundamental mechanisms of amylin amyloidogenesis but also provide a rational basis for the design of therapeutic agents, such as the amylin analogue pramlintide, which incorporates proline substitutions to enhance solubility and prevent aggregation.[6][7] Future research can leverage this detailed understanding to develop novel inhibitors of amylin aggregation for the treatment of type 2 diabetes.

References

A Comparative Analysis of Human and Rat Amylin (20-29): Sequence, Amyloidogenicity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 20-29 amino acid fragment of human and rat amylin, focusing on their primary sequences and propensity to form amyloid fibrils. The inherent differences in the amyloidogenicity of these two peptides, stemming from minor sequence variations, offer crucial insights for the development of therapeutics targeting amyloid-related diseases, such as type 2 diabetes.

Sequence and Amyloidogenicity at a Glance

The core difference between the human and rat amylin (20-29) fragments lies in a few key amino acid substitutions. The human sequence, SNNFGAILSS, is known to be highly amyloidogenic and is considered a critical region for the aggregation of the full-length human amylin peptide.[1][2] In stark contrast, the corresponding rat sequence, SNNLGPVLPP, is non-amyloidogenic.[1][3] This characteristic is largely attributed to the presence of proline residues, which act as "beta-sheet breakers" and disrupt the formation of the highly organized fibrillar structures characteristic of amyloid.[4]

FeatureHuman Amylin (20-29)Rat Amylin (20-29)Reference
Sequence SNNFGAILSSSNNLGPVLPP[1][3]
Amyloidogenicity Highly AmyloidogenicNon-Amyloidogenic[1][3]
Key Feature Prone to β-sheet formation and aggregation.Contains proline residues that inhibit β-sheet formation.[4]

Experimental Evidence of Amyloidogenicity

The differential amyloidogenic properties of human and rat amylin (20-29) are well-documented through various biophysical techniques.

Thioflavin T (ThT) Fluorescence Assay: This assay is a gold standard for monitoring amyloid fibril formation in vitro. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.

  • Human Amylin (20-29): Studies consistently show a significant increase in ThT fluorescence over time when the human amylin (20-29) peptide is incubated, indicating the formation of amyloid fibrils.[2] The kinetics of this aggregation typically follow a sigmoidal curve, characterized by a lag phase, an exponential growth phase, and a plateau.

  • Rat Amylin (20-29): In contrast, the rat amylin (20-29) peptide does not induce a significant change in ThT fluorescence under similar conditions, confirming its non-amyloidogenic nature.[5]

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of aggregated peptides.

  • Human Amylin (20-29): TEM images of incubated human amylin (20-29) reveal the presence of distinct, unbranched amyloid fibrils, typically with a diameter of 7-10 nm.[6][7]

  • Rat Amylin (20-29): TEM analysis of the rat counterpart shows a lack of fibrillar structures; the peptide remains in a soluble, non-aggregated state or may form amorphous aggregates without the characteristic fibril morphology.[5]

Congo Red Staining and Birefringence: Congo red is a dye that binds to amyloid fibrils and exhibits a characteristic apple-green birefringence when viewed under cross-polarized light.

  • Human Amylin (20-29): Aggregates of human amylin (20-29) stain positive with Congo red and display the pathognomonic apple-green birefringence, confirming the presence of amyloid.[8][9]

  • Rat Amylin (20-29): The rat peptide does not exhibit Congo red birefringence, further supporting its inability to form amyloid structures.[8]

Signaling Pathways Implicated in Amylin Aggregation

The aggregation of human amylin has been linked to cellular stress and inflammatory signaling pathways, contributing to the pathology of type 2 diabetes. The formation of amyloid oligomers and fibrils can induce the unfolded protein response (UPR) , a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. Key players in the UPR, such as PERK, IRE1, and ATF6, can be activated. Chronic UPR activation can lead to the activation of downstream inflammatory pathways, including the NF-κB and JNK signaling cascades , ultimately promoting apoptosis and cellular dysfunction.

Signaling_Pathway Potential Signaling Cascade Triggered by Human Amylin Aggregation Amylin Human Amylin (20-29) Aggregation UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) Amylin->UPR induces Inflammation Inflammatory Pathways UPR->Inflammation activates Apoptosis Apoptosis & Cell Dysfunction Inflammation->Apoptosis leads to

Caption: Signaling pathways potentially activated by human amylin aggregation.

Detailed Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

Objective: To monitor the kinetics of amyloid fibril formation.

Materials:

  • Human or rat amylin (20-29) peptide, lyophilized powder

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or hexafluoroisopropanol) to create a stock solution. Remove any pre-existing aggregates by filtration or centrifugation. Determine the peptide concentration using UV absorbance at 280 nm or a BCA assay.

  • Reaction Setup: In each well of the 96-well plate, add the peptide solution to a final concentration typically in the range of 10-100 µM in PBS.

  • ThT Addition: Add ThT to each well from a concentrated stock solution to a final concentration of 10-20 µM.

  • Incubation and Measurement: Incubate the plate in the microplate reader at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~480 nm.

  • Data Analysis: Plot the fluorescence intensity against time. The resulting curve will show the kinetics of fibril formation.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of peptide aggregates.

Materials:

  • Incubated peptide samples (from ThT assay or separate incubation)

  • Copper grids (400 mesh) coated with a support film (e.g., Formvar/carbon)

  • Uranyl acetate (B1210297) or phosphotungstic acid (negative stains)

  • Transmission electron microscope

Procedure:

  • Grid Preparation: Place a 5-10 µL drop of the incubated peptide solution onto the surface of a glow-discharged grid for 1-2 minutes.

  • Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.

  • Staining: Negatively stain the grid by placing it on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 30-60 seconds.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Examine the grid using a transmission electron microscope at an appropriate magnification.

Congo Red Staining and Birefringence

Objective: To detect the presence of amyloid fibrils through their characteristic birefringence.

Materials:

  • Incubated peptide samples

  • Glass microscope slides

  • Congo red staining solution (e.g., 0.5% Congo red in 80% ethanol (B145695) saturated with NaCl)

  • Polarizing light microscope

Procedure:

  • Sample Preparation: Spot 10-20 µL of the incubated peptide solution onto a clean glass microscope slide and allow it to air dry, forming a thin film.

  • Staining: Add a drop of the Congo red staining solution to the dried sample spot and incubate for 20-30 minutes.

  • Washing: Gently wash the slide with 80% ethanol to remove excess stain and allow it to air dry.

  • Microscopy: Observe the stained sample under a polarizing light microscope. The presence of amyloid fibrils is indicated by a characteristic apple-green birefringence when the polarizers are crossed.

Caption: Comparative experimental workflow for human and rat amylin (20-29).

References

Unveiling the Crossroads of Amyloid Aggregation: A Comparative Guide to the Cross-Seeding of Amylin (20-29) with Other Amyloid Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals exploring the intricate interactions between key amyloidogenic proteins. This guide provides a comparative overview of the cross-seeding potential of the human Amylin fragment (20-29) with other prominent amyloid proteins, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The misfolding and aggregation of amyloid proteins are central to the pathology of numerous debilitating diseases, including type 2 diabetes and various neurodegenerative disorders. A critical aspect of this process is "cross-seeding," where pre-existing aggregates of one amyloidogenic protein can accelerate the aggregation of another. The human Amylin (20-29) fragment, a highly amyloidogenic region of the full-length Amylin peptide implicated in type 2 diabetes, has been a focal point of research into these complex interactions. This guide delves into the cross-seeding behavior of Amylin (20-29) with other key amyloid proteins such as Amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-syn), and Tau, providing a comparative framework for understanding these pathological synergies.

Quantitative Comparison of Cross-Seeding Kinetics

The kinetics of amyloid aggregation, characterized by a lag phase (nucleation) followed by an exponential growth phase (elongation), are significantly altered in the presence of seeds. The following table summarizes quantitative data from Thioflavin T (ThT) fluorescence assays, a standard method for monitoring amyloid fibril formation, to compare the cross-seeding effects on Amylin (20-29) aggregation.

Seeding Condition Monomer Protein Seed Protein Lag Time (t_lag_) Apparent Elongation Rate (k_app_) Fold Change in Fibril Formation Reference
Self-Seeding Amylin (20-29)Amylin (20-29) fibrilsSignificantly reducedIncreased-[1]
Cross-Seeding with Aβ Amylin (20-29)Aβ42 fibrilsReducedIncreased3-fold increase in neuronal cell death with co-oligomers[2][3]
Cross-Seeding with α-synuclein Amylinα-synuclein fibrils--α-syn promotes hIAPP cross-seeding in a dose-dependent manner[3]
Cross-Seeding with Tau TauAmylin aggregatesNo significant induction of Tau aggregation--[4]

Note: Direct comparative studies of Amylin (20-29) with Aβ, α-synuclein, and Tau under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental setups.

Morphological Insights into Hetero-Fibrils

Transmission Electron Microscopy (TEM) provides high-resolution images of amyloid fibril morphology. In the context of cross-seeding, TEM can reveal whether distinct fibril structures are formed or if the monomeric protein deposits onto the seed fibril, resulting in hybrid structures.

Co-incubation of Amylin with Aβ42 results in the formation of amorphous heterocomplexes that are structurally distinct from the fibrils formed by either peptide alone.[2] Similarly, co-aggregates of α-synuclein and Amylin have been observed to form sturdy fibers, with immunogold labeling confirming the co-localization of both proteins within the same fibrillar structures.[5] In contrast, pre-aggregated Amylin does not appear to significantly induce the aggregation of Tau protein, suggesting a lower propensity for cross-seeding between these two proteins.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key techniques used to study the cross-seeding of Amylin (20-29).

Thioflavin T (ThT) Fluorescence Assay for Cross-Seeding

This protocol is adapted from studies investigating Amylin and Aβ co-aggregation.[2]

Materials:

  • Human Amylin (20-29) peptide

  • Amyloid-beta (1-42) peptide (or other amyloid proteins)

  • Thioflavin T (ThT)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Preparation of Monomers: Dissolve lyophilized Amylin (20-29) and Aβ42 peptides in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL to ensure monomerization. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide films at -20°C.

  • Preparation of Seeds: To prepare fibril seeds, dissolve a peptide film in PBS to a final concentration of 100 µM and incubate at 37°C with continuous agitation for 24-48 hours to form mature fibrils. Sonicate the fibril solution on ice for 10-15 seconds immediately before use to generate smaller fibril fragments that act as effective seeds.

  • Assay Setup:

    • Resuspend a fresh Amylin (20-29) peptide film in PBS to a final monomer concentration of 25 µM.

    • Add the prepared fibril seeds (e.g., Aβ42 fibrils) to the monomer solution at a desired concentration (e.g., 5% or 10% of the monomer concentration).

    • Include control wells with Amylin (20-29) monomers alone (spontaneous aggregation) and Amylin (20-29) monomers with Amylin (20-29) seeds (self-seeding).

    • Add ThT to each well to a final concentration of 10 µM.

  • Data Acquisition: Place the 96-well plate in a plate reader pre-set to 37°C. Measure ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with intermittent shaking.

  • Data Analysis: Plot ThT fluorescence intensity against time. The lag time (t_lag_) can be determined as the time required to reach a certain threshold of fluorescence, and the apparent elongation rate (k_app_) can be calculated from the slope of the linear portion of the sigmoidal curve.

Transmission Electron Microscopy (TEM) of Co-aggregates

This protocol provides a general framework for visualizing hetero-fibrils.[6]

Materials:

  • Formvar-carbon coated copper grids (200-400 mesh)

  • Uranyl acetate (B1210297) (2% w/v in water) or phosphotungstic acid (PTA)

  • Fine-tipped forceps

  • Filter paper

Procedure:

  • Sample Preparation: At desired time points from the ThT assay, take a 5-10 µL aliquot of the aggregation mixture.

  • Grid Adsorption: Carefully place a drop of the sample onto the carbon-coated side of the TEM grid. Allow the sample to adsorb for 1-2 minutes.

  • Washing: Gently wash the grid by touching the edge to a drop of deionized water to remove any salts or buffer components that may crystallize and obscure the fibrils.

  • Negative Staining: Place the grid onto a drop of 2% uranyl acetate or PTA for 30-60 seconds.

  • Blotting and Drying: Wick away the excess stain using the edge of a piece of filter paper. Allow the grid to air dry completely.

  • Imaging: Image the grids using a transmission electron microscope at an appropriate magnification (e.g., 50,000x to 100,000x) to visualize the morphology of the amyloid aggregates.

Co-immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol is a generalized procedure that can be optimized for studying the interaction between Amylin (20-29) and other amyloid proteins.[7][8]

Materials:

  • Cell lysate or a mixture of purified proteins

  • Primary antibody specific to one of the interacting proteins (e.g., anti-Amylin antibody)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • Secondary antibody for western blot detection

Procedure:

  • Lysate Preparation (if applicable): Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

  • Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads 3-5 times with cold Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For western blot analysis, proteins can be directly eluted in SDS-PAGE sample buffer by heating at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by western blotting using an antibody against the suspected interacting protein.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual workflows and relationships in cross-seeding experiments.

Cross_Seeding_Workflow cluster_Preparation Preparation of Reagents cluster_Experiment Aggregation Assay cluster_Analysis Data Analysis Monomer Monomeric Amylin (20-29) Mix Incubate Monomer + Seeds (37°C with shaking) Monomer->Mix Seed Pre-formed Fibril Seeds (e.g., Aβ, α-syn) Seed->Mix ThT ThT Fluorescence Assay (Kinetics) Mix->ThT TEM Transmission Electron Microscopy (Morphology) Mix->TEM CoIP Co-immunoprecipitation (Interaction) Mix->CoIP Kinetics_Data Lag Time, Elongation Rate ThT->Kinetics_Data Morphology_Data Fibril Structure, Co-localization TEM->Morphology_Data Interaction_Data Protein-Protein Interaction CoIP->Interaction_Data

Fig. 1: Experimental workflow for studying amyloid cross-seeding.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Aggregation Aggregation Pathway cluster_Cellular Cellular Response Amyloid_Seed Amyloid Seed (e.g., Aβ Fibril) Hetero_Oligomer Hetero-oligomer Amyloid_Seed->Hetero_Oligomer Cross-seeding Amylin_Monomer Amylin (20-29) Monomer Amylin_Monomer->Hetero_Oligomer Recruitment Hetero_Fibril Hetero-fibril Hetero_Oligomer->Hetero_Fibril Elongation Cell_Membrane Cell Membrane Disruption Hetero_Oligomer->Cell_Membrane Toxicity Cellular Toxicity Cell_Membrane->Toxicity

Fig. 2: Proposed pathway of Amylin cross-seeding and toxicity.

Conclusion

The cross-seeding of Amylin (20-29) with other amyloid proteins represents a critical area of research with significant implications for understanding the interplay between different amyloid-related diseases. The available data suggests that Amylin (20-29) can readily co-aggregate with Aβ, forming toxic hetero-oligomers and distinct fibrillar structures. Its interaction with α-synuclein also points towards a significant cross-seeding potential. In contrast, the interaction with Tau appears to be less pronounced. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the quantitative differences in cross-seeding efficiencies and the precise molecular mechanisms governing these interactions. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers to design and interpret experiments aimed at unraveling the complexities of amyloid cross-seeding and developing targeted therapeutic strategies.

References

A Comparative Guide to Amylin (20-29) Aggregation Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the human islet amyloid polypeptide (hIAPP), also known as amylin, particularly its amyloidogenic core sequence Amylin (20-29), is a key pathological feature in type 2 diabetes, contributing to pancreatic β-cell dysfunction and death. The development of effective inhibitors of amylin aggregation is a promising therapeutic strategy. This guide provides an objective comparison of various classes of Amylin (20-29) aggregation inhibitors validated in cell culture, supported by experimental data and detailed protocols.

Performance Comparison of Amylin Aggregation Inhibitors

The following tables summarize the quantitative data for different classes of inhibitors against amylin aggregation and cytotoxicity. It is important to note that the data are compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be approached with caution due to variations in experimental conditions such as amylin concentration, inhibitor-to-amylin molar ratios, cell lines, and incubation times.

Peptide-Based Inhibitors

Peptide-based inhibitors are often designed to interfere with the self-assembly of amylin.

InhibitorCell LineAmylin Conc.Key FindingsReference
Arg-1 MIN680 µMIC50 for cytotoxicity inhibition: 47 ± 17 µM.[1][2][1][2]
Kp7-6 (Fas/FasL antagonist) Mouse Islets & Insulinoma cell lines40 µMSuppressed and rescued hA-evoked β-cell apoptosis.[3][4][5][3][4][5]
Naturally Occurring IAPP Variants (e.g., Raccoon IAPP) RIN-m cells37 µMRaccoon IAPP showed strong inhibition of hIAPP aggregation in vitro.[6][6]
Small Molecule Inhibitors

Small molecules offer the potential for oral bioavailability and represent a significant area of research for amylin aggregation inhibition.

InhibitorCell LineAmylin Conc.Key FindingsReference
Compound 22 (1-benzylamino-2-hydroxyalkyl derivative) Pancreatic INS-1E cellsNot specifiedIC50 for amylin aggregation inhibition: 2.71 µM. Reduced cytotoxicity.[7][7]
Compound 18 (1-benzylamino-2-hydroxyalkyl derivative) Pancreatic INS-1E cellsNot specifiedIC50 for amylin aggregation inhibition: 3.04 µM. Reduced cytotoxicity.[7][7]
Lipoic Acid RIN-m5f β-cells15 µMIncreased cell viability to 70.3% at a 10:1 molar ratio (inhibitor:amylin).[8][8]
Ascorbic Acid RIN-m5f β-cells15 µMIncreased cell viability to 63.3% at a 1:1 molar ratio.[8][8]
Quercetin RIN-m5F cells75 µMIncreased viability of amylin-challenged cells from 81% to 89%.[9][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time.

  • Preparation of Reagents:

    • Prepare a stock solution of human Amylin (20-29) in a suitable solvent like DMSO and determine its concentration.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water, filtered through a 0.2 µm filter).

    • Prepare the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add the desired concentration of Amylin (20-29) (e.g., 15-40 µM).

    • Add the inhibitor at various concentrations.

    • Add ThT to a final concentration of approximately 20-25 µM.

    • Bring the final volume to 100-200 µL with the assay buffer.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Plot fluorescence intensity against time to obtain aggregation kinetics.

    • The percentage of inhibition can be calculated by comparing the fluorescence of samples with and without the inhibitor at a specific time point.

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT/XTT) Assay

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of amylin aggregates and the protective effect of inhibitors.

  • Cell Culture:

    • Culture pancreatic β-cells (e.g., RIN-m5F or MIN6) in the recommended medium and conditions.

    • Seed the cells in a 96-well plate at a density of approximately 10,000-20,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare Amylin (20-29) aggregates by incubating the peptide at a high concentration (e.g., 75 µM) for a specified period (e.g., 48 hours).

    • Treat the cells with pre-formed amylin aggregates in the presence or absence of various concentrations of the inhibitor.

    • Include a control group of untreated cells and a group treated with amylin aggregates alone.

    • Incubate the cells for 24-48 hours.

  • MTT/XTT Reagent Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

    • Incubate the plate for a few hours to allow the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.

  • Measurement and Analysis:

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Plot cell viability against inhibitor concentration to determine the protective effect.

Visualizations

Amylin-Induced Apoptosis Signaling Pathway

Amylin aggregates can induce apoptosis in pancreatic β-cells through the activation of the Fas death receptor pathway.

Amylin_Apoptosis_Pathway Amylin Amylin Aggregates FasL Fas Ligand (FasL) Amylin->FasL Induces Expression FasR Fas Receptor (FasR) FasL->FasR Binds FADD Fas-Associated Death Domain (FADD) FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Amylin-induced Fas-mediated apoptosis pathway in pancreatic β-cells.

Experimental Workflow for Inhibitor Validation

A typical workflow for screening and validating inhibitors of Amylin (20-29) aggregation.

Inhibitor_Screening_Workflow Start Start: Inhibitor Library HTS High-Throughput Screening (e.g., ThT Assay) Start->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (ThT Assay) Hit_ID->Dose_Response Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Cell_Toxicity Inhibitor Cytotoxicity Assay (e.g., MTT on healthy cells) Lead_Selection->Cell_Toxicity Protective_Assay Cell-Based Protection Assay (Amylin + Inhibitor on β-cells) Cell_Toxicity->Protective_Assay Validation Validated Inhibitor Protective_Assay->Validation

References

Unraveling the Structure of Amylin (20-29) Fibrils: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of amyloid research, the choice of analytical technique is paramount. This guide provides an objective comparison of key methods used to characterize the fibrils of Amylin (20-29), a critical peptide fragment implicated in type 2 diabetes. Supported by experimental data and detailed protocols, this resource aims to facilitate informed decisions in the pursuit of understanding and combating amyloid-related diseases.

The aggregation of the human islet amyloid polypeptide (IAPP), or amylin, is a hallmark of type 2 diabetes. The specific fragment, Amylin (20-29), is known to be a core amyloidogenic region. Understanding the structural and kinetic properties of its fibrillar aggregates is crucial for developing therapeutic interventions. A variety of biophysical and imaging techniques are employed to shed light on these nanoscale structures. This guide delves into the principles, experimental workflows, and comparative data of several prominent analytical methods.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from various analytical techniques for the characterization of Amylin (20-29) fibrils. This allows for a direct comparison of the types of information each method can provide.

Analytical TechniqueParameter MeasuredTypical Values for Amylin (20-29) FibrilsReference
Solid-State NMR (SSNMR) β-sheet structurePolymorphic: Parallel or Antiparallel β-sheets have been observed.[1]
X-ray Fiber Diffraction Fibril architectureProvides information on the cross-β spine and packing of β-sheets.[1]
Atomic Force Microscopy (AFM) Fibril Morphology & DimensionsPolymorphic structures; Fibril widths of approximately 27 nm and 34 nm have been reported. Twisting is often observed in early-stage fibrils.[2][3]
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structureSupports the hypothesis that residues 20-29 form the core of the fibril.[4]
Fourier Transform Infrared (FTIR) Spectroscopy Secondary StructureCan distinguish between parallel and antiparallel β-sheets based on amide I band positions.[5]
Raman Spectroscopy Molecular Structure & Secondary StructureCan differentiate between parallel and antiparallel β-sheet polymorphs.[6]
Thioflavin T (ThT) Fluorescence Assay Aggregation KineticsMonitors the sigmoidal kinetics of fibril formation, including lag time and elongation rate.[7]
Dynamic Light Scattering (DLS) Particle Size DistributionTracks the increase in particle size during the aggregation process.[8]

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below, accompanied by visual workflows to illustrate the logical steps involved in each analytical process.

Solid-State Nuclear Magnetic Resonance (SSNMR)

SSNMR is a powerful technique for determining the atomic-level structure of insoluble and non-crystalline samples like amyloid fibrils. It can provide information on the secondary structure, packing, and orientation of peptides within the fibril.

Experimental Protocol:

  • Sample Preparation: Amylin (20-29) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to ensure a monomeric state and then lyophilized. The lyophilized peptide is then re-suspended in a buffer (e.g., phosphate (B84403) buffer, pH 7.4) to initiate fibril formation. For specific structural studies, isotopically labeled (e.g., ¹³C, ¹⁵N) peptides are used.

  • Fibril Formation: The peptide solution is incubated at a controlled temperature (e.g., 37°C) with gentle agitation for a period ranging from hours to days to allow for fibril formation.

  • Sample Packing: The fibril suspension is centrifuged to pellet the fibrils. The resulting fibril pellet is carefully packed into an SSNMR rotor.

  • Data Acquisition: The packed rotor is placed in the SSNMR spectrometer. A series of one- and two-dimensional NMR experiments are performed to measure chemical shifts, dipolar couplings, and other parameters that provide structural constraints.

  • Data Analysis: The acquired NMR data is processed and analyzed to determine the secondary structure (β-sheet arrangement) and tertiary contacts within the fibril.

SSNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Monomer Monomeric Amylin (20-29) Fibrils Fibril Formation (Incubation) Monomer->Fibrils Buffer Pellet Fibril Pelleting (Centrifugation) Fibrils->Pellet Rotor Packing into SSNMR Rotor Pellet->Rotor Spectrometer SSNMR Spectrometer Rotor->Spectrometer Data Data Acquisition (1D/2D NMR) Spectrometer->Data Analysis Data Processing & Structural Analysis Data->Analysis Structure Fibril Structure Analysis->Structure

SSNMR Experimental Workflow

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that allows for the visualization of the surface topography of individual fibrils, providing information on their morphology, size, and polymorphism.

Experimental Protocol:

  • Sample Preparation: A solution of Amylin (20-29) is prepared as described for SSNMR to induce fibril formation.

  • Sample Deposition: A small aliquot (e.g., 10-20 µL) of the fibril solution is deposited onto a freshly cleaved mica surface.

  • Incubation and Rinsing: The sample is allowed to adsorb to the mica for a few minutes. The surface is then gently rinsed with deionized water to remove any unbound material and salts.

  • Drying: The mica substrate with the adsorbed fibrils is dried under a gentle stream of nitrogen or air.

  • Imaging: The sample is mounted in the AFM instrument. Imaging is performed in tapping mode or contact mode, where a sharp tip scans the surface to generate a topographical map of the fibrils.

  • Image Analysis: The obtained images are analyzed to measure the height, width, and length of the fibrils, as well as to observe their morphology (e.g., twisted, linear) and any evidence of polymorphism.[2]

AFM_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Fibril_Solution Amylin (20-29) Fibril Solution Deposition Deposition on Mica Fibril_Solution->Deposition Rinsing Rinsing with DI Water Deposition->Rinsing Drying Drying Rinsing->Drying AFM_Instrument AFM Instrument Drying->AFM_Instrument Imaging Tapping/Contact Mode Imaging AFM_Instrument->Imaging Analysis Image Analysis Imaging->Analysis Morphology Fibril Morphology & Dimensions Analysis->Morphology

AFM Experimental Workflow

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structure of amyloid fibrils.

Experimental Protocol:

  • Reagent Preparation: A stock solution of Amylin (20-29) peptide is prepared. A stock solution of ThT is also prepared in buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a multi-well plate, the Amylin (20-29) solution is mixed with the ThT solution to a final concentration (e.g., 25 µM peptide, 10 µM ThT). A control well containing only ThT in buffer is also prepared.

  • Incubation and Measurement: The plate is incubated in a plate reader at a constant temperature (e.g., 37°C) with intermittent shaking. The fluorescence intensity is measured at regular intervals (e.g., every 5-10 minutes) with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

  • Data Analysis: The fluorescence intensity of the control is subtracted from the sample wells. The resulting data is plotted as fluorescence intensity versus time to generate a sigmoidal aggregation curve. From this curve, kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence can be determined.[7]

ThT_Workflow cluster_prep Assay Setup cluster_analysis Measurement & Analysis Peptide Amylin (20-29) Solution Mixing Mixing in Multi-well Plate Peptide->Mixing ThT ThT Solution ThT->Mixing Plate_Reader Plate Reader (Incubation & Measurement) Mixing->Plate_Reader Data_Acquisition Fluorescence Reading over Time Plate_Reader->Data_Acquisition Data_Analysis Data Analysis (Plotting & Curve Fitting) Data_Acquisition->Data_Analysis Kinetics Aggregation Kinetics Data_Analysis->Kinetics

References

A Comparative Guide to the Fibrillar Structures of Full-Length Amylin and its Amyloidogenic Core Fragment, Amylin (20-29)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics of fibrils formed from the full-length human Amylin (Islet Amyloid Polypeptide, IAPP) and its highly amyloidogenic fragment, Amylin (20-29). Understanding the structural disparities between these two forms is crucial for the development of therapeutics targeting the pathological aggregation of Amylin in type 2 diabetes. The information presented herein is supported by experimental data from various biophysical techniques.

Core Structural Differences: A Summary

Full-length human Amylin is a 37-residue peptide hormone, while Amylin (20-29) is a decapeptide fragment identified as a key region driving amyloid formation.[1] While both are prone to forming amyloid fibrils, their resulting structures exhibit significant differences in morphology, secondary structure, and molecular arrangement.

Recent studies, including cryo-electron microscopy (cryo-EM), have provided near-atomic resolution models of full-length Amylin fibrils, revealing a complex structure composed of two symmetrically related protofilaments with ordered residues from 14 to 37.[2][3][4] In contrast, earlier solid-state NMR studies on fibrils from the Amylin (20-29) fragment suggested a simpler arrangement, potentially involving antiparallel β-sheets.[5] The core of the full-length Amylin fibril is largely constituted by residues 20-29, highlighting the importance of this fragment in the overall aggregation process.[2][3][4]

Quantitative Data Comparison

The following table summarizes the key quantitative differences between fibrils formed from full-length Amylin and the Amylin (20-29) fragment based on experimental findings.

Structural ParameterFull-Length Amylin FibrilsAmylin (20-29) FibrilsExperimental Technique(s)
Morphology Polymorphic, higher-order twisted and ribbon-like fibrils.[5][6]Flat ribbons composed of numerous protofibrils.[6]Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)[6][7]
Protofilament Width ~5.0 nm[6]~3.6 nm[6]Transmission Electron Microscopy (TEM)[6]
β-Sheet Arrangement In-register parallel β-sheets.[5]Evidence suggests antiparallel β-sheets.[5][8]Solid-State Nuclear Magnetic Resonance (ssNMR)[5]
Secondary Structure Transition from random coil to β-sheet/α-helical structure upon fibril formation.[6]Also undergoes a random coil to β-sheet transition.[6]Circular Dichroism (CD) Spectroscopy[6]
Thioflavin T Binding Binds to Thioflavin T, exhibiting enhanced fluorescence.[6]Does not bind to Thioflavin T.[6]Thioflavin T (ThT) Fluorescence Assay[6]

Experimental Methodologies

The characterization of Amylin fibrils relies on a suite of biophysical techniques. Below are detailed protocols for the key experiments cited in this guide.

Transmission Electron Microscopy (TEM) for Fibril Morphology

Objective: To visualize the morphology and dimensions of amyloid fibrils.

Protocol:

  • Sample Preparation: A 3µL aliquot of the fibril solution is applied to a carbon-coated copper grid (200-400 mesh).[9]

  • Adsorption: The sample is allowed to adsorb onto the grid for 3 minutes.[9]

  • Wicking: Excess liquid is removed by touching the edge of the grid with filter paper.[9]

  • Negative Staining: Immediately, 3µL of a 2% uranyl acetate (B1210297) solution is applied to the grid and left for 3 minutes.[9]

  • Final Wicking and Drying: The staining solution is wicked off, and the grid is air-dried.[9]

  • Imaging: The grid is examined using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV). Images are captured at various magnifications to observe the overall fibril distribution and detailed morphology.[9]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., β-sheet, α-helix, random coil) of Amylin in its monomeric and fibrillar states.

Protocol:

  • Sample Preparation: Protein samples are prepared in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.[10][11] The concentration should be such that the absorbance is within the optimal range for the instrument.

  • Instrument Setup: A CD spectrometer is purged with nitrogen gas. The sample is placed in a quartz cuvette with a specific path length (e.g., 0.1 cm).[11]

  • Data Acquisition: Far-UV CD spectra are recorded from approximately 190 to 260 nm at a controlled temperature.[6]

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements. A characteristic negative peak around 218 nm is indicative of β-sheet structure.[6][12]

Thioflavin T (ThT) Fluorescence Assay for Fibril Detection and Kinetics

Objective: To detect the presence of amyloid fibrils and monitor the kinetics of fibril formation.

Protocol:

  • ThT Stock Solution: A stock solution of Thioflavin T is prepared in a suitable buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0) and filtered.[13]

  • Working Solution: The stock solution is diluted to a working concentration on the day of the experiment.[13]

  • Assay Procedure: An aliquot of the protein sample (monomeric or aggregated) is added to the ThT working solution in a cuvette or a 96-well plate.[13][14]

  • Fluorescence Measurement: The fluorescence intensity is measured with excitation at approximately 440-450 nm and emission at around 482-510 nm.[13][14] An increase in fluorescence intensity compared to a control sample with monomeric protein indicates the presence of amyloid fibrils.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the structural differences between full-length Amylin and Amylin (20-29) fibrils.

G cluster_samples Sample Preparation cluster_aggregation Fibril Formation cluster_analysis Biophysical Characterization cluster_results Data Interpretation full_amylin Full-Length Amylin (1-37) induce_aggregation Induce Aggregation (e.g., incubation, agitation) full_amylin->induce_aggregation amylin_fragment Amylin (20-29) Fragment amylin_fragment->induce_aggregation tem Transmission Electron Microscopy (TEM) induce_aggregation->tem Morphology cd Circular Dichroism (CD) Spectroscopy induce_aggregation->cd Structure tht Thioflavin T (ThT) Fluorescence Assay induce_aggregation->tht Aggregation ssnmr Solid-State NMR (ssNMR) induce_aggregation->ssnmr Detailed Structure morphology Morphology & Dimensions tem->morphology secondary_structure Secondary Structure cd->secondary_structure aggregation_kinetics Aggregation State tht->aggregation_kinetics molecular_structure Molecular Arrangement ssnmr->molecular_structure

Caption: Workflow for the comparative structural analysis of Amylin fibrils.

Signaling and Cellular Interactions

While this guide focuses on the in vitro structural differences, it is important to note that these structural variations likely translate to differences in their interactions with cellular components and subsequent signaling pathways. The distinct surface topographies of the different fibril polymorphs could lead to differential recognition by cellular receptors and chaperones, potentially influencing their respective cytotoxic effects. Further research is needed to fully elucidate these downstream consequences.

Concluding Remarks

The structural disparities between fibrils formed from full-length Amylin and the Amylin (20-29) fragment are significant. Full-length Amylin assembles into complex, polymorphic fibrils with a parallel β-sheet arrangement, while its core amyloidogenic fragment, Amylin (20-29), forms simpler, ribbon-like structures that may feature an antiparallel β-sheet organization and notably do not interact with Thioflavin T. These findings underscore the critical role of the regions flanking the 20-29 sequence in dictating the final fibrillar architecture of the full-length peptide. A thorough understanding of these structural nuances is paramount for the rational design of inhibitors that can specifically target the pathogenic aggregation of Amylin.

References

Unraveling the Correlation Between In Vitro and In Vivo Aggregation of Human Amylin (20-29)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The aggregation of human islet amyloid polypeptide (hIAPP), or Amylin, is a pathological hallmark of type 2 diabetes, contributing to the dysfunction and death of pancreatic β-cells. The core of this aggregation propensity lies within the 20-29 amino acid sequence of the peptide. Understanding the relationship between the in vitro aggregation behavior of this critical fragment and its in vivo consequences is paramount for the development of effective therapeutic strategies. This guide provides an objective comparison of in vitro and in vivo findings, supported by experimental data and detailed methodologies, to aid researchers in this endeavor.

Data Presentation: In Vitro Aggregation Dynamics of Amylin (20-29)

The in vitro aggregation of human Amylin (20-29) is characterized by a nucleation-dependent polymerization process, forming β-sheet-rich amyloid fibrils. This process is routinely monitored using various biophysical techniques, providing quantitative data on the kinetics and morphology of aggregation.

TechniqueParameter MeasuredTypical Values for Human Amylin (20-29)References
Thioflavin T (ThT) Fluorescence Assay Lag time for fibril formationHours to days, concentration-dependent[1][2]
Apparent rate constant of fibril growthVaries with conditions[1][2]
Maximum fluorescence intensityIndicates total fibril mass[1][2]
Atomic Force Microscopy (AFM) Fibril morphologyPolymorphic, often twisted, with heights of a few nanometers[3][4]
Fibril dimensions (height, width)Height: ~2-5 nm; Width: ~10-20 nm[4][5]
Dynamic Light Scattering (DLS) Hydrodynamic radius of aggregatesOligomers: 10-100 nm; Fibrils: >1000 nm[6][7]
Polydispersity Index (PDI)High PDI indicates a heterogeneous mixture of species[6]

Correlation with In Vivo and Cellular Models

Direct in vivo studies on the aggregation of the isolated Amylin (20-29) fragment are scarce. However, a strong correlation is drawn from studies on full-length Amylin and its variants, as well as from cytotoxicity assays on pancreatic β-cell lines, which serve as a crucial bridge between in vitro and in vivo pathology.

Amylin VariantIn Vitro Aggregation PropensityIn Vitro Cytotoxicity (on β-cells)In Vivo Observations (Full-Length Peptide)References
Human Amylin (WT) HighHighForms amyloid deposits in pancreatic islets of transgenic mice, leading to β-cell loss.[8][9]
Rat Amylin Low (due to Pro substitutions in 20-29 region)LowDoes not form amyloid deposits in vivo.[1][8]
Pramlintide (Human Amylin analogue) Very Low (Proline substitutions at 25, 28, 29)Very LowNon-amyloidogenic and used as a therapeutic.[1][2]
S20G Human Amylin IncreasedIncreasedAssociated with early-onset type 2 diabetes.[10][11]

The data strongly suggests that the in vitro aggregation propensity of the Amylin (20-29) region is a primary determinant of its cytotoxic potential and, by extension, its pathological role in vivo.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time.

  • Peptide Preparation: Synthesized Amylin (20-29) peptide is dissolved in a suitable solvent like DMSO to a stock concentration (e.g., 1-2 mM) to ensure it is monomeric.

  • Reaction Mixture: The peptide stock is diluted into a buffered solution (e.g., 20 mM Tris-HCl or phosphate (B84403) buffer, pH 7.4) to the desired final concentration (e.g., 10-50 µM).

  • ThT Addition: A stock solution of ThT (e.g., 1 mM in water) is added to the reaction mixture to a final concentration of typically 10-20 µM.

  • Incubation and Measurement: The reaction is incubated at a constant temperature (e.g., 37°C), often with agitation, in a microplate reader. Fluorescence is measured periodically (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.[12][13]

  • Data Analysis: The fluorescence intensity is plotted against time. The lag time, apparent rate constant, and maximum fluorescence are determined from the sigmoidal curve.

Atomic Force Microscopy (AFM)

AFM provides high-resolution images of the morphology of amyloid aggregates.

  • Sample Preparation: A solution of Amylin (20-29) is incubated under conditions that promote fibril formation.

  • Deposition: A small aliquot (e.g., 5-10 µL) of the incubated sample is deposited onto a freshly cleaved mica surface.

  • Incubation and Rinsing: The sample is allowed to adsorb to the mica for a few minutes, after which the surface is gently rinsed with deionized water to remove unbound material.

  • Drying: The mica is dried under a gentle stream of nitrogen or air.

  • Imaging: The sample is imaged using an AFM in tapping or contact mode.[5][14] Image analysis software is used to measure the dimensions of the observed fibrils.

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a solution, making it suitable for monitoring the formation of oligomers and larger aggregates.

  • Sample Preparation: A solution of Amylin (20-29) is prepared in a filtered buffer at the desired concentration.

  • Measurement: The sample is placed in a cuvette in the DLS instrument. Laser light is passed through the sample, and the fluctuations in the scattered light intensity are measured.

  • Data Analysis: The instrument's software analyzes the fluctuations to calculate the hydrodynamic radius of the particles in the solution.[6][15] This can be done at different time points to monitor the aggregation process.

Visualizing the Workflow and Pathological Cascade

Experimental Workflow for In Vitro Aggregation Studies

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Peptide Monomeric Amylin (20-29) Reaction_Mix Reaction Mixture Peptide->Reaction_Mix Buffer Incubation Buffer Buffer->Reaction_Mix ThT ThT Assay Reaction_Mix->ThT Kinetics AFM AFM Imaging Reaction_Mix->AFM Morphology DLS DLS Analysis Reaction_Mix->DLS Size Distribution Kinetics_Data Aggregation Kinetics ThT->Kinetics_Data Morphology_Data Fibril Structure AFM->Morphology_Data Size_Data Oligomer/Fibril Size DLS->Size_Data

Caption: Workflow for in vitro analysis of Amylin (20-29) aggregation.

Logical Relationship: From In Vitro Aggregation to In Vivo Pathology

pathological_cascade cluster_invitro In Vitro Events cluster_invivo In Vivo / Cellular Consequences Monomer Amylin (20-29) Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Fibril Amyloid Fibrils Oligomer->Fibril Elongation Cytotoxicity β-cell Cytotoxicity Oligomer->Cytotoxicity Toxic Species Fibril->Cytotoxicity Dysfunction β-cell Dysfunction Cytotoxicity->Dysfunction Apoptosis β-cell Apoptosis Dysfunction->Apoptosis T2D Type 2 Diabetes Apoptosis->T2D

Caption: The cascade from Amylin (20-29) aggregation to pathology.

References

Comparative Analysis of Amylin (20-29) (Human) Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells.[1][2] In individuals with type-2 diabetes, human Amylin (hIAPP) aggregates into amyloid fibrils, forming deposits in the islets of Langerhans.[1] These amyloid formations are associated with β-cell dysfunction and death, contributing to the progression of the disease.[1][3] The amyloidogenic properties of hIAPP are largely attributed to the amino acid sequence within the 20-29 region.[1][4][5] In contrast, rodent Amylin, which contains six different amino acids (five of which are in the 20-29 segment), is non-amyloidogenic and non-toxic.[6][7] This key difference has driven extensive research into mutations within the human Amylin (20-29) sequence to understand the mechanisms of aggregation and cytotoxicity and to develop therapeutic analogs.

This guide provides a comparative analysis of key hIAPP mutants, focusing on their aggregation kinetics and cytotoxicity, supported by experimental data. Detailed protocols for common assays are also included to facilitate reproducibility and further research.

Comparative Performance of Amylin Mutants

Mutations within the 20-29 region of human Amylin significantly alter its biophysical and cytotoxic properties. The following tables summarize quantitative data on the aggregation propensity and cellular toxicity of several well-studied mutants compared to wild-type (WT) hIAPP.

Aggregation Kinetics of hIAPP Mutants

The propensity of Amylin variants to form amyloid fibrils is commonly measured by monitoring the fluorescence of Thioflavin T (ThT), which binds to β-sheet structures. The time to reach 50% of maximum fluorescence (T50) is a key parameter indicating the rate of aggregation.

Peptide VariantT50 (Time to 50% Max Aggregation)Fold Change vs. WT hIAPPKey Observations
WT hIAPP ~16 hours1xBaseline for rapid aggregation.
S20G hIAPP ~5.3 hours~0.33xThe S20G mutation, linked to early-onset NIDDM, significantly accelerates aggregation, forming fibrils at a rate approximately threefold higher than WT.[1][4]
H18P hIAPP ~62 hours~3.9xProline substitution at position 18 markedly slows aggregation, demonstrating the longest lag time among the tested variants.[8]
N22K hIAPP ~50 hours~3.1xThis substitution substantially increases the T50, indicating a significant reduction in the rate of amyloid formation.[8]
S29P hIAPP ~29 hours~1.8xA proline substitution at position 29, a feature of non-amyloidogenic rat Amylin, moderately slows the aggregation rate.[7][8]

Table 1: Comparative aggregation kinetics of wild-type human Amylin and selected mutants. Data is primarily derived from Thioflavin T (ThT) assays.

Cytotoxicity of hIAPP Mutants

The cytotoxic effects of Amylin aggregates are typically assessed using cell viability assays, such as the MTT or Alamar Blue reduction assays, on pancreatic β-cell lines (e.g., INS-1).

Peptide VariantCell Viability Reduction (24h, 30µM)Cell Viability Reduction (48h, 30µM)Key Observations
WT hIAPP 48%62%WT hIAPP induces significant β-cell death.[8]
S20G hIAPP Increased vs. WT (25% vs 19% apoptosis at 96h)N/AS20G is a more potent intracellular cytotoxin than WT Amylin, correlating with its enhanced amyloidogenicity.[4]
H18P hIAPP 17%30%The H18P mutant is the least toxic variant, with cell viability decreasing by only 17% after 24 hours.[7][8][9]
N22K hIAPP 60%73%This mutant exhibits higher cytotoxicity than WT hIAPP at both time points.[7][8][9]
S29P hIAPP 65%71%The S29P variant also shows greater toxicity compared to WT hIAPP.[7][8][9]

Table 2: Comparative cytotoxicity of wild-type human Amylin and selected mutants on INS-1 β-cells.

Amylin Aggregation and Cytotoxicity Pathway

The aggregation of hIAPP is a nucleation-dependent process that begins with soluble monomers misfolding into β-sheet-rich oligomers.[5] These oligomers are considered the primary toxic species, capable of disrupting cell membranes, inducing endoplasmic reticulum (ER) stress, causing mitochondrial damage, and ultimately leading to β-cell apoptosis.[1] The oligomers can further assemble into mature, insoluble amyloid fibrils that form plaques.[1]

G cluster_toxicity Cellular Effects Monomer Soluble hIAPP Monomers Oligomers Toxic Oligomers Monomer->Oligomers Aggregation Nucleation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibril Elongation Membrane Membrane Disruption Oligomers->Membrane ERStress ER Stress Oligomers->ERStress MitoDamage Mitochondrial Damage Oligomers->MitoDamage Plaques Amyloid Plaques Fibrils->Plaques Apoptosis β-Cell Apoptosis Membrane->Apoptosis ERStress->Apoptosis MitoDamage->Apoptosis G prep prep mix mix incubate incubate read read analyze analyze prep_peptide Prepare Monomeric Amylin Stock mix_reagents Mix Amylin, ThT, and Buffer in 96-well plate prep_peptide->mix_reagents prep_tht Prepare ThT Stock Solution prep_tht->mix_reagents inc_shake Incubate at 37°C with Shaking mix_reagents->inc_shake read_fluorescence Measure Fluorescence (Ex: ~450nm, Em: ~485nm) inc_shake->read_fluorescence At regular intervals plot_data Plot Intensity vs. Time Calculate T50 read_fluorescence->plot_data G culture culture treat treat incubate incubate measure measure analyze analyze seed_cells Seed Pancreatic Cells in 96-well plate culture_cells Culture for 24h seed_cells->culture_cells treat_cells Treat cells with Amylin variants culture_cells->treat_cells incubate_peptide Incubate for 24-48h treat_cells->incubate_peptide add_mtt Add MTT reagent incubate_peptide->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer to dissolve crystals incubate_mtt->solubilize read_abs Read Absorbance at ~570nm solubilize->read_abs calc_viability Calculate % Viability vs. Control read_abs->calc_viability

References

Amylin (20-29) vs. Full-Length IAPP and Other Fragments: A Comparative Guide to Aggregation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aggregation properties and cytotoxic effects of the human Amylin (20-29) fragment against full-length human islet amyloid polypeptide (hIAPP) and other relevant IAPP fragments. The data presented is compiled from various in vitro studies to offer a comprehensive overview for researchers in the fields of diabetes, amyloid-related diseases, and therapeutic development.

Executive Summary

Human Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The central region of IAPP, specifically the amino acid sequence 20-29 (SNNFGAILSS), has been identified as the primary amyloidogenic core responsible for initiating and driving the aggregation process. This guide will delve into the comparative biophysical and cytotoxic characteristics of this critical fragment.

Comparative Aggregation Kinetics

The aggregation of IAPP and its fragments is commonly monitored using the Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity. The kinetics of this process are characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation).

PeptideConcentration (µM)Lag Time (h)Elongation Rate (relative)Max ThT Fluorescence (a.u.)Reference
Full-length hIAPP 256.1 ± 0.4High~180[1]
Amylin (20-29) (hIAPP-F) 40Rapid OnsetShorter than full-length hIAPPLower than full-length hIAPP[2]
hIAPP (19-29) S20G 5 (with 25 µM hIAPP)2.6 ± 0.9-Lower than full-length hIAPP[1]
Rat IAPP (rIAPP) Not specifiedDoes not readily aggregate-No significant increase[3]

Note: Direct quantitative comparison of elongation rates and maximal ThT fluorescence between different studies can be challenging due to variations in experimental conditions. The data presented here is for relative comparison.

The Amylin (20-29) fragment, also referred to as hIAPP-F, demonstrates a rapid onset of aggregation, though the total amount of fibril formation, as indicated by the maximum ThT fluorescence, is lower than that of the full-length peptide.[2] The S20G mutation within the 19-29 fragment has been shown to significantly accelerate the aggregation of full-length IAPP, highlighting the critical role of this region in nucleation.[1] In contrast, rat IAPP (rIAPP), which has key amino acid differences in the 20-29 region, does not readily form amyloid fibrils.[3]

Comparative Fibril Morphology

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are employed to visualize the morphology of the resulting amyloid fibrils.

PeptideFibril MorphologyReference
Full-length hIAPP Long, twisted, and bundled fibrils, typically 7-13 nm in diameter.[4]
Amylin (20-29) Forms amyloid-like fibrils that can appear as flat, ribbon-like protofibrils. These can further assemble into more complex, higher-order structures.[5]
hIAPP co-aggregated with hIAPP (19-29) S20G Markedly different morphology from pure hIAPP fibrils, appearing more flexible.[1]

dot

cluster_aggregation IAPP Aggregation Pathway cluster_fragments Role of Fragments Monomer Soluble Monomers (Random Coil / α-helix) Oligomer Toxic Oligomers (β-sheet rich) Monomer->Oligomer Nucleation (Lag Phase) Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils (Amyloid Plaques) Protofibril->Fibril Maturation Amylin_20_29 Amylin (20-29) (Amyloidogenic Core) Amylin_20_29->Oligomer Initiates Aggregation Full_Length Full-length hIAPP Full_Length->Monomer Exists as rIAPP Rat IAPP (Non-amyloidogenic) rIAPP->Monomer Remains as

Caption: IAPP aggregation pathway and the role of key fragments.

Comparative Cytotoxicity

The cytotoxic effects of IAPP and its fragments are often assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of reduced cell viability and increased cytotoxicity.

PeptideCell LineConcentration (µM)Cell Viability (%)Reference
Full-length hIAPP INS-1/832-13 β-cells3052[6]
Amylin (20-29) (hIAPP-F) HeLa cells800 (µg/mL)~80[2]
Rat IAPP (rIAPP) INS-1/832-13 β-cells30No significant toxicity[6]
Pramlintide-F HeLa cells800 (µg/mL)~100[2]
hIAPP H18P mutant INS-1/832-13 β-cells30 (after 24h)83[6]
hIAPP N22K mutant INS-1/832-13 β-cells30 (after 24h)40[6]
hIAPP S29P mutant INS-1/832-13 β-cells30 (after 24h)35[6]

Full-length hIAPP exhibits significant cytotoxicity to pancreatic β-cells.[6] The Amylin (20-29) fragment also shows some level of toxicity at high concentrations, though it appears to be less cytotoxic than the full-length peptide under the conditions tested in the cited study.[2] Non-aggregating peptides like rat IAPP and the pramlintide fragment show little to no cytotoxicity, reinforcing the link between aggregation and cell death.[2][6] Specific mutations within the IAPP sequence can either increase or decrease its cytotoxic potential.[6]

dot

cluster_workflow General Experimental Workflow Peptide_Prep Peptide Synthesis & Purification Aggregation_Assay Aggregation Kinetics (ThT Assay) Peptide_Prep->Aggregation_Assay Cytotoxicity_Assay Cytotoxicity (MTT Assay) Peptide_Prep->Cytotoxicity_Assay Morphology_Analysis Fibril Morphology (TEM/AFM) Aggregation_Assay->Morphology_Analysis Aliquots Taken Data_Analysis Data Analysis & Comparison Aggregation_Assay->Data_Analysis Morphology_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: A generalized workflow for comparing IAPP fragment aggregation and cytotoxicity.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of fibril formation over time.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 2 mM in water) and filter through a 0.22 µm filter. Store protected from light.

    • Prepare peptide stock solutions (e.g., 1 mM in a suitable solvent like DMSO or water) and determine the concentration accurately.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) and the desired final concentration of ThT (e.g., 20 µM).

    • Add the peptide to a final concentration (e.g., 25-50 µM).

    • Include control wells with buffer and ThT only (blank).

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.[7]

    • Shaking between readings may be applied to promote aggregation.

  • Data Analysis:

    • Subtract the blank fluorescence from the sample readings.

    • Plot the fluorescence intensity versus time to obtain a sigmoidal aggregation curve.

    • Determine the lag time (t_lag), apparent growth rate (k_app), and maximum fluorescence intensity (F_max).

Transmission Electron Microscopy (TEM) of Amyloid Fibrils

Principle: TEM allows for the direct visualization of the morphology of amyloid fibrils at high resolution.

Protocol:

  • Sample Preparation:

    • Take an aliquot of the peptide solution from the ThT assay at the plateau phase.

  • Grid Preparation:

    • Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

  • Negative Staining:

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Visualize the grid using a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 100,000x).

    • Capture images of the fibrillar structures.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active (viable) cells.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., INS-1 pancreatic β-cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare different concentrations of the IAPP peptides (monomers or pre-aggregated forms).

    • Remove the culture medium from the cells and replace it with a medium containing the peptides.

    • Include untreated cells as a control.

    • Incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition:

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Conclusion

The Amylin (20-29) fragment is a critical determinant of hIAPP's amyloidogenic and cytotoxic properties. While it aggregates rapidly on its own, its aggregation behavior and the morphology of the resulting fibrils differ from the full-length peptide. The cytotoxicity of IAPP and its fragments is strongly correlated with their ability to form amyloid aggregates. Understanding the distinct roles of different IAPP fragments in the aggregation pathway is crucial for the development of targeted therapeutics to inhibit amyloid formation and protect pancreatic β-cells in type 2 diabetes.

References

Unveiling Antibody Cross-Reactivity: A Comparative Guide to Amylin (20-29) and Full-Length Amylin Recognition

Author: BenchChem Technical Support Team. Date: December 2025

The Amylin (20-29) sequence is a key focus in research due to its central role in the aggregation and formation of amyloid fibrils, a pathological hallmark in type 2 diabetes. Antibodies that can specifically recognize this region are invaluable tools for studying the mechanisms of amyloidogenesis and for the development of potential therapeutics.

Qualitative Comparison of Antibody Binding

Based on available research, antibodies have been developed to specifically target the Amylin (20-29) region. A notable example is the polyclonal antibody designated A133, which was raised against a synthetic peptide corresponding to amino acids 20-29 of human Amylin (Islet Amyloid Polypeptide, IAPP). The documented characteristics of this region-specific antibody allow for a qualitative assessment of its binding to both the target fragment and the full-length protein.

FeatureBinding to Amylin (20-29) FragmentBinding to Full-Length AmylinNotes
Immunogen Yes (Direct)InferredThe antibody was generated using the (20-29) peptide, indicating a primary and strong affinity for this fragment.
Specificity HighHigh (for human Amylin)The A133 antibody is reported to be specific for human Amylin and does not cross-react with rodent (mouse/rat) Amylin, which has sequence variations in the (20-29) region.
Application Not explicitly documentedDocumentedThe A133 antibody has been successfully used in Western Blotting and Immunohistochemistry to detect full-length Amylin, its pro-protein, and processing intermediates.
Binding Context Linear EpitopeConformation-dependent (likely)As the immunogen is a short peptide, the antibody likely recognizes a linear epitope within the (20-29) sequence. Its ability to bind full-length Amylin suggests this epitope is accessible in the mature protein.

Experimental Protocols

To assess the cross-reactivity and binding characteristics of an antibody against the Amylin (20-29) fragment and full-length Amylin, the following experimental protocols are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA) for Comparative Binding

This protocol describes a direct ELISA to compare the binding of an antibody to the Amylin (20-29) fragment and full-length Amylin.

Materials:

  • High-binding 96-well microplate

  • Amylin (20-29) peptide (human)

  • Full-length human Amylin

  • Primary antibody specific for Amylin (20-29)

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat separate wells of a 96-well plate with 100 µL of Amylin (20-29) and full-length Amylin at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody, serially diluted in Blocking Buffer, to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance values against the antibody concentrations for both antigens to compare the binding curves.

Western Blotting for Detection of Full-Length Amylin

This protocol outlines the use of an Amylin (20-29) specific antibody to detect full-length Amylin in protein samples.

Materials:

  • Protein samples (e.g., cell lysates, recombinant full-length Amylin)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Amylin (20-29) (e.g., A133)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates and determine protein concentration. Mix samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Visualizing Amylin's Biological Context

To provide a broader understanding of Amylin's function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Amylin_Signaling_Pathway Amylin Amylin AmylinReceptor Amylin Receptor (CTR/RAMP Complex) Amylin->AmylinReceptor Binds G_Protein G-Protein (Gs) AmylinReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Responses (e.g., Satiety, Gastric Emptying) PKA->CellularResponse Phosphorylates targets leading to

Caption: Amylin signaling pathway via Gs-coupled receptor.

ELISA_Workflow Start Start Coating Antigen Coating (Amylin or Fragment) Start->Coating Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 PrimaryAb Primary Antibody Incubation Washing2->PrimaryAb Washing3 Washing PrimaryAb->Washing3 SecondaryAb Secondary Antibody-HRP Incubation Washing3->SecondaryAb Washing4 Washing SecondaryAb->Washing4 Detection Substrate Addition & Color Development Washing4->Detection Stop Stop Reaction Detection->Stop Read Read Absorbance (450 nm) Stop->Read End End Read->End

Caption: General workflow for a direct ELISA experiment.

benchmarking new Amylin (20-29) (human) aggregation inhibitors against known compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the human islet amyloid polypeptide (hIAPP), or amylin, specifically the (20-29) fragment, is a key pathological hallmark of type 2 diabetes. This process contributes to the loss of pancreatic β-cell mass and function. The development of effective inhibitors of amylin aggregation is a critical therapeutic strategy. This guide provides a comparative analysis of known amylin aggregation inhibitors, offering a benchmark for the evaluation of new chemical entities.

Introduction to Amylin (20-29) Aggregation

Human amylin is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Under certain conditions, it can misfold and aggregate into toxic oligomers and amyloid fibrils. The region spanning residues 20-29 is considered the primary amyloidogenic core of the full-length hIAPP.[1][2][3][4] The aggregation process is generally understood to follow a nucleated polymerization mechanism, involving a lag phase for the formation of initial nuclei, followed by a rapid elongation phase where monomers are added to growing fibrils. Inhibitors can target either or both of these stages.

Comparative Analysis of Known Amylin Aggregation Inhibitors

The following table summarizes the inhibitory efficacy of several known compounds against human amylin aggregation, as determined by various in vitro assays. This data provides a crucial reference for benchmarking the performance of novel inhibitor candidates.

Compound ClassSpecific CompoundAssayIC50 Value (µM)Percent Inhibition (%)Reference
PolyphenolOleuropein AglyconeThT Assay1-[5]
FlavonoidQuercetinThT Assay-Significant Inhibition[6]
FlavonoidChrysinThT Assay-Potent Inhibition[7]
Small MoleculeBenzbromaroneThT Assay-Significant Inhibition[6]
VitaminFolic AcidThT Assay-Significant Inhibition[6]
1-benzylamino-2-hydroxyalkyl derivativeCompound 18ThT Assay3.04>88[5][8]
1-benzylamino-2-hydroxyalkyl derivativeCompound 22ThT Assay2.71>88[5][8]
Peptide-basedH2N-RGANFLVHGR-CONH2ThT Assay-Strong Inhibition[9]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of aggregation inhibitors. The following are detailed protocols for key assays used to characterize the efficacy of such compounds.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

  • Human Amylin (1-37) or (20-29) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitor compounds

  • DMSO (for dissolving compounds)

  • 96-well, non-binding, black microplates

  • Fluorescence microplate reader

Procedure:

  • Peptide Preparation: Dissolve human amylin in HFIP to a stock concentration of 1 mM to ensure it is in a monomeric state.[8] Aliquot and lyophilize to remove HFIP. Store at -20°C.

  • Reaction Mixture: On the day of the experiment, resuspend the lyophilized amylin in the assay buffer to the desired final concentration (e.g., 15 µM).[8]

  • Inhibitor Preparation: Dissolve inhibitor compounds in DMSO to create stock solutions. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the reaction should be kept low (e.g., <2%) to avoid interference.[8]

  • Assay Setup: In a 96-well plate, mix the amylin solution, the inhibitor solution (or vehicle control), and a ThT working solution (e.g., 15 µM).[8]

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~480-490 nm.[8][10] The plate should be shaken briefly before each reading.

  • Data Analysis: Plot fluorescence intensity versus time to generate aggregation kinetics curves. The percentage of inhibition can be calculated by comparing the final fluorescence plateau of the inhibitor-treated samples to the control. The IC50 value can be determined by testing a range of inhibitor concentrations.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of amyloid fibrils and to assess the effect of inhibitors on fibril formation.[11][12][13]

Materials:

  • Amylin aggregation reaction samples (with and without inhibitor)

  • Copper or nickel TEM grids (200-400 mesh) coated with formvar and carbon

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Sample Preparation: Take an aliquot from the amylin aggregation reaction at a specific time point (e.g., after the ThT assay has reached a plateau).

  • Grid Application: Apply a small volume (e.g., 3-5 µL) of the sample onto the surface of a TEM grid and allow it to adsorb for 1-3 minutes.[14]

  • Washing (Optional): Wick away the excess sample with the edge of a filter paper and wash the grid by floating it on a drop of deionized water.

  • Negative Staining: Immediately apply a drop of the negative stain solution to the grid for 1-3 minutes.[14]

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Examine the grids using a transmission electron microscope operating at a suitable voltage (e.g., 80 keV).[14] Capture images at various magnifications to observe the presence, morphology, and density of amyloid fibrils.

Cell Viability Assays (MTT / LDH)

These assays are crucial for determining if an inhibitor can mitigate the cytotoxicity induced by amylin aggregates.

Materials:

  • Pancreatic β-cell line (e.g., RIN-m5F or INS-1)

  • Cell culture medium and supplements

  • Amylin aggregates (pre-formed in the presence and absence of inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure (MTT Assay Example):

  • Cell Seeding: Seed pancreatic β-cells into a 96-well plate and allow them to adhere and grow for 24 hours.[5]

  • Treatment: Prepare amylin aggregates by incubating amylin with and without the test inhibitor. Dilute these preparations in cell culture medium and add them to the cells. Include controls for untreated cells and cells treated with the vehicle.

  • Incubation: Incubate the cells with the amylin preparations for a specified period (e.g., 24-48 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the amylin aggregation pathway and a typical experimental workflow for inhibitor screening.

Amylin_Aggregation_Pathway Monomers Amylin Monomers (Soluble, Non-toxic) Oligomers Toxic Oligomers Monomers->Oligomers Nucleation (Lag Phase) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils (Insoluble Plaques) Protofibrils->Fibrils Maturation Inhibitor Inhibitor Inhibitor->Monomers Stabilization Inhibitor->Oligomers Blockage

Caption: Amylin aggregation pathway and points of inhibition.

Experimental_Workflow Start Hypothesized Inhibitor ThT_Assay Thioflavin T (ThT) Assay (Kinetics & IC50) Start->ThT_Assay TEM_Analysis Transmission Electron Microscopy (TEM) (Morphology) ThT_Assay->TEM_Analysis Confirm Fibril Inhibition Cell_Viability Cell Viability Assays (Cytotoxicity) ThT_Assay->Cell_Viability Assess Cytotoxicity Reduction Lead_Optimization Lead Optimization TEM_Analysis->Lead_Optimization Cell_Viability->Lead_Optimization

Caption: Workflow for screening amylin aggregation inhibitors.

References

Safety Operating Guide

A Guide to the Safe Disposal of Amylin (20-29) (Human) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory materials such as Amylin (20-29) (human) are critical for ensuring a safe and compliant work environment. While the Safety Data Sheet (SDS) for Amylin (20-29) (human) may not classify it as a hazardous substance, its biological activity necessitates careful handling and disposal to prevent unintended environmental exposure or biological effects.[1][2] All waste generated from the handling of this peptide should be treated as potentially bioactive and requires proper deactivation and disposal.[1]

Core Disposal Principles

The fundamental principle for the disposal of any laboratory chemical, including Amylin (20-29) (human), is strict adherence to local, state, and federal regulations.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with their specific protocols.[4][5] Never dispose of peptides in the regular trash or pour solutions down the drain.[4][6]

Waste Segregation and Collection

Proper segregation of waste is the first step in the disposal process. All materials that have come into contact with Amylin (20-29) (human) must be collected in designated, properly labeled hazardous waste containers.[4]

Table 1: Waste Categorization and Handling for Amylin (20-29) (human)

Waste TypeDescriptionRecommended ContainerDisposal Procedure
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, used vials, and other contaminated labware (e.g., pipette tips).Designated, leak-proof, and clearly labeled hazardous waste container.[1]Collect in the designated container and arrange for disposal through your institution's hazardous waste management program, which will likely involve incineration.[1]
Liquid Waste Unused peptide solutions, cell culture media containing the peptide, and waste from analytical instrumentation (e.g., HPLC).Designated, compatible, and clearly labeled hazardous waste container.[1]Chemical inactivation is recommended prior to collection. Do not pour down the sink.[6]
Sharps Waste Needles, syringes, and broken glassware that have come into contact with the peptide.Puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."[1]Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[1]

Experimental Protocol: Chemical Inactivation of Liquid Waste

A common and effective method for inactivating peptide waste is through the use of a sodium hypochlorite (B82951) solution (bleach).[1][3]

Materials:

  • Liquid waste containing Amylin (20-29) (human)

  • 10% bleach solution (prepare a fresh solution)

  • Appropriate chemical fume hood

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Perform all work in a designated chemical fume hood.

  • For each volume of liquid peptide waste, add at least an equal volume of 10% bleach solution.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[1][3]

  • After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.

  • Dispose of the neutralized solution as chemical waste according to your institution's guidelines by collecting it in a designated hazardous waste container.[3]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of Amylin (20-29) (human) waste.

cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment On-site Treatment cluster_disposal Final Disposal Solid Solid Waste (PPE, Vials) Solid_Container Labeled Hazardous Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions) Deactivation Chemical Inactivation (e.g., 10% Bleach) Liquid->Deactivation Sharps Sharps Waste (Needles) Sharps_Container Labeled Sharps Container Sharps->Sharps_Container EHS Institutional EHS Pickup Solid_Container->EHS Liquid_Container Labeled Hazardous Waste Container Liquid_Container->EHS Sharps_Container->EHS Deactivation->Liquid_Container Incineration Incineration EHS->Incineration Solid & Liquid Waste Autoclave Autoclave -> Incineration EHS->Autoclave Sharps Waste

Caption: Disposal workflow for Amylin (20-29) (human) waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Amylin (20-29) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and procedural accuracy when handling peptides like Amylin (20-29) (human) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.

Operational Plan: Step-by-Step Handling Procedures

When working with Amylin (20-29) (human), a fragment of the human islet amyloid polypeptide, adherence to proper handling protocols is crucial to minimize exposure and maintain sample integrity. The substance is typically a white, odorless powder.

1. Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a fume hood or other ventilated enclosure.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to European Standard EN166.[1]

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) should be worn.[2] Inspect gloves for integrity before each use.[1]

  • Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: If ventilation is inadequate or if dust formation is likely, a full-face respirator may be necessary.[2]

3. Handling and Hygiene:

  • Avoid direct contact with the substance.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Keep the container tightly closed when not in use.[1]

  • Store in a freezer.[1]

4. Emergency Procedures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[2] Consult a doctor.[2]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Consult a doctor if irritation persists.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.[2]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[2] Call a poison control center or doctor immediately.[2]

Personal Protective Equipment Summary

PPE CategorySpecification
Eye Protection Safety glasses with side-shields (or goggles)[1]
Hand Protection Protective gloves[1]
Skin and Body Protection Long-sleeved clothing[1]

Disposal Plan

Proper disposal of Amylin (20-29) (human) and contaminated materials is essential to prevent environmental contamination.

  • Solid Waste:

    • Carefully sweep up any spilled solid material, avoiding dust formation.[1]

    • Place the collected material and any contaminated disposables (e.g., gloves, wipes) into a suitable, labeled container for chemical waste.[1]

  • Liquid Waste:

    • Solutions containing Amylin (20-29) (human) should be collected in a designated chemical waste container.

  • General Guidance:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Do not release into the environment.[1]

Experimental Protocol: General Solubilization

While specific experimental protocols will vary, a general procedure for solubilizing lyophilized Amylin peptides for in-vitro studies often involves the following steps:

  • Bring the lyophilized peptide to room temperature before opening the vial.

  • Dissolve the peptide in a suitable buffer, such as 10 mM phosphate (B84403) buffer (pH 6.0) containing 7.5 M Guanidine hydrochloride (GdnHCl) and 100 mM NaCl, to ensure monomerization and remove pre-existing aggregates.[3]

  • Sonicate the solution for a short period (e.g., 5 minutes) to aid in dissolution.[3]

  • The peptide solution can then be diluted into the final experimental buffer.

Workflow for Safe Handling of Amylin (20-29) (human)

SafeHandlingWorkflow start Start: Prepare for Handling ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe handling Handle Amylin (20-29) in a Well-Ventilated Area ppe->handling spill Spill Occurs? handling->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes disposal Dispose of Waste in Designated Chemical Waste spill->disposal No cleanup->disposal decontaminate Decontaminate Work Area disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: A logical workflow for the safe handling of Amylin (20-29) (human) from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。